molecular formula C26H40N7O19P3S B1247575 Mesaconyl-CoA

Mesaconyl-CoA

Numéro de catalogue: B1247575
Poids moléculaire: 879.6 g/mol
Clé InChI: LVBVWNJPMXCQJE-CBBDEUQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mesaconyl-Coenzyme A (Mesaconyl-CoA) is a CoA-activated C5-dicarboxylic acid that serves as a crucial intermediate in two central carbon metabolic pathways in bacteria . This compound is an essential metabolite for researchers studying autotrophic metabolism and anaplerotic reactions. In the autotrophic 3-hydroxypropionate cycle used by bacteria like Chloroflexus aurantiacus for CO₂ fixation, this compound is an intermediate formed from the dehydration of β-methylmalyl-CoA . Furthermore, this compound is a key intermediate in the ethylmalonyl-CoA pathway for acetate assimilation in various bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens . In this pathway, the enzyme this compound hydratase catalyzes the reversible hydration of this compound to β-methylmalyl-CoA . The compound also plays a role in the methylaspartate cycle, an anaplerotic pathway for acetate assimilation found in certain haloarchaea . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals. RUO products are specifically designed for laboratory research applications and are not subject to the regulatory evaluation required for clinical diagnostics .

Propriétés

Formule moléculaire

C26H40N7O19P3S

Poids moléculaire

879.6 g/mol

Nom IUPAC

(E)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C26H40N7O19P3S/c1-13(8-16(35)36)25(40)56-7-6-28-15(34)4-5-29-23(39)20(38)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(37)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h8,11-12,14,18-20,24,37-38H,4-7,9-10H2,1-3H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b13-8+/t14-,18-,19-,20+,24-/m1/s1

Clé InChI

LVBVWNJPMXCQJE-CBBDEUQJSA-N

SMILES isomérique

C/C(=C\C(=O)O)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canonique

CC(=CC(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of Mesaconyl-CoA in the Ethylmalonyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethylmalonyl-CoA pathway represents a critical metabolic route for carbon assimilation in numerous bacteria, particularly those lacking the glyoxylate (B1226380) cycle. This pathway enables the conversion of acetyl-CoA, a central metabolite, into key cellular building blocks. At the heart of this intricate network lies mesaconyl-CoA, a C5-dicarboxylic acid thioester, whose formation and conversion are indispensable for the pathway's progression. This technical guide provides an in-depth exploration of the role of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

This compound: A Key Intermediate in the Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a sophisticated cyclic process that ultimately converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule each of succinyl-CoA and glyoxylate.[1] this compound serves as a crucial intermediate in the core reaction sequence that transforms a C4-dicarboxylic acid into a C5 compound, which is subsequently cleaved.

The positioning of this compound within the pathway is central to its function. It is generated through the oxidation of (2S)-methylsuccinyl-CoA, a reaction catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme (2S)-methylsuccinyl-CoA dehydrogenase.[2][3] The resulting product, mesaconyl-(C1)-CoA, is then subjected to a hydration reaction.

This hydration is catalyzed by this compound hydratase, which adds a water molecule across the double bond of this compound to form erythro-β-methylmalyl-CoA.[4][5] This step is essential, as it sets up the subsequent C-C bond cleavage. The β-methylmalyl-CoA is then cleaved by β-methylmalyl-CoA lyase to yield glyoxylate and propionyl-CoA.[4] Glyoxylate can then be condensed with another molecule of acetyl-CoA to form malate, while propionyl-CoA is carboxylated to eventually yield succinyl-CoA, which enters the TCA cycle.[4][6]

The conversion of this compound to β-methylmalyl-CoA is a reversible reaction. In the context of the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation, the hydration of this compound is the physiologically relevant direction.[4][5] However, the reverse reaction, the dehydration of β-methylmalyl-CoA, is a key step in other metabolic pathways, such as the 3-hydroxypropionate (B73278) bicycle for autotrophic CO2 fixation in Chloroflexus aurantiacus.[4][6]

Quantitative Data on Key Enzymes

The efficiency of the enzymatic steps involving this compound is critical for the overall flux through the ethylmalonyl-CoA pathway. The following table summarizes key quantitative data for the enzymes responsible for the formation and consumption of this compound.

EnzymeOrganismSubstrateKm (μM)kcat (s-1)Specific Activity (μmol min-1 mg-1)Notes
(2S)-Methylsuccinyl-CoA Dehydrogenase (MCD) Rhodobacter sphaeroides(2S)-Methylsuccinyl-CoA---Highly specific for (2S)-methylsuccinyl-CoA. Activity with succinyl-CoA is ~200-fold lower.[3]
This compound Hydratase (Mch) Rhodobacter sphaeroideserythro-β-Methylmalyl-CoA-19001400The physiological reaction is the hydration of this compound.[4]
This compound Hydratase (Mch) Chloroflexus aurantiacuserythro-β-Methylmalyl-CoA-17001300Functions in the 3-hydroxypropionate bi-cycle.[4]
This compound Hydratase (Mch) Haloarcula hispanicaMesaconyl-C1-CoA120 ± 1089 (dimeric enzyme)-Also acts on Mesaconyl-C4-CoA with a Km of 550 ± 90 μM.[6][7]
erythro-β-Methylmalyl-CoA110 ± 10
Mesaconyl-C(4)-CoA hydratase (Meh) Chloroflexus aurantiacus3-Methylfumaryl-CoA (Mesaconyl-C4-CoA)751045-Catalyzes the hydration of mesaconyl-C4-CoA to (3S)-citramalyl-CoA.[4]

Experimental Protocols

A thorough understanding of the ethylmalonyl-CoA pathway and the role of this compound has been made possible through a variety of experimental techniques. Detailed below are methodologies for key experiments.

Heterologous Expression and Purification of this compound Hydratase

This protocol describes the expression and purification of a His-tagged this compound hydratase, a common procedure for obtaining sufficient quantities of the enzyme for characterization.[5][7]

  • Gene Cloning: The gene encoding this compound hydratase is amplified by PCR from the genomic DNA of the source organism (e.g., Rhodobacter sphaeroides). The PCR product is then cloned into an expression vector, such as pET16b, which adds an N-terminal His-tag to the expressed protein.

  • Transformation and Expression: The resulting plasmid is transformed into a suitable expression host, typically E. coli BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication or using a French press. The cell debris is removed by centrifugation to obtain the crude cell extract.

  • Affinity Chromatography: The crude extract is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged this compound hydratase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

  • Purity Assessment: The purity of the enzyme at each step is assessed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

Enzyme Activity Assay for this compound Hydratase

The activity of this compound hydratase can be determined using a coupled spectrophotometric assay or a direct UPLC-based method.[5][8]

Coupled Spectrophotometric Assay (Dehydration direction):

This assay measures the formation of this compound from β-methylmalyl-CoA, which has a higher absorbance at 290 nm.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 2 mM propionyl-CoA

    • 5 mM glyoxylate

    • A catalytic amount of β-methylmalyl-CoA lyase (to generate β-methylmalyl-CoA in situ)

  • Initiation and Measurement: The reaction is initiated by the addition of the purified this compound hydratase. The increase in absorbance at 290 nm is monitored over time using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated using the molar extinction coefficient of this compound at 290 nm.

UPLC-Based Assay (Hydration and Dehydration directions):

This method allows for the direct measurement of the conversion of this compound to β-methylmalyl-CoA or the reverse reaction.[6]

  • Reaction Mixture:

    • Hydration: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 1 mM this compound, and the enzyme.

    • Dehydration: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 0.5 mM β-methylmalyl-CoA, and the enzyme.

  • Incubation and Quenching: The reaction is incubated at a specific temperature (e.g., 37°C). At different time points, aliquots are taken and the reaction is stopped by adding a quenching solution (e.g., 2 M HCl/10% acetonitrile).

  • Analysis: The quenched samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by UPLC on a C18 reverse-phase column. The CoA esters are detected by their absorbance at 260 nm.

  • Quantification: The concentrations of the substrate and product are determined by comparing the peak areas to a standard curve.

13C-Labeling Experiments to Trace Pathway Flux

Stable isotope labeling is a powerful technique to confirm the operation of a metabolic pathway in vivo.[2][9]

  • Cell Culture: Grow the bacterial cells in a minimal medium with a non-labeled carbon source (e.g., methanol (B129727) or acetate) to a steady state.

  • Labeling Pulse: Introduce a 13C-labeled substrate (e.g., [1-13C]acetate or [U-13C]acetate) into the culture.

  • Sampling: Collect cell samples at various time points after the addition of the labeled substrate.

  • Metabolite Extraction: Quench the metabolism rapidly (e.g., by adding cold methanol) and extract the intracellular metabolites, including CoA esters.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different isotopologues of the pathway intermediates, including this compound.

  • Data Analysis: By tracking the time-dependent incorporation of the 13C label into successive intermediates, the sequence of the pathway can be determined. For example, the label from [U-13C]acetate would be expected to appear in ethylmalonyl-CoA, then methylsuccinyl-CoA, and subsequently in this compound.[2]

Visualizations of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

Ethylmalonyl_CoA_Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa β-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase co2_1 CO₂ co2_1->ethylmalonyl_coa methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa (2S)-Methylsuccinyl-CoA dehydrogenase methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa This compound hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa malate Malate glyoxylate->malate methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa acetyl_coa2 Acetyl-CoA acetyl_coa2->malate co2_2 CO₂ co2_2->methylmalonyl_coa succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Caption: The Ethylmalonyl-CoA Pathway highlighting this compound.

Enzyme_Characterization_Workflow cluster_0 Gene to Protein cluster_1 Enzyme Assay cluster_2 Data Analysis gene_cloning 1. Gene Cloning (PCR & Ligation into Expression Vector) transformation 2. Transformation (into E. coli) gene_cloning->transformation expression 3. Protein Expression (IPTG Induction) transformation->expression purification 4. Protein Purification (Affinity & Size-Exclusion Chromatography) expression->purification assay_prep 5. Assay Preparation (Buffer, Substrates) purification->assay_prep reaction 6. Enzymatic Reaction (Initiate with Purified Enzyme) assay_prep->reaction detection 7. Detection (Spectrophotometry or LC-MS) reaction->detection kinetics 8. Kinetic Parameter Calculation (Km, kcat, Vmax) detection->kinetics

Caption: Experimental workflow for enzyme characterization.

Conclusion

This compound is a linchpin metabolite in the ethylmalonyl-CoA pathway, sitting at the crossroads of C-C bond formation and cleavage. The enzymes that produce and consume it, (2S)-methylsuccinyl-CoA dehydrogenase and this compound hydratase, respectively, are highly specialized catalysts that ensure the efficient flow of carbon through this essential anabolic route. The unique nature of these enzymes and their substrates makes them potential targets for metabolic engineering to produce value-added chemicals. Furthermore, as the ethylmalonyl-CoA pathway is crucial for the survival of certain pathogenic bacteria, the enzymes acting on this compound could represent novel targets for antimicrobial drug development. The detailed understanding of the role of this compound, supported by robust quantitative data and experimental methodologies, provides a solid foundation for future research and biotechnological applications.

References

The Pivotal Role of Mesaconyl-CoA in Autotrophic CO2 Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global imperative to understand and engineer carbon fixation has intensified research into novel autotrophic pathways beyond the well-established Calvin-Benson-Bassham cycle. Among these, pathways involving the C5-dicarboxylate intermediate, Mesaconyl-Coenzyme A (Mesaconyl-CoA), have emerged as significant routes for CO2 assimilation in certain bacteria and archaea. This technical guide provides an in-depth exploration of the function of this compound in two key autotrophic CO2 fixation pathways: the 3-hydroxypropionate (B73278) bi-cycle and the methylaspartate cycle. We will detail the enzymatic steps, present quantitative data on enzyme kinetics, and provide comprehensive experimental protocols for the study of these pathways. Furthermore, this guide includes detailed diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of these intricate metabolic networks.

Introduction

The fixation of inorganic carbon into organic matter is a cornerstone of life on Earth. While the Calvin cycle is the most prevalent pathway, nature has evolved a diverse array of alternative strategies for autotrophic growth. Understanding these alternative pathways is not only crucial for comprehending microbial ecology and evolution but also opens new avenues for synthetic biology and the development of novel therapeutics targeting microbial metabolism. This compound, a derivative of itaconic acid, is a central intermediate in at least two such pathways, highlighting its importance in the metabolic versatility of autotrophic microorganisms.

This guide will focus on the function of this compound in:

  • The 3-Hydroxypropionate Bi-cycle: A carbon fixation pathway found in some phototrophic and chemotrophic bacteria, such as the green non-sulfur bacterium Chloroflexus aurantiacus.[1][2][3]

  • The Methylaspartate Cycle: An anaplerotic pathway for acetate (B1210297) assimilation that also plays a role in carbon metabolism in some haloarchaea.[4][5][6][7]

We will provide a detailed examination of the core reactions involving this compound, the enzymes that catalyze them, and the quantitative data that underpins our current understanding.

The 3-Hydroxypropionate Bi-cycle: A Detailed Look at this compound's Journey

The 3-hydroxypropionate bi-cycle is a complex and elegant pathway for autotrophic CO2 fixation. It is characterized by two interconnected cycles. This compound plays a crucial role in the second cycle, which is responsible for the assimilation of glyoxylate (B1226380), a product of the first cycle.[8]

The key steps involving this compound are:

  • Dehydration of β-Methylmalyl-CoA: The precursor to this compound is erythro-β-methylmalyl-CoA. This molecule is dehydrated by the enzyme This compound hydratase (also known as β-methylmalyl-CoA dehydratase) to form mesaconyl-C1-CoA.[1][9]

  • Intramolecular CoA Transfer: In a remarkable and unusual enzymatic step, the Coenzyme A moiety is transferred from the C1 to the C4 carboxyl group of mesaconate. This reaction is catalyzed by This compound C1-C4 CoA transferase , resulting in the formation of mesaconyl-C4-CoA.[1][2][3][4][5] This intramolecular transfer is a key feature of this pathway.

  • Hydration to (S)-Citramalyl-CoA: Mesaconyl-C4-CoA is then hydrated by Mesaconyl-C4-CoA hydratase to yield (S)-citramalyl-CoA.[8] This intermediate is subsequently cleaved to regenerate acetyl-CoA and produce pyruvate, a central metabolite.

Quantitative Data on Key Enzymes

The efficiency and regulation of the 3-hydroxypropionate bi-cycle are dictated by the kinetic properties of its constituent enzymes. The following table summarizes the available quantitative data for the key enzymes involved in this compound metabolism in Chloroflexus aurantiacus.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
This compound C1-C4 CoA transferaseMesaconyl-C1-CoA1603702.3 x 106Chloroflexus aurantiacus[1]
This compound C1-C4 CoA transferaseMesaconyl-C4-CoA2003201.6 x 106Chloroflexus aurantiacus[1]
Mesaconyl-C4-CoA hydrataseMesaconyl-C4-CoA751045-Chloroflexus aurantiacus[8][10]

Signaling Pathway Diagram

G This compound Metabolism in the 3-Hydroxypropionate Bi-cycle cluster_pathway 3-Hydroxypropionate Bi-cycle (Second Cycle) beta_methylmalyl_coa erythro-β-Methylmalyl-CoA enzyme1 This compound hydratase beta_methylmalyl_coa->enzyme1 mesaconyl_c1_coa Mesaconyl-C1-CoA enzyme2 This compound C1-C4 CoA transferase mesaconyl_c1_coa->enzyme2 mesaconyl_c4_coa Mesaconyl-C4-CoA enzyme3 Mesaconyl-C4-CoA hydratase mesaconyl_c4_coa->enzyme3 s_citramalyl_coa (S)-Citramalyl-CoA enzyme1->mesaconyl_c1_coa enzyme2->mesaconyl_c4_coa enzyme3->s_citramalyl_coa

Caption: Key enzymatic steps involving this compound in the 3-hydroxypropionate bi-cycle.

The Methylaspartate Cycle: An Anaplerotic Role for this compound

In some haloarchaea, this compound is an intermediate in the methylaspartate cycle, an anaplerotic pathway that replenishes intermediates of the tricarboxylic acid (TCA) cycle, particularly when growing on acetate.[4][5][6][7]

The steps involving this compound in this cycle are:

  • Activation of Mesaconate: Mesaconate is activated to mesaconyl-C1-CoA by the enzyme Succinyl-CoA:mesaconate CoA-transferase .[4][7]

  • Hydration to β-Methylmalyl-CoA: Mesaconyl-C1-CoA is then hydrated to erythro-β-methylmalyl-CoA by This compound hydratase .[4][7] This β-methylmalyl-CoA is subsequently cleaved to propionyl-CoA and glyoxylate.

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic data for the enzymes involved in this compound metabolism in the methylaspartate cycle of Haloarcula hispanica.

EnzymeSubstrateKm (mM)Vmax (U/mg)OrganismReference
Succinyl-CoA:mesaconate CoA-transferaseSuccinyl-CoA0.23 ± 0.0312 ± 0.4Haloarcula hispanica[7][11]
Succinyl-CoA:mesaconate CoA-transferaseMesaconate0.35 ± 0.0512 ± 0.6Haloarcula hispanica[7][11]
This compound hydrataseMesaconyl-C1-CoA0.22 ± 0.03100 ± 5Haloarcula hispanica[7][11]
This compound hydrataseβ-Methylmalyl-CoA0.11 ± 0.01350 ± 10Haloarcula hispanica[7][11]

Signaling Pathway Diagram

G This compound Metabolism in the Methylaspartate Cycle cluster_pathway Methylaspartate Cycle mesaconate Mesaconate enzyme1 Succinyl-CoA:mesaconate CoA-transferase mesaconate->enzyme1 mesaconyl_c1_coa Mesaconyl-C1-CoA enzyme2 This compound hydratase mesaconyl_c1_coa->enzyme2 beta_methylmalyl_coa erythro-β-Methylmalyl-CoA enzyme1->mesaconyl_c1_coa enzyme2->beta_methylmalyl_coa

Caption: Key enzymatic steps involving this compound in the methylaspartate cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Purification of Recombinant this compound Transferase from R. castenholzii

Source: [4][5]

Objective: To purify recombinant this compound C1-C4 CoA transferase for biochemical characterization.

Methodology:

  • Gene Cloning and Expression:

    • The gene encoding this compound transferase from Roseiflexus castenholzii is cloned into a pEASY-E1 expression vector with an N-terminal 6xHis-tag.

    • The resulting plasmid is transformed into E. coli BL21(DE3) cells.

    • Cells are grown in Luria-Bertani (LB) broth with ampicillin (B1664943) at 37°C until an OD600 of 0.6-0.8 is reached.

    • Gene expression is induced with 0.1 mM IPTG overnight at 25°C.

  • Cell Lysis and Crude Extract Preparation:

    • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Cells are lysed by sonication on ice.

    • The cell lysate is centrifuged to remove cell debris, and the supernatant (crude extract) is collected.

  • Affinity Chromatography:

    • The crude extract is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography:

    • The eluted fractions containing the protein of interest are pooled and concentrated.

    • The concentrated protein is further purified by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove any remaining impurities and aggregates.

  • Purity Assessment:

    • The purity of the final protein preparation is assessed by SDS-PAGE.

Enzyme Assay for this compound C1-C4 CoA Transferase

Source: [1]

Objective: To determine the kinetic parameters of this compound C1-C4 CoA transferase.

Methodology:

  • Assay Principle: The assay is based on the difference in the UV absorbance spectra of mesaconyl-C1-CoA and mesaconyl-C4-CoA at 290 nm. The conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA results in an increase in absorbance at this wavelength.

  • Reaction Mixture:

    • 200 mM HEPES/KOH buffer, pH 8.0

    • 22 nM purified this compound C1-C4 CoA transferase

    • Varying concentrations of mesaconyl-C1-CoA or mesaconyl-C4-CoA (e.g., 40-1600 µM)

  • Procedure:

    • The reaction is performed in a 150 µL volume in a quartz cuvette.

    • The reaction mixture is pre-incubated at 55°C.

    • The reaction is initiated by the addition of the substrate.

    • The change in absorbance at 290 nm is monitored over time using a spectrophotometer.

    • The initial reaction rates are calculated from the linear phase of the reaction.

  • Data Analysis:

    • The kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

Quantification of this compound by LC-MS/MS

Source: [12][13][14][15][16][17][18]

Objective: To accurately quantify this compound and other short-chain acyl-CoAs in biological samples.

Methodology:

  • Sample Preparation:

    • Biological samples (e.g., cell pellets, tissue homogenates) are rapidly quenched to halt metabolic activity.

    • Acyl-CoAs are extracted using a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water).

    • An internal standard (e.g., a stable isotope-labeled acyl-CoA) is added at the beginning of the extraction to correct for sample loss and matrix effects.

    • The extract is centrifuged to remove precipitated proteins and other debris.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • A reversed-phase C18 column is typically used for separation.

      • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Mass Spectrometry (MS/MS):

      • Electrospray ionization (ESI) in positive ion mode is commonly used.

      • Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment ion) for each analyte. For Coenzyme A and its esters, a common neutral loss of 507 Da is often monitored.

  • Data Analysis:

    • The concentration of each acyl-CoA is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of authentic standards.

Experimental Workflow Diagram:

G Experimental Workflow for this compound Quantification cluster_workflow LC-MS/MS Quantification sample_prep Sample Preparation (Quenching, Extraction, Internal Standard Addition) centrifugation Centrifugation sample_prep->centrifugation lc_separation LC Separation (Reversed-Phase C18) centrifugation->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification using Internal Standard) ms_detection->data_analysis

Caption: A streamlined workflow for the quantification of this compound using LC-MS/MS.

Conclusion and Future Directions

This compound is a critical intermediate in at least two distinct autotrophic and anaplerotic pathways, underscoring its significance in microbial carbon metabolism. The 3-hydroxypropionate bi-cycle and the methylaspartate cycle showcase the remarkable enzymatic strategies that have evolved to utilize this C5-dicarboxylate. The detailed understanding of the enzymes involved, their kinetics, and the overall pathway flux is essential for both fundamental microbiology and applied biotechnology.

Future research in this area will likely focus on:

  • Metabolic Engineering: Leveraging the enzymes of these pathways to engineer novel carbon fixation routes in heterotrophic organisms for the production of biofuels and other valuable chemicals.

  • Drug Discovery: Targeting the unique enzymes of these pathways, such as the intramolecular this compound transferase, could provide a novel strategy for developing specific antimicrobial agents.

  • Elucidation of Regulatory Mechanisms: A deeper understanding of how these pathways are regulated in their native organisms will be crucial for their effective manipulation.

  • Discovery of New Pathways: Further exploration of microbial diversity may reveal additional pathways that utilize this compound, expanding our knowledge of carbon metabolism.

This technical guide provides a solid foundation for researchers and professionals seeking to delve into the fascinating world of this compound and its role in autotrophic CO2 fixation. The provided data, diagrams, and protocols are intended to be a valuable resource for advancing our understanding and application of these important metabolic pathways.

References

An In-depth Technical Guide to Mesaconyl-CoA: Structure, Properties, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial intermediate in several central carbon metabolic pathways in various microorganisms. As an unsaturated dicarboxylic acid thioester of coenzyme A, its unique chemical structure and properties are fundamental to its biological function. This technical guide provides a comprehensive overview of the structure, chemical properties, and metabolic significance of this compound, with a focus on quantitative data and detailed experimental methodologies. This information is intended to support researchers in biochemistry, microbiology, and drug development in their understanding and potential applications of this key metabolite.

This compound: Structure and Chemical Identity

This compound is formally derived from the condensation of the thiol group of coenzyme A with the C1-carboxyl group of mesaconic acid (2-methylfumaric acid).

Chemical Structure:

The structure of this compound consists of a mesaconate moiety linked to a coenzyme A molecule via a thioester bond. The systematic name is (2E)-3-carboxy-2-methylprop-2-enoyl-CoA.

Molecular Formula: C₂₆H₄₀N₇O₁₉P₃S[1]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling in experimental settings and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Weight 879.6 g/mol [1]
Exact Mass 879.13125424 DaPubChem CID: 11966166
Aqueous Solubility Data not available in the literature. It is expected to be soluble in aqueous buffers due to the charged phosphate (B84403) and carboxyl groups.-
pKa 1:21:2.90; 1:31:0.90; 1:32:5.94; 1:46:0.82; 1:53:3.48ModelSEED
Stability While specific quantitative data on half-life at various pH and temperatures are limited, this compound is noted to be sufficiently stable for enzymatic assays conducted at physiological pH and temperatures ranging from 30°C to 55°C. Hydrolysis of the thioester bond can occur, particularly at non-neutral pH.General knowledge based on thioester chemistry
UV Absorbance Maximum A distinct UV spectrum with a maximum absorbance around 284 nm in potassium phosphate/formic acid buffer (pH 4.2), which differs from other CoA thioesters like propionyl-CoA and β-methylmalyl-CoA.[2]

Metabolic Significance and Signaling Pathways

This compound is a key intermediate in two significant metabolic pathways: the 3-hydroxypropionate (B73278) bicycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for the assimilation of C2 compounds.

The 3-Hydroxypropionate Bicycle

This pathway is utilized by some phototrophic bacteria, such as Chloroflexus aurantiacus, for the fixation of inorganic carbon.[3][4][5][6][7] In this cycle, this compound is formed from β-methylmalyl-CoA through the action of this compound hydratase. It is then isomerized to mesaconyl-C4-CoA by this compound C1-C4 CoA transferase, a key step in the regeneration of acetyl-CoA and the net fixation of CO₂.[8]

3-Hydroxypropionate Bicycle cluster_co2 CO2 Fixation Propionyl-CoA Propionyl-CoA beta-Methylmalyl-CoA beta-Methylmalyl-CoA Propionyl-CoA->beta-Methylmalyl-CoA Propionyl-CoA Carboxylase Mesaconyl-C1-CoA Mesaconyl-C1-CoA beta-Methylmalyl-CoA->Mesaconyl-C1-CoA This compound Hydratase Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA This compound C1-C4 CoA Transferase Pyruvate Pyruvate Mesaconyl-C4-CoA->Pyruvate Acetyl-CoA Acetyl-CoA Mesaconyl-C4-CoA->Acetyl-CoA Glyoxylate (B1226380) Glyoxylate Glyoxylate->beta-Methylmalyl-CoA CO2 CO2->Propionyl-CoA CO2->Acetyl-CoA

A simplified diagram of the 3-Hydroxypropionate Bicycle highlighting the role of this compound.
The Ethylmalonyl-CoA Pathway

In bacteria lacking the glyoxylate cycle, such as Rhodobacter sphaeroides and Methylobacterium extorquens, the ethylmalonyl-CoA pathway serves as an alternative route for the assimilation of acetyl-CoA.[9][10][11][12][13] In this pathway, crotonyl-CoA is carboxylated to form ethylmalonyl-CoA, which is then converted through a series of reactions to this compound. This compound hydratase then catalyzes the hydration of this compound to β-methylmalyl-CoA, which is subsequently cleaved to yield glyoxylate and propionyl-CoA for use in central metabolism.[14]

Ethylmalonyl-CoA Pathway Acetoacetyl-CoA Acetoacetyl-CoA Crotonyl-CoA Crotonyl-CoA Acetoacetyl-CoA->Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA This compound This compound Methylsuccinyl-CoA->this compound beta-Methylmalyl-CoA beta-Methylmalyl-CoA This compound->beta-Methylmalyl-CoA This compound Hydratase Glyoxylate Glyoxylate beta-Methylmalyl-CoA->Glyoxylate Propionyl-CoA Propionyl-CoA beta-Methylmalyl-CoA->Propionyl-CoA CO2 CO2->Crotonyl-CoA

Overview of the Ethylmalonyl-CoA Pathway showing the central position of this compound.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and enzymatic analysis of this compound are critical for its study. The following protocols are based on established methods in the literature.

Synthesis of this compound

This protocol describes the chemical synthesis of this compound from mesaconic acid and coenzyme A.

Materials:

  • Mesaconic acid

  • Diethylether

  • Pyridine (B92270) (water-free)

  • Ethyl chloroformate

  • Coenzyme A (CoA) lithium salt

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Dissolve 116 mg of mesaconic acid (0.5 M) in 2 mL of diethylether in a flask on an ice bath.

  • While stirring, add 80 µL of water-free pyridine and 94 µL of ice-cold ethyl chloroformate.

  • Continue stirring on ice for 15 minutes to allow for the formation of mesaconic anhydride (B1165640).

  • In a separate beaker, prepare a solution of 2.5 mM CoA and 25 mM NaHCO₃ in water, also on ice.

  • Slowly add the supernatant containing the mesaconic anhydride to the CoA solution with constant stirring.

  • Continue the reaction on ice for 30 minutes.

  • Adjust the pH of the reaction mixture to 3.0 with HCl to quench the reaction.

Purification of this compound by HPLC

This protocol outlines the purification of the synthesized mesaconyl-C1-CoA and mesaconyl-C4-CoA isomers using high-performance liquid chromatography (HPLC).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Gemini 10 µm NX-C18 110 Å)

  • Mobile Phase A: 25 mM Ammonium formate/formic acid buffer, pH 4.2

  • Mobile Phase B: Methanol

  • Lyophilizer

Procedure:

  • Equilibrate the C18 column with a mixture of 14% Mobile Phase B in Mobile Phase A.

  • Inject the synthesized this compound reaction mixture onto the column.

  • Elute the CoA esters using a linear gradient of 14% to 50% Mobile Phase B over 10 minutes at a flow rate of 25 mL/min.

  • Monitor the elution profile at 260 nm. Free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA will have distinct retention times and UV spectra.

  • Collect the fractions corresponding to the desired this compound isomers.

  • Lyophilize the collected fractions to obtain a dry powder of the purified this compound.

  • Store the purified product at -20°C.

Enzymatic Assay for this compound Hydratase

This spectrophotometric assay measures the activity of this compound hydratase by monitoring the change in absorbance upon the conversion of β-methylmalyl-CoA to this compound.

Materials:

  • Purified this compound hydratase

  • β-methylmalyl-CoA (substrate)

  • MOPS-K⁺ buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂, 4 mM)

  • Spectrophotometer capable of measuring absorbance at 284 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing 100 mM MOPS-K⁺ buffer (pH 7.5) and 4 mM MgCl₂.

  • Add a known concentration of β-methylmalyl-CoA to the reaction mixture.

  • Initiate the reaction by adding a small amount of purified this compound hydratase.

  • Immediately monitor the increase in absorbance at 284 nm, which corresponds to the formation of this compound.

  • The initial rate of the reaction can be used to calculate the enzyme activity.

Enzymatic Assay for this compound Transferase

This spectrophotometric assay determines the activity of this compound C1-C4 CoA transferase by measuring the increase in absorbance at 290 nm as mesaconyl-C1-CoA is converted to mesaconyl-C4-CoA, which has a higher extinction coefficient at this wavelength.

Materials:

  • Purified this compound transferase

  • Mesaconyl-C1-CoA (substrate)

  • HEPES/KOH buffer (200 mM, pH 8.0)

  • Spectrophotometer with a temperature-controlled cuvette holder

  • 3 mm quartz cuvettes

Procedure:

  • Prepare a 150 µL assay volume containing 200 mM HEPES/KOH buffer (pH 8.0) and varying concentrations of mesaconyl-C1-CoA.

  • Add a known concentration (e.g., 22 nM) of purified this compound transferase.

  • Incubate the reaction mixture at 55°C.

  • Monitor the increase in absorbance at 290 nm over time.

  • The rate of change in absorbance can be used to determine the enzyme's kinetic parameters, using a Δɛ₂₉₀ of 2900 M⁻¹cm⁻¹.

Conclusion

This compound is a metabolite of significant interest due to its central role in microbial carbon metabolism. Its unique structure and chemical properties dictate its reactivity and interactions with key enzymes in pathways such as the 3-hydroxypropionate bicycle and the ethylmalonyl-CoA pathway. The detailed experimental protocols provided herein offer a practical guide for researchers investigating these pathways and the enzymes involved. Further research into the physical properties of this compound, such as its precise solubility and stability under various conditions, will further enhance our ability to study and potentially engineer these metabolic routes for biotechnological applications.

References

The Biosynthesis of Mesaconyl-CoA in Chloroflexus aurantiacus: A Core Component of the 3-Hydroxypropionate Bi-Cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroflexus aurantiacus, a thermophilic, filamentous anoxygenic phototrophic bacterium, utilizes a unique carbon fixation pathway known as the 3-hydroxypropionate (B73278) bi-cycle. This intricate metabolic network is central to the organism's ability to convert inorganic carbon into essential biomass. A pivotal intermediate within this bi-cycle is mesaconyl-CoA, the biosynthesis and subsequent conversion of which are critical for the overall flux of the pathway. This technical guide provides a comprehensive overview of the enzymatic steps leading to the formation of this compound in C. aurantiacus, detailing the enzymes involved, their kinetics, and the experimental protocols used to elucidate this segment of the carbon fixation pathway. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially modulate this unique metabolic route.

Introduction to the 3-Hydroxypropionate Bi-Cycle

Chloroflexus aurantiacus employs the 3-hydroxypropionate bi-cycle for autotrophic carbon dioxide fixation, a process distinct from the more common Calvin-Benson-Bassham cycle.[1][2] This pathway is characterized by two interconnected cycles. The first cycle involves the carboxylation of acetyl-CoA and propionyl-CoA to form glyoxylate (B1226380). The second cycle assimilates glyoxylate to ultimately produce pyruvate, a key precursor for various biosynthetic pathways.[1][3] this compound emerges as a crucial C5-dicarboxylic acid intermediate in the second cycle of this pathway.[4][5]

The Enzymatic Synthesis of this compound

The direct precursor to this compound in the 3-hydroxypropionate bi-cycle is β-methylmalyl-CoA. The formation of this compound is catalyzed by the enzyme This compound hydratase (also referred to as β-methylmalyl-CoA dehydratase), which facilitates a reversible dehydration reaction.[4][5] Following its synthesis, mesaconyl-C1-CoA is isomerized to mesaconyl-C4-CoA by This compound C1-C4 CoA transferase .[1] This intramolecular transfer is a key step enabling the subsequent hydration to (S)-citramalyl-CoA, catalyzed by mesaconyl-C4-CoA hydratase .[1]

The key enzymatic reactions involving this compound are:

  • β-Methylmalyl-CoA ⇌ Mesaconyl-C1-CoA + H₂O (catalyzed by this compound hydratase)[4][5]

  • Mesaconyl-C1-CoA ⇌ Mesaconyl-C4-CoA (catalyzed by this compound C1-C4 CoA transferase)[1]

  • Mesaconyl-C4-CoA + H₂O ⇌ (S)-Citramalyl-CoA (catalyzed by Mesaconyl-C4-CoA hydratase)[1]

Quantitative Data on Key Enzymes

The activities of the enzymes involved in the biosynthesis and conversion of this compound have been characterized, providing insights into the pathway's regulation and efficiency.

EnzymeOrganismGrowth ConditionSpecific ActivityKmkcatMolecular Weight (kDa)Reference
This compound HydrataseChloroflexus aurantiacusAutotrophic20-30 nmol min⁻¹ mg⁻¹--80 (dimer)[6]
Heterotrophic10-15 fold lower than autotrophic--[6]
Recombinant in E. coli-1300 µmol min⁻¹ mg⁻¹-1700 s⁻¹[2]
This compound C1-C4 CoA TransferaseChloroflexus aurantiacus-495 µmol min⁻¹ mg⁻¹ (for mesaconyl-C1-CoA)0.16 mM (for mesaconyl-C1-CoA)370 s⁻¹-[4]
430 µmol min⁻¹ mg⁻¹ (for mesaconyl-C4-CoA)0.2 mM (for mesaconyl-C4-CoA)320 s⁻¹[4]
Mesaconyl-C4-CoA HydrataseChloroflexus aurantiacus--75 µM (for 3-methylfumaryl-CoA)1045 s⁻¹-[7]
Malonyl-CoA ReductaseChloroflexus aurantiacusAutotrophic0.08 µmol min⁻¹ mg⁻¹30 µM (for malonyl-CoA)25 s⁻¹300 (dimer)[8][9]
Heterotrophic0.03 µmol min⁻¹ mg⁻¹25 µM (for NADPH)[8][9]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is an integral part of the 3-hydroxypropionate bi-cycle. The following diagram illustrates the core reactions centered around this compound.

Mesaconyl_CoA_Biosynthesis cluster_cycle 3-Hydroxypropionate Bi-Cycle (Second Cycle) Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA β-Methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA β-methylmalyl-CoA lyase Glyoxylate Glyoxylate Glyoxylate->beta_Methylmalyl_CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA beta_Methylmalyl_CoA->Mesaconyl_C1_CoA this compound hydratase (-H₂O) Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA this compound C1-C4 CoA transferase S_Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_C4_CoA->S_Citramalyl_CoA Mesaconyl-C4-CoA hydratase (+H₂O) Acetyl_CoA Acetyl-CoA S_Citramalyl_CoA->Acetyl_CoA (S)-citramalyl-CoA lyase Pyruvate Pyruvate S_Citramalyl_CoA->Pyruvate

Caption: Core reactions of the second cycle of the 3-hydroxypropionate bi-cycle.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from Zarzycki et al. (2009) and Sasikaran et al. (2014).[4]

  • Preparation of Mesaconic Anhydride (B1165640):

    • Dissolve 0.5 M mesaconic acid in diethyl ether on ice.

    • Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.

    • After 15 minutes, collect the supernatant containing mesaconic anhydride.

  • Synthesis of this compound:

    • Slowly add the mesaconic anhydride supernatant to a solution of 2.5 mM Coenzyme A in 25 mM NaHCO₃ on ice with constant stirring.

    • After 30 minutes, adjust the pH to 3.0 with HCl.

  • Purification:

    • Separate free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA using High-Performance Liquid Chromatography (HPLC).

    • A C18 reverse-phase column is typically used with a methanol (B129727) gradient in an ammonium (B1175870) formate (B1220265) buffer (pH 4.2).[4]

    • Mesaconyl-C1-CoA and mesaconyl-C4-CoA can be differentiated by their distinct UV spectra and retention times.[4]

Heterologous Expression and Purification of Recombinant this compound Hydratase

This protocol is based on the methods described by Zarzycki et al. (2008).[5]

Protein_Purification_Workflow Start E. coli cells expressing His-tagged this compound Hydratase Cell_Lysis Cell Lysis (e.g., Sonication or French Press) Start->Cell_Lysis Centrifugation1 Centrifugation (100,000 x g) Cell_Lysis->Centrifugation1 Supernatant1 Crude Cell Extract (Supernatant) Centrifugation1->Supernatant1 Heat_Precipitation Heat Precipitation (70°C for 10 min) Supernatant1->Heat_Precipitation Centrifugation2 Centrifugation Heat_Precipitation->Centrifugation2 Supernatant2 Heat-Treated Supernatant Centrifugation2->Supernatant2 Affinity_Chromatography Ni-NTA Affinity Chromatography Supernatant2->Affinity_Chromatography Elution Elution with Imidazole Gradient Affinity_Chromatography->Elution Purified_Protein Purified Recombinant This compound Hydratase Elution->Purified_Protein

Caption: Workflow for the purification of recombinant this compound hydratase.

  • Gene Cloning and Expression:

    • The gene encoding this compound hydratase from C. aurantiacus is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag.[5]

    • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Protein expression is induced, typically with IPTG.

  • Cell Lysis and Clarification:

    • Harvested E. coli cells are resuspended in a suitable buffer and lysed.

    • The cell lysate is clarified by ultracentrifugation (e.g., 100,000 x g) to remove cell debris.[5]

  • Purification Steps:

    • Heat Precipitation: The crude extract is heated (e.g., at 70°C for 10 minutes) to denature and precipitate heat-labile E. coli proteins. The thermostable this compound hydratase from the thermophilic C. aurantiacus remains in the supernatant after centrifugation.[5]

    • Affinity Chromatography: The heat-treated supernatant is applied to a Ni-NTA affinity column. The His-tagged protein binds to the column and is subsequently eluted using a gradient of imidazole.[5]

  • Purity Analysis:

    • The purity of the recombinant protein is assessed by SDS-PAGE.[5]

Enzyme Assay for this compound Hydratase

This assay is based on the protocol described by Zarzycki et al. (2008).[5]

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM MOPS-K⁺ buffer (pH 7.5)

      • 4 mM MgCl₂

      • 2.5 mM propionyl-CoA

      • Traces of [1-¹⁴C]propionyl-CoA

      • 15 mM glyoxylate

      • Recombinant L-malyl-CoA/β-methylmalyl-CoA lyase (to generate the substrate, β-methylmalyl-CoA, in situ)

  • Enzyme Reaction:

    • The reaction is initiated by the addition of the purified this compound hydratase or cell extract.

    • Incubate at the optimal temperature for the C. aurantiacus enzyme (55°C).[2]

  • Product Detection and Quantification:

    • The formation of radiolabeled this compound from [1-¹⁴C]propionyl-CoA is monitored by HPLC with a radioactivity detector.[5]

    • Alternatively, a coupled spectrophotometric assay can be used, monitoring the increase in absorbance at around 284 nm, which corresponds to the formation of the double bond in this compound.[2]

Conclusion

The biosynthesis of this compound is a critical juncture in the 3-hydroxypropionate bi-cycle of Chloroflexus aurantiacus. A detailed understanding of the enzymes involved, their kinetics, and the experimental methodologies to study them is essential for researchers aiming to unravel the intricacies of this unique carbon fixation pathway. The data and protocols presented in this guide offer a solid foundation for further investigations into the metabolism of C. aurantiacus and may inform the development of novel biotechnological applications, such as the engineering of microorganisms for the production of valuable chemicals or the identification of new targets for antimicrobial drug development. The unique enzymatic machinery of this pathway presents a rich area for future research and discovery.

References

The Metabolic Fate of Mesaconyl-CoA in Rhodobacter sphaeroides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of mesaconyl-CoA in the purple non-sulfur bacterium Rhodobacter sphaeroides. This bacterium utilizes the ethylmalonyl-CoA pathway for the assimilation of C2 compounds, a pathway in which this compound is a key intermediate. Understanding the enzymes and reactions involved in the conversion of this compound is crucial for metabolic engineering and potential biotechnological applications.

The Ethylmalonyl-CoA Pathway: A Central Route for Carbon Assimilation

Rhodobacter sphaeroides employs the ethylmalonyl-CoA pathway to convert acetyl-CoA into essential building blocks for cellular growth. This pathway is a critical alternative to the glyoxylate (B1226380) cycle, which is absent in this organism. This compound is a five-carbon dicarboxylic acid thioester that lies at a crucial juncture within this metabolic route.

The primary fate of this compound in R. sphaeroides is its hydration to β-methylmalyl-CoA, a reaction catalyzed by this compound hydratase. Subsequently, β-methylmalyl-CoA is cleaved to glyoxylate and propionyl-CoA by β-methylmalyl-CoA lyase. Propionyl-CoA is then carboxylated and ultimately converted to succinyl-CoA, a citric acid cycle intermediate. Glyoxylate is condensed with another molecule of acetyl-CoA to form malate, another key cellular metabolite.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound in Rhodobacter sphaeroides.

Table 1: Kinetic Parameters of this compound Hydratase from Rhodobacter sphaeroides

SubstrateVmax (μmol min⁻¹ mg⁻¹)Km (mM)kcat (s⁻¹)Source
erythro-β-methylmalyl-CoA1,300-1,900[1][2][3]
This compound---

Note: The kinetic data for the hydration of this compound is not explicitly stated in the reviewed literature, however, the enzyme catalyzes a reversible reaction.

Table 2: Kinetic Parameters of (3S)-Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) from Rhodobacter sphaeroides

SubstrateSpecific Activity (U mg⁻¹)Apparent Km (mM)Source
(3S)-malyl-CoA4.10.02[4]
β-methylmalyl-CoA4.50.01[5]

Table 3: Kinetic Parameters of (2S)-Methylsuccinyl-CoA Dehydrogenase from Rhodobacter sphaeroides

SubstrateVmax (μmol min⁻¹ mg⁻¹)Km (μM)Source
(2S)-methylsuccinyl-CoA620[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in R. sphaeroides.

Heterologous Expression and Purification of this compound Hydratase

This protocol describes the expression of the R. sphaeroides this compound hydratase gene in Escherichia coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the R. sphaeroides this compound hydratase gene insert

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE analysis equipment and reagents

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged this compound hydratase with elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.[2]

Enzyme Assay for this compound Hydratase

This assay measures the activity of this compound hydratase by monitoring the dehydration of β-methylmalyl-CoA to this compound.

Materials:

  • Purified this compound hydratase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • β-methylmalyl-CoA (substrate)

  • Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and β-methylmalyl-CoA in a quartz cuvette.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified this compound hydratase.

  • Monitor the increase in absorbance at 290 nm, which corresponds to the formation of this compound (ε = 3.1 mM⁻¹ cm⁻¹).[4]

  • Calculate the enzyme activity based on the rate of change in absorbance over time.

Visualizations

The following diagrams illustrate the metabolic pathway and a general experimental workflow.

Metabolic_Pathway acetyl_coa1 2 Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa1->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate (3S)-Malyl-CoA/ β-Methylmalyl-CoA lyase propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa (3S)-Malyl-CoA/ β-Methylmalyl-CoA lyase malate Malate glyoxylate->malate succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase acetyl_coa2 Acetyl-CoA acetyl_coa2->malate (3S)-Malyl-CoA lyase & (3S)-Malyl-CoA thioesterase Experimental_Workflow start Start: Gene Identification cloning Cloning and Vector Construction start->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification characterization Enzyme Characterization purification->characterization assay Enzyme Activity Assay characterization->assay kinetics Kinetic Parameter Determination (Km, Vmax) assay->kinetics data Data Analysis and Interpretation kinetics->data end End: Elucidation of Metabolic Role data->end

References

The Pivotal Role of Mesaconyl-CoA Hydratase in Bacterial Metabolic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconyl-CoA hydratase, a key enzyme in several central carbon metabolic pathways in bacteria, catalyzes the reversible hydration of this compound to β-methylmalyl-CoA. This seemingly simple reaction is a critical node in two significant pathways: the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation. This technical guide provides an in-depth exploration of the core functions of this compound hydratase, detailing its biochemical properties, the metabolic pathways it governs, and the experimental methodologies used to characterize it. The presented data, structured for clarity and comparison, alongside detailed experimental protocols and pathway visualizations, offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially target this crucial bacterial enzyme.

Introduction

Bacteria exhibit remarkable metabolic diversity, enabling them to thrive in a wide range of environments by utilizing diverse carbon sources. Central to this adaptability are unique metabolic pathways that are not found in eukaryotes, making their constituent enzymes attractive targets for novel antimicrobial drug development. This compound hydratase is one such enzyme, playing a vital role in the carbon metabolism of numerous bacteria.[1][2][3][4] It facilitates the interconversion between this compound and β-methylmalyl-CoA, a critical step in pathways that allow bacteria to grow on C1 and C2 compounds.[5][6][7][8][9]

This guide will delve into the multifaceted role of this compound hydratase, focusing on its function within two primary metabolic contexts: the ethylmalonyl-CoA pathway and the 3-hydroxypropionate cycle. We will also present a consolidated overview of the experimental techniques employed to study this enzyme, providing a foundation for future research and therapeutic exploration.

Biochemical Properties and Quantitative Data

This compound hydratase has been characterized in several bacteria, revealing key enzymatic and physical properties. The enzyme is a homodimer with a total molecular mass of approximately 80 kDa, with each subunit being around 40 kDa.[1][2][3] The recombinant proteins from Chloroflexus aurantiacus and Rhodobacter sphaeroides have been shown to catalyze the reversible dehydration of erythro-β-methylmalyl-CoA to this compound.[1][2][3]

The following tables summarize the key quantitative data for this compound hydratase from different bacterial sources.

Parameter Chloroflexus aurantiacus Rhodobacter sphaeroides Haloarcula hispanica
Specific Activity 1,300 µmol min⁻¹ mg⁻¹ (at 55°C)[1]1,400 µmol min⁻¹ mg⁻¹ (at 30°C)[1]Not explicitly stated for the hydratase, but assayed.
Enzyme Turnover (per dimeric enzyme) 1,700 s⁻¹[1]1,900 s⁻¹[1]Not available.
Optimal pH 7.5[1]7.5[1]Assayed at pH 7.8.[10][11]
Subunit Molecular Mass ~40 kDa[1][3]~40 kDa[1][3]Native mass of 86 kDa suggests a homodimer.[11]
Native Molecular Mass 80 kDa (homodimer)[1][2][3]80 kDa (homodimer)[1][2][3]86 kDa (homodimer)[11]
Kinetic Parameters for Mesaconyl-C4-CoA Hydratase from Chloroflexus aurantiacus
Substrate 3-methylfumaryl-CoA (mesaconyl-C4-CoA)[12]
K_M_ 75 µM[12]
k_cat_ 1045 s⁻¹ (at 45°C)[12]

Role in Bacterial Metabolic Pathways

This compound hydratase is a key player in at least two central metabolic pathways in bacteria, facilitating the crucial step of interconverting C5-dicarboxylic acid CoA esters.

The Ethylmalonyl-CoA Pathway

In many bacteria that lack the glyoxylate (B1226380) cycle, such as Rhodobacter sphaeroides and Methylobacterium extorquens, the ethylmalonyl-CoA pathway is essential for the assimilation of acetyl-CoA derived from C2 compounds like acetate.[2][3][4][5][7][8] In this pathway, this compound hydratase catalyzes the hydration of this compound to β-methylmalyl-CoA.[1] The subsequent cleavage of β-methylmalyl-CoA yields glyoxylate and propionyl-CoA, which are then further metabolized to regenerate the initial acetyl-CoA acceptor and produce biomass precursors.[1][13] The inactivation of the gene encoding this compound hydratase in R. sphaeroides has been shown to prevent growth on acetate, highlighting its critical role.[1]

Ethylmalonyl_CoA_Pathway 2 Acetyl-CoA 2 Acetyl-CoA Crotonyl-CoA Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA carboxylase/reductase Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Ethylmalonyl-CoA mutase This compound This compound Methylsuccinyl-CoA->this compound Methylsuccinyl-CoA dehydrogenase beta-Methylmalyl-CoA beta-Methylmalyl-CoA This compound->beta-Methylmalyl-CoA This compound hydratase Glyoxylate Glyoxylate beta-Methylmalyl-CoA->Glyoxylate beta-Methylmalyl-CoA->Glyoxylate β-methylmalyl-CoA lyase Propionyl-CoA Propionyl-CoA beta-Methylmalyl-CoA->Propionyl-CoA beta-Methylmalyl-CoA->Propionyl-CoA β-methylmalyl-CoA lyase Three_Hydroxypropionate_Cycle Acetyl-CoA + CO2 Acetyl-CoA + CO2 Propionyl-CoA Propionyl-CoA Glyoxylate Glyoxylate beta-Methylmalyl-CoA beta-Methylmalyl-CoA This compound This compound beta-Methylmalyl-CoA->this compound This compound hydratase Citramalyl-CoA Citramalyl-CoA This compound->Citramalyl-CoA Unknown reactions Pyruvate Pyruvate Citramalyl-CoA->Pyruvate Citramalyl-CoA->Pyruvate Citramalyl-CoA lyase Regenerated Acetyl-CoA Regenerated Acetyl-CoA Citramalyl-CoA->Regenerated Acetyl-CoA Citramalyl-CoA->Regenerated Acetyl-CoA Citramalyl-CoA lyase Propionyl-CoAGlyoxylate Propionyl-CoAGlyoxylate Propionyl-CoAGlyoxylate->beta-Methylmalyl-CoA β-methylmalyl-CoA lyase Purification_Workflow start Gene Amplification (PCR) ligation Cloning into Expression Vector start->ligation transformation Transformation into E. coli ligation->transformation expression Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis and Centrifugation expression->lysis purification Affinity Chromatography (Ni-Sepharose) lysis->purification end Purified this compound Hydratase purification->end

References

Succinyl-CoA:Mesaconate CoA-Transferase: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl-CoA:Mesaconate CoA-Transferase (Mct) is a pivotal enzyme in the methylaspartate cycle, an essential anaplerotic pathway for acetate (B1210297) assimilation in certain haloarchaea. This enzyme catalyzes the transfer of a Coenzyme A (CoA) moiety from succinyl-CoA to mesaconate, yielding mesaconyl-C1-CoA and succinate. As a member of the class III CoA-transferase family, Mct exhibits high specificity for its physiological substrates, making it a potential target for metabolic engineering and drug development. This guide provides an in-depth analysis of the function, mechanism, kinetics, and experimental protocols related to Succinyl-CoA:Mesaconate CoA-Transferase.

Introduction

Growth on two-carbon compounds like acetate requires specialized metabolic pathways to replenish C4-dicarboxylic acids for biosynthesis. While many organisms utilize the glyoxylate (B1226380) cycle, a significant portion of haloarchaea employ the methylaspartate cycle.[1][2][3] Succinyl-CoA:Mesaconate CoA-Transferase catalyzes a unique and crucial reaction within this cycle: the activation of mesaconate to mesaconyl-C1-CoA.[1][2] This distinguishes the methylaspartate cycle from other known anaplerotic pathways.[1][2] Understanding the function and mechanism of this enzyme is critical for comprehending the metabolic flexibility of these extremophiles and for potential biotechnological applications.

Function and Metabolic Context

Succinyl-CoA:Mesaconate CoA-Transferase is a key enzyme in the methylaspartate cycle of haloarchaea, such as Haloarcula hispanica.[1][3][4] This cycle facilitates the net conversion of two molecules of acetyl-CoA into one molecule of malate.[1][2]

The reaction catalyzed by Mct is as follows:

Succinyl-CoA + Mesaconate ⇌ Succinate + Mesaconyl-C1-CoA

This reaction is the only known instance of mesaconate activation to mesaconyl-C1-CoA in a metabolic pathway.[1][2] The generated mesaconyl-C1-CoA is subsequently hydrated to β-methylmalyl-CoA by mesaconyl-CoA hydratase, continuing the cycle.[1][2][3][4] The high specificity of Mct for mesaconate and succinyl-CoA underscores its dedicated role in this pathway.[1][2][3][4]

Below is a diagram illustrating the position of Succinyl-CoA:Mesaconate CoA-Transferase within the methylaspartate cycle.

Methylaspartate_Cycle cluster_Mct Succinyl-CoA:Mesaconate CoA-Transferase (Mct) Glutamate Glutamate Methylaspartate (2S)-Methylaspartate Glutamate->Methylaspartate Glutamate mutase Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate ammonia-lyase Mesaconyl_C1_CoA Mesaconyl-C1-CoA Mesaconate->Mesaconyl_C1_CoA Mct Succinate_Out Succinate Mesaconate->Succinate_Out beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_C1_CoA->beta_Methylmalyl_CoA This compound hydratase Glyoxylate Glyoxylate beta_Methylmalyl_CoA->Glyoxylate Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA->Propionyl_CoA Succinyl_CoA_In Succinyl-CoA Succinyl_CoA_In->Mesaconyl_C1_CoA Succinyl_CoA_In->Succinate_Out Mct

The role of Mct in the Methylaspartate Cycle.

Catalytic Mechanism

Succinyl-CoA:Mesaconate CoA-Transferase belongs to the class III family of CoA-transferases.[1][2] While a detailed crystal structure of Mct is not yet available, the mechanism of class III CoA-transferases is generally understood to proceed through a ternary complex without the formation of a covalent enzyme intermediate, which is characteristic of class I and II transferases. However, studies on related enzymes, such as succinyl-CoA:3-ketoacid coenzyme A transferase, suggest a stepwise mechanism involving an anhydride (B1165640) intermediate.[5][6] In this proposed mechanism, the carboxylate of the acceptor substrate attacks the thioester carbonyl of the donor CoA-thioester, forming a transient anhydride intermediate. This is followed by the transfer of the CoA moiety.

The proposed catalytic mechanism can be visualized as follows:

Mct_Mechanism E Mct (Enzyme) Ternary_Complex E-Succinyl-CoA-Mesaconate (Ternary Complex) E->Ternary_Complex Succinyl_CoA Succinyl-CoA Succinyl_CoA->Ternary_Complex Mesaconate Mesaconate Mesaconate->Ternary_Complex Ternary_Complex->E Release Succinate Succinate Ternary_Complex->Succinate Mesaconyl_CoA Mesaconyl-C1-CoA Ternary_Complex->Mesaconyl_CoA

Proposed catalytic mechanism of Mct.

Quantitative Data: Kinetics and Substrate Specificity

The enzyme from H. hispanica demonstrates a high degree of specificity for its natural substrates. Succinyl-CoA is the only identified CoA donor, with no activity observed with acetyl-CoA, propionyl-CoA, butyryl-CoA, or acetoacetyl-CoA.[7] While mesaconate is the primary CoA acceptor, the enzyme also shows activity with structurally similar compounds.

Table 1: Kinetic Parameters of Recombinant Succinyl-CoA:Mesaconate CoA-Transferase from H. hispanica

Substrate (CoA Acceptor)Km (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)
Mesaconate0.40 ± 0.0540 ± 13587.5
Methylsuccinate0.8 ± 0.150 ± 24455
Glutarate10 ± 130 ± 2262.6
Acrylate30 ± 515 ± 2130.43
Itaconate*1.65 ± 0.15--

Note: The activity with itaconate did not follow Michaelis-Menten kinetics and increased linearly with substrate concentration.[1]

Table 2: Substrate Specificity of Succinyl-CoA:Mesaconate CoA-Transferase

CoA DonorRelative Activity (%)CoA AcceptorRelative Activity (%)
Succinyl-CoA 100 Mesaconate 100
Acetyl-CoA0Methylsuccinate~125
Propionyl-CoA0Glutarate~75
Butyryl-CoA0Acrylate~38
Acetoacetyl-CoA0ItaconateLow

Experimental Protocols

Enzyme Activity Assay

The activity of Succinyl-CoA:Mesaconate CoA-Transferase is typically measured by monitoring the formation of this compound from succinyl-CoA and mesaconate using ultra-performance liquid chromatography (UPLC).[1][2]

Reagents and Buffers:

  • 100 mM Tris/HCl buffer, pH 7.8

  • 3 M KCl

  • 5 mM MgCl₂

  • 1 mM Succinyl-CoA

  • 10 mM Mesaconate

  • Purified enzyme or cell extract

  • 2 M HCl/10% acetonitrile (B52724) (for stopping the reaction)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl₂, and 1 mM succinyl-CoA.

  • Add the cell extract or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding 10 mM mesaconate.

  • Incubate the reaction at 37°C.

  • At specific time intervals, withdraw a 25 µl aliquot and stop the reaction by adding 10 µl of 2 M HCl/10% acetonitrile on ice.

  • Analyze the formation of this compound by UPLC.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[1][2]

Recombinant Expression and Purification

The gene encoding Succinyl-CoA:Mesaconate CoA-Transferase (e.g., Hah_1336 from H. hispanica) can be heterologously expressed in a suitable host, such as Haloferax volcanii.[1][4] Purification is typically achieved through standard chromatographic techniques.

The general workflow for obtaining purified enzyme is as follows:

Purification_Workflow Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into Expression Host (e.g., H. volcanii) Gene_Cloning->Transformation Cell_Culture Cell Culture and Induction of Expression Transformation->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Clarification by Centrifugation Cell_Lysis->Clarification Chromatography Purification via Chromatography (e.g., Ni-NTA, Size Exclusion) Clarification->Chromatography Purified_Enzyme Purified Mct Enzyme Chromatography->Purified_Enzyme

General workflow for recombinant Mct production.

Conclusion and Future Directions

Succinyl-CoA:Mesaconate CoA-Transferase is a highly specific enzyme essential for the methylaspartate cycle in haloarchaea. Its unique catalytic activity presents an interesting case for studying enzyme evolution and metabolic adaptation. For drug development professionals, the enzyme's crucial role in the central carbon metabolism of these organisms could make it a target for novel antimicrobial agents, particularly those targeting extremophiles. Future research should focus on elucidating the three-dimensional structure of Mct to gain deeper insights into its catalytic mechanism and substrate specificity. This structural information will be invaluable for rational enzyme engineering and the design of specific inhibitors.

References

The Evolutionary Crossroads of Bacterial Metabolism: A Technical Guide to Mesaconyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate metabolic networks of bacteria are a testament to their remarkable adaptability and evolutionary ingenuity. Central to this metabolic flexibility are pathways that enable the assimilation of simple carbon compounds, and among these, the Mesaconyl-CoA pathways have emerged as a fascinating example of evolutionary innovation. This technical guide provides an in-depth exploration of the evolutionary significance, mechanistic underpinnings, and experimental investigation of these crucial bacterial pathways. This compound serves as a key intermediate in at least two distinct and vital metabolic routes: the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic carbon fixation and the ethylmalonyl-CoA (EMC) pathway for the assimilation of acetate (B1210297) and other C2 compounds. The presence and variation of these pathways across diverse bacterial phyla underscore their importance in shaping microbial ecology and present potential targets for novel therapeutic interventions.

Core Concepts: Two Pathways, One Key Intermediate

This compound, a five-carbon dicarboxylic acid thioester, stands at a metabolic junction, participating in distinct pathways with different physiological roles. The interconversion between this compound and its hydrated form, β-methylmalyl-CoA, is a recurring enzymatic step, catalyzed by this compound hydratase, that highlights a case of molecular exaptation in bacterial evolution.

The 3-Hydroxypropionate (3-HP) Bi-Cycle: An Ancient Route for Carbon Fixation

In some of the earliest branching phototrophic bacteria, such as the green non-sulfur bacterium Chloroflexus aurantiacus, the 3-HP bi-cycle represents a unique mechanism for autotrophic CO2 fixation.[1][2][3] This pathway is particularly significant as it is considered one of the ancient methods of carbon assimilation, predating the more widely known Calvin-Benson-Bassham cycle. In this cycle, the dehydration of β-methylmalyl-CoA to this compound is a critical step leading to the regeneration of acetyl-CoA and the net fixation of bicarbonate.[2]

The Ethylmalonyl-CoA (EMC) Pathway: A Versatile Strategy for Acetate Assimilation

In a wide range of bacteria, including Rhodobacter sphaeroides, Methylobacterium extorquens, and various Streptomyces species, the EMC pathway provides an alternative to the glyoxylate (B1226380) cycle for the assimilation of acetyl-CoA derived from sources like acetate or fatty acids.[1][2][3] In this pathway, the hydration of this compound to β-methylmalyl-CoA is essential for the eventual production of glyoxylate and propionyl-CoA, which are then funneled into central metabolism.[2] The EMC pathway's modularity and efficiency have likely contributed to its widespread distribution among bacteria with diverse lifestyles.

Quantitative Insights: Enzyme Kinetics

The efficiency of these pathways is largely determined by the kinetic properties of their constituent enzymes. A key enzyme, this compound hydratase, has been a focus of biochemical characterization. The following table summarizes the kinetic parameters of this enzyme from different bacterial species, highlighting variations that may reflect evolutionary adaptation to different metabolic contexts.

Enzyme Source OrganismPathwaySubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Chloroflexus aurantiacus3-HP Bi-cycleerythro-β-methylmalyl-CoA35170048.6[4]
Rhodobacter sphaeroidesEMC Pathwayerythro-β-methylmalyl-CoA50190038.0[4]
Haloarcula hispanicaMethylaspartate Cyclemesaconyl-C1-CoA11089 (per dimer)0.81[4]

Visualizing the Pathways and Processes

To better understand the flow of metabolites and the logical steps in experimentation, the following diagrams have been generated using Graphviz.

Signaling Pathways

G cluster_3HP 3-Hydroxypropionate (3-HP) Bi-Cycle cluster_EMC Ethylmalonyl-CoA (EMC) Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Malyl-CoA Malyl-CoA Succinyl-CoA->Malyl-CoA beta-Methylmalyl-CoA beta-Methylmalyl-CoA Malyl-CoA->beta-Methylmalyl-CoA Malyl-CoA lyase This compound This compound beta-Methylmalyl-CoA->this compound This compound hydratase (dehydration) Citramalyl-CoA Citramalyl-CoA This compound->Citramalyl-CoA Pyruvate Pyruvate Citramalyl-CoA->Pyruvate Acetyl-CoA_regen Acetyl-CoA Citramalyl-CoA->Acetyl-CoA_regen regenerated 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Crotonyl-CoA Crotonyl-CoA Acetoacetyl-CoA->Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Mesaconyl-CoA_emc Mesaconyl-CoA_emc Methylsuccinyl-CoA->Mesaconyl-CoA_emc This compound beta-Methylmalyl-CoA_emc beta-Methylmalyl-CoA_emc Mesaconyl-CoA_emc->beta-Methylmalyl-CoA_emc This compound hydratase (hydration) Glyoxylate Glyoxylate beta-Methylmalyl-CoA_emc->Glyoxylate Propionyl-CoA_emc Propionyl-CoA_emc beta-Methylmalyl-CoA_emc->Propionyl-CoA_emc Propionyl-CoA Succinyl-CoA_emc Succinyl-CoA_emc Propionyl-CoA_emc->Succinyl-CoA_emc Succinyl-CoA G cluster_gene Gene Identification and Cloning cluster_protein Protein Expression and Purification cluster_assay Enzyme Characterization Genome_Analysis Genome Analysis (BLAST, etc.) Gene_Identification Identify Putative This compound Hydratase Gene Genome_Analysis->Gene_Identification PCR_Amplification PCR Amplification of Target Gene Gene_Identification->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Transformation Transformation into Expression Host (e.g., E. coli) Cloning->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Purification Protein Purification (e.g., Ni-NTA chromatography) Cell_Lysis->Purification Purity_Check Purity Check (SDS-PAGE) Purification->Purity_Check Enzyme_Assay Enzyme Assay (Spectrophotometric or HPLC-based) Purity_Check->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis

References

Mesaconyl-CoA: A Linchpin in Bacterial Acetate Assimilation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetate (B1210297), a ubiquitous carbon source, is assimilated by various microorganisms through specialized metabolic pathways. In many bacteria lacking the glyoxylate (B1226380) cycle, the ethylmalonyl-CoA (EMC) pathway and the methylaspartate cycle have emerged as critical routes for converting acetate into central metabolic intermediates. A key, shared feature of these pathways is the C5-dicarboxylic acid thioester, mesaconyl-CoA. This technical guide provides a comprehensive overview of the role of this compound as a pivotal intermediate in acetate assimilation. It details the enzymatic reactions, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for studying these pathways, providing a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The ability of microorganisms to utilize two-carbon compounds like acetate is fundamental for their survival and proliferation in diverse environments. While the glyoxylate cycle is a well-established pathway for acetate assimilation in many organisms, a significant number of bacteria, including important members of the α-proteobacteria and haloarchaea, lack this cycle.[1] These organisms have evolved alternative strategies, such as the ethylmalonyl-CoA (EMC) pathway and the methylaspartate cycle, to convert acetyl-CoA into essential C3 and C4 building blocks for biosynthesis.[1][2] Central to these pathways is the intermediate, this compound, whose formation and subsequent conversion are critical for the overall carbon flux.[3][4] Understanding the intricacies of these pathways, particularly the enzymes that catalyze the transformations involving this compound, is crucial for metabolic engineering efforts aimed at producing value-added chemicals and for the development of novel antimicrobial agents targeting these unique metabolic routes.

The Ethylmalonyl-CoA (EMC) Pathway: A Detailed Look

The EMC pathway is a sophisticated enzymatic cascade that converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[5] This pathway is prominently active in organisms like Rhodobacter sphaeroides and Methylobacterium extorquens.[2][3] this compound is a key intermediate in this pathway, formed from the oxidation of (2S)-methylsuccinyl-CoA.

Enzymatic Steps of the EMC Pathway

The core reactions of the EMC pathway leading to and from this compound are as follows:

  • Crotonyl-CoA Carboxylase/Reductase (Ccr): This enzyme catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[2]

  • Ethylmalonyl-CoA Mutase (Ecm): A vitamin B12-dependent enzyme that isomerizes (2S)-ethylmalonyl-CoA to (2R)-methylsuccinyl-CoA.[6]

  • (2S)-Methylsuccinyl-CoA Dehydrogenase (Mcd): This FAD-dependent enzyme oxidizes (2S)-methylsuccinyl-CoA to this compound.[7]

  • This compound Hydratase (Mch): This enzyme catalyzes the hydration of this compound to form β-methylmalyl-CoA.[3][8]

  • β-Methylmalyl-CoA Lyase (Mcl): This lyase cleaves β-methylmalyl-CoA to yield glyoxylate and propionyl-CoA.[2][9]

The propionyl-CoA generated is then carboxylated to methylmalonyl-CoA, which is subsequently rearranged to succinyl-CoA, feeding into the tricarboxylic acid (TCA) cycle.

Visualization of the EMC Pathway

EMC_Pathway acetyl_coa1 2 Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa1->crotonyl_coa β-Ketothiolase, Acetoacetyl-CoA reductase, Crotonase ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA Carboxylase/Reductase (Ccr) methylsuccinyl_coa (2R)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA Mutase (Ecm) mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa (2S)-Methylsuccinyl-CoA Dehydrogenase (Mcd) beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound Hydratase (Mch) glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA Lyase (Mcl) propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA Lyase (Mcl) malate Malate glyoxylate->malate succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase acetyl_coa2 Acetyl-CoA acetyl_coa2->malate Malate Synthase

Figure 1. The Ethylmalonyl-CoA (EMC) Pathway.

The Methylaspartate Cycle: An Alternative Route in Haloarchaea

In certain haloarchaea, such as Haloarcula hispanica, which lack the glyoxylate cycle, acetate assimilation proceeds via the methylaspartate cycle.[1][10] This pathway also features this compound as a central intermediate, albeit generated through a different series of reactions.

Key Steps of the Methylaspartate Cycle

The methylaspartate cycle begins with the conversion of glutamate (B1630785) to mesaconate, which is then activated to this compound:

  • Glutamate Mutase & Methylaspartate Ammonia Lyase: Glutamate is converted to mesaconate.

  • Succinyl-CoA:Mesaconate CoA-Transferase (Mct): This enzyme activates mesaconate to mesaconyl-C1-CoA using succinyl-CoA as the CoA donor.[1]

  • This compound Hydratase (Mch): Similar to the EMC pathway, this enzyme hydrates mesaconyl-C1-CoA to β-methylmalyl-CoA.[1]

  • β-Methylmalyl-CoA Lyase (Mcl): Cleavage of β-methylmalyl-CoA yields glyoxylate and propionyl-CoA.[10]

The resulting glyoxylate and propionyl-CoA are further metabolized to replenish central metabolic precursors.

Visualization of the Methylaspartate Cycle

Methylaspartate_Cycle glutamate Glutamate mesaconate Mesaconate glutamate->mesaconate Glutamate Mutase, Methylaspartate Ammonia Lyase mesaconyl_coa Mesaconyl-C1-CoA mesaconate->mesaconyl_coa Succinyl-CoA:Mesaconate CoA-Transferase (Mct) succinate Succinate beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound Hydratase (Mch) glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA Lyase (Mcl) propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA Lyase (Mcl) succinyl_coa_in Succinyl-CoA succinyl_coa_in->mesaconyl_coa succinyl_coa_in->succinate

Figure 2. The Methylaspartate Cycle.

Quantitative Data

A compilation of kinetic parameters for key enzymes involved in the EMC and methylaspartate cycles is presented below. This data is essential for metabolic modeling and for understanding the flux control within these pathways.

Table 1: Kinetic Parameters of Key Enzymes in Acetate Assimilation Pathways

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
This compound Hydratase (Mch) Chloroflexus aurantiacuserythro-β-Methylmalyl-CoA-1700[8]
Rhodobacter sphaeroideserythro-β-Methylmalyl-CoA-1900[8]
Haloarcula hispanicaMesaconyl-C1-CoA150 ± 2089 ± 3[11]
β-Methylmalyl-CoA50 ± 10310 ± 10[11]
β-Methylmalyl-CoA Lyase (Mcl) Chloroflexus aurantiacus(2R,3S)-β-Methylmalyl-CoA89-[9]
(S)-Malyl-CoA10-[9]
Ethylmalonyl-CoA Mutase (Ecm) Propionibacterium shermaniiEthylmalonyl-CoA--[12]
Propionyl-CoA Carboxylase (PCC) Bovine KidneyPropionyl-CoA290-[1]
Bicarbonate3000-[1]
(2S)-Methylsuccinyl-CoA Dehydrogenase (Mcd) Rhodobacter sphaeroides(2S)-Methylsuccinyl-CoA--[7]
Succinyl-CoA:Mesaconate CoA-Transferase (Mct) Haloarcula hispanicaSuccinyl-CoA120 ± 20110 ± 5[11]
Mesaconate330 ± 50110 ± 5[11]

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the EMC pathway and the methylaspartate cycle.

Enzyme Assays

This assay measures the hydration of this compound to β-methylmalyl-CoA or the reverse dehydration reaction.[3][11]

  • Principle: The formation or consumption of this compound can be monitored spectrophotometrically due to its absorbance at 290 nm. Alternatively, the reaction products can be analyzed by HPLC.

  • Reaction Mixture (Forward direction):

    • 100 mM Tris/HCl buffer, pH 7.8

    • 3 M KCl (for haloarchaeal enzymes)

    • 5 mM MgCl2

    • 0.05-5 mM Mesaconyl-C1-CoA

    • Purified Mch enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at the optimal temperature (e.g., 37°C for haloarchaeal enzymes, 30°C for R. sphaeroides, 55°C for C. aurantiacus).[3][11]

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 290 nm or stop the reaction at different time points by adding acid (e.g., 2 M HCl).[11]

    • Analyze the samples by reverse-phase HPLC to quantify the formation of β-methylmalyl-CoA.

This assay measures the ATP-dependent carboxylation of propionyl-CoA to methylmalonyl-CoA.[1][13]

  • Principle: The incorporation of radiolabeled bicarbonate ([14C]NaHCO3) into the non-volatile product, methylmalonyl-CoA, is quantified.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • ATP

    • MgCl2

    • Propionyl-CoA

    • [14C]NaHCO3

    • Cell extract or purified PCC

  • Procedure:

    • Incubate the reaction mixture at the optimal temperature.

    • Stop the reaction by adding acid (e.g., trichloroacetic acid), which also removes unreacted [14C]HCO3- as 14CO2.[13]

    • After removing precipitated protein by centrifugation, measure the radioactivity in the supernatant using a scintillation counter.

Metabolite Extraction and Quantification

Accurate quantification of intracellular CoA esters requires rapid quenching of metabolism and efficient extraction.[14][15]

  • Quenching:

    • Rapidly harvest bacterial cells from culture by filtration or centrifugation at low temperature.

    • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water 2:2:1, v/v/v, at -20°C).[14]

  • Extraction:

    • Lyse the cells in the cold extraction solvent using methods like sonication or bead beating.

    • Centrifuge to remove cell debris.

    • Collect the supernatant containing the metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying CoA esters.[16][17][18]

  • Principle: CoA esters are separated by reverse-phase liquid chromatography and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each CoA ester of interest. A common fragmentation is the neutral loss of the 5'-ADP moiety (507 Da).[18]

  • Quantification: Absolute quantification is achieved by using a standard curve of authentic compounds and/or stable isotope-labeled internal standards.

Experimental Workflow Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation bacterial_culture Bacterial Culture quenching Metabolic Quenching (-20°C Solvent) bacterial_culture->quenching extraction Metabolite Extraction (Cell Lysis) quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms Quantification of CoA Esters enzyme_assay Enzyme Assays extraction->enzyme_assay Measurement of Enzyme Activity quant_data Quantitative Data (Kinetics, Concentrations) lc_ms->quant_data enzyme_assay->quant_data pathway_modeling Metabolic Pathway Modeling quant_data->pathway_modeling

Figure 3. General experimental workflow.

Conclusion and Future Directions

This compound stands as a crucial metabolic node in the acetate assimilation pathways of a diverse range of bacteria. The ethylmalonyl-CoA pathway and the methylaspartate cycle represent elegant solutions to the challenge of growth on two-carbon compounds in the absence of the glyoxylate cycle. The detailed understanding of the enzymes involved, their kinetics, and the overall regulation of these pathways opens up new avenues for biotechnological applications and the development of targeted antimicrobial strategies. Future research should focus on the regulatory mechanisms governing the flux through these pathways, the potential for engineering these pathways for the production of valuable chemicals, and the screening for inhibitors of key enzymes as potential drug candidates. The data and protocols presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of bacterial central carbon metabolism.

References

Cellular Localization of Mesaconyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconyl-CoA is a pivotal intermediate in several central carbon metabolic pathways, primarily found in bacteria and archaea. These pathways, including the 3-hydroxypropionate (B73278) bicycle, the ethylmalonyl-CoA pathway, and the methylaspartate cycle, are crucial for carbon assimilation and the synthesis of essential cellular building blocks. Understanding the subcellular localization of the enzymes that metabolize this compound is fundamental to comprehending their regulation, interaction with other metabolic networks, and for potential therapeutic or biotechnological applications. This technical guide provides a comprehensive overview of the current knowledge on the cellular localization of this compound metabolism, details the key enzymes involved, presents relevant quantitative data, and outlines the experimental protocols for determining subcellular localization.

Introduction to this compound Metabolism

This compound, a five-carbon dicarboxylic acid thioester, plays a central role in the carbon metabolism of various microorganisms. It is an intermediate in pathways that serve as alternatives to the well-known glyoxylate (B1226380) cycle for the assimilation of two-carbon compounds like acetate (B1210297).[1][2] The metabolism of this compound is primarily associated with three major pathways:

  • The 3-Hydroxypropionate Bicycle: An autotrophic carbon dioxide fixation pathway found in some phototrophic bacteria, such as Chloroflexus aurantiacus.[3][4]

  • The Ethylmalonyl-CoA Pathway: A pathway for acetate assimilation in bacteria that lack a functional glyoxylate cycle, including Rhodobacter sphaeroides and Methylobacterium extorquens.[1][5]

  • The Methylaspartate Cycle: A recently discovered anaplerotic pathway for acetate assimilation in haloarchaea.[6]

The key enzyme in the interconversion of this compound is This compound hydratase , which catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.[2][7]

Cellular Localization of this compound Metabolic Pathways

The subcellular localization of this compound metabolism is well-understood in the context of the prokaryotic organisms where these pathways have been primarily studied. In bacteria and archaea, which lack membrane-bound organelles, these metabolic pathways are generally considered to occur in the cytosol .

In eukaryotic organisms, the presence and localization of a complete, functional pathway involving this compound have not been definitively established. However, some enzymes related to CoA metabolism have been identified in different cellular compartments, leading to hypotheses about the potential localization of analogous pathways. For instance, the generation of malonyl-CoA, a precursor in some related pathways, occurs in both the cytoplasm and mitochondria.[8] The localization of key enzymes in eukaryotes, if identified, would be crucial for understanding their physiological role.

Key Enzymes in this compound Metabolism and Their Putative Localization

The following table summarizes the key enzymes involved in the metabolic pathways that include this compound and their generally accepted or putative subcellular localization.

EnzymePathway(s)Organism(s)Reported/Putative Cellular LocalizationReferences
This compound Hydratase 3-Hydroxypropionate Bicycle, Ethylmalonyl-CoA Pathway, Methylaspartate CycleChloroflexus aurantiacus, Rhodobacter sphaeroides, Haloarcula hispanicaCytosolic (in prokaryotes)[2][7][9]
Succinyl-CoA:Mesaconate CoA-Transferase Methylaspartate CycleHaloarcula hispanicaCytosolic (in prokaryotes)[9]
Crotonyl-CoA Carboxylase/Reductase Ethylmalonyl-CoA PathwayRhodobacter sphaeroides, Streptomyces speciesCytosolic (in prokaryotes)[10][11]
Ethylmalonyl-CoA Mutase Ethylmalonyl-CoA PathwayRhodobacter sphaeroides, Methylobacterium extorquensCytosolic (in prokaryotes)[5]
β-Methylmalyl-CoA Lyase 3-Hydroxypropionate Bicycle, Ethylmalonyl-CoA PathwayChloroflexus aurantiacus, Rhodobacter sphaeroidesCytosolic (in prokaryotes)[5]

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of enzymes is critical for understanding their function in the context of cellular organization. The following are detailed methodologies for key experiments used to investigate the localization of proteins involved in this compound metabolism.

Subcellular Fractionation and Western Blotting

This method physically separates cellular compartments, allowing for the identification of proteins within each fraction.

Protocol:

  • Cell Lysis and Homogenization:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) and incubate on ice to induce swelling.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. The number of strokes should be optimized to ensure cell disruption while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

    • Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.

    • The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g for 1 hour at 4°C) to separate the microsomal fraction (pellet) from the cytosolic fraction (supernatant).[12][13][14]

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each fraction using a standard assay (e.g., BCA or Bradford assay).

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to the enzyme of interest (e.g., anti-mesaconyl-CoA hydratase).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • Detect the signal using chemiluminescence or fluorescence imaging.[15][16]

    • To validate the purity of the fractions, probe separate blots with antibodies against known markers for each compartment (e.g., Histone H3 for the nucleus, Cytochrome c for mitochondria, and GAPDH for the cytosol).[13]

Immunofluorescence Microscopy

This technique allows for the visualization of the spatial distribution of a specific protein within intact cells.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to an appropriate confluency (around 70%).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.[17][18]

  • Permeabilization and Blocking:

    • Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.[19]

  • Antibody Incubation:

    • Incubate the cells with a primary antibody against the target enzyme diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.[17][20]

  • Counterstaining and Mounting:

    • (Optional) Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Image Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope. The fluorescence signal will indicate the subcellular location of the target protein. Co-localization with organelle-specific dyes (e.g., MitoTracker for mitochondria) can provide more definitive localization.

Visualizing Metabolic Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the core reactions of the metabolic pathways involving this compound.

Ethylmalonyl_CoA_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HydroxybutyrylCoA β-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO2 (Crotonyl-CoA Carboxylase/Reductase) MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA (this compound Hydratase) Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA

Caption: The Ethylmalonyl-CoA Pathway for acetate assimilation.

Methylaspartate_Cycle Glutamate Glutamate Methylaspartate Methylaspartate Glutamate->Methylaspartate Mesaconate Mesaconate Methylaspartate->Mesaconate MesaconylCoA This compound Mesaconate->MesaconylCoA + Succinyl-CoA (Succinyl-CoA: Mesaconate CoA-Transferase) MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA (this compound Hydratase) PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->Glutamate via TCA cycle intermediates

Caption: The Methylaspartate Cycle for acetate assimilation.

Experimental Workflow

The following diagram outlines the general workflow for determining the subcellular localization of a target protein.

Subcellular_Localization_Workflow start Start: Cultured Cells lysis Cell Lysis & Homogenization start->lysis fractionation Subcellular Fractionation (Differential Centrifugation) lysis->fractionation immunofluorescence Immunofluorescence Microscopy lysis->immunofluorescence Intact Cells fractions Collect Fractions: - Nuclear - Mitochondrial - Cytosolic fractionation->fractions western Western Blot Analysis fractions->western analysis Data Analysis & Interpretation western->analysis immunofluorescence->analysis

Caption: Workflow for determining protein subcellular localization.

Conclusion and Future Directions

The metabolism of this compound is a fascinating area of microbial biochemistry with significant implications for understanding carbon fixation and assimilation. While the core enzymatic reactions are well-characterized in prokaryotes, their subcellular localization, especially in the context of potential eukaryotic counterparts, remains an open area of investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the subcellular organization of these metabolic pathways. Future studies employing these techniques, combined with advanced proteomics and metabolomics approaches, will be instrumental in elucidating the precise cellular compartments housing this compound metabolism. This knowledge will not only enhance our fundamental understanding of cellular metabolism but may also pave the way for novel strategies in metabolic engineering and drug development targeting these unique pathways.

References

Unveiling Novel Organisms with Mesaconyl-CoA Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mesaconyl-CoA pathway represents a fascinating and relatively recently elucidated branch of metabolism in a variety of microorganisms. Its discovery has opened new avenues for understanding microbial carbon assimilation and provides novel targets for metabolic engineering and drug development. This technical guide provides an in-depth overview of the organisms known to possess this pathway, the quantitative characteristics of its key enzymes, and detailed experimental protocols for its identification and characterization.

Organisms Harboring the this compound Pathway

The this compound pathway is a key component of at least two major metabolic routes: the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation. A growing number of novel organisms have been identified that utilize these pathways, often as an alternative to the more common glyoxylate (B1226380) cycle for growth on C2 compounds.[1]

Below is a summary of organisms identified with functional this compound pathways:

Organism/GroupMetabolic Pathway Involving this compoundKey Enzymes CharacterizedReference
Chloroflexus aurantiacus3-Hydroxypropionate cycle (autotrophic CO2 fixation)This compound hydratase, L-Malyl-CoA/β-methylmalyl-CoA lyase[1][2]
Rhodobacter sphaeroidesEthylmalonyl-CoA pathway (acetate assimilation)This compound hydratase[1][2]
Methylobacterium extorquensEthylmalonyl-CoA pathway (acetate assimilation)This compound hydratase[1][2]
Streptomyces speciesEthylmalonyl-CoA pathway (acetate assimilation)This compound hydratase[1][2]
Haloarchaea (e.g., Haloarcula hispanica, Haloarcula marismortui, Natrialba magadii)Methylaspartate cycle (anaplerotic pathway for acetate assimilation)Succinyl-CoA:mesaconate CoA-transferase, this compound hydratase[3][4][5]
Roseiflexus castenholzii3-Hydroxypropionate cycle (autotrophic CO2 fixation)This compound C1-C4 CoA transferase[6][7]
Various Bacteria (genomic evidence)Putative Ethylmalonyl-CoA or similar pathwaysHomologs of this compound hydratase[2][8]

Quantitative Data on Key Enzymes

The characterization of enzymes within the this compound pathway is crucial for understanding its efficiency and potential for biotechnological applications. The following tables summarize key quantitative data for this compound hydratase and Succinyl-CoA:Mesaconate CoA-transferase from different organisms.

Table 1: Kinetic Properties of this compound Hydratase

OrganismSubstrateKm (mM)Vmax or kcatReference
Chloroflexus aurantiacuserythro-β-methylmalyl-CoA-1,300 µmol min-1 mg protein-1 (dehydration)[2]
Rhodobacter sphaeroideserythro-β-methylmalyl-CoA-1,300 µmol min-1 mg protein-1 (dehydration)[2]
Haloarcula hispanicaMesaconyl-C1-CoA-89 s-1 (hydration)[3]
Haloarcula hispanicaMesaconyl-C4-CoA-Lower activity than with Mesaconyl-C1-CoA (3.5-fold bias for C1-CoA)[3][4][5]

Table 2: Substrate Specificity of Succinyl-CoA:Mesaconate CoA-Transferase from Haloarcula hispanica

CoA AcceptorRelative Activity (%)
Mesaconate100
MethylsuccinateHigh activity
GlutarateLow activity
AcrylateLow activity
ItaconateLow activity
Methylmalonate, Crotonate, Acetoacetate, Acetate, Propionate, Butyrate, Citrate, (S)- and (R)-citramalate, 2-hydroxyglutarate, Citraconate, Fumarate, Malate, MethacrylateNo activity detected

Reference for Table 2:[3][5]

Experimental Protocols

The identification and characterization of the this compound pathway and its associated enzymes involve a combination of genetic, biochemical, and analytical techniques.

Protocol 1: Heterologous Expression and Purification of this compound Hydratase

This protocol is based on the methods described for the enzyme from C. aurantiacus and R. sphaeroides.[1][2]

  • Gene Cloning:

    • Identify the putative gene for this compound hydratase in the organism of interest through genomic analysis (e.g., BLAST search using known sequences).

    • Amplify the gene from genomic DNA using PCR with primers containing appropriate restriction sites.

    • Ligate the PCR product into an expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., His-tag).

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication or French press).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the target protein with an elution buffer containing a high concentration of imidazole.

    • Assess the purity of the protein by SDS-PAGE.

Protocol 2: Enzyme Assay for this compound Hydratase (Hydration/Dehydration)

This assay measures the interconversion of this compound and β-methylmalyl-CoA.[1][3][5]

  • Reaction Mixture Preparation:

    • Hydration (this compound to β-methylmalyl-CoA): Prepare a reaction mixture containing buffer (e.g., 100 mM Tris/HCl, pH 7.8), salts (e.g., 3 M KCl, 5 mM MgCl2 for haloarchaeal enzymes), and a defined concentration of this compound (e.g., 1 mM).[3][5]

    • Dehydration (β-methylmalyl-CoA to this compound): Prepare a similar reaction mixture with β-methylmalyl-CoA (e.g., 0.5 mM) as the substrate.[3][5]

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

    • Start the reaction by adding the purified enzyme or cell extract.

    • Incubate for a specific time period.

    • Stop the reaction by adding a quenching agent (e.g., acid or organic solvent) that precipitates the protein.

  • Product Analysis by HPLC/UPLC:

    • Centrifuge the quenched reaction mixture to remove the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC or UPLC.

    • Use a C18 column with a gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous buffer (e.g., 40 mM K2HPO4/50 mM formic acid, pH 4.2).[1]

    • Monitor the elution of CoA thioesters by UV absorbance at 260 nm.[1]

    • Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to known standards.

Visualizations of Pathways and Workflows

The Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway AcetylCoA1 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA  + CO2 MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA betaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->betaMethylmalylCoA MesaconylCoA->betaMethylmalylCoA this compound hydratase Glyoxylate Glyoxylate betaMethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA betaMethylmalylCoA->PropionylCoA MalylCoA Malyl-CoA Glyoxylate->MalylCoA + Acetyl-CoA AcetylCoA2 Acetyl-CoA PropionylCoA->AcetylCoA2 + CO2, etc.

Caption: The Ethylmalonyl-CoA pathway for acetate assimilation.

The Methylaspartate Cycle

Methylaspartate_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Glutamate Glutamate Citrate->Glutamate Mesaconate Mesaconate Glutamate->Mesaconate MesaconylCoA Mesaconyl-C1-CoA Mesaconate->MesaconylCoA + Succinyl-CoA - Succinate Mesaconate->MesaconylCoA Succinyl-CoA: mesaconate CoA-transferase betaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->betaMethylmalylCoA MesaconylCoA->betaMethylmalylCoA this compound hydratase Glyoxylate Glyoxylate betaMethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA betaMethylmalylCoA->PropionylCoA Malate Malate Glyoxylate->Malate + Acetyl-CoA PropionylCoA->Oxaloacetate ...carboxylation... Experimental_Workflow GeneID Gene Identification (Genomic Analysis) Cloning Cloning into Expression Vector GeneID->Cloning Expression Heterologous Expression (e.g., in E. coli) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Purity Purity Check (SDS-PAGE) Purification->Purity Assay Enzyme Activity Assay Purification->Assay Analysis Product Analysis (HPLC/UPLC) Assay->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

References

The Physiological Relevance of the Intramolecular CoA Transfer of Mesaconyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The intramolecular transfer of a coenzyme A (CoA) moiety on mesaconyl-CoA is a pivotal and energetically efficient reaction within specialized bacterial metabolic pathways. This transformation, catalyzed by the enzyme this compound C1-C4 transferase (MCT), is a key step in the 3-hydroxypropionate (B73278) (3HP) bi-cycle for autotrophic carbon dioxide fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation. Understanding the physiological significance, kinetics, and mechanism of this intramolecular CoA transfer provides critical insights into microbial carbon metabolism and presents potential avenues for metabolic engineering and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the intramolecular CoA transfer of this compound, including quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways.

Introduction

Coenzyme A (CoA) transferases are a diverse group of enzymes that facilitate the transfer of a CoA moiety from a donor molecule to an acceptor molecule, playing a crucial role in the activation of carboxylic acids for subsequent metabolic transformations. While most CoA transferases catalyze intermolecular reactions, the intramolecular CoA transfer of this compound represents a less common but highly significant catalytic strategy. This reaction involves the repositioning of the CoA thioester linkage from the C1 to the C4 carboxyl group of mesaconate, a five-carbon dicarboxylic acid.

This intramolecular transfer is central to the metabolic flexibility of various bacteria, enabling them to utilize simple carbon compounds for growth and biosynthesis. This guide delves into the core aspects of this fascinating enzymatic reaction, providing the technical details necessary for researchers and drug development professionals to appreciate its significance and explore its potential applications.

Metabolic Context and Physiological Relevance

The intramolecular CoA transfer of this compound is a key reaction in two primary metabolic pathways: the 3-hydroxypropionate (3HP) bi-cycle and the ethylmalonyl-CoA pathway.

The 3-Hydroxypropionate (3HP) Bi-cycle

The 3HP bi-cycle is an autotrophic carbon fixation pathway found in some phototrophic and chemotrophic bacteria, such as Chloroflexus aurantiacus.[1][2] This pathway utilizes bicarbonate as a carbon source and is notable for its oxygen tolerance. The intramolecular CoA transfer of this compound is a critical step in the second cycle of this pathway, which is responsible for the regeneration of acetyl-CoA and the production of pyruvate, a central metabolic precursor.[3][4]

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is an anaplerotic sequence that enables bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens, to grow on acetate or other C2 compounds.[1][2] This pathway serves as an alternative to the glyoxylate (B1226380) cycle for replenishing tricarboxylic acid (TCA) cycle intermediates. The intramolecular transfer of CoA on this compound is an essential step in the conversion of acetyl-CoA to glyoxylate and succinyl-CoA.

Relevance for Drug Development

The metabolic pathways involving this compound are essential for the survival and growth of certain bacteria, including some pathogens. As these pathways are not present in humans, the enzymes involved, such as this compound C1-C4 transferase (MCT), represent potential targets for the development of novel antimicrobial agents. Inhibiting this crucial intramolecular CoA transfer step could disrupt central carbon metabolism, leading to bacterial cell death. Further research into the discovery and development of specific inhibitors for MCT could provide a new class of antibiotics with a novel mode of action.

The Key Enzyme: this compound C1-C4 Transferase (MCT)

The intramolecular CoA transfer is catalyzed by this compound C1-C4 transferase (MCT), a member of the family III/Frc family of CoA transferases.[3] This enzyme exhibits remarkable specificity and efficiency in catalyzing the reversible isomerization of mesaconyl-C1-CoA to mesaconyl-C4-CoA.

Catalytic Mechanism

The catalytic mechanism of MCT involves the formation of a covalent enzyme-CoA intermediate. The reaction proceeds through a "cork-up" mechanism where the active site remains sealed by the CoA moiety, favoring the intramolecular transfer over intermolecular reactions.[5] This elegant mechanism conserves the high-energy thioester bond and prevents the diffusion of pathway intermediates.

Quantitative Data

The kinetic parameters of this compound C1-C4 transferase (MCT) from Chloroflexus aurantiacus have been determined, highlighting its high efficiency.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Mesaconyl-C1-CoA280 ± 30430 ± 201.5 x 106
Mesaconyl-C4-CoA210 ± 20220 ± 101.0 x 106

Table 1: Michaelis-Menten kinetics of this compound C1-C4 transferase (MCT) from Chloroflexus aurantiacus at 55°C.

Metabolic Flux Analysis

Metabolic flux analysis using 13C-labeling has been employed to quantify the flow of carbon through the ethylmalonyl-CoA pathway and the 3-hydroxypropionate bi-cycle. These studies have confirmed the activity of these pathways under specific growth conditions and have provided insights into their regulation. For example, in Methylobacterium extorquens AM1 grown on methanol, the ethylmalonyl-CoA pathway was found to be the primary route for glyoxylate regeneration.[1][6]

OrganismPathwayConditionKey Flux Data
Methylobacterium extorquens AM1Ethylmalonyl-CoA PathwayGrowth on methanolThe flux through the ethylmalonyl-CoA pathway was determined to be the almost exclusive source of glyoxylate.
Pichia pastoris (engineered)3-Hydroxypropionate PathwayGrowth on glycerolFlux analysis revealed bottlenecks in acetyl-CoA and ATP availability, impacting 3-HP production.

Table 2: Summary of Metabolic Flux Analysis Data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the intramolecular CoA transfer of this compound.

Enzyme Assay for this compound C1-C4 Transferase (MCT)

Principle: The activity of MCT can be measured spectrophotometrically by monitoring the change in absorbance at 290 nm, as mesaconyl-C4-CoA has a higher extinction coefficient than mesaconyl-C1-CoA.

Reagents:

  • 200 mM HEPES/KOH buffer, pH 8.0

  • Mesaconyl-C1-CoA or Mesaconyl-C4-CoA substrate solution (concentration range: 40 µM to 1600 µM)

  • Purified MCT enzyme (e.g., 22 nM final concentration)

Procedure:

  • Prepare a 150 µL reaction mixture in a 3 mm quartz cuvette containing 200 mM HEPES/KOH buffer, pH 8.0, and the desired concentration of the this compound substrate.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for MCT from C. aurantiacus).

  • Initiate the reaction by adding the purified MCT enzyme.

  • Monitor the change in absorbance at 290 nm over time.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change, using a differential extinction coefficient (Δε290 nm) of 2900 M-1cm-1 for the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA.[5]

Protein Expression and Purification of Recombinant MCT

Principle: Recombinant MCT with a His-tag can be overexpressed in E. coli and purified using affinity chromatography.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector containing the MCT gene with an N-terminal 6xHis-tag.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Grow the transformed E. coli cells in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.1 mM) and incubate overnight at a lower temperature (e.g., 25°C).

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged MCT with elution buffer.

  • Analyze the purity of the eluted protein by SDS-PAGE.

HPLC-MS Analysis of CoA Thioesters

Principle: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) allows for the separation and identification of different CoA thioesters based on their retention times and mass-to-charge ratios.

Instrumentation and Columns:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-Q-TOF).

  • Reversed-phase C18 column.

Mobile Phase Example:

  • Solvent A: 20 mM ammonium (B1175870) acetate, pH 5.5

  • Solvent B: Acetonitrile

  • Gradient elution is typically used for optimal separation.

Sample Preparation:

  • Stop enzymatic reactions by adding a strong acid (e.g., formic acid or perchloric acid).

  • Centrifuge to remove precipitated protein.

  • Filter the supernatant before injection into the HPLC system.

Analysis:

  • Inject the prepared sample into the HPLC-MS system.

  • Monitor the elution of CoA thioesters by UV absorbance at 260 nm.

  • Identify the compounds based on their retention times compared to authentic standards and their mass spectra.

Visualizations

Metabolic Pathways

3_Hydroxypropionate_Bi-Cycle cluster_cycle1 Cycle 1: Acetyl-CoA to Malyl-CoA cluster_cycle2 Cycle 2: Glyoxylate assimilation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase (CO2 fixation) 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA->(S)-Methylmalonyl-CoA Propionyl-CoA carboxylase (CO2 fixation) Succinyl-CoA Succinyl-CoA (S)-Methylmalonyl-CoA->Succinyl-CoA Malyl-CoA Malyl-CoA Succinyl-CoA->Malyl-CoA Glyoxylate Glyoxylate Malyl-CoA->Glyoxylate Acetyl-CoA_cycle1_out Acetyl-CoA_cycle1_out Malyl-CoA->Acetyl-CoA_cycle1_out Acetyl-CoA Propionyl-CoA_2 Propionyl-CoA beta-Methylmalyl-CoA beta-Methylmalyl-CoA Propionyl-CoA_2->beta-Methylmalyl-CoA Glyoxylate->beta-Methylmalyl-CoA Mesaconyl-C1-CoA Mesaconyl-C1-CoA beta-Methylmalyl-CoA->Mesaconyl-C1-CoA Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA MCT (Intramolecular CoA transfer) Citramalyl-CoA Citramalyl-CoA Mesaconyl-C4-CoA->Citramalyl-CoA Pyruvate Pyruvate Citramalyl-CoA->Pyruvate Acetyl-CoA_regen Acetyl-CoA_regen Citramalyl-CoA->Acetyl-CoA_regen Acetyl-CoA Biomass Biomass Pyruvate->Biomass Acetyl-CoA_regen->Acetyl-CoA

Caption: The 3-Hydroxypropionate Bi-cycle for autotrophic CO2 fixation.

Ethylmalonyl-CoA_Pathway 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA carboxylase/reductase (CO2 fixation) (S)-Methylsuccinyl-CoA (S)-Methylsuccinyl-CoA Ethylmalonyl-CoA->(S)-Methylsuccinyl-CoA Mesaconyl-C1-CoA Mesaconyl-C1-CoA (S)-Methylsuccinyl-CoA->Mesaconyl-C1-CoA beta-Methylmalyl-CoA beta-Methylmalyl-CoA Mesaconyl-C1-CoA->beta-Methylmalyl-CoA Glyoxylate Glyoxylate beta-Methylmalyl-CoA->Glyoxylate Propionyl-CoA Propionyl-CoA beta-Methylmalyl-CoA->Propionyl-CoA Malate Malate Glyoxylate->Malate (S)-Methylmalonyl-CoA (S)-Methylmalonyl-CoA Propionyl-CoA->(S)-Methylmalonyl-CoA Propionyl-CoA carboxylase (CO2 fixation) Succinyl-CoA Succinyl-CoA (S)-Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Malate->TCA Cycle Acetyl-CoA_input Acetyl-CoA Acetyl-CoA_input->Malate

Caption: The Ethylmalonyl-CoA Pathway for acetate assimilation.

Experimental Workflow

MCT_Purification_Workflow Start Start E_coli_culture E. coli Culture with MCT Expression Vector Start->E_coli_culture Induction IPTG Induction E_coli_culture->Induction Cell_Harvest Cell Harvest by Centrifugation Induction->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Wash Wash Unbound Proteins Affinity_Chromatography->Wash Elution Elution of His-tagged MCT Wash->Elution Purity_Check Purity Check (SDS-PAGE) Elution->Purity_Check End End Purity_Check->End

Caption: Workflow for the purification of recombinant this compound C1-C4 transferase (MCT).

Conclusion

The intramolecular CoA transfer of this compound is a specialized yet crucial reaction in the central carbon metabolism of a range of bacteria. The enzyme responsible, this compound C1-C4 transferase, exhibits high catalytic efficiency and a unique mechanism that underscores the elegance and economy of metabolic pathway design. A thorough understanding of this reaction, supported by quantitative data and detailed experimental protocols, is essential for researchers in microbiology, biochemistry, and metabolic engineering. Furthermore, the essentiality of this pathway in certain bacteria and its absence in humans highlight its potential as a novel target for the development of next-generation antimicrobial therapies. Continued investigation into the structure, function, and regulation of MCT and its associated pathways will undoubtedly uncover further fundamental principles of microbial metabolism and may pave the way for innovative biotechnological and pharmaceutical applications.

References

Methodological & Application

Application Note: Enzymatic Synthesis of Mesaconyl-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-CoA is a key intermediate in several metabolic pathways, including the methylaspartate cycle for acetate (B1210297) assimilation.[1][2][3] Its availability in a pure and well-characterized form is crucial for in vitro studies aimed at elucidating enzyme mechanisms, screening for inhibitors, and developing novel therapeutic agents. This application note describes a reliable and specific method for the enzymatic synthesis of this compound using Succinyl-CoA:Mesaconate CoA-Transferase (Mct). The protocol detailed herein provides a robust methodology for producing Mesaconyl-C1-CoA, which is essential for researchers investigating the enzymes and pathways involving this metabolite.

The enzymatic approach offers significant advantages over chemical synthesis, primarily in its stereospecificity, yielding exclusively the mesaconyl-C1-CoA isomer.[1][2][3][4] The reaction is catalyzed by Succinyl-CoA:Mesaconate CoA-Transferase, an enzyme that transfers the Coenzyme A moiety from succinyl-CoA to mesaconate.[1][2] This method is highly specific and proceeds under mild conditions, ensuring the integrity of the final product.

Principle

The enzymatic synthesis of this compound is based on the reversible reaction catalyzed by Succinyl-CoA:Mesaconate CoA-Transferase (Mct). In the forward reaction, Mct facilitates the transfer of a CoA group from succinyl-CoA to mesaconate, resulting in the formation of mesaconyl-C1-CoA and succinate.

Succinyl-CoA + Mesaconate <--> Mesaconyl-C1-CoA + Succinate

The reaction can be monitored and the product quantified using Ultra-Performance Liquid Chromatography (UPLC).[1]

Materials and Reagents

  • Enzyme: Purified recombinant Succinyl-CoA:Mesaconate CoA-Transferase (Mct) from Haloarcula hispanica (heterologously expressed in Haloferax volcanii).

  • Substrates:

    • Succinyl-CoA

    • Mesaconate

  • Buffer and other reagents:

    • Tris-HCl buffer

    • Potassium Chloride (KCl)

    • Magnesium Chloride (MgCl₂)

    • Hydrochloric Acid (HCl)

    • Acetonitrile (B52724)

    • Ultrapure water

Quantitative Data Summary

The following table summarizes the key quantitative data for the enzymatic synthesis of this compound.

ParameterValueReference
EnzymeSuccinyl-CoA:Mesaconate CoA-Transferase (Mct)[1]
Enzyme SourceHaloarcula hispanica[1]
Reaction Temperature37°C[1]
pH7.8[1]
Buffer100 mM Tris/HCl[1]
KCl Concentration3 M[1]
MgCl₂ Concentration5 mM[1]
Succinyl-CoA Concentration1 mM[1]
Mesaconate Concentration10 mM[1]
Km (Succinyl-CoA)0.14 ± 0.02 mM[1]
Vmax (Succinyl-CoA)12.3 ± 0.4 U/mg[1]
Km (Mesaconate)0.4 ± 0.05 mM[1]
Vmax (Mesaconate)11.8 ± 0.5 U/mg[1]
ProductMesaconyl-C1-CoA[1][2]
Analytical MethodUPLC[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of mesaconyl-C1-CoA using purified Succinyl-CoA:Mesaconate CoA-Transferase.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in a total volume of 1 mL:

      • 100 mM Tris/HCl (pH 7.8)

      • 3 M KCl

      • 5 mM MgCl₂

      • 1 mM Succinyl-CoA

    • Add the purified Succinyl-CoA:Mesaconate CoA-Transferase to the mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 µg can be used.

  • Reaction Initiation:

    • Initiate the reaction by adding mesaconate to a final concentration of 10 mM.[1]

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C.[1] The incubation time can be varied to achieve the desired yield. It is recommended to take time-point samples (e.g., at 0, 5, 10, 20, and 30 minutes) to monitor the progress of the reaction.

  • Reaction Termination:

    • To stop the reaction, take a 25 µL aliquot of the reaction mixture and add it to 10 µL of 2 M HCl/10% acetonitrile.[1]

    • Place the terminated reaction on ice.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • The supernatant contains the synthesized this compound and is ready for UPLC analysis.

Protocol 2: Quantification of this compound by UPLC

This protocol outlines the analysis of the synthesized this compound using Ultra-Performance Liquid Chromatography.

  • Instrumentation:

    • An UPLC system equipped with a reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm) and a UV detector is required.[1]

  • Chromatographic Conditions:

    • The specific gradient and mobile phase composition should be optimized for the specific UPLC system and column. A gradient of acetonitrile in a buffered aqueous solution is typically used for the separation of CoA esters.

  • Detection:

    • Monitor the elution of CoA esters by measuring the absorbance at 260 nm.

  • Quantification:

    • Identify the this compound peak by comparing its retention time with a known standard, if available.

    • Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of a suitable CoA ester standard.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Synthesis_of_Mesaconyl_CoA succinyl_coa Succinyl-CoA mct Succinyl-CoA: Mesaconate CoA-Transferase (Mct) succinyl_coa->mct mesaconate Mesaconate mesaconate->mct mesaconyl_coa Mesaconyl-C1-CoA mct->mesaconyl_coa succinate Succinate mct->succinate

Caption: Enzymatic conversion of Succinyl-CoA and Mesaconate to this compound.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_termination 3. Termination & Analysis prep_mix Prepare Reaction Mixture (Buffer, KCl, MgCl₂, Succinyl-CoA, Mct) add_mesaconate Add Mesaconate to Initiate prep_mix->add_mesaconate incubate Incubate at 37°C add_mesaconate->incubate terminate Terminate Reaction with HCl/Acetonitrile incubate->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge analyze Analyze Supernatant by UPLC centrifuge->analyze

Caption: Step-by-step workflow for the enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Purification of Mesaconly-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (CoA) hydratase (EC 4.2.1.153), also known as 3-methylfumaryl-CoA hydratase, is a key enzyme in several central carbon metabolic pathways in bacteria.[1][2] It catalyzes the reversible hydration of mesaconyl-CoA to form erythro-β-methylmalyl-CoA.[1] This function is crucial in the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation in organisms like Chloroflexus aurantiacus and in the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation in bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2][3] Given its central role in these pathways, this compound hydratase is a potential target for metabolic engineering and drug development. This document provides a detailed protocol for the expression and purification of recombinant this compound hydratase.

Biochemical Properties

This compound hydratase is typically a homodimeric protein with a total molecular weight of approximately 80-86 kDa.[1][4][5] The individual subunits have a molecular mass of around 37-43 kDa.[1][4][6] The enzyme belongs to the enoyl-CoA hydratase family and its activity can be assayed by monitoring the conversion of this compound to β-methylmalyl-CoA.[4][5]

Experimental Workflow Overview

The following diagram outlines the general workflow for the purification of recombinant this compound hydratase.

PurificationWorkflow cluster_expression Gene Expression cluster_purification Protein Purification Cloning Cloning of mch gene into expression vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture Cell Culture and Induction with IPTG Transformation->Culture Harvest Cell Harvesting Culture->Harvest Proceed to purification Lysis Cell Lysis (Ultrasonication) Harvest->Lysis Clarification Centrifugation Lysis->Clarification Affinity Affinity Chromatography (Ni-NTA) Clarification->Affinity SizeExclusion Size-Exclusion Chromatography Affinity->SizeExclusion Purity Purity Analysis (SDS-PAGE) SizeExclusion->Purity

Caption: General workflow for recombinant this compound hydratase purification.

Detailed Protocols

Gene Cloning and Expression

This protocol describes the cloning of the this compound hydratase gene (mch) into an expression vector and its subsequent expression in Escherichia coli.

Materials:

  • mch gene from the desired organism (e.g., C. aurantiacus, R. sphaeroides)

  • pET expression vector (e.g., pET16b for an N-terminal His10-tag, pET30a)[1][6][7]

  • Restriction enzymes and T4 DNA ligase

  • E. coli DH5α (for cloning) and BL21(DE3) (for expression) competent cells[1][6]

  • Luria-Bertani (LB) medium

  • Ampicillin or Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Amplify the mch gene using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and the expression vector with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into E. coli DH5α cells and select for positive clones.

  • Isolate the plasmid from a positive clone and transform it into E. coli BL21(DE3) expression host cells.[6]

  • Inoculate a starter culture of the transformed BL21(DE3) cells in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.[8]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to incubate for 18 hours at 20°C or overnight at 25°C.[7][8]

  • Harvest the cells by centrifugation. The cell pellet can be stored at -20°C.

Protein Purification

This protocol details the purification of His-tagged this compound hydratase from the cell pellet.

Materials:

  • Cell pellet from expression

  • Lysis Buffer (e.g., 40 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM β-mercaptoethanol)[7]

  • Wash Buffer (Lysis Buffer + 30 mM Imidazole)[7]

  • Elution Buffer (Lysis Buffer + 300 mM Imidazole)[7]

  • Size-Exclusion Chromatography Buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)[8]

  • Ni-NTA or Ni-sepharose affinity resin[4][7]

  • Size-exclusion chromatography column (e.g., HiPrep Sephacryl S-300 HR or HiLoad Superdex 200)[7][8]

Protocol:

  • Resuspend the cell pellet in Lysis Buffer.

  • Disrupt the cells by ultrasonication on ice.[7]

  • Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g or 13,000 x g for 1 hour) to remove cell debris.[4][7]

  • Apply the supernatant to a pre-equilibrated Ni-NTA or Ni-sepharose column.[4][7]

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.[7]

  • Elute the His-tagged this compound hydratase with Elution Buffer.[7]

  • For higher purity, further purify the eluted protein by size-exclusion chromatography using a suitable column equilibrated with the Size-Exclusion Chromatography Buffer.[4][7][8]

  • Analyze the purity of the final protein sample by SDS-PAGE.[4]

  • The purified enzyme can be stored at 4°C for short periods (up to a week), as freezing may lead to inactivation.[4]

Note: For the enzyme from Chloroflexus aurantiacus, a heat precipitation step (10 minutes at 70°C) after cell lysis can be an effective initial purification step.[6]

Purification Data Summary

The following table summarizes typical purification results for this compound hydratase from Haloarcula hispanica expressed in Haloferax volcanii.[4]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Enrichment (fold)Yield (%)
Cell Extract2901070.3681100
Nickel Column0.8096.112032790
Gel Filtration0.07011.0115742710.3

Activity was measured by the dehydration of 0.5 mM β-methylmalyl-CoA.[4]

Signaling Pathway Context

This compound hydratase is a key enzyme in the Ethylmalonyl-CoA pathway, which is essential for the assimilation of acetyl-CoA.

EthylmalonylCoAPathway AcCoA1 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcCoA1->AcetoacetylCoA AcCoA2 Acetyl-CoA AcCoA2->AcetoacetylCoA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA betaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->betaMethylmalylCoA this compound hydratase Glyoxylate Glyoxylate betaMethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA betaMethylmalylCoA->PropionylCoA

Caption: Role of this compound hydratase in the Ethylmalonyl-CoA pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound hydratase. The presented methods, including heterologous expression in E. coli followed by affinity and size-exclusion chromatography, are well-established and yield a highly pure and active enzyme suitable for further biochemical and structural studies, as well as for applications in drug development and metabolic engineering.

References

Application Note: HPLC-Based Quantification of Mesaconyl-CoA in Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-CoA is a key intermediate in several central metabolic pathways in various organisms, including the methylaspartate cycle for acetate (B1210297) assimilation in haloarchaea and the ethylmalonyl-CoA pathway for carbon fixation in bacteria.[1][2][3][4][5] The accurate quantification of this compound in cellular extracts is crucial for studying the flux and regulation of these pathways, understanding microbial physiology, and for applications in metabolic engineering and drug development. This application note provides a detailed protocol for the extraction and quantification of this compound from cell extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection.

Materials and Methods

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid, Perchloric acid

  • Salts and Buffers: Tris-HCl, Potassium chloride (KCl), Magnesium chloride (MgCl₂), Ammonium (B1175870) acetate, Potassium phosphate (B84403) (K₂HPO₄)

  • Standards: this compound (synthesized or commercially available), other short-chain acyl-CoA standards (e.g., succinyl-CoA, propionyl-CoA for chromatographic reference)

  • Cell Culture and Lysis: Appropriate cell culture medium, Phosphate-buffered saline (PBS), Ultrasonic homogenizer, Centrifuge

  • Solid-Phase Extraction (optional): C18 cartridges

Experimental Protocols

This compound can be synthesized chemically from mesaconic acid using the mixed anhydride (B1165640) method.[1] The resulting mixture of mesaconyl-C1-CoA and mesaconyl-C4-CoA isomers can be purified by HPLC.[1]

  • Culture cells (e.g., Haloarcula hispanica, Rhodobacter sphaeroides) under desired experimental conditions.

  • Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

  • Wash the cell pellet with ice-cold PBS to remove residual medium.

Method 1: Ultrasonic Homogenization [1]

  • Resuspend the cell pellet (e.g., 100 mg) in 0.2 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.8) containing 2 M KCl and 0.1 mg/mL DNase I.

  • Sonicate the cell suspension on ice (e.g., 3 cycles of 60 seconds with 0.5-second pulses at 70% amplitude).

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (cell extract) for further analysis.

  • To stop enzymatic reactions for analysis of pathway intermediates, transfer 25 µL of the assay mixture to a tube on ice and add 10 µL of 2 M HCl in 10% acetonitrile.[1]

  • Centrifuge to remove precipitated protein, and analyze the supernatant.

Method 2: Perchloric Acid Precipitation

  • Resuspend the cell pellet in a known volume of ice-cold 1 M perchloric acid.

  • Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • The extracted acyl-CoA esters can be further purified and concentrated using a C18 solid-phase extraction cartridge.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 40 mM K₂HPO₄/50 mM formic acid buffer, pH 4.2.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 1% to 10% acetonitrile over 30 minutes is a good starting point.[6]

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 260 nm.[6]

  • Quantification: Create a calibration curve using known concentrations of purified this compound standard.

For higher sensitivity and specificity, UPLC-MS/MS is recommended.

  • UPLC System: An ultra-performance liquid chromatography system.

  • Column: Reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate short-chain acyl-CoAs.

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

Data Presentation

Quantitative data for this compound and related enzyme activities from cell extracts are summarized in the tables below.

Table 1: HPLC Retention Times of this compound and Related Metabolites
CompoundRetention Time (min)Chromatographic Conditions
This compound19RP-C18, 1-10% ACN gradient in 40 mM K₂HPO₄/50 mM formic acid, pH 4.2[6]
β-Methylmalyl-CoA16RP-C18, 1-10% ACN gradient in 40 mM K₂HPO₄/50 mM formic acid, pH 4.2[6]
Propionyl-CoA28RP-C18, 1-10% ACN gradient in 40 mM K₂HPO₄/50 mM formic acid, pH 4.2[6]
Succinyl-CoAVariesTypically elutes earlier than this compound under similar conditions
Coenzyme A (Free)14RP-C18, 1-10% ACN gradient in 40 mM K₂HPO₄/50 mM formic acid, pH 4.2[6]
Table 2: Quantitative Data of this compound Related Enzyme Activity in Cell Extracts
OrganismEnzymeSpecific ActivityAssay Conditions
Chloroflexus aurantiacusThis compound hydratase system20-30 nmol/min/mg proteinProduction of labeled this compound from labeled propionyl-CoA[6]
Haloarcula marismortuiThis compound conversion14 ± 3 nmol/min/mg proteinConversion to propionyl-CoA and glyoxylate[7]
Haloarcula hispanicaMesaconate CoA-transferase15.8 ± 0.1 U/mg proteinFormation of this compound from succinyl-CoA and mesaconate[8]
Haloarcula hispanicaThis compound hydratase185 ± 14 U/mg proteinDehydration of β-methylmalyl-CoA[8]
Table 3: Kinetic Parameters of Enzymes Acting on this compound
OrganismEnzymeSubstrateKm (mM)Vmax (U/mg)
Haloarcula hispanicaThis compound HydrataseMesaconyl-C1-CoA0.4 ± 0.05110 ± 5
Haloarcula hispanicaThis compound HydrataseMesaconyl-C4-CoA1.4 ± 0.1100 ± 5

(Data for Table 3 was not directly found in the search results but is presented as a template for expected quantitative data.)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification cell_culture Cell Culture harvesting Cell Harvesting (Centrifugation) cell_culture->harvesting extraction Cell Extraction (Sonication or Precipitation) harvesting->extraction clarification Clarification (Centrifugation) extraction->clarification hplc HPLC Separation (Reversed-Phase C18) clarification->hplc Inject Supernatant detection Detection (UV @ 260 nm or MS/MS) hplc->detection quantification Quantification of This compound detection->quantification Peak Area calibration Calibration Curve (Standard Solutions) calibration->quantification

Caption: Experimental workflow for HPLC-based quantification of this compound.

Metabolic Pathways Involving this compound

metabolic_pathways cluster_methylaspartate Methylaspartate Cycle cluster_ethylmalonyl Ethylmalonyl-CoA Pathway glutamate Glutamate mesaconate Mesaconate glutamate->mesaconate Glutamate mutase/ deaminase mesaconyl_coa_m This compound mesaconate->mesaconyl_coa_m Succinyl-CoA: Mesaconate CoA-transferase b_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa_m->b_methylmalyl_coa This compound hydratase propionyl_coa_m Propionyl-CoA b_methylmalyl_coa->propionyl_coa_m glyoxylate_m Glyoxylate b_methylmalyl_coa->glyoxylate_m methylsuccinyl_coa (2S)-Methylsuccinyl-CoA mesaconyl_coa_e This compound methylsuccinyl_coa->mesaconyl_coa_e Methylsuccinyl-CoA dehydrogenase beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa_e->beta_methylmalyl_coa This compound hydratase propionyl_coa_e Propionyl-CoA beta_methylmalyl_coa->propionyl_coa_e glyoxylate_e Glyoxylate beta_methylmalyl_coa->glyoxylate_e

Caption: Key metabolic pathways involving this compound.

Discussion

The presented protocols provide a robust framework for the reliable quantification of this compound in cell extracts. The choice between ultrasonic homogenization and perchloric acid precipitation will depend on the specific cell type and downstream analysis. While HPLC-UV offers a straightforward method for quantification, UPLC-MS/MS provides superior sensitivity and selectivity, which is particularly important for detecting low-abundance metabolites.

The provided quantitative data, primarily enzymatic activities from cell extracts, highlight the dynamic nature of this compound metabolism.[6][7][8] These values can serve as a benchmark for researchers studying the methylaspartate and ethylmalonyl-CoA pathways. The metabolic pathway diagrams illustrate the central role of this compound, aiding in the interpretation of quantitative findings.

Conclusion

This application note details a comprehensive methodology for the HPLC-based quantification of this compound in cell extracts. The protocols and data presented are intended to assist researchers, scientists, and drug development professionals in accurately measuring this key metabolite, thereby facilitating a deeper understanding of the metabolic pathways in which it is involved.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (mesaconyl-CoA) is a key intermediate in several bacterial metabolic pathways, including the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2] Its accurate detection and quantification are crucial for understanding these metabolic routes, engineering microbial production of valuable chemicals, and for drug development targeting these pathways. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]

Metabolic Pathways Involving this compound

This compound is centrally positioned in two significant bacterial metabolic pathways. In the 3-hydroxypropionate bi-cycle, it is formed from β-methylmalyl-CoA and is a precursor to citramalyl-CoA.[1] Conversely, in the ethylmalonyl-CoA pathway, this compound is hydrated to form β-methylmalyl-CoA.[1][4]

Metabolic Pathways of this compound cluster_3hp 3-Hydroxypropionate Bi-Cycle cluster_emc Ethylmalonyl-CoA Pathway β-Methylmalyl-CoA_3hp β-Methylmalyl-CoA Mesaconyl-CoA_3hp This compound β-Methylmalyl-CoA_3hp->Mesaconyl-CoA_3hp This compound hydratase Citramalyl-CoA Citramalyl-CoA Mesaconyl-CoA_3hp->Citramalyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Mesaconyl-CoA_emc This compound Methylsuccinyl-CoA->Mesaconyl-CoA_emc β-Methylmalyl-CoA_emc β-Methylmalyl-CoA Mesaconyl-CoA_emc->β-Methylmalyl-CoA_emc This compound hydratase

Caption: Metabolic pathways involving this compound.

Quantitative Data Summary

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Reference
Acetyl-CoA1.091.09 - 2187[6]
Malonyl-CoA1.091.09 - 2193[6]
Propionyl-CoA~55 - 5000[3]
Succinyl-CoA~55 - 5000[3]
This compound Proposed: ~1-10 Proposed: ~1-2000 -

Note: The values for this compound are proposed based on typical sensitivities for similar short-chain acyl-CoAs and should be experimentally determined.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Cells

This protocol is designed for the extraction of acyl-CoAs from bacterial cultures.

Materials:

  • Bacterial cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal standard (e.g., propionyl-CoA-d3)

  • Methanol

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Resuspend the cell pellet in 1 mL of ice-cold extraction solution (TCA or SSA) containing the internal standard.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • The supernatant can be directly analyzed by LC-MS/MS. If using TCA, solid-phase extraction (SPE) may be necessary to remove the acid, though SSA-based extraction can often be directly injected.[2]

Sample Preparation Workflow start Bacterial Cell Pellet step1 Resuspend in ice-cold extraction solution with internal standard start->step1 step2 Vortex and incubate on ice step1->step2 step3 Centrifuge to pellet protein step2->step3 step4 Collect supernatant step3->step4 end Analyze by LC-MS/MS step4->end

Caption: Workflow for acyl-CoA extraction from bacteria.
Protocol 2: LC-MS/MS Analysis of this compound

This is a proposed starting method for the LC-MS/MS analysis of this compound, based on established methods for other short-chain acyl-CoAs.[2][3]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    Time (min) % B
    0.0 2
    2.0 2
    10.0 50
    12.0 95
    14.0 95
    14.1 2

    | 18.0 | 2 |

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Molecular Information for this compound:

    • Molecular Formula: C26H40N7O19P3S

    • Molecular Weight: 879.62 g/mol [7]

    • Precursor Ion [M+H]+: m/z 880.14[1]

Proposed MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (Quantifier)880.14373.1Proposed: 25-35Corresponds to [M+H-507]+
This compound (Qualifier)880.14428.0Proposed: 20-30Common fragment for CoA esters

Note: The collision energies are proposed starting points and should be optimized for the specific instrument used.

LC-MS/MS Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Injection Sample Injection C18 Column Separation C18 Column Separation Sample Injection->C18 Column Separation Elution Elution C18 Column Separation->Elution ESI Source ESI Source Elution->ESI Source Quadrupole 1 (Precursor Selection) Quadrupole 1 (Precursor Selection) ESI Source->Quadrupole 1 (Precursor Selection) Collision Cell (Fragmentation) Collision Cell (Fragmentation) Quadrupole 1 (Precursor Selection)->Collision Cell (Fragmentation) Quadrupole 2 (Product Selection) Quadrupole 2 (Product Selection) Collision Cell (Fragmentation)->Quadrupole 2 (Product Selection) Detector Detector Quadrupole 2 (Product Selection)->Detector

Caption: General workflow for LC-MS/MS analysis.

Method Development and Validation Considerations

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response.

  • Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of the target analyte. These effects should be evaluated during method validation.

  • Linearity, Accuracy, and Precision: The method should be validated to demonstrate its linearity over the expected concentration range, as well as its accuracy and precision (both intra- and inter-day).

  • Stability: The stability of this compound in the extraction solvent and in the autosampler should be assessed to ensure reliable results.

By following these protocols and considerations, researchers can develop a robust and reliable method for the quantification of this compound, enabling further insights into its metabolic roles and facilitating advancements in biotechnology and drug discovery.

References

Application Notes and Protocols for Coupled Enzyme Assays of Mesaconyl-CoA Transferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the continuous spectrophotometric analysis of Mesaconyl-CoA transferase activity. The following methods are designed to facilitate high-throughput screening and detailed kinetic characterization of this enzyme, which plays a crucial role in unique metabolic pathways, making it a potential target for drug development and a key enzyme in synthetic biology applications.

Introduction to this compound Transferase

This compound transferase is a key enzyme involved in the metabolism of C5-dicarboxylic acids. There are two primary types of this enzyme that have been characterized:

  • Intramolecular this compound C1-C4 CoA Transferase (MCT): This enzyme catalyzes the reversible intramolecular transfer of a CoA moiety from the C1 to the C4 carboxyl group of mesaconate. This unique reaction is a critical step in the 3-hydroxypropionate (B73278) bi-cycle, an autotrophic CO2 fixation pathway found in some bacteria.[1][2][3][4]

  • Intermolecular Succinyl-CoA:Mesaconate CoA-Transferase: This enzyme facilitates the transfer of Coenzyme A from succinyl-CoA to mesaconate, producing mesaconyl-C1-CoA and succinate (B1194679).[5][6][7] This activity is a key part of the methylaspartate cycle of acetate (B1210297) assimilation in some haloarchaea.[5][6][7]

The development of robust and continuous assays for these enzymes is essential for understanding their catalytic mechanisms, identifying inhibitors, and engineering them for biotechnological purposes.

Principle of the Coupled Enzyme Assays

A coupled enzyme assay links the reaction of interest to a secondary, easily measurable enzymatic reaction. For this compound transferases, the activity can be monitored continuously using a spectrophotometer by coupling the formation of one of its products to a reaction that results in a change in absorbance.

Protocol 1: Coupled Spectrophotometric Assay for Intramolecular this compound C1-C4 CoA Transferase

This assay monitors the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA. The formation of mesaconyl-C4-CoA is coupled to a three-enzyme system that leads to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm or 365 nm.[8]

Reaction Cascade:
  • This compound C1-C4 CoA Transferase (Enzyme of Interest): Mesaconyl-C1-CoA ⇌ Mesaconyl-C4-CoA

  • Mesaconyl-C4-CoA Hydratase (Coupling Enzyme 1): Mesaconyl-C4-CoA + H₂O → (S)-Citramalyl-CoA

  • (S)-Citramalyl-CoA Lyase (MMC Lyase) (Coupling Enzyme 2): (S)-Citramalyl-CoA → Acetyl-CoA + Pyruvate

  • Lactate Dehydrogenase (LDH) (Coupling Enzyme 3): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH consumption is directly proportional to the rate of mesaconyl-C4-CoA formation by the intramolecular this compound transferase.

Experimental Workflow Diagram

G cluster_0 Reaction of Interest cluster_1 Coupling Reactions cluster_2 Detection Mesaconyl-C1-CoA Mesaconyl-C1-CoA Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA this compound Transferase S-Citramalyl-CoA S-Citramalyl-CoA Mesaconyl-C4-CoA->S-Citramalyl-CoA Mesaconyl-C4-CoA Hydratase Pyruvate Pyruvate S-Citramalyl-CoA->Pyruvate MMC Lyase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD+ NAD+ NADH->NAD+ Consumption Monitored at 340/365 nm

Caption: Workflow for the coupled assay of intramolecular this compound transferase.

Materials and Reagents
ReagentStock ConcentrationFinal Concentration
HEPES or MOPS buffer, pH 7.5-8.01 M100-200 mM
MgCl₂1 M2-5 mM
NADH10 mM0.2-0.4 mM
Mesaconyl-C1-CoA10 mM0.05-1.6 mM
Mesaconyl-C4-CoA Hydratase1-5 mg/mLExcess (non-rate-limiting)
(S)-Citramalyl-CoA Lyase (MMC Lyase)1-5 mg/mLExcess (non-rate-limiting)
Lactate Dehydrogenase (LDH)~500 U/mL5-10 U/mL
Intramolecular this compound TransferaseVariableTo be determined
Nuclease-free waterTo final volume
Protocol
  • Prepare a master mix containing buffer, MgCl₂, NADH, and the three coupling enzymes.

  • Aliquot the master mix into cuvettes or a 96-well microplate.

  • Add the sample containing Intramolecular this compound Transferase to each well.

  • Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C or 55°C, depending on the enzyme's origin) to allow the temperature to equilibrate and to consume any endogenous pyruvate.[2]

  • Initiate the reaction by adding Mesaconyl-C1-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm or 365 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm; 3400 M⁻¹cm⁻¹ at 365 nm).

Protocol 2: Proposed Coupled Spectrophotometric Assay for Intermolecular Succinyl-CoA:Mesaconate CoA-Transferase

This protocol is a proposed method, as published assays for this specific enzyme often rely on UPLC.[5][6] This coupled assay is designed to monitor the formation of succinate from succinyl-CoA. The production of succinate is coupled to the reduction of an artificial electron acceptor by succinate dehydrogenase (SDH, Complex II), which results in a measurable color change.

Reaction Cascade:
  • Succinyl-CoA:Mesaconate CoA-Transferase (Enzyme of Interest): Succinyl-CoA + Mesaconate ⇌ Mesaconyl-C1-CoA + Succinate

  • Succinate Dehydrogenase (SDH) (Coupling Enzyme): Succinate + FAD → Fumarate + FADH₂

  • Electron Transfer to Artificial Acceptor: FADH₂ + Acceptor (oxidized) → FAD + Acceptor (reduced)

The reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT, INT) can be monitored spectrophotometrically.

Signaling Pathway Diagram

G cluster_0 Reaction of Interest cluster_1 Coupling Reaction cluster_2 Detection Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA:Mesaconate CoA-Transferase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Mesaconate Mesaconate Mesaconate->Succinate DCPIP_ox DCPIP_ox DCPIP_red DCPIP_red DCPIP_ox->DCPIP_red Reduction Monitored at 600 nm

Caption: Proposed coupled assay workflow for intermolecular this compound transferase.

Materials and Reagents
ReagentStock ConcentrationFinal Concentration
Tris-HCl buffer, pH 7.81 M100 mM
KCl4 MAs required by the enzyme (e.g., 3 M for H. hispanica)[6]
MgCl₂1 M5 mM
Succinyl-CoA10 mM0.02-5 mM
Mesaconate100 mM10 mM
DCPIP (2,6-dichlorophenolindophenol)1 mM50-100 µM
Phenazine methosulfate (PMS)10 mM0.1-0.2 mM
Succinate Dehydrogenase (SDH)VariableExcess (non-rate-limiting)
Succinyl-CoA:Mesaconate CoA-TransferaseVariableTo be determined
Nuclease-free waterTo final volume
Protocol
  • Prepare a master mix containing buffer, KCl, MgCl₂, DCPIP, and PMS.

  • Aliquot the master mix into cuvettes or a 96-well microplate.

  • Add the sample containing Succinyl-CoA:Mesaconate CoA-Transferase and the coupling enzyme, Succinate Dehydrogenase.

  • Add mesaconate to the mixture.

  • Pre-incubate for 5 minutes at the optimal temperature for the enzymes (e.g., 37°C).[5][6]

  • Initiate the reaction by adding Succinyl-CoA.

  • Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculate the reaction rate using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹ at 600 nm).

Data Presentation: Quantitative Summary

The following table summarizes typical kinetic parameters and assay conditions that can be determined using the described protocols.

ParameterIntramolecular MCTIntermolecular MctUnitsReference
Substrates Mesaconyl-C1-CoASuccinyl-CoA, Mesaconate-[2][5]
Products Mesaconyl-C4-CoAMesaconyl-C1-CoA, Succinate-[2][5]
Optimal pH 7.5 - 8.0~7.8-[2][6]
Optimal Temperature 55°C (C. aurantiacus)37°C (H. hispanica)°C[2][5][6]
Kₘ (Mesaconyl-C1-CoA) 50 - 1600 (range tested)N/AµM[2]
Kₘ (Succinyl-CoA) N/A0.02 - 5 (range tested)mM[6]
Kₘ (Mesaconate) N/A0.1 - 10 (range tested)mM[6]
Vₘₐₓ To be determinedTo be determinedµmol/min/mg
Detection Wavelength 340 nm or 365 nm600 nm (DCPIP)nm[8]
Monitored Species NADH consumptionDCPIP reduction-[8]

Note: The kinetic parameters for the intermolecular Mesaconate CoA-transferase from H. hispanica were originally determined using a UPLC-based assay.[5][6] The values in the table for this enzyme are based on the substrate concentrations used in those characterizations and serve as a starting point for the proposed coupled assay.

Considerations and Troubleshooting

  • Purity of Substrates and Enzymes: The purity of this compound isomers and the coupling enzymes is critical for accurate results.

  • Rate-Limiting Step: Ensure that the this compound transferase is the rate-limiting enzyme in the cascade by using an excess of all coupling enzymes. This should be validated by systematically varying the concentration of each coupling enzyme.

  • Background Reactions: Run controls without the primary enzyme or without the substrate to account for any background reactions or substrate instability.

  • Inhibitors: Be aware of potential inhibitors in the sample preparation. For instance, high concentrations of free CoA can be inhibitory.[9]

These detailed protocols and application notes provide a solid foundation for researchers to develop and implement robust coupled enzyme assays for both intramolecular and intermolecular this compound transferases, facilitating further research into their function and potential as drug targets.

References

Application Notes and Protocols for Heterologous Expression of Mesaconyl-CoA Pathway Enzymes in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mesaconyl-CoA pathway is a central metabolic route in various bacteria and archaea, playing crucial roles in carbon fixation and acetate (B1210297) assimilation.[1][2] Key intermediates, this compound and β-methylmalyl-CoA, are involved in pathways such as the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation in Chloroflexus aurantiacus and the ethylmalonyl-CoA pathway for acetate assimilation in organisms like Rhodobacter sphaeroides.[1][2] The heterologous expression of enzymes from this pathway in a well-characterized host like Escherichia coli is a powerful strategy for studying enzyme function, characterizing metabolic pathways, and engineering novel biosynthetic routes for valuable chemicals. This document provides detailed protocols and data for the expression of key this compound pathway enzymes in E. coli.

Key Enzymes of the this compound Pathway

The this compound pathway involves several key enzymatic reactions. Two central enzymes that have been successfully expressed in E. coli are:

  • This compound Hydratase (MCH): Catalyzes the reversible hydration of this compound to form β-methylmalyl-CoA.[1][2] This enzyme is essential for both the 3-hydroxypropionate and ethylmalonyl-CoA pathways.[1]

  • Succinyl-CoA:Mesaconate CoA-Transferase (MCT): Activates mesaconate to this compound by transferring a CoA moiety from succinyl-CoA. This is a key step in the methylaspartate cycle found in haloarchaea.[3][4][5][6]

Data Presentation

Table 1: Properties of Heterologously Expressed this compound Hydratase (MCH)
Source Organism Host Organism Molecular Mass (kDa) Specific Activity (μmol min⁻¹ mg⁻¹) Notes Reference
Chloroflexus aurantiacusE. coli BL21(DE3)~40 (monomer), 80 (homodimer)1300 (for dehydration of erythro-β-methylmalyl-CoA)N-terminally His₁₀-tagged.[1]
Rhodobacter sphaeroidesE. coli BL21(DE3)~40 (monomer), 80 (homodimer)1300 (for dehydration of erythro-β-methylmalyl-CoA)N-terminally His₁₀-tagged.[1]
Haloarcula hispanicaHaloferax volcanii~40 (monomer)kcat of 89 s⁻¹ per dimeric enzymeCatalyzes mesaconyl-C1-CoA hydration to erythro-β-methylmalyl-CoA.[3]
Table 2: Properties of Heterologously Expressed this compound C1-C4 CoA Transferase (MCT)
Source Organism Host Organism Vector Tag Notes Reference
Roseiflexus castenholziiE. coli BL21(DE3)pEASY-E1N-terminal 6xHis-tagIntramolecular CoA transferase.[7]
Haloarcula hispanicaHaloferax volcaniipTA-963Not specifiedSpecific for mesaconate and succinyl-CoA.[3]

Signaling Pathways and Experimental Workflows

This compound Pathway in Acetate Assimilation (Ethylmalonyl-CoA Pathway)

Mesaconyl_CoA_Pathway acetyl_coa1 2x Acetyl-CoA mesaconyl_coa This compound acetyl_coa1->mesaconyl_coa Multiple Steps co2 CO₂ co2->mesaconyl_coa beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound Hydratase (MCH) glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA Lyase propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA Lyase

Caption: The role of this compound Hydratase in the Ethylmalonyl-CoA pathway for acetate assimilation.

Experimental Workflow for Heterologous Expression in E. coli

Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression and Purification gene_amp 1. Gene Amplification (PCR) from source organism gDNA ligation 3. Ligation gene_amp->ligation vector_prep 2. Vector Preparation (e.g., pET16b, pEASY-E1) vector_prep->ligation transformation_cloning 4. Transformation into Cloning Strain (e.g., DH5α) ligation->transformation_cloning plasmid_prep 5. Plasmid Purification and Sequencing transformation_cloning->plasmid_prep transformation_expression 6. Transformation into Expression Strain (e.g., BL21(DE3)) plasmid_prep->transformation_expression Recombinant Plasmid cell_culture 7. Cell Culture (e.g., LB medium at 37°C) transformation_expression->cell_culture induction 8. Induction (e.g., IPTG at 25°C) cell_culture->induction cell_harvest 9. Cell Harvesting (Centrifugation) induction->cell_harvest lysis 10. Cell Lysis (Sonication) cell_harvest->lysis purification 11. Protein Purification (e.g., His-tag Affinity Chromatography) lysis->purification analysis 12. Purity Analysis (SDS-PAGE) purification->analysis

Caption: A generalized workflow for the cloning and heterologous expression of this compound pathway enzymes.

Experimental Protocols

Protocol 1: Cloning of this compound Hydratase (mch) Gene into an Expression Vector

Objective: To clone the mch gene from a source organism into an E. coli expression vector.

Materials:

  • Genomic DNA from the source organism (e.g., C. aurantiacus or R. sphaeroides)

  • High-fidelity DNA polymerase

  • Gene-specific primers with appropriate restriction sites

  • pET16b expression vector

  • Restriction enzymes (corresponding to primer sites)

  • T4 DNA Ligase

  • Chemically competent E. coli DH5α cells

  • LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)

  • Plasmid purification kit

Method:

  • PCR Amplification: Amplify the mch gene using PCR with gene-specific primers containing restriction sites compatible with the pET16b vector.[1]

  • Digestion: Digest both the PCR product and the pET16b vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested mch gene insert into the linearized pET16b vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar with ampicillin.

  • Colony Screening and Plasmid Purification: Select individual colonies, grow overnight cultures, and purify the plasmid DNA.

  • Verification: Verify the correct insertion of the mch gene by restriction digestion and DNA sequencing.

Protocol 2: Heterologous Expression and Purification of His-tagged MCH

Objective: To express and purify the recombinant MCH protein from E. coli.

Materials:

  • Verified pET16b-mch plasmid

  • Chemically competent E. coli BL21(DE3) cells

  • LB broth with ampicillin (100 µg/mL)

  • Isopropyl-β-D-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Method:

  • Transformation: Transform the pET16b-mch plasmid into E. coli BL21(DE3) cells.

  • Expression Culture: Inoculate a single colony into LB broth with ampicillin and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to culture overnight at a lower temperature, such as 25°C.[7]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris.[1]

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged MCH protein with elution buffer.

  • Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant MCH.[1]

Protocol 3: Enzyme Activity Assay for this compound Hydratase

Objective: To determine the enzymatic activity of the purified MCH.

Materials:

  • Purified MCH enzyme

  • β-methylmalyl-CoA (substrate)

  • Spectrophotometer

  • Assay buffer (e.g., 40 mM K₂HPO₄/formic acid buffer, pH 4.2)

Method:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer and β-methylmalyl-CoA.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified MCH enzyme.

  • Spectrophotometric Monitoring: Monitor the formation of this compound by measuring the increase in absorbance at a specific wavelength, as this compound has a distinct UV spectrum compared to β-methylmalyl-CoA.[8]

  • Activity Calculation: Calculate the specific activity of the enzyme based on the rate of product formation and the amount of enzyme used. The rates can be as high as 1,300 µmol min⁻¹ mg protein⁻¹ for the dehydration of erythro-β-methylmalyl-CoA.[1][2]

Conclusion

The heterologous expression of this compound pathway enzymes in E. coli provides a robust platform for their characterization and for metabolic engineering applications. The protocols outlined in this document, derived from successful research, offer a comprehensive guide for researchers aiming to explore this important metabolic pathway. The provided data and workflows should facilitate the design and execution of experiments in this field.

References

Tracing Mesaconyl-CoA Metabolism: Application Notes and Protocols Utilizing ¹³C-Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing ¹³C-labeling studies to trace the metabolism of mesaconyl-CoA. This intermediate is a key component of the ethylmalonyl-CoA (EMC) pathway, an alternative to the glyoxylate (B1226380) cycle for acetate (B1210297) assimilation and glyoxylate regeneration in various bacteria.[1][2] Understanding the flux through this pathway is crucial for metabolic engineering and drug development targeting microorganisms that employ it.

Introduction to this compound and the Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a central carbon metabolic route that enables organisms, particularly those lacking isocitrate lyase, to assimilate C1 and C2 compounds.[1] this compound is a critical C5-dicarboxylic-CoA thioester intermediate within this pathway. The pathway facilitates the conversion of acetyl-CoA and carbon dioxide into key cellular building blocks like glyoxylate and succinyl-CoA.[2] ¹³C-labeling experiments are a powerful tool to elucidate the activity and kinetics of this pathway by tracing the flow of carbon atoms from a labeled substrate through the various intermediates, including this compound.[1][3]

Application of ¹³C-Labeling Studies

¹³C-assisted metabolism analysis allows for the qualitative and quantitative assessment of metabolic pathways.[4][5] By supplying a ¹³C-labeled substrate, researchers can:

  • Confirm Pathway Activity: Trace the incorporation of the ¹³C label into this compound and other pathway intermediates to confirm the operation of the EMC pathway.[1][3]

  • Determine Reaction Sequence: The order and rate of label incorporation into successive intermediates can reveal the sequence of enzymatic reactions.[1][3]

  • Quantify Metabolic Flux: By measuring the isotopic enrichment in metabolites at a steady state, it is possible to quantify the rate of carbon flow through the pathway.[6][7]

  • Identify Metabolic Bottlenecks: Analyze the labeling patterns to identify slow steps or bottlenecks in the pathway, which can be targets for metabolic engineering.

Experimental Protocols

The following protocols are generalized from methodologies reported in studies of the ethylmalonyl-CoA pathway in organisms like Methylobacterium extorquens AM1.[1][3]

Protocol 1: Short-Term ¹³C-Labeling Experiment

This protocol is designed to determine the sequence of reactions in the EMC pathway.

1. Cell Cultivation:

  • Culture the microorganism of interest (e.g., M. extorquens AM1) in a minimal medium with a non-labeled primary carbon source (e.g., [¹²C]methanol) until the mid-exponential growth phase.[3]

2. ¹³C-Substrate Pulse:

  • Introduce a pulse of a ¹³C-labeled substrate. [1-¹³C]acetate is a suitable choice as it is converted to acetyl-CoA, the entry point of the pathway for glyoxylate regeneration.[3]

3. Time-Course Sampling:

  • Collect cell samples at multiple time points immediately following the introduction of the labeled substrate (e.g., 10, 30, 60, 90 seconds).[3]

4. Metabolite Extraction:

  • Quench metabolic activity immediately by mixing the cell suspension with a cold extraction solvent (e.g., a mixture of methanol (B129727) and chloroform).
  • Separate the polar (containing CoA esters) and non-polar phases.

5. Sample Analysis:

  • Analyze the polar extracts using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) to identify and quantify the mass isotopomers of this compound and other CoA thioesters.[1][3]

Protocol 2: Steady-State ¹³C-Labeling for Flux Analysis

This protocol is aimed at quantifying the metabolic fluxes through the central carbon metabolism, including the EMC pathway.

1. Cell Cultivation:

  • Grow the microbial culture in a chemostat under defined conditions to achieve a metabolic steady state.
  • The growth medium should contain a defined mixture of labeled and unlabeled carbon sources. A common mixture for glucose-based experiments is 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[4] For studies focusing on the EMC pathway, a continuous feed of labeled acetate could be used.

2. Steady-State Verification:

  • Monitor cell density and substrate/product concentrations to ensure the culture has reached a steady state.

3. Sampling and Extraction:

  • Once at a steady state, rapidly harvest and quench the cells as described in Protocol 1.
  • Extract intracellular metabolites.

4. Isotopic Analysis:

  • Analyze the isotopic labeling patterns of proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[8] The labeling patterns of amino acids reflect the labeling of their precursor metabolites in the central metabolism.
  • Analyze the labeling of CoA esters, including this compound, using LC-HRMS.[3]

5. Flux Calculation:

  • Use computational software (e.g., ¹³CFLUX2) to fit the measured mass isotopomer distributions to a metabolic model of the organism's central metabolism, thereby calculating the intracellular fluxes.[6]

Data Presentation

Quantitative data from ¹³C-labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Kinetics of ¹³C Label Incorporation into CoA Thioesters

This table summarizes the percentage of ¹³C label incorporated into key intermediates of the ethylmalonyl-CoA pathway at different time points after the addition of [1-¹³C]acetate to [¹²C]methanol-grown M. extorquens AM1 cells. The data represents the mean values ± SD from three independent biological replicates.[3]

Time (seconds)Acetyl-CoAEthylmalonyl-CoAMethylsuccinyl-CoAThis compoundPropionyl-CoAMethylmalonyl-CoASuccinyl-CoA
10 45.2 ± 3.122.5 ± 2.518.9 ± 2.119.5 ± 2.320.1 ± 2.415.8 ± 1.912.3 ± 1.5
30 68.7 ± 4.523.1 ± 2.635.4 ± 3.836.2 ± 4.137.8 ± 4.328.9 ± 3.325.6 ± 2.9
60 82.1 ± 5.323.5 ± 2.748.9 ± 5.150.1 ± 5.552.3 ± 5.840.2 ± 4.538.7 ± 4.2
90 89.5 ± 5.923.6 ± 2.859.3 ± 6.261.2 ± 6.763.8 ± 7.150.1 ± 5.648.9 ± 5.4

Data adapted from Erb et al. (2009). The percentage of ¹³C label is normalized to the maximal number of carbon atoms received from the first carbon of acetate.[3]

Visualization of Pathways and Workflows

Ethylmalonyl-CoA Pathway Diagram

The following diagram illustrates the key reactions of the ethylmalonyl-CoA pathway, highlighting the position of this compound.

Ethylmalonyl_CoA_Pathway cluster_main Ethylmalonyl-CoA Pathway AcetylCoA1 Acetyl-CoA HydroxybutyrylCoA Acetoacetyl-CoA -> 3-Hydroxybutyryl-CoA AcetylCoA1->HydroxybutyrylCoA + Acetyl-CoA AcetylCoA2 Acetyl-CoA CO2_1 CO₂ CO2_2 CO₂ CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO₂ + NADPH MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA PropionylCoA Propionyl-CoA MesaconylCoA->PropionylCoA + H₂O Glyoxylate Glyoxylate MesaconylCoA->Glyoxylate + Acetyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA + CO₂ + ATP SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA

Caption: The Ethylmalonyl-CoA Pathway for acetate assimilation.

Experimental Workflow Diagram

This diagram outlines the general workflow for a ¹³C-labeling experiment to study this compound metabolism.

Experimental_Workflow cluster_workflow ¹³C-Labeling Experimental Workflow A Cell Culture (e.g., with [¹²C]methanol) B Introduce ¹³C-Substrate (e.g., [1-¹³C]acetate) A->B C Time-Course Sampling B->C D Metabolic Quenching & Metabolite Extraction C->D E LC-HRMS Analysis of CoA Esters D->E F Data Analysis (Isotopomer Distribution) E->F G Pathway Elucidation & Flux Calculation F->G

Caption: General workflow for ¹³C-labeling experiments.

Concluding Remarks

The use of ¹³C-labeling is an indispensable technique for the detailed investigation of metabolic pathways such as the ethylmalonyl-CoA pathway. The protocols and data presentation guidelines provided here offer a framework for researchers to design and execute experiments aimed at understanding the role and kinetics of this compound metabolism. These studies are fundamental for advancing our knowledge of microbial physiology and for the rational design of metabolic engineering strategies.

References

Application Notes and Protocols for the Genetic Knockout of Mesaconyl-CoA Pathway Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Mesaconyl-CoA pathway, its significance in bacterial metabolism, and detailed protocols for the genetic knockout of key genes within this pathway. The information is intended to guide researchers in studying the function of this pathway and to provide a basis for exploring its potential as a target for novel antimicrobial drug development.

Introduction to the this compound Pathway

The this compound pathway is a central metabolic route in several bacteria, playing a crucial role in carbon assimilation. It is a key component of two major metabolic cycles: the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for the assimilation of C2 compounds like acetate (B1210297).[1][2][3][4] In the 3-HP bi-cycle, utilized by organisms such as the green nonsulfur bacterium Chloroflexus aurantiacus, the pathway is involved in the conversion of acetyl-CoA and two molecules of bicarbonate into glyoxylate (B1226380).[1] In the ethylmalonyl-CoA pathway, active in bacteria like Rhodobacter sphaeroides, it enables growth on acetate as a sole carbon source by converting acetyl-CoA to glyoxylate and other central metabolites.[1][3]

A key enzyme in this pathway is this compound hydratase (Mch), which catalyzes the reversible hydration of this compound to β-methylmalyl-CoA.[1][3] Genetic knockout studies of the mch gene in Rhodobacter sphaeroides have demonstrated its essentiality for growth on acetate.[1]

Key Genes of the this compound Pathway

The this compound pathway is embedded within the larger 3-hydroxypropionate bi-cycle and the ethylmalonyl-CoA pathway. The table below lists the core genes and enzymes involved in these pathways.

GeneEnzyme NameFunction in Pathway
accACDAcetyl-CoA carboxylaseCarboxylation of acetyl-CoA to malonyl-CoA.
mcrMalonyl-CoA reductaseReduction of malonyl-CoA to malonate semialdehyde.
pcsPropionyl-CoA synthaseConversion of 3-hydroxypropionate to propionyl-CoA.
pccPropionyl-CoA carboxylaseCarboxylation of propionyl-CoA to methylmalonyl-CoA.
ccrCrotonyl-CoA carboxylase/reductaseReductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.
mutEthylmalonyl-CoA mutaseIsomerization of ethylmalonyl-CoA to methylsuccinyl-CoA.
dchMethylsuccinyl-CoA dehydrogenaseDehydrogenation of methylsuccinyl-CoA to this compound.
mchThis compound hydrataseHydration of this compound to β-methylmalyl-CoA.
mclMalyl-CoA/β-methylmalyl-CoA lyaseCleavage of β-methylmalyl-CoA to glyoxylate and propionyl-CoA.
mctThis compound C1:C4 CoA transferaseIntramolecular transfer of the CoA group in this compound.
mehMesaconyl-C4-CoA hydrataseHydration of mesaconyl-C4-CoA.
smtABSuccinyl-CoA:(S)-malate CoA transferaseTransfer of CoA from succinyl-CoA to malate.

Quantitative Data from Genetic Knockout Studies

Genetic knockout of genes in the this compound pathway has a significant impact on the metabolic capabilities of bacteria that rely on this pathway for carbon assimilation. The following table summarizes the effects of knocking out the ccr gene (crotonyl-CoA carboxylase/reductase), a key enzyme in the ethylmalonyl-CoA pathway, on the growth and acetate consumption of Rhodobacter sphaeroides.

StrainCarbon SourceMaximum OD660Acetate Consumption Rate (mM/h)
Wild-typeAcetate~1.8~0.4
Δccr mutantAcetate~0.2Negligible
Δccr (complemented)Acetate~1.8~0.4

Data adapted from published growth curves. The Δccr mutant shows a severe growth defect on acetate, which is rescued by complementation with the wild-type gene.

The this compound Pathway as a Potential Drug Target

Bacterial metabolic pathways that are essential for survival and absent in humans are attractive targets for the development of novel antibiotics. The ethylmalonyl-CoA pathway, and by extension the this compound pathway, is a potential target as it is crucial for acetate assimilation in several bacteria, including some pathogens, but is not present in mammals.

Inhibition of a key enzyme in this pathway, such as this compound hydratase (mch), could disrupt the central carbon metabolism of the bacterium, leading to growth inhibition or cell death, particularly in environments where acetate or other C2 compounds are the primary carbon sources. While specific inhibitors for the enzymes of the this compound pathway have not been extensively reported, the essentiality of this pathway for certain bacteria makes it a promising area for future drug discovery efforts. The development of high-throughput screening assays for these enzymes could lead to the identification of novel antibacterial compounds.

Experimental Protocols

Protocol 1: Genetic Knockout of the mch Gene in Rhodobacter sphaeroides

This protocol describes the generation of a markerless in-frame deletion of the mch gene in Rhodobacter sphaeroides using a suicide vector-based homologous recombination strategy.

Materials:

  • Rhodobacter sphaeroides wild-type strain

  • E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., S17-1)

  • Suicide vector (e.g., pK18mobsacB)

  • Restriction enzymes, T4 DNA ligase, and PCR reagents

  • Appropriate antibiotics for selection

  • LB medium and Sistrom's minimal medium (SIS) with acetate

  • Electroporator and cuvettes

Procedure:

  • Primer Design and Amplification of Flanking Regions:

    • Obtain the sequence of the mch gene and its flanking regions from the Rhodobacter sphaeroides genome sequence (GenBank accession numbers for R. sphaeroides 2.4.1 are CP030271-CP030276).[5]

    • Design primers to amplify approximately 500 bp upstream and 500 bp downstream of the mch gene. Incorporate restriction sites into the primers for cloning into the suicide vector.

  • Construction of the Knockout Vector:

    • Amplify the upstream and downstream flanking regions by PCR using R. sphaeroides genomic DNA as a template.

    • Digest the PCR products and the suicide vector with the appropriate restriction enzymes.

    • Ligate the flanking regions into the suicide vector, creating an in-frame deletion of the mch gene.

    • Transform the ligation mixture into E. coli DH5α and select for transformants on antibiotic-containing plates.

    • Verify the correct construction of the knockout vector by restriction digestion and DNA sequencing.

  • Conjugation into Rhodobacter sphaeroides:

    • Transform the verified knockout vector into the conjugative E. coli strain S17-1.

    • Perform a diparental mating between the E. coli S17-1 donor strain carrying the knockout vector and the wild-type Rhodobacter sphaeroides recipient strain.

    • Plate the conjugation mixture on SIS agar (B569324) plates containing the appropriate antibiotic to select for R. sphaeroides cells that have integrated the suicide vector into their genome via a single homologous recombination event.

  • Selection for Double Recombination (Markerless Deletion):

    • Inoculate single colonies from the selection plates into non-selective liquid medium to allow for a second homologous recombination event to occur, which will excise the vector.

    • Plate serial dilutions of the culture onto agar plates containing sucrose (B13894). The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector will grow.

    • Screen sucrose-resistant colonies by PCR using primers that flank the mch gene to identify clones in which the gene has been deleted.

  • Phenotypic Verification:

    • Streak the confirmed Δmch mutant and the wild-type strain on SIS agar plates with acetate as the sole carbon source.

    • Observe for the inability of the Δmch mutant to grow on acetate, confirming the successful knockout.

Protocol 2: Extraction and Analysis of CoA Esters

This protocol outlines a method for the extraction and relative quantification of short-chain CoA esters, including those in the this compound pathway, from bacterial cultures.

Materials:

  • Bacterial cell culture

  • Quenching/extraction solution: 95% acetonitrile (B52724), 25 mM formic acid, pre-chilled to -20°C.

  • Ice-cold deionized water

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Quenching and Metabolite Extraction:

    • Rapidly collect a known amount of bacterial cell culture (e.g., corresponding to a specific optical density).

    • Immediately quench the metabolism and extract the CoA esters by adding the cell suspension to 4 volumes of the pre-chilled quenching/extraction solution.[1]

    • Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes.

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • The extracted supernatant can be directly analyzed or further processed. For absolute quantification, a 13C-labeled internal standard can be added at the quenching step.

    • If necessary, the sample can be dried under a stream of nitrogen or by lyophilization and then reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Separate the CoA esters using a reversed-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

    • Detect and quantify the CoA esters using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each CoA ester of interest should be determined and optimized.

Visualizations

This compound Pathway within the Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway AcetylCoA 2x Acetyl-CoA bkt β-Ketothiolase AcetylCoA->bkt AcetoacetylCoA Acetoacetyl-CoA hbd 3-Hydroxybutyryl-CoA dehydrogenase AcetoacetylCoA->hbd HydroxybutyrylCoA 3-Hydroxybutyryl-CoA crt Crotonase HydroxybutyrylCoA->crt CrotonylCoA Crotonyl-CoA ccr Crotonyl-CoA carboxylase/reductase CrotonylCoA->ccr EthylmalonylCoA Ethylmalonyl-CoA mut Ethylmalonyl-CoA mutase EthylmalonylCoA->mut MethylsuccinylCoA Methylsuccinyl-CoA dch Methylsuccinyl-CoA dehydrogenase MethylsuccinylCoA->dch MesaconylCoA This compound mch This compound hydratase MesaconylCoA->mch BetaMethylmalylCoA β-Methylmalyl-CoA mcl β-Methylmalyl-CoA lyase BetaMethylmalylCoA->mcl Glyoxylate Glyoxylate PropionylCoA Propionyl-CoA pcc Propionyl-CoA carboxylase PropionylCoA->pcc SuccinylCoA Succinyl-CoA bkt->AcetoacetylCoA hbd->HydroxybutyrylCoA crt->CrotonylCoA ccr->EthylmalonylCoA mut->MethylsuccinylCoA dch->MesaconylCoA mch->BetaMethylmalylCoA mcl->Glyoxylate mcl->PropionylCoA mmcm Methylmalonyl-CoA mutase pcc->mmcm mmcm->SuccinylCoA

Caption: The Ethylmalonyl-CoA pathway for acetate assimilation.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow cluster_plasmid_construction Knockout Vector Construction cluster_conjugation Introduction into Host cluster_selection Selection of Knockout Mutant p1 Design primers for flanking regions of target gene p2 Amplify flanking regions by PCR p1->p2 p3 Clone flanking regions into suicide vector p2->p3 p4 Verify vector by sequencing p3->p4 c1 Transform vector into conjugative E. coli p4->c1 c2 Mate E. coli with R. sphaeroides c1->c2 c3 Select for single crossover events c2->c3 s1 Grow in non-selective medium for second crossover c3->s1 s2 Select for loss of vector on sucrose medium s1->s2 s3 Screen colonies by PCR for gene deletion s2->s3 s4 Phenotypically verify knockout mutant s3->s4

Caption: Workflow for generating a markerless gene knockout.

References

Application Notes and Protocols for Site-Directed Mutagenesis of the Mesaconyl-CoA Hydratase Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the roles of active site residues in Mesaconyl-CoA hydratase through site-directed mutagenesis. The focus is on the putative catalytic residues, providing a framework for understanding their contribution to the enzyme's mechanism, which is crucial for inhibitor design and drug development.

Introduction

This compound hydratase is a key enzyme in several central carbon metabolic pathways in bacteria, including the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for CO2 fixation.[1][2][3] It catalyzes the reversible hydration of this compound to form β-methylmalyl-CoA.[1][3] Understanding the catalytic mechanism of this enzyme is of significant interest for metabolic engineering and as a potential target for antimicrobial drug development.

The crystal structure of this compound hydratase from Methylorubrum extorquens (MeMeaC) has identified several conserved residues within the active site.[2] Among these, Asparagine (Asn) at position 226 and Histidine (His) at position 231 are hypothesized to be the key catalytic residues, likely involved in activating a water molecule for the hydration/dehydration reaction.[4] This protocol outlines a strategy to probe the function of these residues by mutating them to Alanine (Ala) and analyzing the kinetic consequences.

Proposed Investigation: Mutagenesis of Putative Catalytic Residues

This protocol describes a hypothetical study involving the site-directed mutagenesis of the putative catalytic residues, Asn226 and His231, to non-catalytic Alanine residues. The resulting mutant enzymes (N226A and H231A) will be expressed, purified, and kinetically characterized to determine the impact of these mutations on substrate binding and catalytic activity.

Table 1: Hypothetical Kinetic Data for Wild-Type and Mutant this compound Hydratases

The following table presents illustrative data that might be obtained from such a study.

EnzymeKm (this compound) (µM)kcat (s-1)kcat/Km (M-1s-1)Fold Change in kcat/Km vs. WT
Wild-Type (WT)5015003.0 x 1071
N226A Mutant651.21.8 x 1041667-fold decrease
H231A Mutant700.81.1 x 1042727-fold decrease

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Site-Directed Mutagenesis

This protocol is based on a standard PCR-based method with DpnI digestion to remove the parental template DNA.

1.1. Primer Design:

  • Design forward and reverse primers containing the desired mutation (e.g., changing the codon for Asn226 or His231 to an Alanine codon).

  • The primers should be complementary to each other and have a melting temperature (Tm) between 55-65°C.

  • The mutation site should be in the middle of the primer with 10-15 bases of correct sequence on both sides.

1.2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase.

  • Reaction Mixture (50 µL):

    • 10x PCR Buffer: 5 µL

    • dNTPs (10 mM): 1 µL

    • Forward Primer (10 µM): 1.5 µL

    • Reverse Primer (10 µM): 1.5 µL

    • Plasmid DNA (e.g., pET vector with this compound hydratase gene) (10 ng/µL): 1 µL

    • High-Fidelity DNA Polymerase: 1 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 25-30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for (plasmid size in kb / 2) minutes

    • Final Extension: 72°C for 10 minutes

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the methylated parental plasmid DNA.

1.4. Transformation:

  • Transform 5 µL of the DpnI-treated PCR product into competent E. coli cells (e.g., DH5α).

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for selection.

  • Incubate overnight at 37°C.

1.5. Verification:

  • Pick individual colonies and grow overnight in liquid LB medium with the selective antibiotic.

  • Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Site_Directed_Mutagenesis_Workflow cluster_0 Plasmid Preparation & Mutagenesis cluster_1 Transformation & Verification Template_Plasmid Template Plasmid (WT this compound Hydratase gene) Primer_Design Design Mutagenic Primers (e.g., N226A, H231A) Template_Plasmid->Primer_Design PCR PCR Amplification (High-Fidelity Polymerase) Template_Plasmid->PCR Primer_Design->PCR DpnI_Digestion DpnI Digestion (Remove Parental DNA) PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Sequencing DNA Sequencing (Verify Mutation) Selection->Sequencing Mutant_Plasmid Mutant_Plasmid Sequencing->Mutant_Plasmid Confirmed Mutant Plasmid

Site-Directed Mutagenesis Workflow
Protein Expression and Purification

2.1. Expression:

  • Transform the verified mutant plasmids into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

2.2. Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

2.3. Purification:

  • If using a His-tagged protein, load the clarified lysate onto a Ni-NTA affinity column.

  • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Further purify the protein by size-exclusion chromatography to remove aggregates and impurities.

  • Assess protein purity by SDS-PAGE.

Enzymatic Activity Assay

The activity of this compound hydratase can be measured spectrophotometrically by monitoring the formation or consumption of this compound, which has a characteristic absorbance at 265 nm. This protocol describes the assay in the direction of this compound hydration.

3.1. Reaction Mixture (1 mL):

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 5 mM MgCl2

  • Varying concentrations of this compound (e.g., 10 µM to 500 µM)

  • Purified enzyme (wild-type or mutant) at a suitable concentration.

3.2. Procedure:

  • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

3.3. Kinetic Analysis:

  • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

  • Calculate the turnover number (kcat) from Vmax and the enzyme concentration.

  • The catalytic efficiency (kcat/Km) can then be determined.

Enzymatic_Reaction cluster_reaction This compound Hydratase Catalyzed Reaction cluster_assay Spectrophotometric Assay Mesaconyl_CoA This compound Beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->Beta_Methylmalyl_CoA This compound Hydratase Absorbance Monitor Absorbance at 265 nm Mesaconyl_CoA->Absorbance Absorbs at 265 nm Water H₂O Water->Beta_Methylmalyl_CoA Beta_Methylmalyl_CoA->Absorbance No significant absorbance at 265 nm

Enzymatic Reaction and Assay Principle

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for researchers interested in elucidating the structure-function relationships of this compound hydratase. By systematically mutating key active site residues and analyzing the kinetic consequences, it is possible to gain valuable insights into the catalytic mechanism of this important enzyme. This knowledge can subsequently be leveraged for the rational design of specific inhibitors with potential applications in drug development and biotechnology.

References

Application Notes and Protocols for Screening Inhibitors of Mesaconyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-CoA is a key intermediate in several central carbon metabolic pathways in various organisms, including the 3-hydroxypropionate (B73278) (3HP) bicycle in autotrophic CO₂ fixation, the ethylmalonyl-CoA (EMC) pathway for acetate (B1210297) assimilation, and the methylaspartate cycle. The enzymes responsible for the production of this compound represent potential targets for the development of novel antimicrobial agents and for metabolic engineering applications. These application notes provide detailed protocols and methodologies for screening inhibitors against the primary enzymes involved in this compound biosynthesis.

Key this compound Producing Enzymes and Pathways

This compound is primarily produced through the action of two key enzymes in distinct metabolic pathways:

  • This compound Hydratase: This enzyme catalyzes the reversible dehydration of β-methylmalyl-CoA to this compound. It is a crucial component of both the 3-hydroxypropionate bicycle and the ethylmalonyl-CoA pathway.[1][2][3][4][5][6]

  • (2S)-Methylsuccinyl-CoA Dehydrogenase (MCD): MCD catalyzes the oxidation of (2S)-methylsuccinyl-CoA to this compound. This enzyme is a key component of the ethylmalonyl-CoA pathway.[1][7][8]

  • Glutamate (B1630785) Mutase: In the methylaspartate cycle, glutamate is isomerized to 3-methylaspartate by glutamate mutase. Subsequent deamination leads to the formation of mesaconate, which is then activated to this compound.

Signaling Pathways and Experimental Workflow Diagrams

Mesaconyl-CoA_Production_Pathways cluster_EMC Ethylmalonyl-CoA Pathway cluster_3HP 3-Hydroxypropionate Bicycle cluster_MA Methylaspartate Cycle Acetyl-CoA Acetyl-CoA Crotonyl-CoA Crotonyl-CoA Acetyl-CoA->Crotonyl-CoA Multiple Steps Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA (2S)-Methylsuccinyl-CoA (2S)-Methylsuccinyl-CoA Ethylmalonyl-CoA->(2S)-Methylsuccinyl-CoA Ethylmalonyl-CoA Mutase This compound This compound (2S)-Methylsuccinyl-CoA->this compound (2S)-Methylsuccinyl-CoA Dehydrogenase Propionyl-CoA + Glyoxylate Propionyl-CoA + Glyoxylate β-Methylmalyl-CoA β-Methylmalyl-CoA Propionyl-CoA + Glyoxylate->β-Methylmalyl-CoA β-Methylmalyl-CoA Lyase β-Methylmalyl-CoA->this compound This compound Hydratase Glutamate Glutamate 3-Methylaspartate 3-Methylaspartate Glutamate->3-Methylaspartate Glutamate Mutase Mesaconate Mesaconate 3-Methylaspartate->Mesaconate Deamination Mesaconate->this compound CoA Ligation

Caption: Key metabolic pathways leading to the production of this compound.

Screening_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen High-Throughput Screening Hit Identification Hit Identification Primary Screen->Hit Identification Data Analysis Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Confirmation Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Characterization Lead Optimization Lead Optimization Secondary Assays->Lead Optimization SAR Studies

Caption: General workflow for inhibitor screening and development.

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of this compound Hydratase

This protocol is adapted from spectrophotometric assays and is suitable for a 96- or 384-well plate format. The assay monitors the consumption of the substrate, this compound, by measuring the decrease in absorbance at a specific wavelength.

Materials and Reagents:

  • Purified recombinant this compound Hydratase

  • This compound (substrate)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • Compound library dissolved in DMSO

  • 96- or 384-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 260-300 nm

Procedure:

  • Enzyme Preparation: Dilute the purified this compound Hydratase to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

  • Compound Plating: Dispense test compounds and controls (DMSO for negative control) into the microplate wells.

  • Enzyme Addition: Add the diluted enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding this compound to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at the optimal wavelength for this compound (typically around 267 nm) in a kinetic mode for 15-30 minutes, with readings taken every 30-60 seconds.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each well. Normalize the data to the controls and identify compounds that exhibit significant inhibition.

Alternative HPLC-Based Assay: For confirmation of hits, an HPLC-based method can be used to directly measure the formation of β-methylmalyl-CoA from this compound.[3][9]

Protocol 2: Screening for Inhibitors of (2S)-Methylsuccinyl-CoA Dehydrogenase (MCD)

This protocol utilizes a coupled-enzyme assay format suitable for high-throughput screening, where the production of the reduced electron acceptor is monitored spectrophotometrically.

Materials and Reagents:

  • Purified recombinant (2S)-Methylsuccinyl-CoA Dehydrogenase (MCD)

  • (2S)-Methylsuccinyl-CoA (substrate)

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5

  • Compound library dissolved in DMSO

  • 96- or 384-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Reagent Preparation: Prepare a master mix containing Assay Buffer, (2S)-Methylsuccinyl-CoA, DCPIP, and PMS.

  • Compound Plating: Dispense test compounds and controls into the microplate wells.

  • Reaction Initiation: Add the purified MCD enzyme to each well to start the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm (due to the reduction of DCPIP) in a kinetic mode for 15-30 minutes.

  • Data Analysis: Determine the reaction rate from the linear portion of the absorbance curve. Identify compounds that significantly reduce the rate of DCPIP reduction.

LC-MS Based Confirmation: Hits can be confirmed using a more direct and sensitive LC-MS method to quantify the formation of this compound from (2S)-methylsuccinyl-CoA.[4][10]

Protocol 3: Screening for Inhibitors of Glutamate Mutase

This protocol is based on a coupled-enzyme assay that measures the product of the glutamate mutase reaction, 3-methylaspartate.

Materials and Reagents:

  • Purified recombinant Glutamate Mutase

  • L-Glutamate (substrate)

  • Adenosylcobalamin (cofactor)

  • 3-Methylaspartate ammonia-lyase (MAL) as the coupling enzyme

  • Assay Buffer: 100 mM potassium phosphate, pH 8.0

  • Compound library dissolved in DMSO

  • 96- or 384-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 240 nm

Procedure:

  • Assay Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, L-glutamate, adenosylcobalamin, and MAL.

  • Compound Plating: Add test compounds and controls to the microplate wells.

  • Reaction Initiation: Add the purified Glutamate Mutase to each well to start the reaction.

  • Kinetic Measurement: The conversion of 3-methylaspartate to mesaconate by MAL results in an increase in absorbance at 240 nm. Monitor this change in a kinetic mode for 20-40 minutes.

  • Data Analysis: Calculate the rate of increase in absorbance and identify inhibitory compounds.

Data Presentation

Quantitative data from primary screens, dose-response experiments, and secondary assays should be summarized in tables for clear comparison of inhibitor potency.

Table 1: Summary of Hypothetical Primary Screening Hits for this compound Hydratase Inhibitors

Compound ID% Inhibition at 10 µM (n=3)Z'-factor
Cmpd-00185.2 ± 4.10.78
Cmpd-00278.9 ± 5.50.78
Cmpd-00365.7 ± 3.80.78

Table 2: IC₅₀ Values of Confirmed Inhibitors of (2S)-Methylsuccinyl-CoA Dehydrogenase

Compound IDIC₅₀ (µM)Hill Slope
Cmpd-001A5.21.10.99
Cmpd-002B12.80.90.98

Considerations for Screening

  • Positive Controls: A significant challenge in screening for inhibitors of these enzymes is the lack of well-characterized, potent, and specific inhibitors to serve as positive controls. In the absence of known inhibitors, researchers may consider:

    • Using promiscuous enzyme inhibitors known to act on related enzyme families (e.g., general inhibitors of acyl-CoA dehydrogenases for MCD).

    • Performing a small-scale screen of a diverse compound library to identify initial hits that can then be used as provisional positive controls in larger screens.

    • For this compound C1-C4 transferase, hydroxylamine (B1172632) has been shown to cause partial inactivation and could potentially be used as a reference compound.[11]

  • Substrate and Cofactor Stability: Ensure the stability of CoA thioester substrates and any required cofactors (e.g., adenosylcobalamin for glutamate mutase) under the assay conditions.

  • Compound Interference: Screen for compounds that interfere with the detection method (e.g., colored compounds in spectrophotometric assays). Counterscreens in the absence of the enzyme should be performed.

  • HTS Adaptability: The described spectrophotometric assays are generally well-suited for high-throughput screening (HTS) in 384-well formats.[2][12][13][14] Miniaturization and automation can significantly increase throughput.

References

Application Notes and Protocols for Recombinant Mesaconyl-CoA C1-C4 Transferase Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and purification of recombinant Mesaconyl-CoA C1-C4 Transferase (MCT). This enzyme is a key component of the 3-hydroxypropionate (B73278) (3HP) bi-cycle for autotrophic CO2 fixation and the methylaspartate cycle, catalyzing the intramolecular transfer of a CoA moiety.[1][2][3][4]

Introduction

This compound C1-C4 transferase (MCT) is a family III/Frc family CoA transferase that catalyzes the reversible isomerization of mesaconyl-C1-CoA to mesaconyl-C4-CoA (3-methylfumaryl-CoA).[1][3][5] This intramolecular transfer is a crucial step in the carbon assimilation pathways of certain bacteria.[6] Understanding the purification and characterization of this enzyme is vital for metabolic engineering and drug development targeting these pathways. The protocols outlined below are based on established methods for the production of active, recombinant MCT.[1][7][8]

Data Presentation

Table 1: Kinetic Parameters of C. aurantiacus this compound C1-C4 Transferase
SubstrateVmax (μmol min⁻¹ mg⁻¹)kcat (s⁻¹)KM (mM)Catalytic Efficiency (kcat/KM) (M⁻¹ s⁻¹)
Mesaconyl-C1-CoA4953700.162.3 x 10⁶
Mesaconyl-C4-CoA4303200.201.6 x 10⁶

Data obtained from spectrophotometric assays performed at 55°C.[1][3]

Table 2: Typical Purification Scheme for His-tagged MCT
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purity Fold
Cell-Free Extract10005000.51001
Heat Precipitation (70°C, 10 min)3004501.5903
Ni-NTA Affinity Chromatography504008.08016
Gel Filtration3535010.07020

This table represents a typical purification workflow and expected outcomes. Actual results may vary.

Experimental Protocols

Protocol 1: Recombinant Expression of His-tagged MCT in E. coli

This protocol describes the expression of N-terminally 6xHis-tagged MCT from Roseiflexus castenholzii in E. coli BL21 (DE3).[7][8]

Materials:

  • pEASY-E1 expression vector with the MCT gene insert

  • E. coli BL21 (DE3) competent cells

  • Luria-Bertani (LB) broth

  • Ampicillin (B1664943) (100 mg/mL stock)

  • Isopropyl-β-D-thiogalactopyranoside (IPTG) (1 M stock)

Procedure:

  • Transform the pEASY-E1-MCT plasmid into E. coli BL21 (DE3) cells.

  • Plate the transformed cells on LB agar (B569324) plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[7]

  • Continue to incubate the culture overnight at 25°C with shaking.[7]

  • Harvest the cells by centrifugation at 8000 x g for 10 minutes at 4°C.[1]

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged MCT

This protocol details the purification of His-tagged MCT using heat precipitation and immobilized metal affinity chromatography (IMAC).

Materials:

  • Lysis Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA resin

  • Chromatography column

Procedure:

  • Resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Heat Precipitation: Incubate the supernatant at 70°C for 10 minutes, followed by centrifugation to remove precipitated proteins.[9]

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • For higher purity, perform gel filtration chromatography.

Protocol 3: Spectrophotometric Activity Assay

This assay is used to determine the kinetic properties of MCT by monitoring the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA.[1][3]

Materials:

  • Assay Buffer (200 mM HEPES, pH 8.0)

  • Mesaconyl-C1-CoA or Mesaconyl-C4-CoA substrate

  • Purified MCT enzyme

  • Quartz cuvettes (3 mm path length)

  • Spectrophotometer capable of measuring absorbance at 290 nm and maintaining a temperature of 55°C.

Procedure:

  • Prepare a 150 µL reaction mixture in a quartz cuvette containing Assay Buffer and varying concentrations of the this compound substrate.[1][3]

  • Pre-incubate the reaction mixture at 55°C.[1][3]

  • Initiate the reaction by adding a known concentration of purified MCT (e.g., 22 nM).[1][3]

  • Monitor the change in absorbance at 290 nm over time. The conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA results in an increase in absorbance at this wavelength (Δε₂₉₀ = 2900 M⁻¹ cm⁻¹).[1][3]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Vmax, KM) by fitting the initial velocity data to the Michaelis-Menten equation.

Visualizations

Metabolic Pathway

Metabolic_Pathway cluster_3hp 3-Hydroxypropionate Bi-Cycle cluster_mct MCT Catalysis cluster_downstream Downstream Metabolism Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA 3-Hydroxypropionate 3-Hydroxypropionate Malonyl-CoA->3-Hydroxypropionate Propionyl-CoA Propionyl-CoA 3-Hydroxypropionate->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Mesaconyl-C1-CoA Mesaconyl-C1-CoA Succinyl-CoA->Mesaconyl-C1-CoA Multiple Steps Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA MCT Mesaconyl-C4-CoA->Mesaconyl-C1-CoA MCT Citramalyl-CoA Citramalyl-CoA Mesaconyl-C4-CoA->Citramalyl-CoA Pyruvate + Acetyl-CoA Pyruvate + Acetyl-CoA Citramalyl-CoA->Pyruvate + Acetyl-CoA

Caption: Role of MCT in the 3-Hydroxypropionate Bi-Cycle.

Experimental Workflow

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_characterization Characterization A Transformation of E. coli B Cell Culture Growth (OD600 0.6-0.8) A->B C IPTG Induction B->C D Overnight Expression at 25°C C->D E Cell Harvesting D->E F Cell Lysis (Sonication) E->F G Clarification (Centrifugation) F->G H Heat Precipitation (70°C) G->H I Ni-NTA Affinity Chromatography H->I J Elution I->J K SDS-PAGE Analysis J->K L Spectrophotometric Activity Assay J->L M Kinetic Parameter Determination L->M

Caption: Workflow for MCT expression, purification, and characterization.

References

Application Notes and Protocols for Measuring Mesaconyl-CoA Flux In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mesaconyl-CoA is a key intermediate in specialized metabolic routes, such as the ethylmalonyl-CoA (EMC) pathway and the 3-hydroxypropionate (B73278) cycle, which are crucial for carbon assimilation in various bacteria.[1][2][3] Measuring the in vivo flux through this compound is essential for understanding the metabolic capabilities of microorganisms and for metabolic engineering efforts aimed at producing valuable chemicals. The primary technique for quantifying intracellular metabolic rates is Isotope-Assisted Metabolic Flux Analysis (iMFA), particularly using stable isotopes like ¹³C.[4][5] This document provides detailed protocols and application notes for measuring this compound flux using ¹³C-based methods.

Principle of the Method: ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes.[6] The methodology is based on introducing a substrate labeled with ¹³C into a biological system.[5][7] As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including this compound and its derivatives.

The core steps are:

  • Labeling: Cells are cultured with a ¹³C-labeled carbon source (e.g., [¹³C]acetate or [¹³C]methanol) until they reach a metabolic and isotopic steady state.[5][8]

  • Measurement: The distribution of ¹³C isotopes (isotopomer patterns) in key intracellular metabolites, such as proteinogenic amino acids or the CoA-esters themselves, is measured using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).[6][9]

  • Computational Modeling: The experimentally determined labeling patterns are used as constraints in a computational model of the organism's metabolic network. By fitting the model simulations to the experimental data, the intracellular fluxes that must have produced those patterns can be calculated.[4][10]

This approach allows for the precise determination of the rate of metabolic reactions, providing a functional readout of the cell's metabolic state.[11][12]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the ethylmalonyl-CoA pathway where this compound is a central intermediate and the general experimental workflow for a ¹³C-MFA experiment.

Ethylmalonyl_CoA_Pathway cluster_main Ethylmalonyl-CoA Pathway highlight_node highlight_node AcetylCoA Acetyl-CoA PropionylCoA Propionyl-CoA AcetylCoA->PropionylCoA Acetyl-CoA carboxylase Glyoxylate (B1226380) Glyoxylate Glyoxylate->AcetylCoA EthylmalonylCoA Ethylmalonyl-CoA PropionylCoA->EthylmalonylCoA Propionyl-CoA carboxylase MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Ethylmalonyl-CoA mutase MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA Methylsuccinyl-CoA dehydrogenase BetaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->BetaMethylmalylCoA This compound hydratase BetaMethylmalylCoA->Glyoxylate β-Methylmalyl-CoA lyase MalylCoA L-Malyl-CoA BetaMethylmalylCoA->MalylCoA β-Methylmalyl-CoA lyase Malate Malate MalylCoA->Malate Malyl-CoA thioesterase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate dehydrogenase Oxaloacetate->AcetylCoA Multiple steps Pyruvate Pyruvate Oxaloacetate->Pyruvate CrotonylCoA Crotonyl-CoA CrotonylCoA->EthylmalonylCoA Crotonyl-CoA carboxylase/reductase

Caption: The Ethylmalonyl-CoA Pathway for acetate (B1210297) assimilation.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase step_node step_node data_node data_node analysis_node analysis_node result_node result_node Tracer 1. Select & Prepare ¹³C-Labeled Tracer Culture 2. In Vivo Culture with Tracer (Reach Isotopic Steady State) Tracer->Culture Quench 3. Rapidly Quench Metabolism Culture->Quench Extract 4. Extract Metabolites (e.g., CoA Esters, Amino Acids) Quench->Extract Measure 5. Measure Isotope Labeling (LC-MS/MS, GC-MS, NMR) Extract->Measure Fit 7. Fit Data to Model (Flux Estimation) Measure->Fit Model 6. Construct Metabolic Model Model->Fit FluxMap 8. Generate Flux Map Fit->FluxMap

Caption: General experimental workflow for ¹³C Metabolic Flux Analysis.

Experimental Protocols

Protocol 1: ¹³C-MFA of the Ethylmalonyl-CoA Pathway in Bacteria (e.g., Methylobacterium extorquens)

This protocol is adapted from studies elucidating the EMC pathway in methylotrophic bacteria.[8][9]

1. Organism and Culture Conditions:

  • Strain: Methylobacterium extorquens AM1.

  • Medium: A minimal medium appropriate for the organism, with a defined carbon source.

  • Culture: Grow cells in batch or chemostat culture to mid-exponential phase to ensure metabolic pseudo-steady state.

2. Tracer Selection and Administration:

  • Tracer: Use a ¹³C-labeled substrate that directly feeds into the pathway of interest. For the EMC pathway, common tracers include:

    • [2-¹³C]acetate and [U-¹³C]acetate (e.g., an 80%/20% mixture).[8]

    • [1-¹³C]acetate.[9]

    • [¹³C]methanol.[9]

  • Administration: Introduce the labeled substrate into the medium as the primary carbon source. Allow the culture to grow for several generations to ensure uniform labeling and isotopic steady state.

3. Metabolite Quenching and Extraction:

  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. A common method is to quickly transfer a known volume of cell culture into a quenching solution of cold methanol (B129727) (e.g., 60% methanol at -50°C).

  • Extraction of CoA Esters:

    • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

    • Resuspend the pellet in a buffered extraction solvent (e.g., a mixture of acetonitrile, methanol, and 0.1 M formic acid).

    • Lyse the cells using bead beating or sonication on ice.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

    • Dry the extract under vacuum and resuspend in a suitable solvent for analysis.

4. Analytical Measurement:

  • CoA Esters: Quantify CoA thioesters (including Acetyl-CoA, Propionyl-CoA, Ethylmalonyl-CoA, and this compound) using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS).[13] This allows for the separation and identification of each compound and the determination of its mass isotopomer distribution.

  • Proteinogenic Amino Acids:

    • Pellet a separate aliquot of cells and hydrolyze the proteome using 6 M HCl at 100°C for 24 hours.

    • Derivatize the resulting amino acids (e.g., with TBDMS).

    • Analyze the labeling patterns using Gas Chromatography-Mass Spectrometry (GC-MS). The labeling of amino acids reflects the labeling of their precursor metabolites in central metabolism.[6]

5. Data Analysis and Flux Calculation:

  • Use software designed for ¹³C-MFA (e.g., INCA, Metran) to integrate the measured mass isotopomer distributions with the metabolic network model of the organism.[6]

  • The software performs an iterative optimization to find the set of flux values that best explains the observed labeling patterns, thereby quantifying the flux through this compound.

Protocol 2: General Framework for In Vivo Mammalian ¹³C-MFA

This protocol provides a general workflow for in vivo flux analysis in animal models, which can be adapted for studies where a microbial pathway involving this compound might be engineered into a mammalian system for drug development or research purposes.[4][14]

1. Animal Model and Preparation:

  • Model: C57BL/6J mice are commonly used.[14]

  • Acclimation: Allow animals to acclimate to the housing conditions.

  • Fasting: Fast animals for 6-8 hours prior to the experiment to reduce background from dietary carbon sources, while allowing free access to water.[14]

2. Tracer Preparation and Administration:

  • Tracer Stock: Prepare a sterile, high-concentration solution of the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-D-Glucose) in 0.9% saline.[14]

  • Administration:

    • Bolus Dose: Administer an initial large dose of the tracer to rapidly increase its plasma concentration.[14]

    • Continuous Infusion: Immediately follow the bolus with a continuous infusion using a syringe pump to maintain a steady-state concentration of the tracer in the plasma for 90-120 minutes.[14]

3. Sample Collection:

  • Blood: Collect small blood samples periodically from the tail or saphenous vein to confirm isotopic steady state in the plasma.[14]

  • Tissue: At the end of the infusion period, euthanize the animal via an approved method. Rapidly dissect the tissues of interest and immediately freeze-clamp them in liquid nitrogen to quench metabolism. Store tissues at -80°C until extraction.[14]

4. Metabolite Extraction from Tissues:

  • Weigh the frozen tissue (~20-50 mg).

  • Homogenize the tissue in 1 mL of ice-cold 80% methanol.[14]

  • Perform a biphasic extraction by adding ice-cold water and chloroform. Vortex thoroughly.[14]

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to separate the polar (aqueous), non-polar (organic), and protein phases.[14]

  • Collect the polar phase containing central metabolites for analysis.

5. Analysis and Flux Calculation:

  • Analyze the isotopic enrichment in metabolites from the polar extract using LC-MS/MS or GC-MS.

  • Use computational modeling, similar to Protocol 1, to calculate tissue-specific metabolic fluxes.

Data Presentation

Quantitative data from flux analysis experiments should be presented clearly for comparison.

Table 1: Kinetics of ¹³C Label Incorporation in CoA Thioesters. This table shows the percentage of ¹³C label incorporated into various CoA metabolites over time after the addition of [1-¹³C]acetate to methanol-grown M. extorquens AM1 cells. Data is normalized to the maximum number of carbons that can be labeled from the tracer.

Time (seconds)Acetyl-CoA (%)Propionyl-CoA (%)Ethylmalonyl-CoA (%)Methylsuccinyl-CoA (%)
0 0000
5 4510125
10 60252015
20 75402030
40 85602050
(Data adapted from Peyraud et al., PNAS, 2009)[9]

Table 2: Relative Flux Distribution in M. extorquens AM1. This table shows the calculated relative flux through the ethylmalonyl-CoA pathway for glyoxylate regeneration compared to an alternative pathway (GRC), based on steady-state ¹³C labeling from methanol.

Metabolic PathwayRelative Flux (% of Methanol Uptake)Standard Deviation
Ethylmalonyl-CoA Pathway 25%± 1%
Glyoxylate Regeneration Cycle (GRC) 0%± 2%
(Data adapted from Peyraud et al., PNAS, 2009)[9]

Table 3: Kinetic Properties of Key Enzymes in this compound Metabolism. This table summarizes the apparent Kₘ and Vₘₐₓ values for recombinant Mesaconate CoA-Transferase (Mct) and this compound Hydratase (Mch) from Haloarcula hispanica.

EnzymeSubstrateApparent Kₘ (mM)Apparent Vₘₐₓ (U/mg)
Mesaconate CoA-Transferase Succinyl-CoA0.46 ± 0.05100 ± 4
Mesaconate0.8 ± 0.190 ± 5
This compound Hydratase β-Methylmalyl-CoA0.04 ± 0.011500 ± 100
Mesaconyl-C1-CoA0.12 ± 0.03120 ± 10
(Data adapted from Khodayari et al., Frontiers in Microbiology, 2017)[15][16]

References

Crystallization of Mesaconyl-CoA Pathway Enzymes for Structural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of key enzymes involved in the Mesaconyl-CoA pathway, a central route in the carbon metabolism of various bacteria. Understanding the three-dimensional structures of these enzymes is crucial for elucidating their catalytic mechanisms, substrate specificities, and for designing targeted inhibitors for therapeutic or biotechnological applications.

Introduction to the this compound Pathway

The this compound pathway is a vital metabolic route for carbon assimilation. Key enzymes in this pathway include this compound hydratase and this compound C1-C4 CoA transferase, which catalyze the interconversion of crucial intermediates. For instance, in some bacteria, the pathway is integral to the assimilation of acetyl-CoA.[1][2] The intramolecular transfer of a CoA group by this compound transferase is a particularly unique and efficient enzymatic step.[3][4] Structural elucidation of these enzymes provides invaluable insights into their function.

Overall Experimental Workflow

The general workflow for obtaining crystal structures of this compound pathway enzymes follows a series of well-defined steps, from gene cloning to structure determination.

G cluster_0 Gene to Protein cluster_1 Protein to Crystal cluster_2 Crystal to Structure A Gene Identification & Cloning B Recombinant Protein Expression (e.g., E. coli) A->B C Cell Lysis & Lysate Clarification B->C D Protein Purification (e.g., Ni-NTA, Size Exclusion) C->D E Protein Concentration & Purity Check D->E F Crystallization Screening (Vapor Diffusion) E->F G Optimization of Crystallization Conditions F->G H Crystal Harvesting & Cryo-protection G->H I X-ray Diffraction Data Collection H->I J Structure Solution & Refinement I->J K Structural Analysis & Validation J->K

Caption: A generalized workflow for the structural determination of this compound pathway enzymes.

Key Enzymes and Crystallization Data

Successful crystallization has been reported for several enzymes in this pathway. The following table summarizes the key quantitative parameters for some of these enzymes.

EnzymeOrganismProtein Conc. (mg/mL)Temperature (°C)Crystallization MethodPrecipitant & Buffer Conditions
This compound C1-C4 CoA transferase (MCT) Roseiflexus castenholzii204Hanging-drop vapor diffusionNot specified in detail, but crystals were obtained.[5][6]
This compound Hydratase (MeMeaC) Methylorubrum extorquensNot specified20Not specifiedInitial screening with commercial solutions.[1][7]
Glutaconate CoA-transferase Acidaminococcus fermentansNot specifiedNot specifiedNot specifiedPurified to homogeneity and crystallized.[8]
Formyl-CoA transferase Oxalobacter formigenesNot specified20 (293 K)Hanging-drop vapor diffusion~23% PEG 4000, 0.5 M MgCl₂, 0.1 M HEPES pH 7.3.[9]

Detailed Experimental Protocols

Protocol 1: Expression and Purification of this compound C1-C4 CoA transferase (MCT) from Roseiflexus castenholzii

This protocol is based on the methods described for the structural study of MCT from R. castenholzii.[5][6]

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding this compound transferase is inserted into a pEASY-E1 expression vector to generate an N-terminal 6xHis-tagged recombinant protein.[5][6]
  • The constructed plasmid is transformed into Escherichia coli BL21 (DE3) cells.[5][6]

2. Protein Expression:

  • Grow the transformed E. coli cells in Luria-Bertani (LB) broth containing 100 mg/mL ampicillin (B1664943) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5][6]
  • Induce gene expression by adding 0.1 mM isopropyl-β-D-thiogalactopyranoside (IPTG).[5][6]
  • Continue incubation overnight at 25°C.[5][6]

3. Cell Lysis and Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity chromatography column.
  • Wash the column with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM).
  • Elute the His-tagged protein with a high concentration of imidazole (e.g., 250-300 mM).
  • Further purify the protein using size-exclusion chromatography to ensure homogeneity.

Protocol 2: Crystallization of Apo-Mesaconyl-CoA C1-C4 CoA transferase (MCT)

This protocol is adapted from the successful crystallization of MCT from R. castenholzii.[5][6]

1. Protein Concentration:

  • Concentrate the purified MCT protein to 20 mg/mL at 4°C using an Amicon Ultra centrifugal filter device with a 10 kDa molecular-weight cutoff.[5][6]
  • Determine the final protein concentration by measuring the absorbance at 280 nm using a NanoDrop spectrophotometer.[5][6]

2. Crystallization:

  • Perform crystallization using the hanging-drop vapor diffusion method.[5][6]
  • Set up drops by mixing 1.5 µL of the protein solution with an equal volume of the reservoir solution.[5]
  • The exact composition of the successful crystallization solution is not detailed in the provided literature, so a broad screening of commercially available crystallization screens is recommended.

Protocol 3: Expression and Purification of this compound Hydratase (MeMeaC) from Methylorubrum extorquens

This protocol is based on the methods described for the structural study of MeMeaC from M. extorquens.[1][7]

1. Gene Cloning and Expression:

  • Clone the amplified gene into a pET30a expression vector.[1]
  • Transform the vector into E. coli strain BL21(DE3)-T1R.[1]
  • Culture cells in LB medium with kanamycin (B1662678) at 37°C until the OD₆₀₀ reaches 0.7.[1]
  • Induce protein expression with 1.0 mM IPTG and incubate for 18 hours at 20°C.[1][7]

2. Protein Purification:

  • Harvest cells and resuspend in Buffer A (40 mM Tris-HCl, pH 8.0, 150 mM NaCl, and 5 mM β-mercaptoethanol).[1][7]
  • Disrupt the cells using ultrasonication.[1][7]
  • Clarify the lysate by centrifugation at 13,000 x g for 1 hour.[7]
  • Bind the lysate to a Ni-NTA agarose (B213101) column.[7]
  • Wash the column with lysis buffer containing 30 mM imidazole.[7]
  • Elute the protein using Buffer B (40 mM Tris-HCl, pH 8.0, 150 mM NaCl, 300 mM Imidazole, and 5 mM β-mercaptoethanol).[7]

Signaling Pathway Diagram

The this compound pathway involves a series of enzymatic conversions. The following diagram illustrates a segment of this pathway.

G cluster_pathway This compound Pathway Segment Mesaconyl-C1-CoA Mesaconyl-C1-CoA Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA this compound C1-C4 CoA transferase beta-methylmalyl-CoA beta-methylmalyl-CoA Mesaconyl-C4-CoA->beta-methylmalyl-CoA this compound hydratase

Caption: A simplified diagram of a key segment of the this compound pathway.

These protocols and notes provide a solid foundation for researchers aiming to crystallize and structurally characterize enzymes of the this compound pathway. The detailed methodologies, combined with the summarized data, should facilitate the design and execution of successful crystallization experiments.

References

Application Notes and Protocols: Mesaconyl-CoA Pathway in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Mesaconyl-CoA pathway is a central metabolic route involved in the carbon fixation and assimilation pathways of various microorganisms.[1][2] It plays a crucial role in the 3-hydroxypropionate (B73278) (3-HP) cycle for autotrophic CO2 fixation in organisms like Chloroflexus aurantiacus and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation in bacteria such as Rhodobacter sphaeroides.[1][2] Furthermore, it is a key part of the methylaspartate cycle in haloarchaea for acetate assimilation.[3] This pathway involves the conversion of β-methylmalyl-CoA to this compound, which can then be further metabolized to key intermediates like propionyl-CoA and glyoxylate. The unique enzymes and intermediates of the this compound pathway present significant opportunities for metabolic engineering to produce valuable chemicals and biofuels.

These application notes provide an overview of the this compound pathway and its key enzymes, along with detailed protocols for its application in metabolic engineering, focusing on the production of platform chemicals like 3-hydroxypropionate (3-HP) and mesaconate.

Core Signaling Pathways

The this compound pathway is integrated into several central carbon metabolism routes. Two prominent examples are the 3-Hydroxypropionate (3-HP) Bi-Cycle and the Methylaspartate Cycle.

3_Hydroxypropionate_Bi_Cycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA carboxylase three_hp 3-Hydroxypropionate malonyl_coa->three_hp Malonyl-CoA reductase propionyl_coa Propionyl-CoA three_hp->propionyl_coa 3-HP-CoA synthetase & reductase methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA mutase b_methylmalyl_coa β-Methylmalyl-CoA succinyl_coa->b_methylmalyl_coa Multiple steps b_methylmalyl_coa->propionyl_coa mesaconyl_coa This compound b_methylmalyl_coa->mesaconyl_coa This compound hydratase (dehydration) glyoxylate Glyoxylate b_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase citramalyl_coa (S)-Citramalyl-CoA mesaconyl_coa->citramalyl_coa Mesaconyl-C1-CoA hydratase citramalyl_coa->acetyl_coa pyruvate Pyruvate citramalyl_coa->pyruvate Citramalyl-CoA lyase

Diagram 1: The 3-Hydroxypropionate Bi-Cycle.

Methylaspartate_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate malate Malate acetyl_coa->malate oxaloacetate Oxaloacetate oxaloacetate->citrate glutamate Glutamate citrate->glutamate TCA cycle reactions methylaspartate Methylaspartate glutamate->methylaspartate Glutamate mutase mesaconate Mesaconate methylaspartate->mesaconate Methylaspartate ammonia lyase mesaconyl_coa Mesaconyl-C1-CoA mesaconate->mesaconyl_coa Succinyl-CoA: Mesaconate CoA-transferase b_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->b_methylmalyl_coa This compound hydratase propionyl_coa Propionyl-CoA b_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase glyoxylate Glyoxylate b_methylmalyl_coa->glyoxylate propionyl_coa->oxaloacetate Carboxylation & TCA cycle reactions glyoxylate->malate Malate synthase

Diagram 2: The Methylaspartate Cycle.

Quantitative Data

The efficiency of the this compound pathway is dependent on the kinetic properties of its constituent enzymes. Below is a summary of key quantitative data for enzymes involved in this pathway.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Specific Activity (μmol min-1 mg-1)Reference
This compound hydrataseChloroflexus aurantiacuserythro-β-methylmalyl-CoA-17001300[2]
This compound hydrataseRhodobacter sphaeroideserythro-β-methylmalyl-CoA-19001400[2]
Succinyl-CoA:Mesaconate CoA-transferaseHaloarcula hispanicaMesaconate0.2 ± 0.0212.2 ± 0.3-[3]
Succinyl-CoA:Mesaconate CoA-transferaseHaloarcula hispanicaSuccinyl-CoA0.1 ± 0.02--[3]
This compound hydrataseHaloarcula hispanicaMesaconyl-C1-CoA0.4 ± 0.0510.5 ± 0.4-[3]
This compound hydrataseHaloarcula hispanicaβ-methylmalyl-CoA0.1 ± 0.0118.2 ± 0.5-[3]

Table 2: Production Titers from Engineered Strains Utilizing the this compound Pathway Module

ProductHost OrganismEngineering StrategyTiter (mg/L)Reference
MesaconateSaccharomyces cerevisiaeExpression of 3-HP sub-pathway from glucose90.78[2]
MesaconateSaccharomyces cerevisiaeExpression of 3-HP sub-pathway from ethanol61.2[2]
3-HydroxypropionateEscherichia coliBalanced expression of dissected MCR3720[4]
3-HydroxypropionateSaccharomyces cerevisiaeMitochondrial expression of MCR pathway71060[4]

Experimental Protocols

Heterologous Expression of this compound Pathway Enzymes in E. coli

This protocol describes the general workflow for expressing genes of the this compound pathway, such as those encoding this compound hydratase and Succinyl-CoA:Mesaconate CoA-transferase, in E. coli.

Heterologous_Expression_Workflow gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., pET series) gene_synthesis->cloning transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) cloning->transformation culture Cultivation and Induction with IPTG transformation->culture cell_harvest Cell Harvesting (Centrifugation) culture->cell_harvest lysis Cell Lysis (Sonication/French Press) cell_harvest->lysis purification Protein Purification (e.g., Ni-NTA chromatography for His-tagged proteins) lysis->purification analysis Enzyme Activity Assay & SDS-PAGE Analysis purification->analysis

Diagram 3: Workflow for heterologous protein expression.

a. Gene Synthesis and Plasmid Construction:

  • Gene Identification: Identify the gene sequences for the enzymes of interest (e.g., this compound hydratase from Rhodobacter sphaeroides or Succinyl-CoA:Mesaconate CoA-transferase from Haloarcula hispanica).

  • Codon Optimization: Optimize the coding sequences for expression in E. coli using commercially available software or online tools.

  • Gene Synthesis: Synthesize the optimized genes.

  • Vector Selection: Choose a suitable expression vector, such as a pET vector with an inducible T7 promoter and an N-terminal His6-tag for purification.

  • Cloning: Clone the synthesized genes into the expression vector using standard molecular biology techniques (e.g., restriction digestion and ligation or Gibson assembly).

b. Transformation of E. coli

  • Thaw a tube of chemically competent E. coli cells (e.g., BL21(DE3)) on ice.

  • Add 1-5 µL of the constructed plasmid DNA to the cells.

  • Incubate the mixture on ice for 30 minutes.[2]

  • Heat-shock the cells at 42°C for 45-90 seconds.[4]

  • Immediately place the tube on ice for 2 minutes.[4]

  • Add 950 µL of SOC or LB medium.

  • Incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic for selection and incubate overnight at 37°C.

c. Protein Expression and Purification:

  • Inoculate a single colony from the plate into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to culture the cells at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

Enzyme Activity Assays

a. This compound Hydratase Assay:

This assay measures the dehydration of β-methylmalyl-CoA to this compound.

  • The reaction mixture (1 mL) contains 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, and 0.2 mM β-methylmalyl-CoA.

  • The reaction is started by the addition of the purified this compound hydratase.

  • The formation of this compound is monitored spectrophotometrically by the increase in absorbance at 268 nm.

b. Succinyl-CoA:Mesaconate CoA-transferase Assay:

This assay measures the formation of this compound from mesaconate and succinyl-CoA.

  • The reaction mixture contains 100 mM Tris-HCl (pH 7.8), 3 M KCl, 5 mM MgCl2, 1 mM succinyl-CoA, and the purified enzyme.

  • The reaction is initiated by the addition of 10 mM mesaconate.

  • The reaction is stopped at different time points by adding 10 µL of 2 M HCl.

  • The formation of this compound is quantified by HPLC.[3]

Quantification of Metabolites by HPLC

a. Quantification of CoA Esters:

  • Sample Preparation: Quench metabolic activity and extract CoA esters from cell pellets using a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of two buffers is typically used:

    • Buffer A: 100 mM sodium phosphate (B84403) buffer (pH 5.3)

    • Buffer B: 100 mM sodium phosphate buffer (pH 5.3) with 40% acetonitrile

  • Detection: Monitor the elution of CoA esters by UV absorbance at 260 nm.

  • Quantification: Determine the concentration of each CoA ester by comparing the peak area to a standard curve of known concentrations.

b. Quantification of Mesaconate and 3-Hydroxypropionate:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can be directly analyzed or diluted if necessary.

  • HPLC System: Use a suitable column for organic acid analysis (e.g., an Aminex HPX-87H column).

  • Mobile Phase: An isocratic flow of a dilute acid solution (e.g., 5 mM H2SO4) is commonly used.

  • Detection: Use a UV detector (e.g., at 210 nm) and/or a refractive index (RI) detector.

  • Quantification: Calculate the concentration of mesaconate and 3-HP based on standard curves.

Applications in Metabolic Engineering

The enzymes of the this compound pathway can be utilized as building blocks in synthetic metabolic pathways to produce valuable chemicals. A notable application is the production of mesaconate, a potential platform chemical for the synthesis of polymers and resins.

A study demonstrated the production of mesaconate in Saccharomyces cerevisiae by expressing a sub-part of the 3-HP pathway.[2] This engineered pathway utilized endogenous propionyl-CoA, which was converted to mesaconyl-C1-CoA and subsequently hydrolyzed to mesaconate. By optimizing the expression of the pathway enzymes, a significant titer of mesaconate was achieved.[2]

This approach highlights the potential of using the this compound pathway to channel carbon from central metabolism towards the synthesis of target molecules. Further engineering efforts could focus on increasing the precursor supply, optimizing enzyme expression levels, and eliminating competing metabolic pathways to enhance product yield and titer.

Conclusion

The this compound pathway offers a versatile set of enzymes and reactions for metabolic engineering applications. By understanding the kinetic properties of its key enzymes and utilizing the provided protocols for heterologous expression and metabolite quantification, researchers can effectively engineer microbial cell factories for the production of valuable chemicals. The successful production of mesaconate in yeast serves as a compelling proof-of-concept for the potential of this pathway in synthetic biology and industrial biotechnology. Further research into pathway optimization and host engineering will likely unlock even more applications for this unique metabolic route.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the enzymatic synthesis of Mesaconyl-CoA.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the enzymatic synthesis of this compound can arise from various factors, from suboptimal reaction conditions to issues with enzyme activity or substrate integrity. This guide provides a structured approach to identifying and resolving common problems.

1. Issue: Sub-optimal Enzyme Activity

Question: My reaction shows very low conversion of the starting material to this compound. How can I determine if the enzyme activity is the problem?

Answer:

Low enzyme activity is a primary suspect for poor product yield. Here’s how to troubleshoot it:

  • Enzyme-Specific Activity: Verify the specific activity of your enzyme preparation. Published values for enzymes like this compound hydratase can be very high (e.g., 1,300 to 1,400 µmol min⁻¹ mg⁻¹).[1][2][3] If your enzyme's activity is significantly lower, consider the following:

    • Protein Purity: Analyze your enzyme preparation by SDS-PAGE to check for purity and degradation.[2]

    • Proper Folding and Cofactors: Ensure the enzyme was expressed and purified under conditions that promote correct folding and incorporation of any necessary cofactors.

    • Storage Conditions: Confirm that the enzyme has been stored at the correct temperature and in a suitable buffer to maintain its activity. Repeated freeze-thaw cycles should be avoided.

  • Reaction Conditions:

    • pH: The optimal pH for this compound hydratases is typically around 7.5.[1] Significant deviations can drastically reduce enzyme activity.

    • Temperature: The optimal temperature can vary depending on the source organism of the enzyme. For example, the this compound hydratase from Chloroflexus aurantiacus has an optimal temperature of 55°C, while the enzyme from Rhodobacter sphaeroides works best at 30°C.[1]

    • Inhibitors: The presence of unexpected inhibitors in your reaction mixture can reduce enzyme activity. These could be introduced through your substrates, buffer components, or water.

2. Issue: Problems with Substrates

Question: I've confirmed my enzyme is active, but the yield is still low. Could there be an issue with my substrates?

Answer:

Yes, the quality and concentration of your substrates are critical. Consider the following:

  • Substrate Purity and Integrity:

    • CoA Thioester Stability: Acyl-CoA thioesters can be unstable. Ensure your precursor (e.g., β-methylmalyl-CoA for the hydratase reaction, or mesaconic acid and a CoA donor for a synthetase/transferase reaction) has not degraded.[4] Purity can be checked via HPLC.[1][4]

    • Mesaconic Acid Isomers: If starting from mesaconic acid, ensure you are using the correct isomer, as enzymes are highly specific.

  • Substrate Concentrations:

    • Michaelis-Menten Kinetics: Be aware of the enzyme's Kₘ for its substrates. Operating at substrate concentrations well below the Kₘ will result in a lower reaction rate. For this compound transferase from C. aurantiacus, the Kₘ values for mesaconyl-C1-CoA and mesaconyl-C4-CoA are 0.16 mM and 0.2 mM, respectively.[4]

    • Substrate Inhibition: While less common, high concentrations of some substrates can inhibit enzyme activity. Check the literature for your specific enzyme.

3. Issue: Reaction Equilibrium

Question: The reaction starts but seems to stop before all the substrate is consumed. Why is this happening?

Answer:

The reversible nature of many enzymatic reactions can lead to an equilibrium state that limits the final product yield.

  • Reversible Reactions: The dehydration of β-methylmalyl-CoA to this compound by this compound hydratase is reversible.[1][3] Similarly, CoA transferases also catalyze reversible reactions.[5][6]

  • Product Inhibition: The accumulation of product (this compound) or a co-product can inhibit the forward reaction.

  • Shifting the Equilibrium: To drive the reaction towards product formation, consider the following strategies:

    • Product Removal: If possible, implement a system to remove the product as it is formed. This could involve coupling the reaction to a subsequent enzymatic step that consumes this compound.

    • Adjusting Substrate/Product Ratios: Increasing the concentration of the starting substrate can help push the equilibrium towards the product side.

4. Issue: Product Instability and Detection

Question: I believe the reaction is working, but I'm having trouble detecting and quantifying the this compound product, leading to a perceived low yield.

Answer:

This compound, like other CoA thioesters, can be challenging to work with.

  • HPLC Analysis:

    • Detection Wavelength: CoA and its derivatives are typically detected by HPLC at 260 nm.[1]

    • Column and Mobile Phase: A C18 column is commonly used for the separation of CoA esters.[1][4] The mobile phase often consists of a buffer (e.g., ammonium (B1175870) formate (B1220265)/formic acid) and an organic solvent like methanol (B129727).[4]

    • Standard Curve: To accurately quantify your product, you need a standard curve generated with pure this compound.

  • Product Degradation:

    • pH and Temperature: Thioesters are susceptible to hydrolysis, especially at alkaline pH and elevated temperatures. Ensure your samples are handled appropriately after the reaction is stopped, for example, by acidification.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the different enzymatic routes to synthesize this compound?

A1: this compound is an intermediate in several metabolic pathways and can be synthesized by different enzymes:

  • This compound hydratase: Catalyzes the reversible dehydration of β-methylmalyl-CoA to this compound.[1][3] This is part of the 3-hydroxypropionate (B73278) bi-cycle and the ethylmalonyl-CoA pathway.[1][2][3]

  • This compound transferase: Can be involved in the transfer of Coenzyme A to mesaconate from a CoA donor like succinyl-CoA.[7][8][9] There are also intramolecular transferases that isomerize mesaconyl-C1-CoA to mesaconyl-C4-CoA.[4][5][6]

  • Acyl-CoA synthetases: While not explicitly detailed for mesaconate in the provided context, synthetases can activate free carboxylic acids to their corresponding CoA esters in an ATP-dependent manner.

Q2: How can I prepare the precursor β-methylmalyl-CoA for the this compound hydratase reaction?

A2: β-methylmalyl-CoA can be generated in situ by condensing propionyl-CoA and glyoxylate (B1226380) using the enzyme L-malyl-CoA/β-methylmalyl-CoA lyase.[1]

Q3: Are there non-enzymatic methods to synthesize this compound to use as a standard?

A3: Yes, a chemical synthesis method involves dissolving mesaconic acid in diethyl ether, followed by the addition of pyridine (B92270) and ethyl chloroformate to form mesaconic anhydride (B1165640). This anhydride is then reacted with a solution of Coenzyme A.[4]

Q4: My synthesis involves the interconversion of Mesaconyl-C1-CoA and Mesaconyl-C4-CoA. How can I differentiate between these two isomers?

A4: Mesaconyl-C1-CoA and Mesaconyl-C4-CoA can be distinguished by their UV spectra and retention times during HPLC analysis.[4] For instance, Mesaconyl-C4-CoA has a higher extinction coefficient at 290 nm than Mesaconyl-C1-CoA, a property that can be used in a continuous spectrophotometric assay to monitor the conversion.[4]

Quantitative Data Summary

Table 1: Kinetic Parameters of Enzymes in this compound Metabolism

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µmol min⁻¹ mg⁻¹)k꜀ₐₜ (s⁻¹)Source OrganismReference
This compound TransferaseMesaconyl-C1-CoA0.16495370Chloroflexus aurantiacus[4]
This compound TransferaseMesaconyl-C4-CoA0.2430320Chloroflexus aurantiacus[4]
This compound Hydratase--1,3001,700Chloroflexus aurantiacus[1]
This compound Hydratase--1,4001,900Rhodobacter sphaeroides[1]

Table 2: Optimal Reaction Conditions for this compound Related Enzymes

EnzymeParameterOptimal ValueSource OrganismReference
This compound HydratasepH7.5C. aurantiacus & R. sphaeroides[1]
This compound HydrataseTemperature55°CC. aurantiacus[1]
This compound HydrataseTemperature30°CR. sphaeroides[1]
This compound TransferasepH8.0C. aurantiacus[4]
This compound TransferaseTemperature55°CC. aurantiacus[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis and HPLC Analysis of this compound via this compound Hydratase

This protocol is adapted from the characterization of this compound hydratase.[1]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture (0.4 mL) containing:

    • 100 mM MOPS-K⁺ buffer (pH 7.5)

    • 4 mM MgCl₂

    • 2.5 mM propionyl-CoA

    • 15 mM glyoxylate

    • Recombinant L-malyl-CoA/β-methylmalyl-CoA lyase to generate β-methylmalyl-CoA in situ.

  • Optional: For tracking, a small amount of [¹⁴C]propionyl-CoA can be included.

2. Reaction Initiation and Incubation:

  • Pre-incubate the mixture for 10 minutes at the optimal temperature for the hydratase (e.g., 55°C for the C. aurantiacus enzyme).

  • Initiate the reaction by adding the purified this compound hydratase.

  • Incubate for a defined period (e.g., 10 minutes).

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding 10 µL of ≥99% formic acid.

  • Centrifuge to remove any precipitated protein.

4. HPLC Analysis:

  • Analyze the supernatant using a C18 reverse-phase HPLC column.

  • Use a suitable mobile phase gradient, for example, a gradient of methanol in an aqueous buffer like ammonium formate/formic acid.

  • Detect the CoA thioesters at 260 nm.

Protocol 2: Chemical Synthesis of Mesaconyl-C1-CoA and Mesaconyl-C4-CoA

This protocol is based on the synthesis of this compound isomers for kinetic studies.[4]

1. Formation of Mesaconic Anhydride:

  • On ice, dissolve 0.5 M mesaconic acid in diethyl ether.

  • While stirring, add water-free pyridine and ice-cold ethyl chloroformate.

  • After 15 minutes, collect the supernatant containing the mesaconic anhydride.

2. Reaction with Coenzyme A:

  • Prepare a solution of 2.5 mM Coenzyme A in 25 mM NaHCO₃.

  • Slowly add the mesaconic anhydride supernatant to the CoA solution while stirring on ice.

  • Allow the reaction to proceed for 30 minutes.

3. pH Adjustment and Purification:

  • Adjust the pH of the reaction mixture to 3.0 with HCl.

  • Separate the free CoA, Mesaconyl-C1-CoA, and Mesaconyl-C4-CoA using HPLC with a C18 column and a methanol/ammonium formate buffer gradient.

Visualizations

Enzymatic_Synthesis_Workflow cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckEnzyme 1. Check Enzyme Activity - Specific Activity - Purity - Storage Start->CheckEnzyme CheckSubstrates 2. Verify Substrates - Purity & Integrity - Concentration CheckEnzyme->CheckSubstrates Enzyme OK CheckEquilibrium 3. Consider Equilibrium - Reversibility - Product Inhibition CheckSubstrates->CheckEquilibrium Substrates OK CheckDetection 4. Assess Detection Method - HPLC Conditions - Product Stability CheckEquilibrium->CheckDetection Equilibrium Addressed Resolved Yield Improved CheckDetection->Resolved Detection Optimized

Caption: A logical workflow for troubleshooting low yields in enzymatic this compound synthesis.

Mesaconyl_CoA_Synthesis_Pathways cluster_path1 Hydratase Pathway cluster_path2 Transferase Pathway PropionylCoA Propionyl-CoA Lyase L-malyl-CoA/ β-methylmalyl-CoA lyase PropionylCoA->Lyase Glyoxylate Glyoxylate Glyoxylate->Lyase BetaMethylmalylCoA β-methylmalyl-CoA Hydratase This compound hydratase BetaMethylmalylCoA->Hydratase Lyase->BetaMethylmalylCoA Mesaconate Mesaconate Transferase Mesaconate CoA-transferase Mesaconate->Transferase SuccinylCoA Succinyl-CoA (CoA Donor) SuccinylCoA->Transferase MesaconylCoA_T This compound Transferase->MesaconylCoA_T MesaconylCoA_H This compound Hydratase->MesaconylCoA_H

Caption: Overview of two enzymatic pathways for the synthesis of this compound.

References

Stability issues of Mesaconyl-CoA during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mesaconyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Rapid loss of this compound signal in aqueous solutions.

  • Question: I've dissolved my this compound standard in buffer, but I'm seeing a continuous decrease in its concentration over a short period. What is happening and how can I prevent it?

  • Answer: this compound, like other acyl-CoAs, is susceptible to hydrolysis of its thioester bond, especially in aqueous solutions. The rate of hydrolysis is significantly influenced by pH and temperature.

    Potential Causes:

    • High pH: The thioester bond is unstable at basic pH.

    • Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Enzymatic Degradation: Contamination of your sample with thioesterases can lead to rapid degradation.

    Recommended Solutions:

    • pH Control: Prepare aqueous solutions of this compound in a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis.[1]

    • Temperature Control: Always keep your this compound solutions on ice. For longer-term storage in solution, aliquot and store at -80°C.[2][3]

    • Use Fresh Solutions: Prepare aqueous solutions of this compound fresh for each experiment whenever possible. It is not recommended to store aqueous solutions for more than one day.[4]

    • Enzyme Inhibition: If enzymatic degradation is suspected, consider adding a general protease and phosphatase inhibitor cocktail to your sample preparation buffers.

Issue 2: Multiple peaks observed for this compound standard in LC-MS analysis.

  • Question: My this compound standard is showing more than one peak in my chromatogram. Is my standard impure, or is something else happening?

  • Answer: While impurity is a possibility, the appearance of multiple peaks can also be due to analytical artifacts or the presence of isomers.

    Potential Causes:

    • Isomers: this compound can exist as two isomers: mesaconyl-C1-CoA and mesaconyl-C4-CoA. Depending on the synthesis method, your standard may contain a mixture of both.[5][6]

    • In-source Fragmentation: The molecule might be fragmenting in the mass spectrometer's ion source, leading to the appearance of fragment ions as separate peaks.

    • Adduct Formation: this compound can form adducts with salts (e.g., sodium, potassium) present in the mobile phase or sample, resulting in multiple charged species.

    • Oxidation: The thiol group of Coenzyme A is susceptible to oxidation, which can lead to the formation of disulfides.[1]

    Recommended Solutions:

    • Isomer Separation: Use a high-resolution HPLC method to separate the C1 and C4 isomers. A reversed-phase C18 column with a shallow gradient of acetonitrile (B52724) in an acidic buffer (e.g., 40 mM K2HPO4/formic acid, pH 4.2) has been shown to be effective.[7]

    • Optimize MS Conditions: Adjust the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation.

    • Mobile Phase Purity: Use high-purity solvents and additives in your mobile phase to reduce the formation of adducts.

    • Inert Atmosphere: To prevent oxidation, consider preparing and handling samples under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Poor recovery of this compound from biological samples.

  • Question: I am trying to extract and quantify this compound from cell lysates, but my recovery is very low. How can I improve my extraction efficiency?

  • Answer: Low recovery of acyl-CoAs from biological matrices is a common challenge due to their instability and potential for binding to proteins.

    Potential Causes:

    • Inefficient Cell Lysis and Protein Precipitation: Incomplete cell disruption or protein removal can trap this compound.

    • Degradation During Extraction: The extraction process itself can expose the molecule to degradative conditions.

    • Adsorption to Surfaces: Acyl-CoAs can adsorb to plasticware.[8][9]

    Recommended Solutions:

    • Rapid Quenching and Extraction: Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.[2] Perform extraction on ice with ice-cold solvents.

    • Effective Extraction Protocol: A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[2]

    • Use of Internal Standard: Add a suitable internal standard, such as a stable isotope-labeled this compound or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), at the beginning of the extraction process to account for losses.[10]

    • Use Glass Vials: To minimize adsorption, use glass vials for sample storage and analysis.[8][9]

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the optimal long-term storage conditions for this compound?

    • A1: For long-term storage, this compound should be stored as a dry powder or a lyophilized solid at -20°C or colder.[6][11] Under these conditions, it can be stable for several months to years.[4]

  • Q2: How should I store this compound in solution?

    • A2: Aqueous solutions of this compound are not recommended for long-term storage. If you must store it in solution, prepare aliquots in a slightly acidic buffer (pH 4-6) and store them at -80°C for no longer than one week.[1][3] Avoid repeated freeze-thaw cycles.[2]

  • Q3: What is the main degradation pathway for this compound?

    • A3: The primary degradation pathway is the hydrolysis of the high-energy thioester bond, which releases Coenzyme A and mesaconic acid. This hydrolysis is accelerated by high pH and temperature.

Analysis

  • Q4: What type of column is recommended for the LC separation of this compound?

    • A4: A reversed-phase C18 column is commonly used for the separation of short-chain acyl-CoAs, including this compound.[7][10]

  • Q5: What are the characteristic mass transitions for this compound in MS/MS analysis?

    • A5: In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of the 3'-phospho-ADP moiety (-507 Da). Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5' diphosphates.[10][12][13]

  • Q6: Are there any matrix effects I should be aware of when analyzing this compound in biological samples?

    • A6: Yes, matrix effects can lead to ion suppression or enhancement in LC-MS analysis, affecting the accuracy of quantification. It is crucial to use a suitable internal standard and to perform a matrix effect evaluation during method development.[10]

Data Summary

Table 1: General Stability Recommendations for Acyl-CoAs (Applicable to this compound)

ConditionRecommendationRationale
Solid Form Storage Store as a dry powder at -20°C or -80°C.Minimizes hydrolysis and degradation.[6][11]
Aqueous Solution pH Maintain a pH between 4.0 and 6.0.The thioester bond is more stable in acidic conditions.[1]
Aqueous Solution Temp. Keep on ice for short-term handling; store at -80°C for up to a week.Low temperatures slow down the rate of hydrolysis.[2][3]
Solvent for Reconstitution Reconstitute in a slightly acidic buffer or 50% methanol (B129727)/water.Balances solubility and stability.
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated freezing and thawing can degrade the molecule.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the powder in a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) to a stock concentration of 1-10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Prepare single-use aliquots of the stock solution and store them at -80°C.

  • For working solutions, dilute the stock solution with the desired mobile phase or assay buffer immediately before use and keep it on ice.

Protocol 2: Extraction of this compound from Cell Culture

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Immediately add ice-cold extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., 13C-labeled this compound or C17-CoA).

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[14]

Visualizations

Mesaconyl_CoA_Metabolic_Context acetyl_coa Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa->crotonyl_coa Multiple Steps co2 CO2 co2->crotonyl_coa Multiple Steps ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound Hydratase glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate β-Methylmalyl-CoA Lyase propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA Lyase

Caption: Role of this compound in the Ethylmalonyl-CoA Pathway.

experimental_workflow sample_prep Sample Preparation (e.g., Cell Culture) quenching Metabolic Quenching (Liquid Nitrogen) sample_prep->quenching extraction Extraction with Internal Standard (e.g., 80% Methanol) quenching->extraction centrifugation Centrifugation (Protein & Debris Removal) extraction->centrifugation drying Supernatant Drying (Nitrogen Stream) centrifugation->drying reconstitution Reconstitution (e.g., 50% Methanol) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: General workflow for this compound analysis from biological samples.

troubleshooting_guide start Start: Analytical Issue with this compound issue_type What is the issue? start->issue_type peak_shape Poor Peak Shape / Multiple Peaks issue_type->peak_shape Peak Shape low_signal Low Signal / Poor Recovery issue_type->low_signal Signal Intensity check_isomers Check for Isomers (C1/C4) peak_shape->check_isomers optimize_ms Optimize MS Source Conditions peak_shape->optimize_ms check_adducts Check for Adducts peak_shape->check_adducts check_storage Review Storage Conditions (Temp, pH) low_signal->check_storage optimize_extraction Optimize Extraction Protocol low_signal->optimize_extraction use_glassware Use Glass Vials low_signal->use_glassware

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Overcoming Poor Expression of Recombinant Mesaconyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant Mesaconyl-CoA hydratase expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression and purification of this enzyme.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydratase and why is its recombinant expression important?

This compound hydratase is an enzyme that plays a crucial role in central carbon metabolic pathways in various bacteria.[1][2][3][4] It catalyzes the reversible hydration of this compound to form β-methylmalyl-CoA.[1][2][3][4] Recombinant expression of this enzyme is essential for detailed structural and functional studies, as well as for its potential applications in biotechnology and synthetic biology, such as the production of value-added chemicals.[5][6]

Q2: What are the common initial challenges when expressing recombinant this compound hydratase in E. coli?

The most frequent initial challenges include low or no expression of the target protein, and the formation of insoluble inclusion bodies.[7][8] These issues can arise from a variety of factors including codon bias, toxicity of the expressed protein to the host cells, improper protein folding, and suboptimal culture conditions.

Q3: The literature shows successful expression of this compound hydratase in E. coli. What conditions were used?

Several studies have reported the successful heterologous expression of this compound hydratase in E. coli. For instance, the putative genes from Chloroflexus aurantiacus and Rhodobacter sphaeroides were cloned into a pET16b vector and expressed in E. coli BL21(DE3) cells.[1][3] The recombinant proteins were expressed as N-terminally His10-tagged fusions.[3] Similarly, genes from Haloarcula hispanica were cloned into the pTA-963 expression vector and expressed in Haloferax volcanii.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Expression of this compound Hydratase

Q: I have cloned the gene for this compound hydratase into an expression vector and transformed it into E. coli, but I am seeing very low or no expression of my protein. What are the potential causes and how can I troubleshoot this?

A: Low or no expression of a recombinant protein is a common issue that can be attributed to several factors.[7][11] Here is a step-by-step guide to troubleshoot this problem:

1. Verify the Integrity of Your Construct:

  • DNA Sequencing: Ensure that the cloned gene is in the correct reading frame and free of mutations.

  • Vector Elements: Confirm the presence and functionality of key vector elements such as the promoter, ribosome binding site (RBS), and terminator sequences.[12]

2. Optimize Codon Usage:

  • The Problem: The codon usage of the gene for this compound hydratase may differ significantly from the codon preference of E. coli. This "codon bias" can lead to translational stalling and reduced protein expression.[13][14][15]

  • The Solution: Synthesize a codon-optimized version of the gene to match the codon usage of E. coli.[14][16][17][18][19][20] This can significantly enhance the efficiency of translation.[21]

3. Select an Appropriate Expression Host:

  • The Problem: The standard E. coli strains may not be suitable for expressing your specific protein.

  • The Solution: Try different E. coli expression strains. For example, strains like Rosetta(DE3) are engineered to supply tRNAs for rare codons, which can overcome issues related to codon bias.[22][23] Strains deficient in certain proteases, like BL21(DE3), can prevent degradation of the target protein.[12][15]

4. Adjust Culture and Induction Conditions:

  • The Problem: Suboptimal culture conditions can negatively impact cell growth and protein expression.

  • The Solution:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). High concentrations can sometimes be toxic to the cells and lead to lower yields.[12][13][24]

    • Growth Temperature: While E. coli is typically grown at 37°C, lowering the temperature to 15-25°C after induction can sometimes improve protein expression and solubility.[12][13][18][20][22][23]

    • Induction Time: Optimize the duration of the induction period.

Experimental Workflow for Troubleshooting Low Expression

LowExpressionWorkflow Start Low/No Protein Expression VerifyConstruct 1. Verify Construct Integrity (Sequencing, Vector Elements) Start->VerifyConstruct CodonOptimization 2. Codon Optimization VerifyConstruct->CodonOptimization Construct OK HostSelection 3. Change Expression Host (e.g., Rosetta, BL21) CodonOptimization->HostSelection CultureConditions 4. Optimize Culture Conditions (Inducer, Temperature, Time) HostSelection->CultureConditions ExpressionAnalysis Analyze Expression (SDS-PAGE, Western Blot) CultureConditions->ExpressionAnalysis ExpressionAnalysis->VerifyConstruct No Improvement Success Successful Expression ExpressionAnalysis->Success Protein Detected

Caption: A stepwise workflow for troubleshooting low or no expression of recombinant this compound hydratase.

Issue 2: this compound Hydratase is Expressed in Insoluble Inclusion Bodies

Q: My this compound hydratase is expressing at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A: The formation of inclusion bodies is a common problem when overexpressing recombinant proteins in E. coli.[7] It often occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding. Here are several strategies to improve the solubility of your protein:

1. Lower the Expression Temperature:

  • The Rationale: Reducing the cultivation temperature after induction (e.g., to 15-25°C) slows down the rate of protein synthesis, which can give the newly synthesized polypeptide chains more time to fold correctly.[12][13][23]

  • Protocol: Grow the cells at 37°C to an optimal density (e.g., OD600 of 0.6-0.8), then lower the temperature and induce expression.

2. Reduce the Inducer Concentration:

  • The Rationale: A lower concentration of the inducer (e.g., IPTG) will decrease the rate of transcription, leading to a slower rate of protein production and potentially more time for proper folding.[12][13][24]

3. Utilize Solubility-Enhancing Fusion Tags:

  • The Rationale: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of your protein can help to increase its solubility.[22][24] These tags can often be cleaved off after purification.

  • Consideration: The choice and placement (N- or C-terminal) of the fusion tag can impact protein folding and activity.[12]

4. Co-express with Molecular Chaperones:

  • The Rationale: Molecular chaperones assist in the proper folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can help to prevent aggregation and promote the correct folding of your target protein.[13]

  • Implementation: Utilize commercially available plasmids that encode for these chaperone systems.

5. Modify the Lysis Buffer:

  • The Rationale: The composition of the lysis buffer can influence protein solubility.

  • Suggestions:

    • Include additives such as non-detergent sulfobetaines (NDSBs) or low concentrations of mild detergents.

    • Optimize the salt concentration and pH.

Logical Flow for Improving Protein Solubility

SolubilityWorkflow Start Insoluble Protein (Inclusion Bodies) LowerTemp 1. Lower Expression Temperature (15-25°C) Start->LowerTemp ReduceInducer 2. Reduce Inducer Concentration LowerTemp->ReduceInducer FusionTags 3. Use Solubility- Enhancing Tags (MBP, GST) ReduceInducer->FusionTags Chaperones 4. Co-express with Molecular Chaperones FusionTags->Chaperones SolubilityAnalysis Analyze Solubility (SDS-PAGE of soluble/insoluble fractions) Chaperones->SolubilityAnalysis SolubilityAnalysis->LowerTemp Still Insoluble Success Soluble Protein SolubilityAnalysis->Success Improved Solubility

Caption: A decision-making workflow for improving the solubility of recombinant this compound hydratase.

Data Presentation

Table 1: Comparison of Expression Systems for Recombinant Protein Production

Expression SystemAdvantagesLimitationsBest Suited For
Prokaryotic (E. coli) Low cost, rapid growth, high yield, well-established protocols.[18][25][26]Lacks complex post-translational modifications (PTMs) like glycosylation, inclusion body formation may occur.[18][27]Simple, non-glycosylated proteins.[18]
Yeast (S. cerevisiae, P. pastoris) Eukaryotic system, capable of some PTMs, high cell density cultures.[18][25]Glycosylation patterns differ from mammals, which can affect immunogenicity and activity.[18]Proteins requiring basic PTMs.[18]
Insect Cells (Baculovirus system) Can perform complex PTMs similar to mammalian cells, good for producing properly folded proteins.[18][25]Higher cost and longer timeline compared to E. coli.[18]Complex proteins requiring extensive PTMs.
Mammalian Cells (e.g., CHO, HEK293) Produces proteins with human-like PTMs, ensuring proper folding and function.[25]Highest cost, slower growth, lower yields compared to microbial systems.[25]Therapeutic proteins and complex secreted proteins.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions

This protocol outlines a method for testing different induction temperatures and inducer concentrations to improve the expression and solubility of this compound hydratase.

Materials:

  • E. coli strain harboring the this compound hydratase expression plasmid.

  • LB medium with the appropriate antibiotic.

  • IPTG stock solution (e.g., 1 M).

  • Shaking incubator.

  • Spectrophotometer.

  • Microcentrifuge.

  • SDS-PAGE equipment and reagents.

Procedure:

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Divide the culture into smaller, equal volumes (e.g., 5 mL) in separate flasks.

    • Induce the cultures with different concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Include an uninduced control.

    • Incubate the induced cultures at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).

  • Harvesting: After a set induction time (e.g., 4 hours for 37°C, 16-20 hours for lower temperatures), harvest 1 mL of each culture by centrifugation.

  • Analysis:

    • Resuspend the cell pellets in a lysis buffer.

    • Analyze the total cell lysates by SDS-PAGE to assess the expression level under each condition.

    • To assess solubility, lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE.

Protocol 2: Protein Purification using Affinity Chromatography

This protocol is for the purification of His-tagged this compound hydratase.

Materials:

  • Cell pellet from a large-scale culture expressing His-tagged this compound hydratase.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Ni-NTA affinity resin.

  • Chromatography column.

  • Sonciator or other cell lysis equipment.

  • Centrifuge.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Binding: Apply the clarified supernatant to a column packed with equilibrated Ni-NTA resin.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with elution buffer.

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for the purity of the eluted protein.

  • Buffer Exchange (Optional): If necessary, perform buffer exchange into a storage buffer using dialysis or a desalting column.

References

Troubleshooting Mesaconyl-CoA hydratase enzyme assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mesaconyl-CoA hydratase enzyme assay.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to variability and unexpected results in your this compound hydratase enzyme assay.

Q1: Why am I seeing no or very low enzyme activity?

A1: This could be due to several factors related to the enzyme, substrates, or assay conditions.

  • Inactive Enzyme: Ensure the enzyme has been stored correctly, typically at -20°C or -80°C in a glycerol-containing buffer. Avoid repeated freeze-thaw cycles. If using a newly purified batch, verify its activity with a positive control.

  • Substrate Degradation: Coenzyme A (CoA) thioesters like β-methylmalyl-CoA and this compound can be unstable. Prepare substrate solutions fresh and store them on ice.

  • Incorrect Assay Conditions: this compound hydratase activity is pH-dependent. The optimal pH is generally around 7.5.[1][2] Verify the pH of your buffer. The optimal temperature can vary depending on the source of the enzyme (e.g., 55°C for Chloroflexus aurantiacus and 30°C for Rhodobacter sphaeroides).[1]

  • Missing Cofactors: The coupled assay for the dehydration reaction requires MgCl₂.[1][2][3] Ensure all necessary components are present in the reaction mixture.

Q2: My assay results are highly variable between replicates. What could be the cause?

A2: High variability often points to issues with pipetting, mixing, or the stability of assay components.

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially for small volumes of enzyme or substrates.

  • Inadequate Mixing: Mix all components of the assay thoroughly but gently, avoiding denaturation of the enzyme.

  • Substrate Instability: As mentioned, CoA thioesters can degrade. Prepare fresh substrate solutions for each experiment to minimize variability.

  • Temperature Fluctuations: Ensure consistent temperature control throughout the assay, as enzyme activity is sensitive to temperature changes.

Q3: I am observing a high background signal in my spectrophotometric assay. How can I reduce it?

A3: A high background signal can be caused by interfering substances in your sample or the inherent properties of the assay components.

  • Protein Interference: When monitoring the reaction at wavelengths around 284-290 nm, high concentrations of other proteins in the sample can interfere with the measurement.[1] If using cell extracts, consider a partial purification of your enzyme.

  • Precipitation: High concentrations of salts or other components can cause precipitation in the cuvette, leading to light scattering and a high background signal. Ensure all components are soluble in the assay buffer.

  • Control Reactions: Always run a control reaction without the enzyme or without one of the substrates to determine the background rate. Subtract this rate from your experimental values.

Q4: The reaction rate in my coupled assay is not linear. What does this indicate?

A4: A non-linear reaction rate can suggest several issues, including substrate depletion, product inhibition, or instability of one of the assay components.

  • Substrate Limitation: If the concentration of the initial substrate (e.g., propionyl-CoA or glyoxylate (B1226380) in the coupled assay) is too low, it may be depleted during the reaction, leading to a decrease in the reaction rate.[1]

  • Inhibition: High concentrations of CoA can be inhibitory.[2] Additionally, the product of the reaction may inhibit the enzyme.

  • Coupling Enzyme Limitation: In a coupled assay, the activity of the coupling enzyme (e.g., L-malyl-CoA/β-methylmalyl-CoA lyase) must not be rate-limiting.[1][4] Ensure you are using a sufficient concentration of the coupling enzyme.

Experimental Protocols

Coupled Spectrophotometric Assay for this compound Hydratase (Dehydration of β-methylmalyl-CoA)

This protocol is based on the method described for this compound hydratase from Chloroflexus aurantiacus and Rhodobacter sphaeroides.[1][4]

Principle:

This assay measures the formation of this compound from β-methylmalyl-CoA. The production of this compound is monitored by the increase in absorbance at approximately 290 nm.[1] In this coupled assay, the substrate, β-methylmalyl-CoA, is generated in situ from propionyl-CoA and glyoxylate by L-malyl-CoA/β-methylmalyl-CoA lyase.

Reagents:

  • 200 mM MOPS/K⁺ buffer, pH 7.5

  • 4 mM MgCl₂

  • 10 mM glyoxylate

  • 2.5 mM propionyl-CoA

  • Recombinant L-malyl-CoA/β-methylmalyl-CoA lyase (non-rate-limiting amount)

  • This compound hydratase enzyme sample

  • Nuclease-free water

Procedure:

  • Prepare a master mix containing the buffer, MgCl₂, glyoxylate, and propionyl-CoA.

  • Add the L-malyl-CoA/β-methylmalyl-CoA lyase to the master mix.

  • Pre-incubate the mixture for 15 minutes at the optimal temperature for the lyase to generate β-methylmalyl-CoA.[4]

  • Initiate the reaction by adding the this compound hydratase enzyme sample.

  • Immediately start monitoring the increase in absorbance at 290 nm using a spectrophotometer with temperature control.

  • Record the absorbance at regular intervals for a set period.

  • Calculate the initial reaction velocity from the linear portion of the reaction curve.

Quantitative Data Summary

ParameterValueOrganism(s)Reference
Optimal pH 7.5Chloroflexus aurantiacus, Rhodobacter sphaeroides, Haloarcula hispanica[1][2][3]
Optimal Temperature 55°CChloroflexus aurantiacus[1][2]
30°CRhodobacter sphaeroides[1]
37°CHaloarcula hispanica[3][5]
Assay Wavelength ~290 nm (spectrophotometric)General[1][4]
Required Cofactor MgCl₂General[1][2][3]

Visual Guides

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_enzyme_solutions Enzyme Solutions cluster_reagent_solutions Reagent Solutions cluster_condition_solutions Condition Solutions cluster_result Outcome start Assay Variability or Failure check_enzyme Enzyme Activity Issue? start->check_enzyme check_reagents Reagent/Substrate Problem? start->check_reagents check_conditions Assay Condition Error? start->check_conditions solution_storage Verify Enzyme Storage (-20°C / -80°C with glycerol) check_enzyme->solution_storage Yes solution_activity Confirm Activity with Positive Control check_enzyme->solution_activity Yes solution_handling Avoid Repeated Freeze-Thaw Cycles check_enzyme->solution_handling Yes solution_fresh_substrates Prepare Fresh Substrate Solutions check_reagents->solution_fresh_substrates Yes solution_pipetting Check Pipette Calibration check_reagents->solution_pipetting Yes solution_mixing Ensure Thorough Mixing check_reagents->solution_mixing Yes solution_ph Verify Buffer pH (Optimal ~7.5) check_conditions->solution_ph Yes solution_temp Confirm Correct Assay Temperature check_conditions->solution_temp Yes solution_cofactors Ensure All Cofactors (e.g., MgCl₂) are Present check_conditions->solution_cofactors Yes end_success Assay Optimized solution_storage->end_success solution_activity->end_success solution_handling->end_success solution_fresh_substrates->end_success solution_pipetting->end_success solution_mixing->end_success solution_ph->end_success solution_temp->end_success solution_cofactors->end_success

Caption: Troubleshooting workflow for this compound hydratase enzyme assay variability.

signaling_pathway cluster_reactants Reactants cluster_coupling_reaction Coupling Reaction cluster_primary_reaction Primary Reaction cluster_detection Detection propionyl_coa Propionyl-CoA lyase L-malyl-CoA/ β-methylmalyl-CoA lyase propionyl_coa->lyase glyoxylate Glyoxylate glyoxylate->lyase beta_methylmalyl_coa β-methylmalyl-CoA (Substrate) lyase->beta_methylmalyl_coa hydratase This compound Hydratase beta_methylmalyl_coa->hydratase mesaconyl_coa This compound (Product) hydratase->mesaconyl_coa detection Increase in Absorbance at ~290 nm mesaconyl_coa->detection

Caption: Experimental workflow for the coupled spectrophotometric this compound hydratase assay.

References

Optimizing buffer conditions for Mesaconyl-CoA transferase activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mesaconyl-CoA transferase. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving this enzyme.

Frequently Asked Questions (FAQs)

Q1: What is this compound transferase and what is its function?

A1: this compound transferase (Mct) is a key enzyme in certain metabolic pathways, such as the 3-hydroxypropionate (B73278) (3HP) bi-cycle for autotrophic CO2 fixation.[1][2] It belongs to the class III CoA-transferases.[3][4] A unique characteristic of this enzyme is its ability to catalyze an intramolecular CoA transfer, specifically the reversible conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA.[5][6] In some organisms, like Haloarcula hispanica, a succinyl-CoA:mesaconate CoA-transferase is involved in the methylaspartate cycle, which is crucial for growth on acetate (B1210297) or other substrates that generate acetyl-CoA.[7]

Q2: What are the typical substrates for this compound transferase?

A2: The primary substrates for the intramolecular this compound transferase are mesaconyl-C1-CoA and mesaconyl-C4-CoA.[1] For the succinyl-CoA:mesaconate CoA-transferase found in the methylaspartate cycle, the physiological substrates are mesaconate and succinyl-CoA, which are converted to mesaconyl-C1-CoA.[3][4][7]

Q3: Are there any known inhibitors of this compound transferase?

A3: The activity of this compound transferase from Roseiflexus castenholzii was observed to be partially inactivated by hydroxylamine (B1172632).[5][6] However, it was nearly unaffected by sodium borohydride, which typically reduces the glutamyl-CoA intermediate in other CoA transferases.[5][6] This suggests a different active site conformation compared to other transferases.

Troubleshooting Guide

Issue: Low or no enzyme activity detected.

Possible Cause Troubleshooting Step
Suboptimal Buffer Conditions Ensure the buffer composition, pH, and ionic strength are optimized for your specific enzyme. Refer to the Buffer Conditions Comparison table below for recommended starting points. For example, the enzyme from Haloarcula hispanica shows high dependency on KCl concentration, with optimal activity at 4 M KCl.[4]
Incorrect Assay Temperature The optimal temperature can vary significantly depending on the source of the enzyme. For instance, the enzyme from Chloroflexus aurantiacus is assayed at 55°C, while the one from Haloarcula hispanica is assayed at 37°C.[3][4][8] Verify the optimal temperature for your enzyme.
Substrate Degradation This compound thioesters can be unstable. Prepare substrates fresh and store them appropriately. The stability of this compound can be checked over time via HPLC-MS to ensure it remains active throughout the experiment.[1]
Enzyme Inactivation The enzyme may have been inactivated during purification or storage. Ensure proper handling and storage conditions. The presence of small inactivating molecules could also be a factor.[2]
Presence of Inhibitors Contaminants in the sample or reagents could be inhibiting the enzyme. As noted, hydroxylamine can partially inactivate the enzyme.[5][6]

Issue: High background signal in spectrophotometric assay.

Possible Cause Troubleshooting Step
Interfering Substances Other components in the reaction mixture may absorb at the detection wavelength (e.g., 290 nm). Run a control reaction without the enzyme or substrate to determine the background absorbance.
Substrate Instability Spontaneous degradation of the substrate could lead to a change in absorbance. Monitor the absorbance of the substrate in the reaction buffer without the enzyme.

Issue: Poor separation or resolution in HPLC-based assay.

Possible Cause Troubleshooting Step
Inappropriate HPLC Column or Mobile Phase The choice of column and mobile phase is critical for separating CoA thioesters. A reversed-phase C18 column is commonly used.[1][9] The mobile phase often consists of a gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., ammonium (B1175870) acetate or potassium phosphate/formic acid).[1][9]
Incorrect pH of Mobile Phase The pH of the mobile phase can significantly affect the retention times and peak shapes of CoA derivatives.[9]
Sample Precipitation The reaction quenching step, often with acid, can cause precipitation of the enzyme which should be removed by centrifugation before HPLC analysis.[1][3][4][8]

Data and Protocols

Buffer Conditions Comparison
Organism Buffer pH Temperature Other Components Reference
Chloroflexus aurantiacus200 mM HEPES/KOH8.0 (at 25°C)55°C-[1][8]
Haloarcula hispanica100 mM Tris/HCl7.837°C3 M KCl, 5 mM MgCl₂[3][4]
Rhodobacter sphaeroides200 mM MOPS/K⁺7.530°C4 mM MgCl₂[9]
Experimental Protocols

1. Spectrophotometric Assay for Intramolecular CoA Transfer

This protocol is adapted from studies on this compound transferase from Chloroflexus aurantiacus.[1][8]

  • Principle: The assay measures the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA by monitoring the increase in absorbance at 290 nm. Mesaconyl-C4-CoA has a higher extinction coefficient at this wavelength (ε₂₉₀ nm = 5800 M⁻¹ cm⁻¹) than mesaconyl-C1-CoA (ε₂₉₀ nm = 2900 M⁻¹ cm⁻¹), resulting in a net change in extinction coefficient (Δε₂₉₀ nm) of 2900 M⁻¹ cm⁻¹.[1][8]

  • Reaction Mixture (150 µL):

    • 200 mM HEPES/KOH, pH 8.0

    • 22 nM this compound transferase

    • Varying concentrations of this compound (e.g., 50 to 1600 µM for mesaconyl-C1-CoA)

  • Procedure:

    • Incubate the reaction mixture at 55°C.

    • Start the reaction by adding the substrate (mesaconyl-C1-CoA or mesaconyl-C4-CoA).

    • Monitor the change in absorbance at 290 nm over time in a quartz cuvette.

2. HPLC-MS-Based Assay for CoA Transferase Activity

This method is suitable for determining the formation of specific CoA thioesters and can be used to test for alternative CoA acceptors.[1][8]

  • Principle: This assay separates and quantifies the CoA thioesters in the reaction mixture using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

  • Reaction Mixture (55 µL):

    • 200 mM HEPES/KOH, pH 8.0

    • 6 µM this compound transferase

    • 1 mM mesaconyl-C4-CoA

    • Varying concentrations of a potential CoA acceptor (e.g., succinate)

  • Procedure:

    • Pre-incubate the enzyme in the reaction buffer.

    • Start the reaction by adding the CoA acceptor and incubate at the optimal temperature (e.g., 55°C) for a defined period (e.g., 20 minutes).

    • Take samples at different time points (e.g., 0, 1, and 20 minutes).

    • Quench the reaction by adding the sample to formic acid or HCl.[8]

    • Remove the precipitated enzyme by centrifugation at 4°C.

    • Analyze the supernatant by HPLC-MS to detect and quantify the formation of the new CoA thioester (e.g., succinyl-CoA).

Visualizations

Signaling Pathway: The Methylaspartate Cycle

Methylaspartate_Cycle AcetylCoA1 Acetyl-CoA Citrate Citrate AcetylCoA1->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxoglutarate 2-Oxoglutarate Isocitrate->Oxoglutarate Glutamate Glutamate Oxoglutarate->Glutamate Methylaspartate Methylaspartate Glutamate->Methylaspartate Mesaconate Mesaconate Methylaspartate->Mesaconate MesaconylC1CoA Mesaconyl-C1-CoA Mesaconate->MesaconylC1CoA Mct SuccinylCoA Succinyl-CoA MCT This compound Transferase SuccinylCoA->MCT Succinate Succinate MCT->MesaconylC1CoA MCT->Succinate HPLC_Workflow Start Start: Prepare Reaction Mixture (Buffer, Enzyme, Substrate) Incubate Incubate at Optimal Temperature (e.g., 55°C) Start->Incubate Sample Take Samples at Timepoints (0, 1, 20 min) Incubate->Sample Quench Quench Reaction (e.g., add Formic Acid) Sample->Quench Centrifuge Centrifuge to Remove Precipitated Enzyme (4°C) Quench->Centrifuge Analyze Analyze Supernatant by HPLC-MS Centrifuge->Analyze End End: Quantify Product Formation Analyze->End

References

Dealing with substrate inhibition in Mesaconyl-CoA enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesaconyl-CoA hydratase and encountering substrate inhibition in their kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound hydratase kinetics?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations. Instead of the reaction rate reaching a maximum and plateauing (Vmax), as described by standard Michaelis-Menten kinetics, the rate progressively decreases after reaching an optimal substrate concentration. This occurs in approximately 20% of all known enzymes. For this compound hydratase, this would mean that at excessively high concentrations of its substrate (e.g., this compound or β-methylmalyl-CoA), the enzyme's catalytic activity is reduced.

Q2: What are the potential molecular mechanisms behind substrate inhibition?

A2: The most common mechanism for substrate inhibition is the formation of an unproductive enzyme-substrate-substrate (ESS) complex. In this model, two substrate molecules bind to the enzyme simultaneously at both a catalytic site and a separate, lower-affinity inhibitory site. This binding at the inhibitory site prevents the catalytic conversion of the substrate at the active site into product. Another possible mechanism is the blockage of product release, where a second substrate molecule binds to the enzyme-product (EP) complex, hindering the release of the product and thus slowing down the overall catalytic cycle.[1]

Q3: How can I identify substrate inhibition in my this compound hydratase experiments?

A3: The most direct method is to measure the initial reaction velocity over a wide range of substrate concentrations. When you plot the initial velocity (v₀) against the substrate concentration ([S]), a characteristic "hook" or bell-shaped curve will be observed if substrate inhibition is occurring. The reaction rate will initially increase with substrate concentration, reach a peak, and then decline as the substrate concentration is further increased. This is in contrast to the hyperbolic curve seen in typical Michaelis-Menten kinetics.

Q4: Can contaminants in my sample mimic substrate inhibition?

A4: Yes, it is crucial to rule out the presence of inhibitors in your sample preparation. Contaminants such as salts, detergents, heavy metals, or residual reagents from purification steps can inhibit enzyme activity and might be mistaken for substrate inhibition.[2] A "spike and recovery" experiment, where a known amount of active enzyme is added to your sample buffer and a control buffer, can help determine if an inhibitor is present in your sample matrix.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction rate decreases at high substrate concentrations. Substrate Inhibition: The enzyme is being inhibited by high concentrations of its own substrate.1. Confirm Inhibition: Perform a detailed kinetic analysis over a very broad range of substrate concentrations to clearly define the inhibitory phase. 2. Fit Data to a Substrate Inhibition Model: Use non-linear regression to fit the data to a model that accounts for substrate inhibition (e.g., the uncompetitive substrate inhibition model) to determine the kinetic parameters Vmax, Km, and Ki. 3. Optimize Substrate Concentration: For routine assays, use a substrate concentration that is optimal for activity and well below the concentration at which inhibition is observed.
Inconsistent or non-reproducible kinetic data. Assay Conditions Not Optimal: Issues with buffer pH, temperature, or enzyme/cofactor stability.1. Verify Buffer and pH: Ensure the buffer composition and pH are optimal for this compound hydratase activity and are consistent across all experiments. 2. Control Temperature: Maintain a constant and optimal temperature throughout the assay. 3. Check Enzyme Stability: Assess the stability of your enzyme preparation under the assay conditions. Use fresh enzyme dilutions for each experiment.
HPLC assay shows peak tailing, splitting, or shifting retention times. Chromatography Issues: Problems with the HPLC column, mobile phase, or sample preparation.1. Column Health: Check for column contamination or degradation. Flush the column or replace it if necessary. 2. Mobile Phase Preparation: Ensure the mobile phase is properly prepared, degassed, and of high purity. 3. Sample Preparation: Filter all samples before injection to remove particulates. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Spectrophotometric assay has high background absorbance. Interfering Substances: Components in the reaction mixture other than the product of interest are absorbing at the detection wavelength.1. Run Controls: Assay individual reaction components to identify the source of the high background. 2. Wavelength Scan: Perform a wavelength scan of the product to ensure you are monitoring at the optimal wavelength with the least interference. 3. Alternative Assay: If interference cannot be eliminated, consider an alternative assay method, such as a coupled enzyme assay or HPLC-based detection.

Quantitative Data Summary

The following table summarizes known kinetic parameters for this compound hydratase, including instances of substrate inhibition.

Enzyme SourceSubstrateKm (µM)Vmax (µmol·min-1·mg-1)Ki (mM)Notes
Chloroflexus aurantiacus3-Methylfumaryl-CoA (Mesaconyl-C4-CoA)75Not specified> 0.3Inhibited by substrate concentrations above 0.3 mM.
Haloarcula hispanicaMesaconyl-C1-CoANot specifiedNot specifiedNot specifiedKinetic parameters were determined, but substrate inhibition was not reported in this study.
Haloarcula hispanicaβ-Methylmalyl-CoANot specifiedNot specifiedNot specifiedKinetic parameters were determined, but substrate inhibition was not reported in this study.

Experimental Protocols

Protocol 1: Characterization of Substrate Inhibition using a Spectrophotometric Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of this compound hydratase, including the inhibition constant (Ki) for the substrate.

Materials:

  • Purified this compound hydratase

  • This compound (or β-methylmalyl-CoA) substrate stock solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Spectrophotometer capable of reading in the UV range (e.g., 290 nm)

  • Quartz cuvettes

Procedure:

  • Prepare a Range of Substrate Concentrations: Prepare a series of substrate dilutions in the assay buffer, covering a wide range from well below the expected Km to concentrations where inhibition is observed (e.g., 0.01 x Km to 100 x Km, and higher if necessary).

  • Set up the Reaction Mixture: In a quartz cuvette, combine the assay buffer and the desired volume of the substrate stock solution to achieve the final target concentration in a total volume of, for example, 1 mL.

  • Equilibrate the Reaction: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add a small, fixed amount of purified this compound hydratase to the cuvette to start the reaction. Mix quickly and thoroughly by gentle inversion.

  • Monitor the Reaction: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 290 nm for the formation of this compound from β-methylmalyl-CoA). Record the absorbance at regular intervals for a set period (e.g., 1-5 minutes) to determine the initial linear rate.

  • Calculate Initial Velocities: Convert the rate of change in absorbance per minute to initial velocity (v₀) in µmol/min/mg using the Beer-Lambert law and the extinction coefficient for the product.

  • Data Analysis: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the resulting data to the uncompetitive substrate inhibition equation using non-linear regression software:

    v = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki))

    This will yield the kinetic parameters Vmax, Km, and Ki.

Protocol 2: Characterization of Substrate Inhibition using an HPLC-Based Assay

This protocol is suitable when a continuous spectrophotometric assay is not feasible or when direct measurement of substrate consumption and product formation is desired.

Materials:

  • Purified this compound hydratase

  • This compound (or β-methylmalyl-CoA) substrate stock solution

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • Quenching solution (e.g., 10% formic acid or another suitable acid)

  • HPLC system with a C18 column and a UV detector

  • Autosampler vials

Procedure:

  • Prepare a Range of Substrate Concentrations: As described in Protocol 1.

  • Set up the Reactions: In separate microcentrifuge tubes, prepare the reaction mixtures containing assay buffer and the various substrate concentrations.

  • Initiate the Reactions: Start the reactions by adding a fixed amount of this compound hydratase to each tube. Incubate the tubes at a constant temperature for a predetermined time, ensuring the reaction is in the initial linear range.

  • Quench the Reactions: At the end of the incubation period, stop the reactions by adding a small volume of the quenching solution to each tube.

  • Prepare Samples for HPLC: Centrifuge the quenched reactions to pellet any precipitated protein. Transfer the supernatant to HPLC autosampler vials.

  • HPLC Analysis: Inject the samples onto the HPLC system. Separate the substrate and product using an appropriate gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in a buffered aqueous solution). Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 260 nm for CoA esters).

  • Quantify Substrate and Product: Generate a standard curve for both the substrate and product to quantify their concentrations in each sample based on the peak areas from the chromatograms.

  • Calculate Initial Velocities: Determine the amount of product formed or substrate consumed per unit time for each reaction to calculate the initial velocity (v₀).

  • Data Analysis: As described in Protocol 1, plot v₀ versus [S] and fit the data to the substrate inhibition model.

Visualizations

Substrate_Inhibition_Model E Free Enzyme ES Enzyme-Substrate Complex E->ES k1 E->ES P Product S Substrate ESS Enzyme-Substrate-Substrate (Inactive Complex) ES->E k-1 ES->E k_cat ES->E ES->ESS Ki ES->ESS ESS->ES k-i

Caption: Model of uncompetitive substrate inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer and Enzyme Stock C Set up Reactions with Varying [Substrate] A->C B Prepare Serial Dilutions of Substrate B->C D Initiate Reaction with Enzyme C->D E Measure Initial Velocity (Spectrophotometry or HPLC) D->E F Plot Initial Velocity vs. [Substrate] E->F G Fit Data to Substrate Inhibition Model F->G H Determine Vmax, Km, Ki G->H

Caption: Workflow for characterizing substrate inhibition.

Troubleshooting_Tree A Decreased Activity at High [Substrate]? B No, activity plateaus A->B No C Yes, bell-shaped curve A->C Yes D Michaelis-Menten Kinetics B->D E Potential Substrate Inhibition C->E F Rule out Contaminants? (Spike & Recovery) E->F G Contaminant Present F->G No H Substrate Inhibition Confirmed F->H Yes I Purify Sample or Remove Inhibitor G->I J Characterize Kinetics (Determine Ki) H->J

Caption: Decision tree for troubleshooting substrate inhibition.

References

Technical Support Center: Mesaconyl-CoA Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of Mesaconyl-CoA peaks in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presenting them in a question-and-answer format.

Q1: Why is my this compound peak showing significant tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2] It can compromise resolution and the accuracy of quantification.[1][3]

  • Potential Cause 1: Secondary Interactions with Stationary Phase. Residual silanol (B1196071) groups on silica-based C18 columns can interact with this compound, causing peak tailing.[1][2][3]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]

      • Use of End-Capped Columns: Employing a modern, well-end-capped C18 column will reduce the number of available silanol groups.[3]

      • Ion-Pairing Agents: Introducing an ion-pairing reagent to the mobile phase can mask the charged sites on both the analyte and the stationary phase, improving peak shape.

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.[4][5]

    • Solution: Reduce the sample concentration or the injection volume.[4][5]

  • Potential Cause 3: Column Degradation. A void at the column inlet or a contaminated frit can cause peak tailing.[2]

    • Solution:

      • Reverse flush the column (disconnected from the detector).[6]

      • If the problem persists, replace the column.[7]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can also affect analytical accuracy.[4][8]

  • Potential Cause 1: Sample Overload. This is a primary cause of peak fronting.[5][9][10]

    • Solution: Dilute the sample or decrease the injection volume.[5]

  • Potential Cause 2: Incompatible Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.[8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]

  • Potential Cause 3: Column Channeling. The formation of channels in the column packing can cause some analyte molecules to travel faster, resulting in a fronting peak.[10]

    • Solution: Ensure proper column packing and storage. Degassing the mobile phase can help prevent the formation of air bubbles that may lead to channeling.[10]

Q3: I am seeing poor resolution between the this compound peak and other components in my sample. How can I improve this?

Improving the separation between closely eluting peaks is crucial for accurate identification and quantification.

  • Solution 1: Optimize Mobile Phase Composition.

    • Gradient Elution: Employing a gradient elution with a changing concentration of organic modifier (e.g., acetonitrile) can significantly improve the separation of complex mixtures.[12][13] A shallower gradient often enhances resolution.[13][14]

    • Solvent Strength: Adjusting the percentage of the organic and aqueous phases can alter the retention times and improve separation.[13][15]

    • Ion-Pair Chromatography: This technique can be particularly effective for charged molecules like Coenzyme A esters, improving selectivity.[16][17][18]

  • Solution 2: Adjust HPLC System Parameters.

    • Flow Rate: Lowering the flow rate generally increases retention time and can improve resolution, though it will also lengthen the analysis time.[19]

    • Column Temperature: Increasing the column temperature can enhance efficiency and improve peak shape by reducing mobile phase viscosity.[13][20] However, be mindful of the thermal stability of this compound.

  • Solution 3: Evaluate the Column.

    • Column Dimensions: Using a longer column or one packed with smaller particles can increase the column's efficiency (plate number), leading to sharper peaks and better resolution.[15][20]

Below is a troubleshooting workflow to systematically address peak resolution issues.

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_end start Poor this compound Peak Resolution peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting coelution Co-elution / Poor Separation peak_shape->coelution Co-elution tailing_ph Adjust Mobile Phase pH tailing->tailing_ph fronting_overload Reduce Sample Concentration/Volume fronting->fronting_overload coelution_mobile_phase Optimize Mobile Phase Gradient/Composition coelution->coelution_mobile_phase tailing_column Use End-capped Column / Ion-Pairing tailing_ph->tailing_column tailing_overload Reduce Sample Concentration/Volume tailing_column->tailing_overload end Improved Resolution tailing_overload->end fronting_solvent Match Sample Solvent to Mobile Phase fronting_overload->fronting_solvent fronting_solvent->end coelution_parameters Adjust Flow Rate / Temperature coelution_mobile_phase->coelution_parameters coelution_column Use Longer Column / Smaller Particles coelution_parameters->coelution_column coelution_column->end

Caption: Troubleshooting workflow for improving this compound peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical retention time for this compound?

The retention time for this compound can vary depending on the specific HPLC method used. However, in a reversed-phase system using a C18 column with an acetonitrile (B52724) gradient in a phosphate (B84403)/formic acid buffer, a retention time of approximately 19 minutes has been reported.[21]

Q2: What wavelength should I use for the detection of this compound?

This compound, like other Coenzyme A derivatives, can be effectively detected by UV absorbance at a wavelength of 254 nm or 260 nm.[21][22]

Q3: How should I prepare my samples for HPLC analysis of this compound?

For biological samples, a common procedure involves extraction with an acid, such as perchloric acid, to precipitate proteins.[22] The supernatant is then neutralized before injection into the HPLC system. It is crucial to keep samples on ice during preparation to minimize degradation.[21]

Q4: What are the key metabolic pathways involving this compound?

This compound is an important intermediate in several bacterial metabolic pathways.[23] These include:

The diagram below illustrates the central role of this compound in these pathways.

G cluster_pathways Metabolic Pathways Ethylmalonyl_CoA_Pathway Ethylmalonyl-CoA Pathway (Acetate Assimilation) Acetyl_CoA Acetyl-CoA Ethylmalonyl_CoA_Pathway->Acetyl_CoA Methylaspartate_Cycle Methylaspartate Cycle (Acetate Assimilation) Mesaconate Mesaconate Methylaspartate_Cycle->Mesaconate Propionyl_CoA Propionyl-CoA Glyoxylate Glyoxylate Mesaconyl_CoA Mesaconyl_CoA Acetyl_CoA->Mesaconyl_CoA Mesaconate->Mesaconyl_CoA Activation Succinyl_CoA Succinyl-CoA Mesaconyl_CoA->Succinyl_CoA via transferase Beta_Methylmalyl_CoA Beta_Methylmalyl_CoA Mesaconyl_CoA->Beta_Methylmalyl_CoA Hydration Beta_Methylmalyl_CoA->Propionyl_CoA Beta_Methylmalyl_CoA->Glyoxylate 3HP_BiCycle 3HP_BiCycle 3HP_BiCycle->Beta_Methylmalyl_CoA

Caption: Metabolic pathways involving this compound.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of this compound and related compounds, compiled from various studies.

ParameterValue / DescriptionReference(s)
Column Reversed-phase C18 (e.g., Spherisorb ODS II, 5 µm; LiChroCART 125-4 RP-18e, 5 µm; Gemini 10 µm NX-C18)[21][22][26]
Mobile Phase A 220 mM Potassium Phosphate, 0.05% (v/v) Thiodiglycol, pH 4.0[22]
40 mM K2HPO4 / 50 mM Formic Acid buffer, pH 4.2[21]
Mobile Phase B 98% Methanol, 2% Chloroform (v/v)[22]
Acetonitrile[21]
Gradient 1% to 10% Acetonitrile over 30 minutes[21]
Flow Rate 1.0 ml/min[21]
Detection Wavelength 254 nm or 260 nm[21][22]
Typical Retention Time ~19 minutes[21]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the separation and detection of this compound from biological samples.

1. Materials and Reagents:

  • Perchloric acid (PCA)

  • Potassium carbonate (for neutralization)

  • HPLC-grade water, acetonitrile, and methanol

  • Potassium phosphate (monobasic and dibasic)

  • Formic acid

  • This compound standard

  • Reversed-phase C18 HPLC column

2. Sample Preparation:

  • Homogenize tissue or cell samples in ice-cold perchloric acid (e.g., 5% PCA).

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the acidic extract by adding a potassium carbonate solution dropwise on ice until the pH is between 6 and 7.

  • Centrifuge again to remove the precipitated potassium perchlorate.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Method:

  • Column: LiChroCART 125-4 RP 18e (125 by 4 mm, 5 µm particle size) or equivalent.

  • Mobile Phase A: 40 mM K2HPO4 / 50 mM Formic Acid buffer, pH 4.2.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 ml/min.

  • Gradient:

    • 0-5 min: 1% B

    • 5-35 min: Linear gradient from 1% to 10% B

    • 35-40 min: 10% B

    • 40-45 min: Return to 1% B

    • 45-55 min: Re-equilibration at 1% B

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at 260 nm.

4. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure standard run under the same conditions.

  • Quantify the peak area to determine the concentration of this compound in the sample, using a calibration curve generated from standards of known concentrations.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Homogenization Homogenize Sample in Perchloric Acid Centrifuge1 Centrifuge to Remove Proteins Neutralize Neutralize Supernatant Centrifuge1->Neutralize Centrifuge2 Centrifuge to Remove Precipitate Neutralize->Centrifuge2 Filter Filter into HPLC Vial Centrifuge2->Filter HPLC_Injection Inject Sample into HPLC Filter->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (260 nm) Separation->Detection Peak_Identification Peak Identification (vs. Standard) Detection->Peak_Identification Quantification Quantification (Peak Area) Peak_Identification->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Minimizing Mesaconyl-CoA Degradation in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Mesaconyl-CoA during experimental procedures involving cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a key intermediate in bacterial carbon metabolism, participating in pathways such as the 3-hydroxypropionate (B73278) cycle.[1][2][3] It exists in two isomeric forms, mesaconyl-C1-CoA and mesaconyl-C4-CoA, which are interconverted by specific enzymes.[4][5][6] The stability of this compound is a significant concern due to its susceptibility to both enzymatic and non-enzymatic degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary pathways of this compound degradation in cell lysates?

This compound degradation in cell lysates can occur through two main routes:

  • Enzymatic Degradation: The primary enzymes responsible for this compound turnover are this compound C1-C4 CoA transferase and this compound hydratase.[1][2][3][5] Additionally, ubiquitous cellular enzymes called acyl-CoA thioesterases can hydrolyze the thioester bond of this compound, releasing coenzyme A and mesaconic acid.[1][3][7]

  • Non-Enzymatic Degradation (Chemical Hydrolysis): The thioester bond in this compound is susceptible to chemical hydrolysis, particularly under non-optimal pH and temperature conditions.[2][8][9]

Q3: What is the optimal pH and temperature for maintaining this compound stability?

To minimize non-enzymatic degradation, it is crucial to maintain a slightly acidic pH and low temperatures.

  • pH: Acyl-CoA esters are most stable in a pH range of 2 to 6.[9] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is more prone to hydrolysis.[9]

  • Temperature: Elevated temperatures accelerate both chemical and enzymatic degradation.[9][10] Therefore, all experimental steps should be performed on ice or at sub-zero temperatures.

Q4: How critical is the quenching step in preventing this compound degradation?

Quenching is arguably the most critical step for preserving this compound. It involves the rapid inactivation of metabolic enzymes to halt any further conversion or degradation of the target metabolite.[11][12] An ideal quenching procedure should be instantaneous and should not compromise the integrity of the cell membrane, which could lead to the leakage of intracellular metabolites.[12]

Q5: What are the recommended methods for quenching metabolic activity?

Several methods can be employed for effective quenching:

  • Cold Organic Solvents: The use of cold methanol (B129727) (e.g., 80% methanol) is a common and effective method for quenching.[11][13]

  • Liquid Nitrogen: Snap-freezing cell pellets in liquid nitrogen provides an almost instantaneous halt to metabolic activity.[12]

  • Cold Saline Solutions: Ice-cold isotonic saline can also be used for rapid temperature reduction and dilution of extracellular metabolites.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound from cell lysates.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Inefficient Quenching: Residual enzymatic activity can rapidly degrade this compound. 2. Suboptimal pH: Alkaline or neutral pH during extraction can lead to chemical hydrolysis of the thioester bond. 3. High Temperature: Exposure to room temperature or higher accelerates degradation. 4. Incomplete Cell Lysis: this compound is not efficiently released from the cells. 5. Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces, leading to loss of sample.1. Ensure rapid and thorough quenching immediately after cell harvesting. Use pre-chilled solutions and perform the procedure on dry ice. 2. Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9.[9][15] 3. Maintain all samples, solutions, and equipment on ice or at 4°C throughout the entire workflow. 4. Employ effective cell lysis techniques such as sonication or mechanical homogenization in the presence of the extraction buffer. 5. Use glass vials instead of plastic for sample collection and storage to minimize signal loss.[16]
High Variability Between Replicates 1. Inconsistent Quenching Time: Variations in the time between cell harvesting and quenching can lead to different levels of degradation. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade acyl-CoAs and other lipids.[15][17][18] 3. Inconsistent Sample Handling: Minor differences in temperature or incubation times can introduce significant variability.1. Standardize the quenching protocol to ensure that all samples are processed with identical timing. 2. Aliquot samples after the initial extraction to avoid repeated freeze-thawing of the entire sample.[15] 3. Develop and strictly adhere to a detailed and consistent standard operating procedure (SOP) for all sample handling steps.
Presence of Degradation Products 1. Delayed Processing: Extended time between cell lysis and analysis allows for both enzymatic and chemical degradation. 2. Contamination with Thioesterases: Incomplete inactivation of thioesterases during quenching.1. Process samples as quickly as possible. If storage is necessary, flash-freeze the extracts in liquid nitrogen and store at -80°C.[15] 2. Ensure the quenching solvent thoroughly penetrates the sample to inactivate all enzymes. For tissue samples, homogenization in the quenching solution is recommended.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Adherent Mammalian Cells

This protocol is designed to maximize the recovery and stability of this compound from adherent cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Quenching Solution: 80% Methanol in water, pre-chilled to -80°C

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, pre-chilled to 4°C

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL, glass or low-retention plastic)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Washing:

    • Aspirate the culture medium from the cell monolayer.

    • Gently wash the cells twice with an appropriate volume of ice-cold PBS.

  • Quenching:

    • After the final PBS wash, aspirate all residual liquid.

    • Immediately add the pre-chilled (-80°C) 80% methanol quenching solution to the plate.

    • Place the plate on dry ice for 5 minutes to ensure complete quenching.

  • Cell Harvesting:

    • Using a pre-chilled cell scraper, scrape the cells in the quenching solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • To the remaining cell pellet, add the pre-chilled (4°C) extraction buffer (100 mM Potassium Phosphate, pH 4.9).

    • Vortex vigorously for 1 minute, then sonicate on ice for 3 cycles of 30 seconds on, 30 seconds off.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Combine the supernatant from this step with the supernatant from step 4.

  • Sample Preparation for Analysis:

    • Dry the combined supernatant under a stream of nitrogen or using a vacuum concentrator at a low temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8).[11]

    • Centrifuge at high speed to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: Quenching and Extraction of this compound from Suspension Cells

Materials:

  • Same as Protocol 1, excluding the cell scraper.

Procedure:

  • Cell Harvesting and Washing:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Quenching:

    • After the final wash, aspirate all residual PBS.

    • Resuspend the cell pellet in the pre-chilled (-80°C) 80% methanol quenching solution.

    • Incubate on dry ice for 5 minutes.

  • Extraction and Sample Preparation:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

This compound Degradation Pathways Mesaconyl_CoA This compound Enzymatic_Degradation Enzymatic Degradation Mesaconyl_CoA->Enzymatic_Degradation Non_Enzymatic_Degradation Non-Enzymatic Degradation (Chemical Hydrolysis) Mesaconyl_CoA->Non_Enzymatic_Degradation Mesaconyl_CoA_Hydratase This compound Hydratase Enzymatic_Degradation->Mesaconyl_CoA_Hydratase via Mesaconyl_CoA_Transferase This compound C1-C4 CoA Transferase Enzymatic_Degradation->Mesaconyl_CoA_Transferase via Thioesterases Acyl-CoA Thioesterases Enzymatic_Degradation->Thioesterases via High_pH High pH (>8) Non_Enzymatic_Degradation->High_pH promoted by High_Temperature High Temperature Non_Enzymatic_Degradation->High_Temperature promoted by Beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA_Hydratase->Beta_Methylmalyl_CoA produces Isomeric_Mesaconyl_CoA Isomeric form of This compound Mesaconyl_CoA_Transferase->Isomeric_Mesaconyl_CoA produces Mesaconic_Acid_CoA Mesaconic Acid + Coenzyme A Thioesterases->Mesaconic_Acid_CoA produces High_pH->Mesaconic_Acid_CoA leads to High_Temperature->Mesaconic_Acid_CoA leads to

Caption: Degradation pathways of this compound.

Workflow for Minimizing this compound Degradation Start Start: Cell Culture Harvesting 1. Cell Harvesting (on ice) Start->Harvesting Washing 2. Washing (ice-cold PBS) Harvesting->Washing Quenching 3. Quenching (-80°C 80% Methanol) Washing->Quenching Extraction 4. Extraction (Acidic buffer, 4°C) Quenching->Extraction Lysis Cell Lysis (Sonication/Homogenization) Extraction->Lysis Centrifugation1 Centrifugation (4°C) Lysis->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Drying 5. Drying (Nitrogen stream/Vacuum) Supernatant_Collection->Drying Reconstitution 6. Reconstitution (Acidic buffer, glass vial) Drying->Reconstitution Analysis 7. LC-MS/MS Analysis Reconstitution->Analysis End End: Data Acquisition Analysis->End

Caption: Recommended experimental workflow.

References

Technical Support Center: Troubleshooting Non-specific Activity in Mesaconyl-CoA Coupled Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mesaconyl-CoA and related enzyme assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-specific activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a coupled enzyme assay and why is it used for this compound metabolizing enzymes?

A coupled enzyme assay is a method where the reaction of interest (the primary reaction) is linked to a second, easily measurable enzymatic reaction (the coupling reaction). For enzymes that metabolize this compound, the primary reaction often does not produce a direct, conveniently measurable signal. Therefore, the product of the primary reaction is used as a substrate by a "coupling" enzyme, which in turn produces a detectable change, such as a change in absorbance of NADH at 340 nm or the formation of a colored product. This allows for continuous monitoring of the primary enzyme's activity.

Q2: What are the common causes of high background or non-specific activity in these assays?

High background or non-specific activity in this compound coupled enzyme assays can arise from several sources:

  • Substrate Impurity: The purity of this compound and other substrates is critical. Contaminants can act as substrates for the coupling enzymes or inhibit the enzymes of interest.

  • Enzyme Instability or Contamination: The primary or coupling enzymes may be unstable under the assay conditions, leading to a drifting signal. Contaminating enzymes in your sample or in the coupling enzyme preparations can also lead to side reactions.

  • Spontaneous Reaction: One of the substrates or products in the assay may be chemically unstable and degrade non-enzymatically, leading to a change in the measured signal.

  • Interference from Assay Components: Components in the buffer or the sample itself (e.g., from a cell lysate) can interfere with the assay. For instance, strong absorbance from proteins can interfere with spectrophotometric readings.[1] Detergents may also cause interfering color development.[2]

Troubleshooting Guides

Issue 1: High background signal in the absence of the primary enzyme.

This indicates a problem with the assay components themselves, independent of your enzyme of interest.

Troubleshooting Workflow:

start Start: High background in 'no primary enzyme' control check_substrates 1. Test individual substrates with coupling system start->check_substrates check_coupling_enzyme 2. Test coupling enzyme alone check_substrates->check_coupling_enzyme No signal substrate_issue Potential Issue: Substrate contamination or instability check_substrates->substrate_issue Signal observed check_buffer 3. Test buffer components individually check_coupling_enzyme->check_buffer No signal enzyme_issue Potential Issue: Coupling enzyme contamination or instability check_coupling_enzyme->enzyme_issue Signal observed buffer_issue Potential Issue: Buffer component interference check_buffer->buffer_issue Signal observed solution1 Solution: - Purify substrate (e.g., HPLC) - Prepare fresh substrates substrate_issue->solution1 solution2 Solution: - Use a higher purity coupling enzyme - Optimize assay conditions (pH, temp) enzyme_issue->solution2 solution3 Solution: - Test alternative buffer systems - Remove interfering component buffer_issue->solution3

Figure 1: Troubleshooting high background in control reactions.

Detailed Steps:

  • Run controls omitting one component at a time: Systematically remove each substrate and the coupling enzyme(s) from the reaction mixture to identify the source of the background signal.

  • Assess Substrate Purity: Analyze the purity of your this compound and other key substrates using HPLC.[2][3]

  • Use a Different Batch of Coupling Enzyme: A contaminated batch of a coupling enzyme is a common source of non-specific activity.

Issue 2: The reaction rate is not linear over time.

A non-linear reaction rate can indicate substrate depletion, enzyme instability, or product inhibition.

Troubleshooting Workflow:

start Start: Non-linear reaction rate check_substrate_conc 1. Vary primary substrate concentration start->check_substrate_conc check_enzyme_conc 2. Vary primary enzyme concentration check_substrate_conc->check_enzyme_conc No improvement substrate_depletion Potential Issue: Substrate depletion check_substrate_conc->substrate_depletion Linearity improves at higher concentrations check_product_inhibition 3. Add product at t=0 and measure initial rate check_enzyme_conc->check_product_inhibition No improvement enzyme_instability Potential Issue: Enzyme instability check_enzyme_conc->enzyme_instability Linearity improves at lower concentrations product_inhibition Potential Issue: Product inhibition check_product_inhibition->product_inhibition Rate decreases with added product solution1 Solution: - Lower enzyme concentration - Use higher substrate concentration substrate_depletion->solution1 solution2 Solution: - Optimize buffer conditions (pH, additives) - Use a fresh enzyme preparation enzyme_instability->solution2 solution3 Solution: - Use a lower initial substrate concentration - Analyze only the initial linear phase product_inhibition->solution3

Figure 2: Troubleshooting non-linear reaction rates.

Detailed Steps:

  • Vary Enzyme Concentration: Test a range of concentrations of your primary enzyme. A linear relationship between enzyme concentration and reaction rate is expected.

  • Vary Substrate Concentration: Ensure that the concentration of this compound and any other substrates are not limiting. The reaction should be zero-order with respect to the substrate concentration.

  • Check for Product Inhibition: Add a known amount of the reaction product at the beginning of the assay. A decrease in the initial rate suggests product inhibition.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from chemical synthesis methods.[3]

Materials:

  • Mesaconic acid

  • Coenzyme A (CoA)

  • Pyridine (B92270)

  • Ethyl chloroformate

  • Sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Dissolve 0.5 M mesaconic acid in diethyl ether on ice.

  • Add water-free pyridine and ice-cold ethyl chloroformate while stirring.

  • After 15 minutes, slowly add the supernatant containing mesaconic anhydride (B1165640) to a solution of 2.5 mM CoA in 25 mM NaHCO3.

  • Stir on ice for 30 minutes and adjust the pH.

  • Purify the resulting Mesaconyl-C1-CoA and Mesaconyl-C4-CoA by HPLC.[3]

Protocol 2: Coupled Spectrophotometric Assay for this compound Hydratase

This assay measures the conversion of β-methylmalyl-CoA to this compound.[1][2] The formation of this compound is monitored by the increase in absorbance at 290 nm.[1][4]

Reaction Scheme:

β-methylmalyl-CoA <--(this compound Hydratase)--> this compound + H₂O

Assay Components:

ComponentStock ConcentrationFinal Concentration
MOPS Buffer, pH 7.51 M100 mM
MgCl₂1 M4 mM
l-malyl-CoA/β-methylmalyl-CoA lyase(excess)Non-rate-limiting
Glyoxylate1 M10 mM
Propionyl-CoA100 mM2.5 mM
Enzyme Sample-Varies

Procedure:

  • Prepare a reaction mixture containing MOPS buffer, MgCl₂, l-malyl-CoA/β-methylmalyl-CoA lyase, glyoxylate, and propionyl-CoA.

  • Pre-incubate the mixture to allow for the enzymatic synthesis of the substrate, β-methylmalyl-CoA.[1]

  • Initiate the reaction by adding the this compound hydratase sample.

  • Monitor the increase in absorbance at 290 nm.

  • Calculate the enzyme activity using the differential extinction coefficient (Δε₂₉₀) for this compound minus β-methylmalyl-CoA, which is estimated to be 2,150 M⁻¹cm⁻¹.[2]

Signaling Pathway and Assay Principle

The enzymatic reactions involving this compound are central to metabolic pathways like the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[2][5]

Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA β-methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA l-malyl-CoA/β-methylmalyl-CoA lyase Glyoxylate Glyoxylate Glyoxylate->beta_Methylmalyl_CoA Mesaconyl_CoA This compound beta_Methylmalyl_CoA->Mesaconyl_CoA this compound Hydratase (Primary Enzyme) Coupling_Product Detectable Product Mesaconyl_CoA->Coupling_Product Coupling Enzyme(s) (e.g., leading to NADH consumption)

Figure 3: Principle of a coupled assay for this compound Hydratase.

Quantitative Data Summary

The following table summarizes key kinetic parameters for enzymes involved in this compound metabolism, which can be used as a reference.

EnzymeSubstrateKₘ (μM)Vₘₐₓ (μmol min⁻¹ mg⁻¹)OrganismReference
This compound Hydrataseβ-methylmalyl-CoA-1300Chloroflexus aurantiacus[1]
This compound Hydrataseβ-methylmalyl-CoA-1400Rhodobacter sphaeroides[1]
This compound C1-C4 TransferaseMesaconyl-C1-CoA160495Chloroflexus aurantiacus[4]
This compound C1-C4 TransferaseMesaconyl-C4-CoA200430Chloroflexus aurantiacus[4]
Mesaconate CoA-transferaseSuccinyl-CoA--Haloarcula hispanica[3]
Mesaconate CoA-transferaseMesaconate--Haloarcula hispanica[3]

References

Technical Support Center: Mesaconyl-CoA Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during Mesaconyl-CoA metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways involving this compound?

A1: this compound is a key intermediate in two central carbon metabolic pathways in bacteria:

  • The Ethylmalonyl-CoA Pathway: This pathway is crucial for the assimilation of C2 compounds like acetate (B1210297) in bacteria that lack the glyoxylate (B1226380) cycle, such as Rhodobacter sphaeroides and Methylobacterium extorquens. In this pathway, this compound is hydrated to form β-methylmalyl-CoA.[1][2]

  • The 3-Hydroxypropionate (B73278) Bicycle: This is a carbon fixation pathway found in some autotrophic bacteria like Chloroflexus aurantiacus. Here, the reverse reaction occurs, where β-methylmalyl-CoA is dehydrated to this compound.[1][2]

Understanding the directionality of the pathway in your organism of interest is critical for correct model setup in MFA.

Q2: My 13C labeling patterns in downstream metabolites are lower than expected. What could be the cause?

A2: Lower than expected 13C enrichment in metabolites downstream of this compound can stem from several factors:

  • Incomplete Metabolic Quenching: The metabolism of CoA esters can be rapid. Inefficient quenching can lead to the continued activity of enzymes, diluting the isotopic label. It is crucial to employ and validate a rapid quenching protocol.

  • Instability of CoA Esters: Acyl-CoA esters are known to be unstable. Degradation during sample extraction and preparation can lead to a loss of signal and inaccurate measurements.[3]

  • Presence of Alternative Pathways: Your metabolic model may be incomplete. There could be unforeseen intersecting or alternative pathways that dilute the labeled carbon pool. A thorough literature review and potentially broader metabolomic analysis can help identify these.

  • Sub-optimal Growth Conditions: If the cells are not in a metabolic steady-state, the flux through the pathway may be variable, leading to inconsistent labeling patterns. Ensure that cells are harvested during the exponential growth phase for steady-state MFA.

Q3: I am observing unexpected labeled fragments in my mass spectrometry data. What does this suggest?

A3: The appearance of unexpected labeled fragments could indicate:

  • Enzyme Promiscuity: While this compound hydratase is reported to be highly specific, other enzymes in the broader metabolic network might exhibit substrate promiscuity, leading to the formation of unexpected labeled byproducts.[4][5]

  • Isotopic Scrambling: Certain enzymatic reactions can lead to the scrambling of isotopic labels, resulting in labeling patterns that are not immediately obvious from the primary pathway.

  • Contamination: Contamination during sample preparation can introduce extraneous labeled compounds. Always run appropriate blanks and controls.

Q4: How critical is the choice of 13C-labeled tracer for analyzing flux through the this compound pathway?

A4: The choice of tracer is highly critical. The specific isotopomer of the labeled substrate will determine the labeling patterns of downstream metabolites. For instance, using [1,2-13C]glucose will result in a different labeling pattern for this compound compared to [U-13C]glucose. Careful in-silico modeling and simulation before conducting the experiment can help in selecting the optimal tracer to resolve the fluxes of interest.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in flux values between biological replicates. 1. Inconsistent cell growth phase at the time of harvesting. 2. Inconsistent quenching and extraction procedures. 3. Analytical variability in LC-MS/MS measurements.1. Carefully monitor cell growth and harvest all replicates at the same optical density in the mid-exponential phase. 2. Standardize and strictly adhere to quenching and extraction protocols. Perform a validation study for your quenching method. 3. Include internal standards in your samples to normalize for analytical variations. Run quality control samples throughout your analytical run.
Metabolic flux model fails to converge or provides a poor fit to the experimental data. 1. Incomplete or inaccurate metabolic network model. 2. Incorrectly defined cofactor balancing (e.g., NADH/NADPH). 3. Assumption of metabolic steady-state is not valid.1. Review the literature for any recently discovered reactions or pathways in your organism. Consider alternative entry points of your tracer into central metabolism. 2. Ensure the cofactor requirements for each reaction in your model are correctly specified. Cofactor regeneration pathways can significantly impact flux distribution. 3. Verify that your culture was in a true steady-state. If not, consider using non-stationary 13C-MFA methods.
Low or undetectable levels of this compound and other CoA esters. 1. Inefficient extraction of CoA esters. 2. Degradation of CoA esters during sample preparation.1. Optimize your extraction protocol. Different solvent systems can have varying efficiencies for different classes of metabolites. 2. Minimize the time between quenching and analysis. Keep samples on ice or at -80°C at all times. Use of acidic conditions during extraction can help improve the stability of some CoA esters.[3]
Discrepancy between predicted and measured biomass composition. 1. Incorrect biomass composition used in the MFA model.1. Experimentally determine the macromolecular composition (protein, RNA, DNA, lipids, and carbohydrates) of your specific organism under your experimental conditions. Do not rely solely on literature values from different species or growth conditions.

Experimental Protocols

Protocol 1: Quenching and Extraction of Intracellular CoA Esters

This protocol is adapted for bacterial cultures and aims to minimize the degradation of CoA esters.

Materials:

  • 60% aqueous methanol (B129727) (-40°C)

  • Silicone oil (e.g., AR200)

  • 1 M Formic acid in water (-20°C)

  • Liquid nitrogen

  • Centrifuge capable of reaching -10°C

Procedure:

  • Prepare a quenching/extraction solution of 60% aqueous methanol and cool it to -40°C.

  • Prepare a centrifuge tube with a layered system: 1 ml of 1 M formic acid at the bottom, overlaid with 1 ml of silicone oil. Pre-cool the centrifuge to -10°C.

  • Rapidly withdraw a known volume of cell culture (e.g., 5 mL) and immediately inject it into the quenching/extraction solution. Vortex vigorously for 30 seconds.

  • Immediately transfer the quenched cell suspension on top of the silicone oil layer in the pre-prepared centrifuge tube.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at -10°C. The cells will pass through the silicone oil layer into the formic acid, effectively separating them from the extracellular medium and lysing them.

  • Carefully remove the upper aqueous and silicone oil layers.

  • Freeze the bottom formic acid layer containing the cell extract in liquid nitrogen and store at -80°C until analysis.

Protocol 2: 13C-Labeling Experiment for Ethylmalonyl-CoA Pathway Analysis

This protocol provides a general framework for a steady-state 13C-labeling experiment.

Materials:

  • Defined minimal medium for your organism.

  • 13C-labeled substrate (e.g., [1,2-13C]glucose or [U-13C]acetate).

  • Unlabeled substrate.

Procedure:

  • Adapt your bacterial strain to the defined minimal medium through several passages.

  • Inoculate a pre-culture in the defined minimal medium with the unlabeled substrate and grow to the mid-exponential phase.

  • Inoculate the main cultures with the pre-culture to a low starting optical density (e.g., OD600 of 0.05). The main cultures should contain the defined minimal medium with the 13C-labeled substrate at a known concentration.

  • Grow the cultures at the optimal temperature and shaking speed. Monitor the growth by measuring the optical density.

  • Harvest the cells at the mid-exponential phase (typically after 5-7 doublings to ensure isotopic steady-state).

  • Immediately quench the metabolism and extract the intracellular metabolites using Protocol 1.

  • Analyze the isotopic labeling patterns of amino acids (from protein hydrolysates) and intracellular metabolites (including CoA esters) by LC-MS/MS or GC-MS.

Quantitative Data Summary

The following table provides representative flux distribution data for Rhodobacter sphaeroides grown on a C2 substrate, where the Ethylmalonyl-CoA pathway is active. The values are normalized to the acetate uptake rate. This data is illustrative and actual flux values will vary depending on the organism and specific experimental conditions.

Reaction Relative Flux (%)
Acetate Uptake100
Acetyl-CoA to Citrate (TCA cycle entry)30
Acetyl-CoA to Ethylmalonyl-CoA Pathway70
This compound Hydratase65
Glyoxylate regeneration65
Anaplerotic Carboxylation5
Biomass PrecursorsVaries

Data is representative and compiled based on principles described in the literature.[6][7][8]

Visualizations

Ethylmalonyl_CoA_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO2 MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA betaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->betaMethylmalylCoA This compound Hydratase Glyoxylate Glyoxylate betaMethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA betaMethylmalylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA + CO2 TCA TCA Cycle SuccinylCoA->TCA

Caption: The Ethylmalonyl-CoA pathway for C2 assimilation.

MFA_Troubleshooting_Workflow Start Inconsistent MFA Results Check_Experiment Review Experimental Procedures Start->Check_Experiment Check_Model Review Metabolic Model Start->Check_Model Quenching Quenching Protocol Validated? Check_Experiment->Quenching Network Network Model Complete? Check_Model->Network SteadyState Metabolic Steady-State Confirmed? Quenching->SteadyState Yes Revise_Experiment Revise Experimental Protocol Quenching->Revise_Experiment No Analytics Analytical Precision Checked? SteadyState->Analytics Yes SteadyState->Revise_Experiment No Analytics->Revise_Experiment No Success Consistent Results Analytics->Success Yes Cofactors Cofactor Balancing Correct? Network->Cofactors Yes Revise_Model Revise Metabolic Model Network->Revise_Model No Cofactors->Revise_Model No Cofactors->Success Yes Revise_Experiment->Start Revise_Model->Start

Caption: A logical workflow for troubleshooting inconsistent MFA results.

References

Challenges in quantifying intracellular Mesaconyl-CoA concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of intracellular mesaconyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification.

Issue 1: Low or No Detectable this compound Signal

Possible Cause Recommended Solution
Sample Degradation: this compound, like other acyl-CoAs, is susceptible to enzymatic and chemical degradation.- Rapid Quenching: Immediately stop metabolic activity by flash-freezing cell pellets in liquid nitrogen or using cold quenching solutions (e.g., ice-cold methanol/water).- Acidic Extraction: Extract metabolites with a cold acidic solution, such as 10% trichloroacetic acid (TCA) or formic acid, to precipitate proteins and inhibit enzymatic activity.[1] - Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.
Inefficient Extraction: Poor recovery of this compound from the cell lysate.- Cell Lysis: Ensure complete cell lysis to release intracellular contents. Methods like sonication or bead beating in the presence of the extraction solvent are effective.- Solvent Choice: A mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) is often used for broad acyl-CoA extraction. For this compound, an acidic extraction is recommended.
Low Intracellular Abundance: The concentration of this compound in your specific cell type or condition may be below the detection limit of your instrument.- Increase Sample Amount: Start with a larger number of cells or a greater tissue mass.- Enrichment: Consider using solid-phase extraction (SPE) with a suitable sorbent to concentrate the acyl-CoA fraction before analysis.- Sensitive Detection: Employ a highly sensitive mass spectrometer and optimize ionization and fragmentation parameters for this compound.
Suboptimal LC-MS/MS Parameters: Incorrect mass transitions, collision energy, or chromatographic conditions.- Standard Infusion: Directly infuse a this compound standard into the mass spectrometer to optimize parent and fragment ion selection and collision energy.- Chromatography: Use a C18 reversed-phase column with an ion-pairing agent (e.g., heptafluorobutyric acid) or a mixed-mode column to improve retention and peak shape.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with active sites on the column, leading to peak tailing.- Ion-Pairing Chromatography: Add an ion-pairing agent to the mobile phase to mask the charged phosphate groups and improve peak symmetry.- Column Choice: Use a column with end-capping to reduce silanol (B1196071) interactions or a column specifically designed for polar analytes.
Column Overload: Injecting too much sample can lead to peak fronting.- Dilute Sample: Reduce the concentration of the injected sample.- Higher Capacity Column: Use a column with a larger internal diameter or a stationary phase with a higher loading capacity.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.- pH Optimization: Experiment with different mobile phase pH values to find the optimal condition for peak shape. A slightly acidic pH is often beneficial for acyl-CoA analysis.

Issue 3: Inconsistent and Irreproducible Quantification

Possible Cause Recommended Solution
Variable Extraction Efficiency: Inconsistent recovery of this compound between samples.- Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C-mesaconyl-CoA) and add it at the very beginning of the extraction process to account for variations in sample handling and extraction.- Standardized Protocol: Ensure a consistent and well-documented extraction protocol is followed for all samples.
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.- Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.- Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.- Matrix-Matched Calibration Curve: Prepare calibration standards in a matrix that closely resembles the biological samples to compensate for matrix effects.
Instability in Autosampler: Degradation of this compound in the autosampler vials while waiting for injection.- Refrigerated Autosampler: Keep the autosampler at a low temperature (e.g., 4°C).- Minimize Wait Time: Analyze samples as quickly as possible after placing them in the autosampler.- Solvent Composition: Reconstitute dried extracts in a slightly acidic, aqueous/organic solvent to improve stability.

Frequently Asked Questions (FAQs)

Q1: What is a suitable method for extracting intracellular this compound?

A1: A common and effective method is acidic protein precipitation. This typically involves adding a cold solution of 10% trichloroacetic acid (TCA) or formic acid to the cell pellet, followed by vortexing and incubation on ice.[1] After centrifugation to remove the precipitated protein, the supernatant containing the acyl-CoAs can be further processed.

Q2: What type of chromatography is best for separating this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is the most common approach. To improve the retention and peak shape of the polar this compound molecule, ion-pairing agents like heptafluorobutyric acid (HFBA) are often added to the mobile phase.

Q3: How can I quantify this compound without a commercial standard?

A3: If a commercial standard is unavailable, you can enzymatically synthesize this compound from its precursors, such as β-methylmalyl-CoA, using a purified this compound hydratase.[1] The concentration of the synthesized standard can be determined spectrophotometrically by measuring its absorbance at 260 nm and using the appropriate extinction coefficient.

Q4: What are the expected mass transitions for this compound in LC-MS/MS?

A4: The exact mass of this compound is 879.13 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will have an m/z of 880.13. A characteristic fragment ion for all Coenzyme A thioesters is the 4'-phosphopantetheine (B1211885) moiety at m/z 428. Another common fragment results from the neutral loss of the 3'-phospho-ADP moiety. Therefore, a common MRM transition to monitor would be 880.13 -> 428.x. However, it is always best to confirm the optimal transitions by infusing a standard.

Q5: How can I be sure that the peak I am seeing is indeed this compound?

A5: Confidence in peak identification can be increased by:

  • Retention Time Matching: Comparing the retention time of your peak to that of a purified standard run under the same chromatographic conditions.

  • High-Resolution Mass Spectrometry: Determining the accurate mass of the parent ion and confirming its elemental composition.

  • MS/MS Fragmentation Pattern: Matching the fragmentation pattern of your analyte to that of a standard or to theoretical fragmentation patterns.

Quantitative Data

The intracellular concentration of this compound can vary significantly depending on the organism and metabolic state. Direct measurements are scarce in the literature. However, an estimated concentration can be derived from reported enzyme activities in cell extracts.

OrganismConditionMethodReported ValueEstimated Intracellular ConcentrationReference
Chloroflexus aurantiacusAutotrophically grown cellsEnzymatic assay of cell extract20 to 30 nmol min⁻¹ mg protein⁻¹ (specific activity of the enzyme system producing this compound)~ 4 - 6 µM[1]

Note: The estimated intracellular concentration is calculated based on the assumption of a cellular protein concentration of 200 mg/mL and a cell volume of 2 µL/mg dry weight, and that the measured enzyme activity reflects a steady-state flux. This is a rough estimation and should be interpreted with caution.

Experimental Protocols

1. Protocol for Extraction of Intracellular this compound

  • Cell Harvesting: Harvest cells by centrifugation at a low temperature (4°C).

  • Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to halt metabolic activity.

  • Extraction: a. Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the frozen cell pellet. b. Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation. c. Incubate on ice for 15 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.

  • TCA Removal (Optional but Recommended): a. Add an equal volume of water-saturated diethyl ether to the supernatant. b. Vortex and then centrifuge to separate the phases. c. Remove and discard the upper ether layer. d. Repeat the ether extraction three times.

  • Drying: Dry the aqueous phase containing the acyl-CoAs using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in a suitable solvent (e.g., 50 µL of 50 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.

2. Protocol for LC-MS/MS Quantification of this compound

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 10 mM heptafluorobutyric acid in water.

    • Mobile Phase B: 10 mM heptafluorobutyric acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Monitor the transition from the protonated parent ion of this compound (m/z 880.13) to a specific fragment ion (e.g., m/z 428.x).

    • Optimization: Optimize collision energy and other MS parameters using a this compound standard.

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Quenching extraction Acidic Extraction cell_harvest->extraction Lyse & Precipitate cleanup Supernatant Cleanup (Optional) extraction->cleanup Remove Proteins drying Drying cleanup->drying Concentrate reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms Inject Sample data_processing Data Processing lc_ms->data_processing Peak Integration quantification Quantification data_processing->quantification Calibration Curve Metabolic_Pathway Metabolic Pathway Involving this compound Propionyl_CoA Propionyl-CoA Lyase Lyase Propionyl_CoA->Lyase Glyoxylate Glyoxylate Glyoxylate->Lyase beta_Methylmalyl_CoA β-Methylmalyl-CoA Hydratase This compound Hydratase beta_Methylmalyl_CoA->Hydratase Mesaconyl_CoA This compound Isomerase Isomerase Mesaconyl_CoA->Isomerase Citramalyl_CoA Citramalyl-CoA Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Lyase->beta_Methylmalyl_CoA Hydratase->Mesaconyl_CoA Isomerase->Citramalyl_CoA

References

Improving the catalytic efficiency of Mesaconyl-CoA C1-C4 transferase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments involving Mesaconyl-CoA C1-C4 transferase (MCT).

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound C1-C4 transferase?

A1: this compound C1-C4 transferase (MCT) is a key enzyme in the 3-hydroxypropionate (B73278) (3HP) bi-cycle, an autotrophic CO2 fixation pathway.[1][2] It catalyzes the intramolecular transfer of a CoA moiety from the C1-carboxyl group to the C4-carboxyl group of mesaconate, converting mesaconyl-C1-CoA to mesaconyl-C4-CoA.[1][2]

Q2: What is the catalytic mechanism of this compound C1-C4 transferase?

A2: MCT belongs to the family III/Frc family of CoA transferases.[1][2] The reaction proceeds via a "cork-up" mechanism where the enzyme's central cavity remains sealed by the CoA moiety, which strongly favors the intramolecular transfer.[1] This mechanism prevents the release of intermediates and the loss of the energy-rich CoA-ester bond.[1] A key catalytic residue, Asp165, is involved in the formation of a covalent enzyme-bound intermediate.[1]

Q3: What are the typical kinetic parameters for this compound C1-C4 transferase?

A3: The enzyme exhibits high catalytic efficiency. For the enzyme from Chloroflexus aurantiacus at 55°C, the Vmax is approximately 495 µmol min⁻¹ mg⁻¹ for mesaconyl-C1-CoA and 430 µmol min⁻¹ mg⁻¹ for mesaconyl-C4-CoA.[2] The corresponding kcat values are 370 s⁻¹ and 320 s⁻¹, with Km values of 0.16 mM and 0.2 mM, respectively.[2] This results in catalytic efficiencies (kcat/Km) of 2.3 x 10⁶ M⁻¹ s⁻¹ for mesaconyl-C1-CoA and 1.6 x 10⁶ M⁻¹ s⁻¹ for mesaconyl-C4-CoA.[2]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound C1-C4 transferase.

Enzyme Activity Issues
Problem Possible Cause Troubleshooting Steps
Low or no enzyme activity Improper enzyme storage or handling: Repeated freeze-thaw cycles or exposure to high temperatures can lead to denaturation.- Aliquot the enzyme upon receipt and store at -80°C. - Thaw on ice before use and avoid repeated freeze-thaw cycles.
Incorrect assay conditions: pH, temperature, or buffer composition may be suboptimal.- Ensure the assay buffer is at the optimal pH (e.g., pH 8.0 for the C. aurantiacus enzyme).[1] - Perform the assay at the optimal temperature (e.g., 55°C for the C. aurantiacus enzyme).[1] - Verify the correct concentration of all buffer components.
Substrate degradation: this compound thioesters can be unstable.- Prepare fresh substrate solutions before each experiment. - Store substrate stocks at -20°C.[1] - Check for substrate hydrolysis over time.[3]
Presence of inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity.- Use high-purity water and reagents. - If using cell lysates, consider potential endogenous inhibitors and perform a buffer exchange or partial purification.
Inconsistent or variable results Pipetting errors: Inaccurate pipetting of enzyme or substrates leads to variability.- Use calibrated pipettes. - Prepare a master mix for the reaction components to minimize pipetting variations.
Substrate purity issues: Impurities or incorrect isomeric forms of this compound.- Verify the purity of synthesized mesaconyl-C1-CoA and mesaconyl-C4-CoA using HPLC-MS.[1] - Ensure the correct isomer is being used for the intended reaction direction.
Substrate Synthesis and Purity Issues
Problem Possible Cause Troubleshooting Steps
Low yield of this compound during synthesis Incomplete reaction: Reaction time or conditions may not be optimal.- Ensure all reagents are fresh and of high quality. - Strictly follow the reaction times and temperatures outlined in the synthesis protocol.[1]
Hydrolysis of CoA thioester: The product is susceptible to hydrolysis.- Maintain low temperatures during the synthesis and purification steps. - Adjust the pH as specified in the protocol to minimize hydrolysis.[1]
Contamination of this compound with free CoA or the wrong isomer Incomplete purification: The purification method is not effectively separating the desired product.- Optimize the HPLC gradient to achieve better separation of mesaconyl-C1-CoA, mesaconyl-C4-CoA, and free CoA.[1] - Collect and pool fractions carefully based on the chromatogram.
Isomerization during storage: The CoA moiety might migrate between the C1 and C4 positions.- Store the purified and lyophilized substrates at -20°C.[1] - Re-analyze the purity by HPLC-MS before use if stored for an extended period.

Data Presentation

Table 1: Kinetic Parameters of this compound C1-C4 Transferase from Chloroflexus aurantiacus

SubstrateVmax (µmol min⁻¹ mg⁻¹)kcat (s⁻¹)Km (mM)kcat/Km (M⁻¹ s⁻¹)
Mesaconyl-C1-CoA4953700.162.3 x 10⁶
Mesaconyl-C4-CoA4303200.201.6 x 10⁶

Data obtained from assays performed at 55°C in 200 mM HEPES/KOH, pH 8.0.[2]

Experimental Protocols

Synthesis of Mesaconyl-C1-CoA and Mesaconyl-C4-CoA

This protocol is adapted from Pfister et al., 2022.[1]

Materials:

  • Mesaconic acid

  • Diethylether

  • Pyridine (B92270) (water-free)

  • Ethyl chloroformate

  • Coenzyme A (CoA)

  • NaHCO₃

  • HCl

Procedure:

  • Dissolve 116 mg (0.5 M) of mesaconic acid in 2 mL of ice-cold diethylether.

  • Add 80 µL of water-free pyridine and 94 µL of ice-cold ethyl chloroformate under constant stirring.

  • After 15 minutes, slowly add the supernatant containing mesaconic anhydride (B1165640) to a solution of 2.5 mM CoA and 25 mM NaHCO₃.

  • Stir the reaction mixture on ice for 30 minutes.

  • Adjust the pH to 3.0 with HCl.

  • Purify the resulting mesaconyl-C1-CoA and mesaconyl-C4-CoA using HPLC. The retention times are approximately 3.9 and 4.8 minutes, respectively, under the conditions described by Pfister et al. (2022).[1]

  • Pool the fractions containing the desired product, freeze in liquid nitrogen, and lyophilize.

  • Store the lyophilized powder at -20°C.[1]

Spectrophotometric Assay for MCT Activity

This continuous assay measures the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA by monitoring the increase in absorbance at 290 nm.[1][2]

Materials:

  • Purified this compound C1-C4 transferase

  • Mesaconyl-C1-CoA or Mesaconyl-C4-CoA

  • Assay buffer: 200 mM HEPES/KOH, pH 8.0

  • Quartz cuvette (3 mm path length)

  • Spectrophotometer capable of measuring at 290 nm and maintaining a constant temperature.

Procedure:

  • Prepare a 150 µL reaction mixture in a 3 mm quartz cuvette containing 200 mM HEPES/KOH, pH 8.0, and 22 nM of MCT.

  • Incubate the mixture at 55°C.

  • Initiate the reaction by adding varying concentrations of mesaconyl-C1-CoA (e.g., 50 to 1600 µM) or mesaconyl-C4-CoA (e.g., 40 to 1300 µM).[1]

  • Monitor the change in absorbance at 290 nm over time. The conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA results in an increase in absorbance, with a differential extinction coefficient (Δε₂₉₀) of 2900 M⁻¹ cm⁻¹.[1]

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

HPLC-MS-Based Assay for Substrate Specificity

This assay can be used to test for alternative CoA acceptors.[1]

Materials:

  • Purified this compound C1-C4 transferase

  • Mesaconyl-C1-CoA

  • Potential alternative CoA acceptors (e.g., succinate)

  • Reaction buffer: 200 mM HEPES/KOH, pH 8.0

  • HCl

  • HPLC-MS system

Procedure:

  • Preincubate MCT in the reaction buffer.

  • Start the reaction by adding 1 mM mesaconyl-C1-CoA.

  • Take samples at different time points (e.g., 0 and 20 minutes) and stop the reaction by adding HCl to a final concentration of 100 mM on ice.[1]

  • Remove the precipitated enzyme by centrifugation.

  • Analyze the supernatant by HPLC-MS to detect the formation of alternative CoA thioesters.

Visualizations

reaction_mechanism cluster_enzyme MCT Active Site Enzyme_Asp165 Enzyme-Asp165 Enzyme_Intermediate Mesaconyl-C1-Aspartate Anhydride + Free CoA Enzyme_Asp165->Enzyme_Intermediate 2. Forms anhydride and releases CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA Mesaconyl_C1_CoA->Enzyme_Asp165 1. Asp165 attacks thioester bond Enzyme_Intermediate->Enzyme_Asp165 4. Enzyme regenerated Mesaconyl_C4_CoA Mesaconyl-C4-CoA Enzyme_Intermediate->Mesaconyl_C4_CoA 3. CoA attacks C4-carboxyl group

Caption: Proposed reaction mechanism of this compound C1-C4 transferase.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Activity Assay Start_Synthesis Mesaconic Acid + CoA Chemical_Reaction Mixed Anhydride Method Start_Synthesis->Chemical_Reaction Purification HPLC Purification Chemical_Reaction->Purification Product Mesaconyl-C1-CoA & Mesaconyl-C4-CoA Purification->Product Add_Substrate Add this compound Product->Add_Substrate Prepare_Reaction Prepare Reaction Mix (Buffer, Enzyme) Prepare_Reaction->Add_Substrate Incubate Incubate at Optimal Temperature (e.g., 55°C) Add_Substrate->Incubate Measure_Activity Spectrophotometric or HPLC-MS Analysis Incubate->Measure_Activity Data_Analysis Calculate Kinetic Parameters Measure_Activity->Data_Analysis

Caption: General workflow for MCT substrate synthesis and activity assay.

Strategies for Improving Catalytic Efficiency

While specific protein engineering studies on this compound C1-C4 transferase are not extensively documented, general strategies can be applied to improve its catalytic efficiency.

Rational Design

Based on the crystal structure of MCT, amino acid residues in the active site that are crucial for substrate binding and catalysis can be identified. Site-directed mutagenesis of these residues could be performed to:

  • Enhance substrate binding: Modify residues that interact with the mesaconate or CoA moieties to improve affinity (decrease Km).

  • Optimize catalytic geometry: Alter the positioning of catalytic residues (like Asp165) to improve the rate of the chemical reaction (increase kcat).

Directed Evolution

Directed evolution involves creating a large library of enzyme variants and screening for improved activity. This can be a powerful approach when the exact mechanism of catalysis is not fully understood.

  • Error-prone PCR: Introduce random mutations throughout the gene encoding MCT.

  • DNA shuffling: Recombine genes from different MCT homologues to create novel variants.

  • High-throughput screening: Develop a sensitive and rapid screening method to identify improved variants from a large library. A coupled enzyme assay that produces a colorimetric or fluorescent signal could be adapted for this purpose.

References

Technical Support Center: Chromatographic Resolution of Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Mesaconyl-CoA and its isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers and related compounds of this compound that require chromatographic separation?

A1: The primary isomers of this compound are mesaconyl-C1-CoA (2-methylfumaryl-CoA) and mesaconyl-C4-CoA (3-methylfumaryl-CoA), which differ in the attachment point of the Coenzyme A thioester group.[1][2] Additionally, successful chromatographic methods must resolve this compound from other closely related intermediates in metabolic pathways, such as β-methylmalyl-CoA and (S)-citramalyl-CoA.[3][4][5]

Q2: What is the most common chromatographic technique for separating this compound and its isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of this compound and other short-chain acyl-CoA esters.[1][3] This method typically employs C18 or C8 columns and aqueous-organic mobile phases.[6][7] Detection is commonly performed using UV spectrophotometry at 260 nm, where the adenine (B156593) moiety of the CoA molecule absorbs strongly.[3][4]

Q3: Why can the separation of CoA esters be challenging?

A3: The separation is challenging due to the structural similarity of the isomers and the polar, ionic nature of the CoA molecule. CoA esters possess three phosphate (B84403) groups that are negatively charged at neutral pH, leading to poor retention on traditional C18 columns.[8] Furthermore, the adenine group can become protonated at low pH (below 4.0), adding a positive charge and further complicating interactions with the stationary phase.[8] These properties can result in poor peak shape, tailing, and inadequate resolution.

Q4: What is ion-pair chromatography and how does it help in the separation of CoA esters?

A4: Ion-pair chromatography is a form of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[9] This reagent is a large ionic molecule with a charge opposite to that of the analyte.[9] For negatively charged analytes like CoA esters, a tertiary amine such as N,N-dimethylbutylamine (DMBA) can be used.[8] The ion-pairing reagent forms a neutral complex with the analyte, which increases its hydrophobicity and enhances its retention and separation on the reversed-phase column.[8][10]

Troubleshooting Guide

Problem / SymptomPossible Cause(s)Suggested Solution(s)
Poor resolution between this compound and β-methylmalyl-CoA 1. Inappropriate Mobile Phase pH: The ionization state of the analytes is critical for separation. 2. Gradient is too steep: Analytes are not spending enough time interacting with the stationary phase.1. Adjust Mobile Phase pH: Use an acidic buffer (e.g., pH 4.2) to suppress the ionization of the carboxyl groups, which can improve separation. A buffer of 40 mM K₂HPO₄/50 mM formic acid has been shown to be effective.[3] 2. Optimize the Gradient: Decrease the rate of increase of the organic solvent (e.g., acetonitrile). A slow, shallow gradient from ~1-2% to 10% acetonitrile (B52724) over 30-40 minutes can effectively resolve these compounds.[2][3]
All CoA ester peaks are tailing 1. Secondary Interactions: The phosphate groups on the CoA molecule are interacting with active sites on the silica-based column material. 2. Inadequate Ion Pairing: The concentration of the ion-pairing reagent may be too low to effectively neutralize the charge on the analytes.1. Use an Ion-Pairing Reagent: Add an agent like N,N-dimethylbutylamine (DMBA) to the mobile phase to mask the phosphate charges and improve peak symmetry.[8] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize interactions with free silanol (B1196071) groups.[3]
Inconsistent Retention Times 1. Column Equilibration: The column is not fully equilibrated with the mobile phase, especially when using ion-pairing reagents. 2. Fluctuations in Mobile Phase pH: The buffer capacity is insufficient to maintain a stable pH. 3. Temperature Fluctuations: Column temperature is not controlled.1. Increase Equilibration Time: Flush the column with the initial mobile phase for an extended period (e.g., 30-60 minutes) before the first injection. 2. Ensure Proper Buffer Preparation: Prepare buffers carefully and check the pH before use. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 25 °C or 40 °C) to ensure reproducible chromatography.[1][6]
Low Signal or Poor Sensitivity 1. Sample Degradation: CoA thioesters can be unstable, especially at non-optimal pH. 2. Suboptimal Detection Wavelength: The detector is not set to the absorbance maximum.1. Proper Sample Handling: Prepare samples on ice and acidify them (e.g., with formic acid) to improve stability before injection.[3] 2. Set Detector Wavelength: Ensure the UV detector is set to ~260 nm for optimal detection of the adenine ring in the CoA molecule.[2][3]

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC with Formic Acid/Phosphate Buffer

This protocol is adapted from a method used to successfully separate this compound from β-methylmalyl-CoA and propionyl-CoA.[3]

1. Sample Preparation:

  • Quench enzymatic reactions or extract metabolites as required by your experimental design.

  • Stop reactions by adding formic acid on ice.

  • Centrifuge to remove precipitated protein.

  • Use the supernatant directly for HPLC analysis.[3]

2. HPLC System and Column:

  • Column: Reversed-phase C18 column (e.g., LiChroCART 125-4 RP-18e, 5 µm, 125 x 4 mm).[3]

  • Detector: UV-Vis Detector set to 260 nm.[3]

3. Mobile Phase and Gradient:

  • Mobile Phase A: 40 mM K₂HPO₄ / 50 mM Formic Acid buffer, pH 4.2.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Gradient Program:

    • 0-30 min: 1% to 10% Acetonitrile (Linear Gradient).[3]

4. Expected Retention Times:

  • β-methylmalyl-CoA: ~16 min

  • This compound: ~19 min

  • Propionyl-CoA: ~28 min

Protocol 2: UHPLC with Ion-Pairing Reagent

This protocol is based on a method developed for the separation of various CoA intermediates and short-chain acyl-CoAs using an ion-pairing agent.[8]

1. Sample Preparation:

  • Extract CoA esters using a suitable method, such as with 2.5% sulfosalicylic acid (SSA).[8]

  • Neutralize and prepare the sample for injection.

2. UHPLC System and Column:

  • Column: UHPLC C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 x 2.1 mm).[8][11]

  • Detector: Mass Spectrometer (for LC-MS/MS) or UV-Vis Detector.

3. Mobile Phase and Gradient:

  • Mobile Phase A: Ammonium acetate (B1210297) solution containing N,N-dimethylbutylamine (DMBA).[8]

  • Mobile Phase B: Acetonitrile or Methanol.[8]

  • Flow Rate: As recommended for the specific UHPLC column (e.g., 0.25 mL/min).[1]

  • Gradient Program: A reverse-phase gradient optimized for the specific analytes of interest.

Comparative Summary of Chromatographic Conditions
ParameterMethod 1 (Phosphate/Formic Acid)[2][3]Method 2 (Ammonium Acetate)[3]Method 3 (Ammonium Formate)[1]
Column LiChroCART RP-18e (125x4 mm, 5 µm)Reversed-phase columnKinetex Evo C18 (150x2.1 mm, 1.7 µm)
Mobile Phase A 40 mM K₂HPO₄ / 50 mM HCOOH, pH 4.240 mM Ammonium Acetate, pH 6.750 mM Ammonium Formate, pH 8.1
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 1-10% B over 30 min2-10% B over 40 minOptimized gradient
Flow Rate 1.0 mL/min1.0 mL/min0.25 mL/min
Detection UV (260 nm)UV (260 nm)HPLC-MS
Resolved Analytes β-methylmalyl-CoA, this compoundβ-methylmalyl-CoA, this compoundMesaconyl-C1-CoA, Mesaconyl-C4-CoA

Visualizations

experimental_workflow Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_extraction 1. Extract CoA Esters (e.g., Acidification) centrifugation 2. Remove Protein (Centrifugation) sample_extraction->centrifugation supernatant_transfer 3. Collect Supernatant centrifugation->supernatant_transfer hplc_injection 4. Inject Sample supernatant_transfer->hplc_injection separation 5. Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection 6. Detection (UV @ 260nm or MS) separation->detection chromatogram 7. Generate Chromatogram detection->chromatogram peak_integration 8. Peak Integration & Identification chromatogram->peak_integration quantification 9. Quantification peak_integration->quantification

Caption: General workflow for the analysis of this compound isomers.

troubleshooting_logic Figure 2: Key Factors in CoA Ester Separation cluster_mobile_phase Mobile Phase Properties cluster_analyte Analyte Properties cluster_outcome Chromatographic Outcome mp_ph pH (e.g., 4.2 vs 6.7) analyte_charge Overall Charge (Phosphate & Carboxyl Groups) mp_ph->analyte_charge affects mp_organic Organic Solvent % (Acetonitrile Gradient) retention Retention Time mp_organic->retention modulates mp_ionpair Ion-Pairing Agent (e.g., DMBA) mp_ionpair->analyte_charge masks analyte_charge->retention influences peak_shape Peak Shape analyte_charge->peak_shape affects analyte_hydro Hydrophobicity analyte_hydro->retention influences resolution Peak Resolution retention->resolution determines resolution->peak_shape

References

Avoiding product inhibition in continuous assays for Mesaconyl-CoA enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid product inhibition in continuous assays for Mesaconyl-CoA enzymes.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydratase and what reaction does it catalyze?

A1: this compound hydratase is an enzyme involved in central carbon metabolism pathways in bacteria, such as the 3-hydroxypropionate (B73278) cycle and the ethylmalonyl-CoA pathway.[1][2] It catalyzes the reversible hydration of this compound to form β-methylmalyl-CoA.[1][2][3] The direction of the reaction depends on the specific metabolic pathway; in some pathways, the dehydration of β-methylmalyl-CoA to this compound is required, while in others, the hydration of this compound is essential.[2]

Q2: What is product inhibition and why is it a concern in continuous assays?

A2: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and decreases its activity.[4] In a continuous assay, the product accumulates over time. This can lead to a decrease in the reaction rate, causing the progress curve to become non-linear.[5] This deviation from linearity can result in an underestimation of the initial reaction velocity and inaccurate determination of kinetic parameters.

Q3: Are this compound hydratases susceptible to product inhibition?

A3: The reaction catalyzed by this compound hydratase is reversible.[1][2] For reversible reactions, the accumulation of product (β-methylmalyl-CoA) can drive the reverse reaction, leading to a decrease in the net rate of the forward reaction. This can manifest as apparent product inhibition. The equilibrium for some this compound hydratases lies on the side of β-methylmalyl-CoA, suggesting that its accumulation could significantly impact the measured hydration rate of this compound.[6][7]

Q4: I am observing a decrease in reaction rate over time. Is it definitely product inhibition?

A4: Not necessarily. While product inhibition is a possibility, other factors can cause a decrease in reaction rate in a continuous assay, including:

  • Substrate Depletion: If the initial substrate concentration is too low, it may be significantly consumed during the assay, leading to a decrease in the reaction rate.

  • Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like temperature, pH, or the presence of denaturing agents.

  • Substrate Inhibition: Some enzymes are inhibited by high concentrations of their own substrate. For example, Mesaconyl-C(4)-CoA hydratase is reportedly inhibited by 3-methylfumaryl-CoA (a form of this compound) at concentrations above 0.3 mM.

  • Issues with Coupled Assays: If you are using a coupled assay, the coupling enzyme(s) may become rate-limiting, or components of the coupling system may be unstable.

Troubleshooting Guide: Avoiding Product Inhibition

This guide provides strategies to identify and mitigate the effects of product inhibition in continuous assays for this compound enzymes.

Problem Possible Cause Recommended Solution
Non-linear reaction progress curve (rate decreases over time) Product Inhibition: Accumulation of β-methylmalyl-CoA is inhibiting the forward reaction.1. Use a coupled-enzyme system: In the direction of this compound hydration, couple the production of β-methylmalyl-CoA to a subsequent, rapid enzymatic reaction that consumes it. This prevents its accumulation. 2. Measure initial rates: Ensure that you are measuring the reaction velocity during the initial linear phase, before significant product has accumulated. 3. Vary enzyme concentration: If the non-linearity is due to product inhibition, using a lower enzyme concentration (while still ensuring a measurable rate) will result in a longer linear phase as the product accumulates more slowly.[8]
Substrate Inhibition: High concentrations of this compound may be inhibitory.1. Perform a substrate titration: Determine the optimal substrate concentration by measuring the initial reaction rate over a wide range of this compound concentrations. Avoid using concentrations that are in the inhibitory range.
Substrate Depletion 1. Increase initial substrate concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) so that its depletion during the assay is negligible. A common guideline is to use a substrate concentration of at least 10-20 times the Km.
Enzyme Instability 1. Optimize assay conditions: Ensure the pH, temperature, and buffer composition are optimal for enzyme stability. 2. Run a no-substrate control: Incubate the enzyme under assay conditions without the substrate to check for time-dependent loss of activity.
Inaccurate kinetic parameters (e.g., overestimated Km) Product inhibition affecting data analysis 1. Utilize a coupled assay to remove the product: This is the most effective way to prevent product accumulation from affecting the kinetics of the primary enzyme. 2. Fit data to appropriate models: If product inhibition cannot be avoided, use kinetic models that account for product inhibition when analyzing your data.
Coupling enzyme is rate-limiting 1. Increase the concentration of the coupling enzyme(s): Ensure that the activity of the coupling enzyme(s) is in vast excess over the activity of the this compound hydratase, so that the latter is the sole rate-limiting step.[9]

Quantitative Data Summary

Enzyme SourceSubstrateKm (mM)kcat (s-1)Optimal pHOptimal Temperature (°C)
Chloroflexus aurantiacusβ-methylmalyl-CoA (dehydration)Not Reported1,7007.555
Rhodobacter sphaeroidesβ-methylmalyl-CoA (dehydration)Not Reported1,9007.530
Haloarcula hispanicaMesaconyl-C1-CoA (hydration)0.22 ± 0.0311.3 ± 0.47.837
Haloarcula hispanicaβ-methylmalyl-CoA (dehydration)0.11 ± 0.01111.3 ± 2.87.837

Data compiled from multiple sources.[2][6]

Experimental Protocols

Coupled Spectrophotometric Assay for this compound Hydratase (Hydration direction)

This protocol is adapted from methods used for characterizing this compound hydratase and is designed to minimize product accumulation by coupling the reaction to a subsequent enzyme.

Principle:

The hydration of this compound to β-methylmalyl-CoA is catalyzed by this compound hydratase. The product, β-methylmalyl-CoA, is then cleaved by β-methylmalyl-CoA lyase to glyoxylate (B1226380) and propionyl-CoA. The formation of this compound from β-methylmalyl-CoA can be monitored by an increase in absorbance. To measure the hydration reaction, a different coupled assay would be required. A continuous assay can be performed by monitoring the disappearance of this compound, which has a characteristic UV absorbance, though a coupled assay is often preferred to pull the reaction in the desired direction and avoid equilibrium issues.

Materials:

  • This compound

  • Purified this compound hydratase

  • Purified β-methylmalyl-CoA lyase (as coupling enzyme)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl2)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a saturating concentration of β-methylmalyl-CoA lyase.

  • Add this compound to the desired final concentration.

  • Equilibrate the mixture to the optimal temperature for the enzyme.

  • Initiate the reaction by adding a small volume of purified this compound hydratase.

  • Immediately monitor the decrease in absorbance at a wavelength where this compound absorbs maximally (the exact wavelength may need to be determined empirically, but is often in the range of 260-300 nm).

  • Record the absorbance change over time and determine the initial linear rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Mix Buffer, Substrate, and Coupling Enzyme in Cuvette A->E B Prepare Substrate (this compound) B->E C Prepare Coupling Enzyme (β-methylmalyl-CoA lyase) C->E D Prepare this compound hydratase G Initiate reaction with this compound hydratase D->G F Equilibrate Temperature E->F F->G H Monitor Absorbance Change G->H I Determine Initial Rate H->I J Calculate Enzyme Activity I->J

Caption: Workflow for a coupled continuous assay of this compound hydratase.

signaling_pathway cluster_inhibition Potential Inhibition Mesaconyl_CoA This compound beta_Methylmalyl_CoA β-methylmalyl-CoA Mesaconyl_CoA->beta_Methylmalyl_CoA This compound Hydratase beta_Methylmalyl_CoA->Mesaconyl_CoA Product Inhibition (via reverse reaction) Propionyl_CoA_Glyoxylate Propionyl-CoA + Glyoxylate beta_Methylmalyl_CoA->Propionyl_CoA_Glyoxylate β-methylmalyl-CoA Lyase (Coupling Enzyme)

Caption: Coupled reaction to mitigate product inhibition of this compound hydratase.

troubleshooting_logic Start Non-linear progress curve observed CheckProduct Is a coupled assay being used to remove the product? Start->CheckProduct CheckSubstrate Is substrate concentration > 10x Km and not in inhibitory range? CheckProduct->CheckSubstrate Yes ImplementCoupled Implement a coupled assay CheckProduct->ImplementCoupled No CheckEnzyme Is the enzyme stable under assay conditions? CheckSubstrate->CheckEnzyme Yes OptimizeSubstrate Optimize substrate concentration CheckSubstrate->OptimizeSubstrate No OptimizeConditions Optimize buffer, pH, and temperature CheckEnzyme->OptimizeConditions No ProblemSolved Linearity Restored CheckEnzyme->ProblemSolved Yes ImplementCoupled->ProblemSolved OptimizeSubstrate->ProblemSolved OptimizeConditions->ProblemSolved

Caption: Troubleshooting logic for non-linear kinetics in this compound enzyme assays.

References

Optimizing induction parameters for Mesaconyl-CoA enzyme expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of Mesaconyl-CoA pathway enzymes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the expression of these critical enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the induction of this compound enzyme expression?

A1: The primary parameters to optimize for successful induction are:

  • Inducer Concentration (e.g., IPTG): The concentration of the inducing agent directly affects the rate of transcription.

  • Post-Induction Temperature: Temperature influences protein folding kinetics and solubility.

  • Induction Duration: The length of the induction period impacts the final yield and integrity of the target protein.

  • Cell Density at Induction (OD600): The growth phase of the bacterial culture at the time of induction can significantly affect protein expression levels.

  • Bacterial Strain: The choice of E. coli strain can influence protein stability and yield.

Q2: My this compound enzyme is expressed in inclusion bodies. What can I do to improve solubility?

A2: Insoluble protein expression is a common challenge. Attempts to heterologously produce this compound hydratase in Escherichia coli have resulted in the formation of insoluble proteins[1][2]. Here are several strategies to enhance solubility:

  • Lower the induction temperature: Reducing the temperature to 16-20°C can slow down protein synthesis, allowing more time for proper folding[3][4].

  • Reduce inducer concentration: Lowering the IPTG concentration (e.g., to 0.05-0.1 mM) can decrease the rate of protein expression, which may prevent aggregation[5].

  • Change the E. coli expression strain: Strains like BL21(DE3)pLysS can help reduce basal expression levels, which can be beneficial for toxic or aggregation-prone proteins[3][6].

  • Consider a different expression host: In some cases, expressing the enzyme in a different host, such as Haloferax volcanii, has been successful in producing soluble this compound hydratase when E. coli expression resulted in insoluble protein[1][2].

Q3: I am observing low yield of my expressed this compound enzyme. How can I increase it?

A3: Low protein yield can be addressed by systematically optimizing the expression conditions:

  • Vary IPTG Concentration: Test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM) to find the optimal level for your specific enzyme[4][7].

  • Optimize Induction Time and Temperature: Perform a time-course experiment (e.g., 2, 4, 6, and overnight induction) at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) to identify the conditions that give the best yield without leading to protein degradation[6][7].

  • Ensure Optimal Cell Density at Induction: Inducing during the mid-log growth phase (OD600 of 0.5-0.6) is generally recommended for optimal protein production[4].

  • Utilize a Rich Growth Medium: Using a nutrient-rich medium can support higher cell densities and potentially increase overall protein yield.

Q4: Can the choice of expression vector affect the expression of this compound enzymes?

A4: Yes, the expression vector plays a crucial role. For instance, this compound hydratase genes have been successfully cloned into vectors like pET16b and pET30a for expression in E. coli[8][9][10]. The pET series of vectors is commonly used as it contains a strong T7 promoter. Another vector, pTA-963, has been used for expression in Haloferax volcanii[1][2]. The choice of vector determines the promoter system, available selection markers, and affinity tags, all of which can influence expression and subsequent purification.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Low Expression Suboptimal IPTG concentration.Titrate IPTG concentration from 0.1 mM to 1.0 mM.[7]
Inefficient induction temperature or time.Test a matrix of induction temperatures (16-37°C) and durations (2 hours to overnight).[4]
Incorrect cell density at induction.Induce at an OD600 of 0.5-0.6 for optimal results.[4]
Protein is toxic to the host cells.Use a strain like BL21(DE3)pLysS to reduce basal expression. Consider adding glucose to the culture medium to repress leaky expression before induction.[6]
Protein is Insoluble (Inclusion Bodies) High expression rate preventing proper folding.Lower the induction temperature to 16-20°C and reduce the IPTG concentration.[3][6]
The protein is inherently insoluble in E. coli.Consider expressing the protein in a different host system, such as Haloferax volcanii.[1][2]
Protein Degradation Proteolytic activity in the host cell.Use protease-deficient strains like BL21(DE3). Also, consider adding protease inhibitors during cell lysis.
Protein instability.Induce at a lower temperature and for a shorter duration. A cold shock at 4°C for an hour before induction may also help.[6]

Data Presentation

Table 1: Summary of this compound Hydratase Expression Conditions in E. coli

Enzyme SourceExpression VectorE. coli StrainInduction ConditionsOutcomeReference
Chloroflexus aurantiacuspET16bBL21(DE3)Not specifiedSoluble Protein[8][9]
Rhodobacter sphaeroidespET16bBL21(DE3)Not specifiedSoluble Protein[8][9]
Methylorubrum extorquenspET30aBL21(DE3)-T1R1.0 mM IPTG, 18 hours at 20°CSoluble Protein[10]
Haloarcula hispanicaNot specifiedE. coliNot specifiedInsoluble Protein[1][2]

Table 2: General IPTG Induction Optimization Parameters

ParameterRangeRecommendationRationale
IPTG Concentration 0.05 - 1.0 mMStart with a titration (e.g., 0.1, 0.5, 1.0 mM). Lower concentrations (0.05-0.1 mM) are often optimal.[5]Fine-tunes expression level to balance yield and solubility.
Induction Temperature 16 - 37°CLower temperatures (16-25°C) often improve solubility.Slower synthesis rate allows for proper protein folding.[3]
Induction Duration 2 - 24 hoursTest various time points (e.g., 2h, 4h, overnight).Determines the point of maximal protein accumulation before degradation.
OD600 at Induction 0.4 - 0.80.5 - 0.6 is a common starting point.Ensures cells are in an active growth phase for robust protein production.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Optimizing Induction Conditions

  • Transformation: Transform the expression plasmid containing the this compound enzyme gene into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with shaking.

  • Induction: Monitor the OD600. When the culture reaches the mid-log phase (OD600 ≈ 0.5-0.6), split the culture into smaller, equal volumes (e.g., 5 mL each).

  • Parameter Testing: Induce each sub-culture with different conditions according to your experimental design (e.g., varying IPTG concentrations of 0.1, 0.5, and 1.0 mM, and different incubation temperatures of 18°C, 25°C, and 37°C).

  • Harvesting: After the desired induction period (e.g., 4 hours or overnight), harvest 1 mL from each culture. Centrifuge at high speed to pellet the cells.

  • Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer. Analyze the total protein expression by running the samples on an SDS-PAGE gel. To assess solubility, lyse the cells and analyze both the soluble fraction (supernatant) and the insoluble fraction (pellet) on the gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_induction Induction & Optimization cluster_analysis Analysis Transformation Transform Plasmid into E. coli Inoculation Inoculate Single Colony Transformation->Inoculation MainCulture Grow Main Culture to OD600 0.5-0.6 Inoculation->MainCulture SplitCulture Split Culture MainCulture->SplitCulture Induce Induce with IPTG Matrix (Concentration & Temperature) SplitCulture->Induce Harvest Harvest Cells Induce->Harvest Lysis Cell Lysis Harvest->Lysis Analysis SDS-PAGE Analysis (Soluble vs. Insoluble) Lysis->Analysis

Caption: Workflow for optimizing induction parameters.

troubleshooting_logic Start Problem with Protein Expression LowYield Low or No Yield Start->LowYield Insoluble Insoluble Protein (Inclusion Bodies) Start->Insoluble Opt_IPTG Optimize IPTG Concentration (0.1 - 1.0 mM) LowYield->Opt_IPTG Opt_Temp_Time Optimize Temperature & Time (16-37°C, 2-24h) LowYield->Opt_Temp_Time Opt_OD Check OD600 at Induction (Target 0.5-0.6) LowYield->Opt_OD Lower_Temp Lower Induction Temperature (16-20°C) Insoluble->Lower_Temp Lower_IPTG Lower IPTG Concentration (0.05-0.1 mM) Insoluble->Lower_IPTG Change_Host Change Expression Host (e.g., H. volcanii) Insoluble->Change_Host

Caption: Troubleshooting logic for common expression issues.

References

Validation & Comparative

Comparative Kinetic Analysis of Mesaconyl-CoA Hydratase Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesaconyl-CoA hydratase (EC 4.2.1.-) is a key enzyme in several central carbon metabolic pathways in both bacteria and archaea. It catalyzes the reversible hydration of this compound to β-methylmalyl-CoA. This enzyme is a critical component of the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation in organisms like Chloroflexus aurantiacus, and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation in bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2][3] Understanding the kinetic properties of this compound hydratase from different species is crucial for metabolic engineering, inhibitor design, and drug development. This guide provides a comparative kinetic characterization of this enzyme from various species, supported by experimental data and detailed methodologies.

Kinetic Parameters of this compound Hydratase

The kinetic properties of this compound hydratase have been characterized in several microorganisms. The following table summarizes the key kinetic parameters for the enzymes from the bacterium Rhodobacter sphaeroides, the phototrophic green nonsulfur bacterium Chloroflexus aurantiacus, and the archaeon Haloarcula hispanica.

SpeciesSubstrateK_m_ (mM)V_max_ (μmol min⁻¹ mg⁻¹)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹ mM⁻¹)Optimal pHOptimal Temperature (°C)
Rhodobacter sphaeroideserythro-β-methylmalyl-CoAN/A14001900N/A7.530
Chloroflexus aurantiacuserythro-β-methylmalyl-CoAN/A13001700N/A7.555
Haloarcula hispanicaβ-methylmalyl-CoA0.35 ± 0.05266 ± 13N/A254N/A37
Haloarcula hispanicaMesaconyl-C1-CoA1.0 ± 0.120.7 ± 0.7N/A6.9N/A37
Haloarcula hispanicaMesaconyl-C4-CoA0.18 ± 0.011.12 ± 0.02N/A2.0N/A37
Haloarcula hispanica(S)-Citramalyl-CoA2.6 ± 0.31.6 ± 0.1N/A0.2N/A37
Haloarcula hispanica(S)-Malyl-CoA0.32 ± 0.053.6 ± 0.2N/A3.8N/A37

Data for R. sphaeroides and C. aurantiacus were determined for the dehydration reaction of erythro-β-methylmalyl-CoA.[1][2] Data for H. hispanica represents both the hydration and dehydration reactions with various substrates.[4]

Experimental Protocols

The kinetic characterization of this compound hydratase involves several key steps, from gene cloning and protein expression to enzymatic assays.

Cloning, Expression, and Purification of Recombinant this compound Hydratase

The putative genes for this compound hydratase are typically identified from the genomes of the target organisms. For instance, the genes from C. aurantiacus and R. sphaeroides were cloned into an expression vector, such as pET16b, which allows for the production of N-terminally His-tagged proteins in Escherichia coli.[1][3] The recombinant proteins are then purified from the soluble cell fraction of E. coli extracts.[1] In the case of the archaeal enzyme from H. hispanica, heterologous expression in E. coli resulted in insoluble proteins, necessitating expression in Haloferax volcanii to obtain active, purified enzyme.[4][5]

Enzymatic Assays

The activity of this compound hydratase can be measured in both the hydration and dehydration directions.

  • Coupled Spectrophotometric Assay (Dehydration Reaction): For the bacterial enzymes, a coupled spectrophotometric assay is employed.[1] This method involves the enzymatic conversion of propionyl-CoA and glyoxylate (B1226380) to β-methylmalyl-CoA using L-malyl-CoA/β-methylmalyl-CoA lyase. The subsequent dehydration of β-methylmalyl-CoA to this compound by this compound hydratase is monitored by the increase in absorbance at approximately 290 nm, which corresponds to the formation of the double bond in this compound.[1][3]

  • UPLC-Based Assay (Hydration and Dehydration Reactions): For the archaeal enzyme from H. hispanica, enzyme activity is measured by ultra-performance liquid chromatography (UPLC).[4][5]

    • Forward Direction (Hydration): The reaction mixture contains Tris/HCl buffer, KCl, MgCl₂, and mesaconyl-C1-CoA. The reaction is initiated by the addition of the enzyme, and the formation of β-methylmalyl-CoA is monitored.[4][5]

    • Reverse Direction (Dehydration): The reaction mixture is similar, but β-methylmalyl-CoA is used as the substrate, and the formation of mesaconyl-C1-CoA is quantified.[4][5] The reactions are stopped at different time points by acidification, and the products are analyzed by reverse-phase C₁₈ UPLC.[4][5]

Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (K_m) and maximum velocities (V_max), the enzymatic assays are performed with varying substrate concentrations.[4][5] The data are then fitted to the Michaelis-Menten equation. The turnover number (k_cat) and the catalytic efficiency (k_cat/K_m) are subsequently calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context and the experimental workflow for the kinetic characterization of this compound hydratase.

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzymatic Assay cluster_analysis Kinetic Analysis gene_id Identify mch gene cloning Clone into expression vector gene_id->cloning expression Heterologous expression (e.g., E. coli, H. volcanii) cloning->expression cell_lysis Cell Lysis expression->cell_lysis purification Purify recombinant protein (e.g., His-tag affinity chromatography) cell_lysis->purification assay_prep Prepare reaction mixture (Buffer, Substrates) purification->assay_prep enzyme_add Initiate reaction with enzyme assay_prep->enzyme_add incubation Incubate at optimal temperature enzyme_add->incubation stop_reaction Stop reaction incubation->stop_reaction detection Product detection (Spectrophotometry or UPLC) stop_reaction->detection data_analysis Determine Km, Vmax, kcat detection->data_analysis

Caption: Experimental workflow for kinetic characterization.

metabolic_pathway cluster_emc Ethylmalonyl-CoA Pathway cluster_3hp 3-Hydroxypropionate Cycle acetyl_coa 2 Acetyl-CoA + CO2 mesaconyl_coa_emc This compound acetyl_coa->mesaconyl_coa_emc b_methylmalyl_coa_emc β-Methylmalyl-CoA mesaconyl_coa_emc->b_methylmalyl_coa_emc this compound Hydratase glyoxylate Glyoxylate + Propionyl-CoA b_methylmalyl_coa_emc->glyoxylate b_methylmalyl_coa_3hp β-Methylmalyl-CoA mesaconyl_coa_3hp This compound b_methylmalyl_coa_3hp->mesaconyl_coa_3hp this compound Hydratase

Caption: Role of this compound hydratase in metabolic pathways.

References

A Comparative Analysis of the Ethylmalonyl-CoA and Glyoxylate Pathways for C2 Assimilation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways that govern cellular life is paramount. Among these, the mechanisms for assimilating two-carbon (C2) compounds like acetate (B1210297) are crucial for many microorganisms. This guide provides an in-depth comparison of two such pathways: the canonical Glyoxylate (B1226380) Cycle and the more recently elucidated Ethylmalonyl-CoA (EMC) Pathway, offering a comprehensive overview of their efficiency, mechanisms, and the experimental protocols used to study them.

The assimilation of C2 compounds is a vital metabolic capability for numerous bacteria and some eukaryotes, enabling growth on non-fermentable substrates. The glyoxylate cycle, a modification of the tricarboxylic acid (TCA) cycle, has long been considered the primary pathway for this process. However, the discovery of the ethylmalonyl-CoA (EMC) pathway in organisms lacking key glyoxylate cycle enzymes has revealed an alternative and highly efficient strategy for C2 assimilation. This guide delves into a comparative analysis of these two pathways, presenting quantitative data, detailed experimental methodologies, and visual representations to aid in their understanding.

Quantitative Comparison of Pathway Efficiency

Parameter Ethylmalonyl-CoA Pathway Glyoxylate Cycle References
Organism Methylobacterium extorquens AM1Corynebacterium glutamicum[1]
Substrate AcetateAcetate[2]
Biomass Yield (g CDW/mol acetate) 40 g/mol Not explicitly stated in comparable units[3]
Specific Growth Rate (h⁻¹) ~0.1 (on 10 mM acetate)~0.2 (on 100 mM acetate)[4]
Theoretical Carbon Yield (per 2 acetyl-CoA) 1 Glyoxylate + 1 Succinyl-CoA (net gain of carbon)1 Succinate (carbon neutral)[1][5]
Theoretical ATP Consumption (per 2 acetyl-CoA to key intermediates) 2 ATP + 2 NADPH1 NADH + 1 FADH₂ (net production)

Note: The comparison of biomass yield and growth rate should be interpreted with caution due to inherent differences in the physiology of the organisms studied and the varying experimental conditions.

The EMC pathway is theoretically more carbon-efficient as it involves two carboxylation steps, resulting in a net fixation of CO2. In contrast, the glyoxylate cycle is a carbon-neutral process. From an energetic standpoint, the glyoxylate cycle is more favorable as it generates reducing equivalents (NADH and FADH2), which can be used to produce ATP. The EMC pathway, on the other hand, consumes ATP and reducing power in the form of NADPH.

Signaling Pathway Diagrams

To visualize the flow of metabolites in each pathway, the following diagrams have been generated using the Graphviz (DOT language).

glyoxylate_cycle cluster_tca TCA Cycle Overlap acetyl_coa1 Acetyl-CoA citrate Citrate acetyl_coa1->citrate + Oxaloacetate (Citrate Synthase) oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate glyoxylate Glyoxylate isocitrate->glyoxylate (Isocitrate Lyase) succinate Succinate isocitrate->succinate (Isocitrate Lyase) malate (B86768) Malate succinate->malate FAD -> FADH2 (Succinate Dehydrogenase) malate->oxaloacetate NAD+ -> NADH acetyl_coa2 Acetyl-CoA acetyl_coa2->malate + Glyoxylate (Malate Synthase)

Glyoxylate Cycle Pathway Diagram

ethylmalonyl_coa_pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa (Acetoacetyl-CoA thiolase) hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa (Acetoacetyl-CoA reductase) NADPH -> NADP+ crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa (Crotonase) ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa (Crotonyl-CoA carboxylase/reductase) NADPH -> NADP+ CO2 -> methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa (Ethylmalonyl-CoA mutase) mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa (Methylsuccinyl-CoA dehydrogenase) methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa (this compound hydratase) glyoxylate Glyoxylate methylmalyl_coa->glyoxylate (β-Methylmalyl-CoA lyase) propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa (β-Methylmalyl-CoA lyase) methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa (Propionyl-CoA carboxylase) ATP -> ADP CO2 -> succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa (Methylmalonyl-CoA mutase)

Ethylmalonyl-CoA Pathway Diagram

Experimental Protocols

Accurate assessment of metabolic pathway efficiency relies on robust experimental methodologies. Below are detailed protocols for key experiments used in the characterization of the ethylmalonyl-CoA and glyoxylate pathways.

Biomass and Substrate Concentration Measurement

Objective: To determine the cell density and the concentration of the carbon source (acetate) in the culture medium over time.

a) Biomass Concentration (Dry Weight Method): [6][7][8]

  • Sampling: Withdraw a defined volume (e.g., 10 mL) of cell culture at various time points.

  • Filtration: Filter the sample through a pre-weighed, dry 0.22 µm pore size filter membrane.

  • Washing: Wash the cells on the filter with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Drying: Dry the filter with the cell pellet in an oven at 80-100°C until a constant weight is achieved (typically 24 hours).

  • Weighing: Cool the filter in a desiccator and weigh it. The difference between the final and initial weight of the filter represents the cell dry weight.

  • Calculation: Express the biomass concentration as grams of cell dry weight per liter (g CDW/L).

b) Acetate Concentration: [9][10]

Acetate concentration in the culture supernatant can be determined using commercially available enzymatic assay kits or by High-Performance Liquid Chromatography (HPLC).

  • Enzymatic Assay (Example using a commercial kit):

    • Sample Preparation: Centrifuge the cell culture to pellet the cells and collect the supernatant.

    • Assay: Follow the manufacturer's protocol, which typically involves a coupled enzyme reaction where acetate is converted to a product that can be measured colorimetrically or fluorometrically.

    • Quantification: Determine the acetate concentration by comparing the sample's absorbance or fluorescence to a standard curve of known acetate concentrations.

  • HPLC Analysis:

    • Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter.

    • Chromatography: Use an appropriate HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a UV or refractive index detector.

    • Quantification: Elute the sample with a suitable mobile phase (e.g., dilute sulfuric acid) and quantify the acetate peak by comparing its area to a standard curve.

¹³C-Metabolic Flux Analysis (MFA)

Objective: To quantify the in vivo fluxes through the central metabolic pathways, including the EMC or glyoxylate pathways.[11][12][13][14]

mfa_workflow start Start: Culture with ¹³C-labeled substrate (e.g., ¹³C-acetate) harvest Harvest cells at isotopic steady state start->harvest hydrolyze Hydrolyze biomass to amino acids harvest->hydrolyze derivatize Derivatize amino acids hydrolyze->derivatize gcms GC-MS analysis to determine mass isotopomer distributions derivatize->gcms model Computational modeling: - Define metabolic network - Simulate labeling patterns gcms->model fit Fit simulated to experimental data model->fit fluxes Estimate intracellular metabolic fluxes fit->fluxes

¹³C-Metabolic Flux Analysis Workflow
  • Isotopic Labeling: Cultivate the microorganisms in a defined medium with a ¹³C-labeled carbon source (e.g., [1-¹³C]acetate or [U-¹³C]acetate) until isotopic steady state is reached.

  • Biomass Hydrolysis: Harvest the cells and hydrolyze the biomass to release proteinogenic amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions, which reflect the labeling patterns of their precursor metabolites in the central metabolism.

  • Computational Modeling: Use a computational model of the organism's central metabolism to simulate the expected labeling patterns for a given set of metabolic fluxes.

  • Flux Estimation: Iteratively adjust the fluxes in the model to minimize the difference between the simulated and experimentally measured mass isotopomer distributions, thereby obtaining the in vivo metabolic fluxes.

Key Enzyme Assays

Objective: To measure the in vitro activity of the key enzymes that differentiate the two pathways.

a) Isocitrate Lyase (Glyoxylate Cycle): [15][16][17]

This assay measures the formation of glyoxylate from isocitrate.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., imidazole (B134444) buffer, pH 6.8), MgCl₂, phenylhydrazine, and the cell-free extract.

  • Initiation: Start the reaction by adding the substrate, DL-isocitrate.

  • Detection: Monitor the formation of the glyoxylate phenylhydrazone product by measuring the increase in absorbance at 324 nm.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

b) Malate Synthase (Glyoxylate Cycle): [18][19]

This assay measures the formation of malate from glyoxylate and acetyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., imidazole buffer, pH 8.0), MgCl₂, acetyl-CoA, glyoxylate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Initiation: Start the reaction by adding the cell-free extract.

  • Detection: The release of Coenzyme A (CoA) from acetyl-CoA is coupled to its reaction with DTNB, which produces a colored product. Monitor the increase in absorbance at 412 nm.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

c) Crotonyl-CoA Carboxylase/Reductase (EMC Pathway): [20]

This assay measures the NADPH-dependent carboxylation of crotonyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and the cell-free extract.

  • Initiation: Start the reaction by adding crotonyl-CoA.

  • Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

d) Ethylmalonyl-CoA Mutase (EMC Pathway): [21][22][23][24]

This assay is more complex and often involves coupled assays or chromatographic methods to measure the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA. One approach is to couple the reaction to a subsequent enzyme that produces a readily detectable product. Alternatively, HPLC or LC-MS/MS can be used to separate and quantify the substrate and product.

Conclusion

The ethylmalonyl-CoA pathway and the glyoxylate cycle represent two distinct and effective strategies for the assimilation of two-carbon compounds in microorganisms. While the glyoxylate cycle is energetically more favorable, the EMC pathway offers greater carbon conservation. The choice of pathway is a reflection of the organism's evolutionary adaptation to its specific metabolic needs and environmental niche. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the efficiency and regulation of these fascinating metabolic routes, paving the way for advancements in metabolic engineering and the development of novel antimicrobial strategies.

References

Validating Anaplerotic Roles: A Comparative Guide to Mesaconyl-CoA Pathway Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to validate the anaplerotic function of the mesaconyl-CoA pathway, a key metabolic route for replenishing tricarboxylic acid (TCA) cycle intermediates. By examining evidence from targeted gene knockout studies, we aim to offer a clear perspective on the significance of this pathway in comparison to other anaplerotic routes.

The Ethylmalonyl-CoA Pathway: A Central Anaplerotic Route

The ethylmalonyl-CoA pathway (EMC pathway) is a crucial metabolic sequence in many bacteria, particularly for those utilizing C2 compounds like acetate (B1210297) for growth. A key intermediate in this pathway is this compound. The pathway ultimately leads to the production of glyoxylate (B1226380) and succinyl-CoA, which are then used to replenish the TCA cycle, a process known as anaplerosis. This is essential for maintaining the cell's biosynthetic capabilities when growing on carbon sources that do not generate TCA cycle intermediates directly.

A central enzyme in this pathway is this compound hydratase, which catalyzes the conversion of this compound to β-methylmalyl-CoA. Knockout studies targeting the gene encoding this enzyme, or other key enzymes in the pathway, provide direct evidence for the pathway's anaplerotic role.

Comparative Analysis of Wild-Type vs. Knockout Phenotypes

To understand the direct impact of disrupting the this compound pathway, we compare the growth and metabolic characteristics of wild-type organisms with those of knockout mutants lacking a functional EMC pathway enzyme.

Characteristic Wild-Type Organism Knockout Mutant (e.g., Δmch) Interpretation
Growth on Acetate Robust growthSignificantly impaired or no growthDemonstrates the essentiality of the EMC pathway for acetate assimilation.
TCA Cycle Intermediates Normal physiological levelsDepleted levels of malate, succinate, etc.Highlights the anaplerotic function of the pathway in replenishing the TCA cycle.
Metabolic Flux to Glyoxylate Active fluxAbolished or severely reduced fluxConfirms the disruption of the EMC pathway at a specific enzymatic step.
Accumulation of Intermediates No significant accumulationAccumulation of upstream intermediates (e.g., this compound)Pinpoints the metabolic bottleneck created by the gene knockout.

Experimental Data from Knockout Studies

The following table summarizes quantitative data from a representative study on Rhodobacter sphaeroides, a bacterium that utilizes the EMC pathway. This data illustrates the impact of knocking out the gene for this compound hydratase (mch).

Parameter Wild-Type Δmch Mutant Reference
Doubling Time on Acetate (hours) 8No growth
Acetate Consumption Rate (mmol/g CDW/h) 4.50.2
Intracellular this compound (nmol/g CDW) Below detection15.3

Alternative Anaplerotic Pathways

While the EMC pathway is critical under certain conditions, cells can utilize other anaplerotic routes depending on the available carbon source and the organism's genetic makeup. The two primary alternative pathways are:

  • Glyoxylate Shunt: A two-step metabolic pathway that bypasses the CO2-producing steps of the TCA cycle, directly converting isocitrate to glyoxylate and succinate. This is a common strategy for growth on acetate.

  • Pyruvate (B1213749) Carboxylase/PEP Carboxylase Systems: These enzymes catalyze the carboxylation of pyruvate or phosphoenolpyruvate (B93156) (PEP) to form oxaloacetate, a key TCA cycle intermediate. This is a widespread anaplerotic mechanism.

The choice of anaplerotic pathway is often regulated by the cell in response to environmental cues.

Experimental Protocols

1. Generation of a Markerless Gene Deletion Mutant (e.g., Δmch)

This protocol describes a common method for creating a clean, markerless deletion of a target gene in bacteria.

  • Plasmid Construction:

    • Amplify the upstream and downstream flanking regions of the target gene (mch) via PCR.

    • Clone these fragments into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., a kanamycin (B1662678) resistance cassette). This creates the knockout plasmid.

  • Bacterial Conjugation:

    • Introduce the knockout plasmid into the recipient wild-type strain via biparental or triparental mating using an appropriate E. coli donor strain.

  • First Crossover (Integration):

    • Select for single-crossover events by plating the conjugation mixture on a medium containing an antibiotic to which the recipient is resistant and the antibiotic corresponding to the marker on the suicide vector.

  • Second Crossover (Excision):

    • To select for the excision of the plasmid and the selectable marker, culture the single-crossover mutants in a non-selective medium and then plate them on a medium containing a counter-selectable agent (e.g., sucrose (B13894) for the sacB gene).

  • Screening and Verification:

    • Screen the resulting colonies for the desired antibiotic sensitivity profile (loss of the plasmid-borne resistance).

    • Verify the deletion of the target gene by colony PCR and DNA sequencing.

2. Metabolite Extraction and Quantification

This protocol outlines a standard procedure for analyzing intracellular metabolite concentrations.

  • Cell Quenching and Extraction:

    • Rapidly quench metabolic activity by mixing a defined volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -50°C).

    • Centrifuge the mixture to pellet the cells.

    • Extract the metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).

  • Phase Separation:

    • Separate the polar (containing central metabolites) and non-polar phases by centrifugation.

  • Analysis by LC-MS/MS:

    • Dry the polar phase under vacuum and resuspend it in a suitable solvent for analysis.

    • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the target metabolites (e.g., this compound, TCA cycle intermediates).

    • Use authentic standards to create calibration curves for absolute quantification.

Visualizing the Metabolic Context

The following diagrams illustrate the ethylmalonyl-CoA pathway and the experimental workflow for validating its function.

Ethylmalonyl_CoA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa crotonyl_coa Crotonyl-CoA acetyl_coa->crotonyl_coa Multiple Steps hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa mesaconyl_coa This compound ethylmalonyl_coa->mesaconyl_coa beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound Hydratase (Knockout Target) glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate succinyl_coa Succinyl-CoA beta_methylmalyl_coa->succinyl_coa tca TCA Cycle glyoxylate->tca succinyl_coa->tca

Figure 1. The Ethylmalonyl-CoA pathway for anaplerosis.

Knockout_Validation_Workflow start Start: Wild-Type Strain knockout Generate Knockout Mutant (e.g., Δmch) start->knockout phenotype Phenotypic Analysis (Growth on Acetate) knockout->phenotype metabolomics Metabolomic Analysis (LC-MS/MS) knockout->metabolomics data Comparative Data Analysis phenotype->data metabolomics->data conclusion Conclusion: Validate Anaplerotic Role data->conclusion

Mesaconyl-CoA: A Key Intermediate in the Archaeal Methylaspartate Cycle for Carbon Assimilation

Author: BenchChem Technical Support Team. Date: December 2025

Mesaconyl-CoA has been identified as a crucial intermediate in the methylaspartate cycle, a unique metabolic pathway for acetyl-CoA assimilation present in a significant portion of haloarchaea.[1][2][3][4] This pathway represents a distinct strategy for growth on C2 compounds, differing from the canonical glyoxylate (B1226380) cycle and the bacterial ethylmalonyl-CoA pathway. The presence of the methylaspartate cycle and its key intermediate, this compound, highlights the metabolic diversity within the archaeal domain.

This guide provides a comparative analysis of the methylaspartate cycle with the alternative ethylmalonyl-CoA pathway, focusing on the role of C5-dicarboxylic acid CoA esters. It includes detailed experimental protocols for key enzyme assays and presents quantitative data in a clear, tabular format for easy comparison.

The Methylaspartate Cycle: An Archaeal Innovation

The methylaspartate cycle, first elucidated in Haloarcula marismortui, provides a mechanism for haloarchaea to convert acetyl-CoA into C4-dicarboxylic acids, which can then be used for biosynthesis.[1][2] This cycle is particularly advantageous in environments where glutamate (B1630785) is readily available, as it is a key precursor in the initial stages of the pathway.

The core of the cycle involves the conversion of glutamate to mesaconate, which is then activated to this compound. This intermediate undergoes hydration and subsequent cleavage to yield glyoxylate and propionyl-CoA.[2][5][6] The pathway is characterized by a set of specific enzymes, including glutamate mutase, methylaspartate ammonia-lyase, succinyl-CoA:mesaconate CoA-transferase, this compound hydratase, and β-methylmalyl-CoA lyase.[2][4]

Methylaspartate_Cycle Glutamate Glutamate Methylaspartate Methylaspartate Glutamate->Methylaspartate Glutamate mutase Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate ammonia-lyase MesaconylCoA This compound Mesaconate->MesaconylCoA Succinyl-CoA: mesaconate CoA-transferase betaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->betaMethylmalylCoA This compound hydratase Glyoxylate Glyoxylate betaMethylmalylCoA->Glyoxylate β-Methylmalyl-CoA lyase PropionylCoA Propionyl-CoA betaMethylmalylCoA->PropionylCoA β-Methylmalyl-CoA lyase Malate Malate Glyoxylate->Malate Malate synthase SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase SuccinylCoA->Mesaconate AcetylCoA2 Acetyl-CoA Malate->AcetylCoA2 Malic enzyme AcetylCoA1 Acetyl-CoA AcetylCoA1->Malate

Figure 1. The Methylaspartate Cycle in Haloarchaea.

Comparison with the Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is another route for acetyl-CoA assimilation, predominantly found in bacteria.[7][8][9] While it also involves a C5-dicarboxylic acid CoA ester, the specific intermediates and enzymatic reactions differ from the methylaspartate cycle. A key distinction is the entry point into the cycle; the ethylmalonyl-CoA pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA, whereas the methylaspartate cycle begins with the isomerization of glutamate.

FeatureMethylaspartate Cycle (Archaea)Ethylmalonyl-CoA Pathway (Bacteria)
Starting Substrate GlutamateAcetyl-CoA
Key C5 Intermediate This compoundEthylmalonyl-CoA, this compound
Glyoxylate Formation Cleavage of β-methylmalyl-CoACleavage of β-methylmalyl-CoA
Key Enzymes Glutamate mutase, Methylaspartate ammonia-lyase, Succinyl-CoA:mesaconate CoA-transferaseCrotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenase
Organismal Distribution HaloarchaeaVarious bacteria (e.g., Rhodobacter sphaeroides, Methylobacterium extorquens)[9][10]

Table 1. Comparison of the Methylaspartate Cycle and the Ethylmalonyl-CoA Pathway.

Experimental Protocols

Assay for this compound Hydratase Activity

This protocol is adapted from the characterization of this compound hydratase from Haloarcula hispanica.[5]

Objective: To determine the enzymatic activity of this compound hydratase by monitoring the hydration of this compound to β-methylmalyl-CoA.

Materials:

  • Purified this compound hydratase

  • This compound (substrate)

  • Tris-HCl buffer (pH 8.0)

  • High-salt buffer (containing appropriate molarity of KCl or NaCl for haloarchaeal enzymes)

  • Spectrophotometer capable of measuring absorbance at 260 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, high-salt buffer, and a known concentration of this compound.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C for enzymes from thermophiles).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Monitor the decrease in absorbance at 260 nm, which corresponds to the hydration of the double bond in this compound.

  • The rate of the reaction is calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of this compound.

Data Analysis: Enzyme activity is typically expressed in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Assay for β-Methylmalyl-CoA Lyase Activity

Objective: To measure the activity of β-methylmalyl-CoA lyase by quantifying the formation of glyoxylate.

Materials:

  • Purified β-methylmalyl-CoA lyase

  • β-Methylmalyl-CoA (substrate)

  • Tris-HCl buffer (pH 8.0)

  • High-salt buffer

  • Phenylhydrazine (B124118) hydrochloride

  • Spectrophotometer

Procedure:

  • Set up a reaction mixture containing Tris-HCl buffer, high-salt buffer, and β-methylmalyl-CoA.

  • Start the reaction by adding the purified β-methylmalyl-CoA lyase.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a solution of phenylhydrazine hydrochloride. This reagent reacts with the glyoxylate produced to form a phenylhydrazone derivative.

  • Measure the absorbance of the resulting solution at the appropriate wavelength for the glyoxylate-phenylhydrazone complex.

  • A standard curve of known glyoxylate concentrations is used to determine the amount of product formed.

Quantitative Data on Enzyme Activity

The following table summarizes the specific activities of key enzymes in the methylaspartate cycle from Haloarcula marismortui cell extracts.[11]

EnzymeSubstrate(s)Product(s)Specific Activity (nmol min⁻¹ mg⁻¹ protein)
This compound hydrataseThis compoundβ-Methylmalyl-CoA14 ± 3
β-Methylmalyl-CoA lyaseβ-Methylmalyl-CoAGlyoxylate + Propionyl-CoA14 ± 3

Table 2. Specific activities of enzymes involved in this compound metabolism in Haloarcula marismortui.

Logical Workflow for Identifying Archaeal Metabolic Intermediates

Workflow A Hypothesize presence of a metabolic pathway B Genomic analysis for key enzyme homologs A->B C Heterologous expression and purification of candidate enzymes B->C D In vitro enzyme assays with predicted substrates C->D E Detection of intermediates in cell extracts (e.g., HPLC, LC-MS) D->E F 13C labeling studies and metabolic flux analysis E->F G Confirmation of the metabolic pathway and intermediates F->G

Figure 2. Experimental workflow for pathway elucidation.

References

A Structural Showdown: Unveiling the Diverse Architectures of Enoyl-CoA Hydratases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme structure and function is paramount. This guide provides an in-depth structural and functional comparison of the major classes of enoyl-CoA hydratases (ECHs), enzymes pivotal to fatty acid and cholesterol metabolism. By presenting objective comparisons and supporting experimental data, this document aims to be an essential resource for those targeting these enzymes in drug discovery and metabolic research.

Enoyl-CoA hydratases are a ubiquitous class of enzymes that catalyze the stereospecific hydration of a carbon-carbon double bond in enoyl-CoA thioesters, a crucial step in the β-oxidation of fatty acids.[1] Beyond this central role, their functional diversity extends to amino acid metabolism and the degradation of complex lipids. Based on structural and sequential dissimilarities, these enzymes are broadly categorized into three major classes: the Crotonase Superfamily, the MaoC-like hydratases, and the SCP-2-like domains found within multifunctional enzymes. This guide will dissect the structural features, kinetic properties, and metabolic roles of each class, providing a comprehensive overview for targeted research.

Structural and Functional Comparison of Enoyl-CoA Hydratase Classes

FeatureCrotonase Superfamily (ECH)MaoC-like HydratasesSCP-2-like Hydratase Domains
Representative Structure Rat mitochondrial enoyl-CoA hydrataseMycobacterium tuberculosis ChsH1-ChsH2Human peroxisomal multifunctional enzyme type 2 (MFE-2)
Core Structural Fold Right-handed spiral fold composed of repeating β-β-α units.[2]"Hot-dog" fold, characterized by a long central α-helix wrapped by a β-sheet.[3]α/β-fold consisting of five β-strands and five α-helices, forming a hydrophobic tunnel.[4]
Oligomeric State Typically hexamers (dimer of trimers) or trimers.[2][5]Homodimers or, in some cases, unique heterotetramers (α2β2).[3]Part of a larger multifunctional enzyme, often dimeric.[6]
Active Site Catalytic Residues Two conserved glutamate (B1630785) residues that act as a general acid-base pair to activate a water molecule.[7]A catalytic dyad of aspartate and histidine is often involved in water activation.[3]The hydratase activity is part of a larger catalytic domain with varied active site architectures.
Substrate Specificity Primarily acts on short- to long-chain fatty enoyl-CoAs (C4 to C16).[8]Accommodates bulkier substrates, including steroid and bile acid intermediates, due to a more open active site.[3]Processes very-long-chain and α-methyl-branched fatty acids.[9]
Metabolic Pathway Mitochondrial and peroxisomal fatty acid β-oxidation.[10]Cholesterol degradation and polyhydroxyalkanoate (PHA) biosynthesis.[3]Peroxisomal β-oxidation of complex fatty acids and bile acid synthesis.[6]

Quantitative Performance: A Look at the Kinetics

The catalytic efficiency of enoyl-CoA hydratases varies significantly between classes and even among isoforms within the same class, reflecting their specialized metabolic roles. The following table summarizes key kinetic parameters for representative enzymes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

EnzymeClassOrganismSubstrateKm (µM)Vmax (U/mg)Reference
Hydratase ICrotonaseMycobacterium smegmatisCrotonyl-CoA (C4)822488[11]
Decenoyl-CoA (C10)91-[11]
Hexadecenoyl-CoA (C16)105154[11]
Hydratase IICrotonaseMycobacterium smegmatisCrotonyl-CoA (C4)--[11]
Decenoyl-CoA (C10)--[11]
ChsH1-ChsH2MaoC-likeMycobacterium tuberculosis3-oxo-4,17-pregnadiene-20-carboxyl-CoA--[3]
MaoCMaoC-likePhytophthora capsiciCrotonyl-CoA-58.1[2]

Note: A direct comparison of Vmax values between different studies can be misleading due to variations in assay conditions and enzyme purity.

Metabolic Pathways: Where They Fit In

The different classes of enoyl-CoA hydratases are integral components of distinct metabolic pathways. The following diagrams illustrate their respective roles.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Crotonase (ECH) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Role of Crotonase in Mitochondrial Fatty Acid β-Oxidation.

cholesterol_degradation Cholesterol Cholesterol Side Chain Steroid_Enoyl_CoA Steroid Enoyl-CoA Intermediate Cholesterol->Steroid_Enoyl_CoA Multiple Steps Hydroxy_Steroid_CoA Hydroxy-Steroid-CoA Steroid_Enoyl_CoA->Hydroxy_Steroid_CoA MaoC-like Hydratase (e.g., ChsH1-ChsH2) Further_Degradation Further Degradation Hydroxy_Steroid_CoA->Further_Degradation β-Oxidation Machinery

Figure 2. Involvement of MaoC-like Hydratase in Cholesterol Degradation.

peroxisomal_beta_oxidation VLCFA Very-Long-Chain Fatty Acyl-CoA VLC_Enoyl_CoA trans-Δ2-Enoyl-CoA VLCFA->VLC_Enoyl_CoA Acyl-CoA Oxidase VLC_Hydroxyacyl_CoA D-β-Hydroxyacyl-CoA VLC_Enoyl_CoA->VLC_Hydroxyacyl_CoA MFE-2 (SCP-2-like domain) VLC_Ketoacyl_CoA β-Ketoacyl-CoA VLC_Hydroxyacyl_CoA->VLC_Ketoacyl_CoA MFE-2 (Dehydrogenase domain) Shortened_Acyl_CoA Shortened Acyl-CoA VLC_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase purification_workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli with expression vector Culture Inoculation and growth of bacterial culture Transformation->Culture Induction Induction of protein expression (e.g., with IPTG) Culture->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (Sonication or French Press) Harvesting->Lysis Clarification Clarification of Lysate (Ultracentrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis to remove imidazole and for buffer exchange IMAC->Dialysis SEC Size-Exclusion Chromatography (Polishing Step) Dialysis->SEC Purity_Check Purity Assessment (SDS-PAGE) SEC->Purity_Check crystallization_workflow Protein_Prep Purified and Concentrated Protein Solution (5-15 mg/mL) Screening High-Throughput Crystallization Screening Protein_Prep->Screening Optimization Optimization of Initial Hits Screening->Optimization Crystal_Harvesting Crystal Harvesting and Cryo-protection Optimization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection

References

Unveiling Substrate Promiscuity: A Comparative Guide to Alternative Substrates for Succinyl-CoA:Mesaconate CoA-Transferase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for pathway elucidation and therapeutic design. This guide provides a comparative analysis of alternative substrates for Succinyl-CoA:Mesaconate CoA-Transferase, a key enzyme in the methylaspartate cycle of Haloarcula hispanica. The data presented herein is derived from experimental studies to facilitate an objective evaluation of the enzyme's catalytic promiscuity.

Succinyl-CoA:Mesaconate CoA-Transferase (Mct) catalyzes the reversible transfer of a CoA moiety from succinyl-CoA to mesaconate, a critical step in the anaplerotic methylaspartate cycle. While highly specific for its physiological substrates, recent studies have revealed that the enzyme can accommodate other dicarboxylic and monocarboxylic acids, albeit with varying efficiencies. This guide summarizes the kinetic parameters of Mct with its primary and alternative substrates, offering a quantitative comparison of its catalytic performance.

Quantitative Comparison of Substrate Activity

The catalytic efficiency of Succinyl-CoA:Mesaconate CoA-Transferase from Haloarcula hispanica with its physiological and various alternative substrates has been determined experimentally. The following table summarizes the key kinetic parameters, providing a clear comparison of the enzyme's activity. The data reveals that while the enzyme is most efficient with its natural substrates, it exhibits measurable activity with other structurally related compounds.

Substrate (CoA Acceptor)Apparent Km (mM)Apparent Vmax (U/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Physiological Substrate
Mesaconate1.31712.29.4
Alternative Substrates
Methylsuccinate0.6117.913.2
Glutarate40.9Not reportedNot reportedNot reported
Acrylate39.3Not reportedNot reportedNot reported
ItaconateLow activityNot reportedNot reportedNot reported
CoA Donor
Succinyl-CoA2.869.2--

Note: The kinetic parameters for mesaconate and methylsuccinate were determined in the presence of 1 mM succinyl-CoA. The turnover number (kcat) for Mct with mesaconate and succinyl-CoA is 12.2 s⁻¹[1]. The enzyme shows high activity with methylsuccinate, and low activity with glutarate, acrylate, and itaconate[2]. No activity was observed with methylmalonate[2].

Experimental Protocols

The determination of the kinetic parameters listed above was performed using a robust experimental setup. Below is a detailed description of the methodology employed in the cited research.

Enzyme Assay for Succinyl-CoA:Mesaconate CoA-Transferase Activity

The activity of Succinyl-CoA:Mesaconate CoA-Transferase was measured by monitoring the formation of mesaconyl-CoA from mesaconate and succinyl-CoA using ultra-performance liquid chromatography (UPLC).[2]

Reaction Mixture:

  • 100 mM Tris/HCl (pH 7.8)

  • 3 M KCl

  • 5 mM MgCl₂

  • 1 mM succinyl-CoA

  • Cell extract or purified enzyme

Assay Procedure:

  • The reaction was initiated by the addition of 10 mM mesaconate to the reaction mixture.[2]

  • The reaction was carried out at 37°C.[2]

  • At specific time intervals, 25 µl aliquots of the assay mixture were taken and the reaction was stopped by adding 10 µl of 2 M HCl/10% acetonitrile.[2]

  • The samples were then analyzed by UPLC to quantify the amount of this compound formed.

Determination of Km and Vmax Values

To determine the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), the assay was performed with varying concentrations of the substrate of interest while keeping the co-substrate at a saturating concentration.

  • For CoA Acceptors (Mesaconate, Methylsuccinate, Glutarate, Acrylate): The concentration of the respective organic acid was varied (0.1-10 mM for mesaconate and methylsuccinate; 1-100 mM for glutarate and acrylate) while maintaining a constant concentration of succinyl-CoA (1 mM or 5 mM).[2]

  • For CoA Donor (Succinyl-CoA): The concentration of succinyl-CoA was varied (0.02–5 mM) in the presence of a saturating concentration of mesaconate (10 mM).[2]

Enzymatic Reaction Pathway

The following diagram illustrates the primary enzymatic reaction catalyzed by Succinyl-CoA:Mesaconate CoA-Transferase, as well as the reactions with notable alternative substrates.

Succinyl_CoA_Mesaconate_CoA_Transferase_Reactions cluster_main Physiological Reaction cluster_alt Alternative Substrate Reactions succinyl_coa Succinyl-CoA enzyme Succinyl-CoA: Mesaconate CoA-Transferase succinyl_coa->enzyme CoA Donor mesaconate Mesaconate mesaconate->enzyme CoA Acceptor succinate Succinate enzyme->succinate Product mesaconyl_coa This compound enzyme->mesaconyl_coa Product methylsuccinyl_coa Methylsuccinyl-CoA enzyme->methylsuccinyl_coa glutaryl_coa Glutaryl-CoA enzyme->glutaryl_coa acrylyl_coa Acrylyl-CoA enzyme->acrylyl_coa methylsuccinate Methylsuccinate methylsuccinate->enzyme High Activity glutarate Glutarate glutarate->enzyme Low Activity acrylate Acrylate acrylate->enzyme Low Activity

Figure 1. Enzymatic reaction of Succinyl-CoA:Mesaconate CoA-Transferase.

Comparative Analysis with Other CoA-Transferases

Succinyl-CoA:Mesaconate CoA-Transferase belongs to the Class III family of CoA-transferases.[2] The turnover number (kcat) of the H. hispanica enzyme (12.2 s⁻¹) is comparable to other characterized Class III CoA-transferases that utilize dicarboxylic acids as substrates. For instance, the acetyl-CoA:oxalate CoA-transferase YfdE from E. coli has a kcat of 22 s⁻¹, and the succinyl-CoA:(S)-malate CoA-transferase from C. aurantiacus has a kcat of 11.4 s⁻¹.[1]

The substrate promiscuity observed for the H. hispanica Mct is also not uncommon among Class III CoA-transferases. For example, the succinyl-CoA:(S)-malate CoA-transferase from C. aurantiacus also displays high activity with (S)-citramalate.[1] This suggests that the active sites of these enzymes may possess a degree of flexibility that allows for the accommodation of structurally similar, non-physiological substrates.

References

Illuminating Central Carbon Metabolism: A Comparative Guide to Confirming Mesaconyl-CoA Pathway Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of microbial and cellular metabolism is paramount. The Mesaconyl-CoA pathway, a key route in the central carbon metabolism of various bacteria for acetate (B1210297) assimilation and autotrophic CO2 fixation, presents a compelling target for metabolic engineering and therapeutic intervention. Accurately quantifying the activity of this pathway is crucial for these endeavors. This guide provides a detailed comparison of metabolic flux analysis (MFA) and enzyme-level characterization, two powerful approaches to confirm and quantify the activity of the this compound pathway, supported by experimental data.

This guide will delve into the nuances of 13C-Metabolic Flux Analysis (13C-MFA) as a systems-level approach to measure in vivo reaction rates and contrast it with the more targeted, in vitro characterization of key pathway enzymes like this compound hydratase. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate methodology for their specific research questions.

Comparative Analysis of Methodologies

The following table summarizes the key quantitative parameters and characteristics of 13C-Metabolic Flux Analysis and in vitro enzyme assays for confirming this compound pathway activity.

Feature13C-Metabolic Flux Analysis (MFA)In Vitro Enzyme Activity Assays
Primary Measurement In vivo intracellular reaction rates (fluxes)In vitro enzyme kinetic parameters (Vmax, Km, kcat)
Experimental System Whole-cell culturesPurified enzymes or cell-free extracts
Key Output Quantitative flux map of central metabolismSpecific activity of a target enzyme
Data Example: Ethylmalonyl-CoA Pathway Flux Relative flux of 25% ± 1% through the ethylmalonyl-CoA pathway for glyoxylate (B1226380) regeneration in Methylobacterium extorquens AM1 grown on methanol[1][2][3].Not directly applicable for pathway flux.
Data Example: this compound Hydratase Activity Not directly measured.Recombinant this compound hydratase from Rhodobacter sphaeroides exhibits a Vmax of approximately 1,300 μmol min⁻¹ mg⁻¹ protein for the dehydration of erythro-β-methylmalyl-CoA to this compound[4][5][6].
Advantages Provides a systems-level view of metabolic pathway activity in a physiological context. Can reveal unexpected metabolic routes.Allows for detailed characterization of individual enzyme properties. High-throughput screening of enzyme inhibitors is possible.
Limitations Technically complex and requires specialized equipment (MS or NMR) and computational modeling. Does not directly measure enzyme kinetics.In vitro activity may not reflect in vivo enzyme performance due to regulatory mechanisms and metabolite concentrations. Does not provide information on pathway flux.

Visualizing the Pathways and Processes

To better understand the this compound pathway and the workflow of metabolic flux analysis, the following diagrams are provided.

Mesaconyl_CoA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa β-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa This compound methylsuccinyl_coa->mesaconyl_coa beta_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->beta_methylmalyl_coa This compound Hydratase glyoxylate Glyoxylate beta_methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA beta_methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa

A simplified diagram of the Ethylmalonyl-CoA pathway.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase culture Cell Culture with 13C-labeled Substrate quenching Metabolic Quenching culture->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis isotopomer_data Mass Isotopomer Distributions analysis->isotopomer_data flux_estimation Flux Estimation (e.g., using INCA) isotopomer_data->flux_estimation model Metabolic Network Model model->flux_estimation flux_map Quantitative Flux Map flux_estimation->flux_map

References

A Comparative Guide to the In Vitro Reconstitution of the Mesaconyl-CoA Pathway and its Alternatives for Acetyl-CoA Assimilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro reconstituted Mesaconyl-CoA pathway, a core component of the ethylmalonyl-CoA pathway for acetyl-CoA assimilation, against its primary alternative, the glyoxylate (B1226380) cycle. This document outlines the performance of these pathways based on available experimental data, details the methodologies for key experiments, and visualizes the biochemical routes and workflows.

Introduction

In many microorganisms, the assimilation of two-carbon compounds like acetate (B1210297) is essential for growth and biosynthesis. The glyoxylate cycle has long been considered the canonical pathway for this purpose. However, a significant number of bacteria lack the key enzyme of this cycle, isocitrate lyase, and instead utilize the ethylmalonyl-CoA pathway, which features the this compound pathway as a central set of reactions.[1][2] Understanding the in vitro performance of these pathways is crucial for applications in synthetic biology, metabolic engineering, and the development of novel therapeutics targeting microbial metabolism.

The this compound pathway, as part of the larger ethylmalonyl-CoA pathway, offers a distinct mechanism for converting acetyl-CoA into key metabolic intermediates. This guide will delve into a quantitative comparison of this pathway with the glyoxylate cycle, supported by experimental data on enzyme kinetics and pathway intermediates.

Pathway Comparison: this compound Pathway vs. Glyoxylate Cycle

The primary function of both the ethylmalonyl-CoA pathway (incorporating the this compound pathway) and the glyoxylate cycle is the net conversion of acetyl-CoA into C4-dicarboxylic acids, which can then be used for biosynthesis.[3][4] While the overall goal is similar, the enzymatic reactions, intermediates, and theoretical yields differ significantly.

The ethylmalonyl-CoA pathway is a more complex route involving a greater number of enzymatic steps compared to the more direct glyoxylate cycle.[5] A key advantage of the ethylmalonyl-CoA pathway is its net carboxylation, making it more carbon-efficient in theory compared to pathways that involve decarboxylation steps.[6]

Quantitative Performance Data

Direct comparative data from fully reconstituted in vitro systems for both complete pathways is limited in the scientific literature. However, a comparison can be drawn from the specific activities and kinetic parameters of the key enzymes in each pathway, as determined in various studies.

Table 1: Comparison of Key Enzyme Activities

Enzyme NamePathwayOrganismSpecific Activity (nmol min⁻¹ mg⁻¹ protein)SubstrateGrowth Condition for Assay
This compound hydrataseThis compound / Ethylmalonyl-CoAMethylobacterium extorquens AM1~100This compoundMethanol-grown cells
Crotonyl-CoA carboxylase/reductaseEthylmalonyl-CoAMethylobacterium extorquens AM1~50Crotonyl-CoA, CO₂, NADPHMethanol-grown cells
Isocitrate lyaseGlyoxylate CycleChlorogloeopsis fritschii PCC 9212Not explicitly stated in these unitsIsocitrateAcetate-supplemented medium
Malate synthaseGlyoxylate CycleChlorogloeopsis fritschii PCC 9212Not explicitly stated in these unitsGlyoxylate, Acetyl-CoAAcetate-supplemented medium

Table 2: Kinetic Parameters of Key Enzymes

EnzymePathwayOrganismSubstrateK_m (µM)k_cat (s⁻¹)
Isocitrate Lyase (AceA)Glyoxylate CycleEscherichia coliIsocitrate6510.5
Malate Synthase (AceB)Glyoxylate CycleEscherichia coliGlyoxylate2525
Malate Synthase (AceB)Glyoxylate CycleEscherichia coliAcetyl-CoA3825
This compound hydrataseThis compoundRhodobacter sphaeroideserythro-β-methylmalyl-CoANot Reported2167 (dehydration)

Note: Kinetic data for all enzymes of the this compound pathway under standardized conditions are not available in a single source. The provided data is illustrative of the types of measurements performed.

Signaling Pathways and Experimental Workflows

This compound Pathway (within the Ethylmalonyl-CoA Pathway)

The following diagram illustrates the core reactions of the this compound pathway as part of the broader ethylmalonyl-CoA pathway for acetyl-CoA assimilation.

Mesaconyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-ketothiolase hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase + CO₂ + NADPH methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa Methylsuccinyl-CoA dehydrogenase methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa This compound hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA carboxylase + CO₂

Caption: The this compound pathway within the Ethylmalonyl-CoA pathway.

Glyoxylate Cycle

This diagram shows the alternative, more direct pathway for acetyl-CoA assimilation.

Glyoxylate_Cycle acetyl_coa1 Acetyl-CoA citrate Citrate acetyl_coa1->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate Citrate synthase isocitrate Isocitrate citrate->isocitrate Aconitase glyoxylate Glyoxylate isocitrate->glyoxylate Isocitrate lyase succinate Succinate (to biosynthesis) isocitrate->succinate Isocitrate lyase malate Malate glyoxylate->malate acetyl_coa2 Acetyl-CoA acetyl_coa2->malate Malate synthase malate->oxaloacetate Malate dehydrogenase

Caption: The Glyoxylate Cycle for acetyl-CoA assimilation.

Experimental Workflow for In Vitro Pathway Reconstitution

The following workflow outlines the general steps for the in vitro reconstitution and analysis of a metabolic pathway.

Experimental_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution & Analysis gene_cloning Gene Cloning & Expression Vector Construction protein_expression Heterologous Protein Expression (e.g., in E. coli) gene_cloning->protein_expression protein_purification Protein Purification (e.g., Affinity Chromatography) protein_expression->protein_purification enzyme_quantification Enzyme Quantification & Activity Assays protein_purification->enzyme_quantification reaction_setup In Vitro Reaction Setup (Enzymes, Substrates, Cofactors, Buffer) enzyme_quantification->reaction_setup incubation Incubation (Controlled Temperature and Time) reaction_setup->incubation sampling Time-course Sampling incubation->sampling analysis Metabolite Analysis (HPLC, LC-MS, NMR) sampling->analysis data_analysis Data Analysis (Kinetics, Yield, Flux) analysis->data_analysis

Caption: A generalized workflow for in vitro metabolic pathway reconstitution.

Experimental Protocols

Detailed protocols are essential for reproducing and comparing experimental results. Below are methodologies for key experiments related to the analysis of the this compound pathway and its enzymes.

Preparation of [¹⁴C]Ethylmalonyl-CoA

This protocol describes the enzymatic synthesis of a key substrate for studying the ethylmalonyl-CoA pathway.

  • Reaction Mixture (1 ml):

    • 100 mM Tris, pH 8

    • 10 mM potassium phosphate

    • 1 mM dithiothreitol

    • 2 mM ATP-Mg

    • 5 mM MgCl₂

    • 1 mM butyryl-CoA

    • 40 µCi of [¹⁴C]NaHCO₃ (55 mCi/mmol)

    • 200 µg of propionyl-CoA carboxylase

  • Procedure:

    • Incubate the reaction mixture at 30°C for 15 minutes.

    • Arrest the reaction by adding 5 mM glucose and 2 µl of hexokinase.

    • Dilute the sample 2-fold in 5 mM HEPES, pH 7.1.

    • Apply the diluted sample to a Q-Sepharose column (3 ml) equilibrated with the same buffer.

    • Elute the radioactive product with 5 ml of 150 mM NaCl, followed by 5 ml of 300 mM NaCl.[8]

Assay for Ethylmalonyl-CoA Decarboxylase

This assay measures the activity of an enzyme involved in the metabolism of ethylmalonyl-CoA.

  • Reaction Mixture (100 µl):

    • 20 mM HEPES, pH 7.1

    • 1 mM MgCl₂

    • 5 mM ATP-Mg

    • 8000 cpm [¹⁴C]ethylmalonyl-CoA

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Stop the reaction with 50 µl of 10% trichloroacetic acid.

    • Add 500 µl of water and incubate at 37°C for 30 minutes with flushing to remove ¹⁴CO₂.

    • Run control incubations without the enzyme to account for spontaneous decarboxylation.[8]

Dynamic Acetate Label Incorporation for In Vivo Flux Analysis

This method is used to trace the flow of carbon through the metabolic pathways in living cells, providing insights into their in vivo operation.

  • Procedure:

    • Grow a culture of the target microorganism (e.g., Methylobacterium extorquens AM1) on a non-labeled carbon source (e.g., methanol).

    • Introduce a ¹³C-labeled substrate, such as [U-¹³C]acetate, into the culture.

    • Collect cell samples at various time points after the introduction of the labeled substrate.

    • Quench metabolic activity and extract intracellular metabolites, including CoA thioesters.

    • Analyze the incorporation of the ¹³C label into the pathway intermediates using HPLC-MS.

    • Monitor the labeling pattern over time to determine the sequence of reactions and the relative flux through different pathways.[3]

Conclusion

The in vitro reconstitution of metabolic pathways like the this compound pathway and the glyoxylate cycle provides a powerful platform for fundamental biochemical research and for guiding metabolic engineering efforts. While the glyoxylate cycle is a more direct route for acetyl-CoA assimilation, the ethylmalonyl-CoA pathway, which includes the this compound pathway, is a carbon-efficient alternative employed by many important microorganisms.

The data presented in this guide, though not from a direct head-to-head in vitro comparison of the complete pathways, highlights the key enzymatic steps and provides a basis for further investigation. The provided protocols offer a starting point for researchers aiming to study these pathways in a controlled, cell-free environment. Future work focusing on the complete in vitro reconstitution and quantitative comparison of these pathways will be invaluable for advancing our understanding of microbial metabolism and for the development of novel biotechnological applications.

References

A Comparative Guide to the Functional Analysis of Mesaconyl-CoA C1-C4 Transferase Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of Mesaconyl-CoA C1-C4 transferase (Mct) homologs, key enzymes in certain carbon fixation pathways. The focus is on their unique intramolecular coenzyme A (CoA) transfer mechanism, supported by experimental data and detailed protocols for researchers aiming to characterize these enzymes.

Introduction to this compound C1-C4 Transferase

This compound C1-C4 transferase is a fascinating enzyme that catalyzes the reversible intramolecular transfer of a CoA group from the C1 to the C4 carboxyl group of mesaconate. This reaction is a crucial step in the 3-hydroxypropionate (B73278) (3HP) bi-cycle, an autotrophic carbon dioxide fixation pathway found in some bacteria, such as the green non-sulfur bacterium Chloroflexus aurantiacus.[1][2] Unlike typical CoA transferases that mediate the transfer of CoA between two different molecules (intermolecular), Mct performs this transfer within a single substrate molecule, making it an energetically efficient and elegant solution for carbon metabolism.[1] Understanding the functional nuances of Mct homologs is critical for applications in metabolic engineering and synthetic biology.

Comparative Analysis of Kinetic Parameters

The following table summarizes the available kinetic data for characterized this compound C1-C4 transferase homologs and a related intermolecular mesaconate CoA-transferase for functional comparison.

EnzymeOrganismSubstrate(s)Vmax (μmol·min⁻¹·mg⁻¹)kcat (s⁻¹)Km (mM)kcat/Km (M⁻¹·s⁻¹)
This compound C1-C4 Transferase (Mct) Chloroflexus aurantiacusMesaconyl-C1-CoA4953700.162.3 x 10⁶
Mesaconyl-C4-CoA4303200.201.6 x 10⁶
Succinyl-CoA:Mesaconate CoA-Transferase Haloarcula hispanicaSuccinyl-CoA & Mesaconate12.2 (s⁻¹)*12.20.17 (Succinyl-CoA), 0.33 (Mesaconate)7.2 x 10⁴ (Succinyl-CoA), 3.7 x 10⁴ (Mesaconate)

Visualizing the Enzymatic Reaction and Experimental Workflow

To better understand the function of this compound C1-C4 transferase, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow for its characterization.

G cluster_reaction Enzymatic Reaction of this compound C1-C4 Transferase Mesaconyl-C1-CoA Mesaconyl-C1-CoA Mesaconyl-C4-CoA Mesaconyl-C4-CoA Mesaconyl-C1-CoA->Mesaconyl-C4-CoA Mct Mesaconyl-C4-CoA->Mesaconyl-C1-CoA Mct

Fig. 1: Intramolecular CoA transfer by Mct.

G cluster_workflow Experimental Workflow for Mct Activity Assay Enzyme_Purification Purification of Mct Homolog Assay_Setup Spectrophotometric Assay Setup Enzyme_Purification->Assay_Setup Substrate_Synthesis Synthesis of Mesaconyl-C1-CoA Substrate_Synthesis->Assay_Setup Data_Acquisition Measure Absorbance Change at 290 nm Assay_Setup->Data_Acquisition Kinetic_Analysis Michaelis-Menten Kinetics Analysis Data_Acquisition->Kinetic_Analysis

Fig. 2: Workflow for Mct homolog characterization.

Detailed Experimental Protocols

A key experiment for comparing the function of this compound C1-C4 transferase homologs is the spectrophotometric enzymatic activity assay.

Spectrophotometric Assay for this compound C1-C4 Transferase Activity

This protocol is adapted from the characterization of Chloroflexus aurantiacus Mct.[1]

Principle:

The conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA can be monitored by measuring the increase in absorbance at 290 nm. This is due to the higher extinction coefficient of mesaconyl-C4-CoA (ε₂₉₀ = 5800 M⁻¹cm⁻¹) compared to mesaconyl-C1-CoA (ε₂₉₀ = 2900 M⁻¹cm⁻¹), resulting in a differential extinction coefficient (Δε₂₉₀) of 2900 M⁻¹cm⁻¹.[1][2]

Materials:

  • Purified this compound C1-C4 transferase homolog

  • Mesaconyl-C1-CoA or Mesaconyl-C4-CoA substrate

  • Assay buffer: 200 mM HEPES/KOH, pH 8.0

  • Temperature-controlled spectrophotometer with cuvettes (e.g., 3 mm path length)

Procedure:

  • Prepare a reaction mixture in a final volume of 150 µL containing 200 mM HEPES/KOH, pH 8.0, and a suitable concentration of the purified Mct enzyme (e.g., 22 nM for the C. aurantiacus enzyme).[1]

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55 °C for C. aurantiacus Mct).[1]

  • Initiate the reaction by adding varying concentrations of the this compound substrate. For Michaelis-Menten kinetics, a range of substrate concentrations bracketing the expected Km value should be used (e.g., 50 to 1600 µM for mesaconyl-C1-CoA and 40 to 1300 µM for mesaconyl-C4-CoA with C. aurantiacus Mct).[1]

  • Immediately monitor the change in absorbance at 290 nm over time in the spectrophotometer.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change using the Beer-Lambert law (Velocity = ΔAbs / (Δε * path length)).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. The kcat can be calculated by dividing Vmax by the enzyme concentration.

Functional Insights and Comparison

The kinetic data reveals the high efficiency of the intramolecular CoA transfer catalyzed by C. aurantiacus Mct. With a kcat/Km value in the range of 10⁶ M⁻¹s⁻¹, it is a highly proficient enzyme.[1] This high catalytic efficiency underscores the evolutionary advantage of an intramolecular mechanism, which prevents the diffusion of the reaction intermediate and conserves the energy of the thioester bond.[1]

In contrast, the succinyl-CoA:mesaconate CoA-transferase from Haloarcula hispanica functions as an intermolecular transferase, utilizing succinyl-CoA as the CoA donor to activate mesaconate into mesaconyl-C1-CoA.[4][5] Notably, this enzyme specifically produces mesaconyl-C1-CoA and does not catalyze the subsequent intramolecular transfer to mesaconyl-C4-CoA.[4][5] Its catalytic efficiency is significantly lower than that of the intramolecular Mct from C. aurantiacus.

Structural studies on the Mct from Roseiflexus castenholzii have provided insights into the catalytic mechanism. The enzyme forms a dimer, and the active site is located at the interface of the two subunits.[3] The proposed mechanism involves key residues, such as a conserved aspartate, which are essential for catalyzing the reversible intramolecular CoA transfer.[3] Although kinetic data is lacking for this homolog, its structural similarity to the C. aurantiacus enzyme suggests a comparable high efficiency.

Conclusion

This compound C1-C4 transferases are a unique class of enzymes that employ a highly efficient intramolecular CoA transfer mechanism. The detailed kinetic analysis of the Chloroflexus aurantiacus homolog highlights its remarkable catalytic proficiency. The comparison with intermolecular mesaconate CoA-transferases emphasizes the distinct functional advantages of the intramolecular strategy. Further characterization of Mct homologs from other organisms will be crucial for a deeper understanding of their structure-function relationships and for harnessing their potential in biotechnological applications.

References

A Comparative Guide to the Thermodynamics of Mesaconyl-CoA Conversion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermodynamics of two key enzymatic reactions involving the metabolic intermediate Mesaconyl-CoA. Understanding the energetic landscape of these conversions is crucial for researchers in metabolic engineering, synthetic biology, and drug development targeting pathways in which this compound is a central player. This document summarizes available quantitative data, provides detailed experimental protocols for thermodynamic characterization, and visualizes the metabolic context of these reactions.

This compound is a pivotal intermediate in distinct bacterial metabolic pathways, primarily the 3-hydroxypropionate (B73278) cycle for carbon dioxide fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1][2] The directionality and feasibility of these pathways are governed by the thermodynamics of their constituent reactions. This guide focuses on the two primary enzymatic conversions of this compound: its reversible hydration to β-methylmalyl-CoA and the intramolecular transfer of its coenzyme A (CoA) moiety.

Thermodynamic Data Summary

ReactionEnzymePathway(s)ΔG°' (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Kinetic Parameters (kcat, KM)
This compound + H₂O ⇌ β-Methylmalyl-CoAThis compound hydratase3-Hydroxypropionate cycle, Ethylmalonyl-CoA pathway+5.7Not reportedNot reportedNot reported
Mesaconyl-C1-CoA ⇌ Mesaconyl-C4-CoAThis compound C1-C4 CoA transferase3-Hydroxypropionate cycleNot reportedNot reportedNot reportedkcat ≈ 320-370 s⁻¹, KM ≈ 0.16-0.2 mM

Note: The positive ΔG°' for the this compound hydratase reaction indicates that under standard conditions, the equilibrium favors the dehydration of β-methylmalyl-CoA to this compound.

Key Conversion Pathways and Their Thermodynamic Considerations

Reversible Hydration of this compound

The interconversion of this compound and β-methylmalyl-CoA is catalyzed by This compound hydratase . This reaction is a critical juncture in both the 3-hydroxypropionate and ethylmalonyl-CoA pathways, with the favored direction being pathway-dependent.[1][2]

  • Reaction: this compound + H₂O ⇌ erythro-β-Methylmalyl-CoA

  • Thermodynamics: At equilibrium, the ratio of β-methylmalyl-CoA to this compound is approximately 1:10. This equilibrium ratio allows for the calculation of the equilibrium constant (Keq) and the standard Gibbs free energy change (ΔG°'):

    • Keq = [β-Methylmalyl-CoA] / [this compound] = 0.1

    • ΔG°' = -RT ln(Keq) = - (8.314 J/mol·K) * (298 K) * ln(0.1) ≈ +5.7 kJ/mol

This positive ΔG°' signifies that the dehydration of β-methylmalyl-CoA is thermodynamically favored under standard conditions. However, the actual direction of the reaction in vivo is dictated by the relative concentrations of substrates and products, which are in turn controlled by the flux through the respective metabolic pathways.

Intramolecular CoA Transfer

In the 3-hydroxypropionate cycle of some autotrophs, this compound undergoes an intramolecular transfer of the Coenzyme A group from the C1 to the C4 carboxyl group. This isomerization is catalyzed by This compound C1-C4 CoA transferase .[3][4]

  • Reaction: Mesaconyl-C1-CoA ⇌ Mesaconyl-C4-CoA

  • Thermodynamics: Specific thermodynamic data (ΔG, ΔH, ΔS) for this intramolecular transferase reaction is not currently available in the literature. However, the enzyme exhibits high catalytic efficiency, suggesting that the energy barrier for the reaction is low and that the Gibbs free energy difference between the two isomers is likely to be small, allowing for the reaction to proceed readily in the direction dictated by the subsequent enzymatic step.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) for these reactions can be achieved using Isothermal Titration Calorimetry (ITC). ITC directly measures the heat released or absorbed during a biochemical reaction, allowing for the determination of the reaction's enthalpy change (ΔH). From the temperature dependence of the equilibrium constant, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

Protocol: Determination of Thermodynamic Parameters for this compound Hydratase using Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps to determine the thermodynamic parameters for the reversible hydration of this compound.

1. Materials:

  • Purified this compound hydratase
  • This compound
  • erythro-β-Methylmalyl-CoA
  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
  • Isothermal Titration Calorimeter

2. Experimental Procedure:

Visualizing this compound's Metabolic Crossroads

The following diagrams, generated using the DOT language, illustrate the central role of this compound in the 3-hydroxypropionate cycle and the ethylmalonyl-CoA pathway.

Mesaconyl_CoA_Pathways cluster_3HP 3-Hydroxypropionate Cycle cluster_EMC Ethylmalonyl-CoA Pathway Propionyl_CoA Propionyl-CoA beta_Methylmalyl_CoA β-Methylmalyl-CoA Propionyl_CoA->beta_Methylmalyl_CoA + Glyoxylate Mesaconyl_C1_CoA Mesaconyl-C1-CoA beta_Methylmalyl_CoA->Mesaconyl_C1_CoA this compound hydratase Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA this compound C1-C4 CoA transferase Citramalyl_CoA Citramalyl-CoA Mesaconyl_C4_CoA->Citramalyl_CoA Methylsuccinyl_CoA Methylsuccinyl-CoA Mesaconyl_CoA_EMC This compound Methylsuccinyl_CoA->Mesaconyl_CoA_EMC beta_Methylmalyl_CoA_EMC β-Methylmalyl-CoA Mesaconyl_CoA_EMC->beta_Methylmalyl_CoA_EMC this compound hydratase Glyoxylate_Propionyl_CoA Glyoxylate + Propionyl-CoA beta_Methylmalyl_CoA_EMC->Glyoxylate_Propionyl_CoA Mesaconyl_CoA This compound

Figure 1. Central role of this compound in two major bacterial metabolic pathways.

The following diagram illustrates a generalized experimental workflow for determining the thermodynamic parameters of an enzymatic reaction using Isothermal Titration Calorimetry.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Purify_Enzyme Purify Enzyme Degas Degas Solutions Purify_Enzyme->Degas Prepare_Substrate Prepare Substrate Solution Prepare_Substrate->Degas Load_ITC Load Enzyme (Cell) & Substrate (Syringe) Degas->Load_ITC Set_Temp Set Temperature Load_ITC->Set_Temp Titration Perform Titration Set_Temp->Titration Record_Heat Record Heat Flow Titration->Record_Heat Integrate_Peaks Integrate Heat Peaks Record_Heat->Integrate_Peaks Fit_Data Fit Data to Model Integrate_Peaks->Fit_Data Calculate_Thermo Calculate ΔG°', ΔH°', ΔS°' Fit_Data->Calculate_Thermo Vant_Hoff Van't Hoff Analysis (Multi-temperature) Calculate_Thermo->Vant_Hoff optional

Figure 2. General workflow for thermodynamic analysis using Isothermal Titration Calorimetry.

References

Validating Mesaconyl-CoA Pathway Upregulation: A Comparative Guide to Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the upregulation of specific metabolic pathways is crucial for understanding cellular responses, identifying drug targets, and engineering microbial cell factories. The Mesaconyl-CoA pathway, a key route for carbon metabolism in various bacteria, is of significant interest. This guide provides a comparative overview of quantitative proteomics techniques to validate its upregulation, complete with experimental data, detailed protocols, and workflow visualizations.

The this compound pathway, also known as the ethylmalonyl-CoA pathway, is central to the metabolism of many bacteria, enabling the assimilation of two-carbon compounds like acetate (B1210297).[1] Upregulation of this pathway can be indicative of a metabolic shift in response to environmental cues or genetic modifications. Validating this upregulation at the protein level is essential for a comprehensive understanding of the cellular physiology. Quantitative proteomics stands out as a powerful tool for this purpose, offering a global view of protein abundance changes.

Comparing Quantitative Proteomics Strategies

Several quantitative proteomics methods can be employed to assess the upregulation of the this compound pathway. The choice of method depends on factors such as the desired level of multiplexing, sensitivity, and the nature of the biological samples. Here, we compare two major approaches: label-free quantification (LFQ) and isobaric labeling with Tandem Mass Tags (TMT).

FeatureLabel-Free Quantification (LFQ)Tandem Mass Tag (TMT) Labeling
Principle Compares the signal intensity or spectral counts of peptides across different runs.[2][3]Peptides from different samples are labeled with isobaric tags, which are fragmented in the mass spectrometer to release reporter ions for quantification.[4]
Sample Throughput High, as samples are analyzed individually.[3]High multiplexing capability (up to 16 samples in a single run).[4]
Advantages - No labeling required, reducing sample preparation complexity and cost.[3]- Unlimited number of samples can be compared.- High accuracy and precision due to internal standards.- Reduced run-to-run variation as samples are multiplexed.[4]
Disadvantages - Susceptible to run-to-run variation.- Missing values can be an issue for low-abundance proteins.- Labeling adds complexity and cost to the workflow.[4]- Ratio compression can underestimate large fold changes.
Best Suited For Large-scale studies with many samples where cost is a consideration.Studies requiring high precision and comparison of multiple conditions simultaneously.

Quantitative Data on this compound Pathway Upregulation

To illustrate how quantitative proteomics can validate the upregulation of the this compound pathway, the following table presents hypothetical data from a study comparing a bacterial strain grown on glucose (control) versus acetate (treatment), a condition known to induce this pathway. The data shows the fold change in the abundance of key enzymes in the pathway as identified by both LFQ and TMT-based proteomics.

ProteinGene (example)Function in this compound PathwayLFQ Fold Change (Acetate/Glucose)TMT Fold Change (Acetate/Glucose)
Crotonyl-CoA carboxylase/reductaseccrCarboxylates crotonyl-CoA to ethylmalonyl-CoA3.23.5
Ethylmalonyl-CoA mutaseecmIsomerizes ethylmalonyl-CoA to methylsuccinyl-CoA4.14.5
Methylsuccinyl-CoA dehydrogenasemsdOxidizes methylsuccinyl-CoA to this compound3.84.2
This compound hydratase mchHydrates this compound to β-methylmalyl-CoA4.54.9
β-Methylmalyl-CoA lyasemclCleaves β-methylmalyl-CoA to glyoxylate (B1226380) and propionyl-CoA3.94.3

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are generalized protocols for both label-free and TMT-based workflows for bacterial samples.

Label-Free Quantitative Proteomics Protocol
  • Bacterial Cell Culture and Lysis:

    • Culture bacteria under control (e.g., glucose minimal medium) and experimental (e.g., acetate minimal medium) conditions to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using a method such as sonication or bead beating in a lysis buffer containing protease inhibitors.

  • Protein Extraction and Digestion:

    • Precipitate proteins from the cell lysate using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides overnight using trypsin.

  • Peptide Desalting and LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Analyze each sample individually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.

    • Perform protein identification by searching against a relevant protein database.

    • Quantify proteins based on peptide peak intensities or spectral counts and perform statistical analysis to identify differentially expressed proteins.

TMT-Based Quantitative Proteomics Protocol
  • Protein Extraction and Digestion:

    • Follow the same procedure as for label-free proteomics (Steps 1 and 2 above) to obtain digested peptide samples for each condition.

  • TMT Labeling:

    • Resuspend each peptide sample in a labeling buffer (e.g., triethylammonium (B8662869) bicarbonate, TEAB).

    • Add the respective TMT reagent to each sample and incubate to allow the labeling reaction to complete.[5]

    • Quench the reaction with hydroxylamine.[5]

  • Sample Pooling and Fractionation:

    • Combine the labeled samples in equal amounts.

    • Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. The mass spectrometer is configured to isolate and fragment the pooled peptide ions and then further fragment the TMT reporter ions for quantification.

  • Data Analysis:

    • Process the raw data using software that supports TMT analysis (e.g., Proteome Discoverer).

    • Identify proteins and quantify the relative abundance based on the intensity of the TMT reporter ions.

Visualizing the Pathway and Workflows

Diagrams are essential for visualizing complex biological and experimental processes.

Mesaconyl_CoA_Pathway AcetylCoA1 2 Acetyl-CoA CrotonylCoA Crotonyl-CoA AcetylCoA1->CrotonylCoA Multiple Steps EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Crotonyl-CoA carboxylase/reductase MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Ethylmalonyl-CoA mutase MesaconylCoA This compound MethylsuccinylCoA->MesaconylCoA Methylsuccinyl-CoA dehydrogenase betaMethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->betaMethylmalylCoA This compound hydratase Glyoxylate Glyoxylate betaMethylmalylCoA->Glyoxylate β-Methylmalyl-CoA lyase PropionylCoA Propionyl-CoA betaMethylmalylCoA->PropionylCoA β-Methylmalyl-CoA lyase SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps Proteomics_Workflow cluster_LFQ Label-Free Quantification cluster_TMT TMT Labeling LFQ_SamplePrep Sample 1 Prep LFQ_LCMS LC-MS/MS 1 LFQ_SamplePrep->LFQ_LCMS LFQ_Data Data Analysis 1 LFQ_LCMS->LFQ_Data Compare Compare Results LFQ_Data->Compare LFQ_SamplePrep2 Sample 2 Prep LFQ_LCMS2 LC-MS/MS 2 LFQ_SamplePrep2->LFQ_LCMS2 LFQ_Data2 Data Analysis 2 LFQ_LCMS2->LFQ_Data2 LFQ_Data2->Compare TMT_SamplePrep Sample 1 Prep TMT_Label1 TMT Label 1 TMT_SamplePrep->TMT_Label1 TMT_Pool Pool Samples TMT_Label1->TMT_Pool TMT_SamplePrep2 Sample 2 Prep TMT_Label2 TMT Label 2 TMT_SamplePrep2->TMT_Label2 TMT_Label2->TMT_Pool TMT_Fractionate Fractionate TMT_Pool->TMT_Fractionate TMT_LCMS LC-MS/MS TMT_Fractionate->TMT_LCMS TMT_Data Data Analysis TMT_LCMS->TMT_Data TMT_Data->Compare Logical_Comparison Start Need to Validate Pathway Upregulation Method Choice of Quant Method Start->Method LFQ Label-Free Method->LFQ Many samples, cost-sensitive TMT TMT Labeling Method->TMT High precision, multiplexing needed LFQ_Pros Pros: - Simpler workflow - No labeling cost LFQ->LFQ_Pros LFQ_Cons Cons: - Run-to-run variability - Missing values LFQ->LFQ_Cons TMT_Pros Pros: - High accuracy - Low variability TMT->TMT_Pros TMT_Cons Cons: - Complex workflow - Higher cost - Ratio compression TMT->TMT_Cons Result Validated Upregulation of Pathway Enzymes LFQ_Pros->Result TMT_Pros->Result

References

Mesaconyl-CoA vs. Itaconyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic roles, enzymatic conversions, and experimental analysis of two closely related CoA esters.

In the intricate web of cellular metabolism, the distinction between structurally similar molecules can define the direction and regulation of entire pathways. Mesaconyl-CoA and itaconyl-CoA, two five-carbon dicarboxylic acid thioesters, serve as prime examples of this principle. While both are key metabolic intermediates, they participate in distinct pathways with unique enzymatic machinery and physiological consequences. This guide provides a comprehensive comparison of this compound and itaconyl-CoA, offering researchers, scientists, and drug development professionals a detailed overview of their functions, the enzymes that govern their transformations, and the experimental methodologies used to study them.

At a Glance: Key Differences

FeatureThis compoundItaconyl-CoA
Primary Metabolic Role Intermediate in bacterial carbon fixation and acetate (B1210297) assimilation pathways.Intermediate in itaconate degradation; inhibitor of methylmalonyl-CoA mutase; immunomodulatory functions.
Key Metabolic Pathways 3-Hydroxypropionate (B73278) Cycle, Ethylmalonyl-CoA Pathway, Methylaspartate Cycle.Itaconate Degradation Pathway, intersection with Propionate Metabolism.
Primary Associated Organisms Bacteria (e.g., Chloroflexus aurantiacus, Rhodobacter sphaeroides).Mammals (in immune cells), Bacteria (e.g., Pseudomonas aeruginosa).
Key Converting Enzyme This compound hydratase.Itaconyl-CoA hydratase.

Metabolic Pathways: Divergent Roles in Carbon Metabolism

This compound and itaconyl-CoA are not typically found in the same core metabolic pathways; their involvement is largely segregated by organism and physiological context.

This compound is a central intermediate in several bacterial carbon assimilation pathways. In phototrophic green nonsulfur bacteria like Chloroflexus aurantiacus, it is a key component of the 3-hydroxypropionate cycle , an autotrophic CO2 fixation pathway.[1][2][3] In this cycle, the dehydration of β-methylmalyl-CoA forms this compound.[1] Additionally, this compound is an intermediate in the ethylmalonyl-CoA pathway , which is utilized by various bacteria, including Rhodobacter sphaeroides, for the assimilation of acetate.[1][2][3] In this pathway, the hydration of this compound to β-methylmalyl-CoA is a crucial step.[1] Furthermore, this compound plays a role in the methylaspartate cycle for acetate assimilation in haloarchaea.[4]

Itaconyl-CoA , on the other hand, is primarily known for its role in the metabolism of itaconate, a dicarboxylic acid with significant immunomodulatory functions in mammals. In bacteria such as Pseudomonas aeruginosa, itaconate can be utilized as a carbon source through a degradation pathway where itaconate is first activated to itaconyl-CoA.[5] In mammalian cells, particularly immune cells like macrophages, itaconate is produced in large quantities during inflammation. Its activated form, itaconyl-CoA, acts as a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM) .[6][7][8] This inhibition links itaconate metabolism to central carbon metabolism and the catabolism of branched-chain amino acids and odd-chain fatty acids.[6][7]

Metabolic_Pathways Metabolic Pathways of this compound and Itaconyl-CoA cluster_mesaconyl This compound Pathways (Bacteria) cluster_itaconyl Itaconyl-CoA Pathways (Mammals/Bacteria) 3-Hydroxypropionate Cycle 3-Hydroxypropionate Cycle This compound This compound 3-Hydroxypropionate Cycle->this compound Ethylmalonyl-CoA Pathway Ethylmalonyl-CoA Pathway Ethylmalonyl-CoA Pathway->this compound Methylaspartate Cycle Methylaspartate Cycle Methylaspartate Cycle->this compound β-methylmalyl-CoA β-methylmalyl-CoA This compound->β-methylmalyl-CoA hydration β-methylmalyl-CoA->this compound dehydration Itaconate Degradation Itaconate Degradation Itaconyl-CoA Itaconyl-CoA Itaconate Degradation->Itaconyl-CoA Propionate Metabolism Propionate Metabolism Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase Propionate Metabolism->Methylmalonyl-CoA Mutase Itaconyl-CoA->Methylmalonyl-CoA Mutase inhibition Itaconate Itaconate Itaconate->Itaconyl-CoA activation

Metabolic roles of this compound and Itaconyl-CoA.

Enzymatic Conversions: A Tale of Two Hydratases

The primary enzymatic reactions involving this compound and itaconyl-CoA are hydration and dehydration, catalyzed by specific hydratases.

This compound hydratase (EC 4.2.1.x) catalyzes the reversible conversion of this compound to erythro-β-methylmalyl-CoA.[1] This enzyme has been characterized in both Chloroflexus aurantiacus and Rhodobacter sphaeroides.[1] The reaction is crucial for directing carbon flow in either the 3-hydroxypropionate cycle (dehydration) or the ethylmalonyl-CoA pathway (hydration).[1]

Itaconyl-CoA hydratase (EC 4.2.1.56) is responsible for the hydration of itaconyl-CoA to (3S)-citramalyl-CoA in the itaconate degradation pathway. This enzyme has been studied in bacteria that can utilize itaconate as a carbon source, such as Pseudomonas aeruginosa.

While both are hydratases acting on similar-sized substrates, their substrate specificities and kinetic properties differ, reflecting their distinct metabolic roles. In some organisms, a single enzyme, methylglutaconase, can catalyze the interconversion of itaconyl-CoA, this compound, and citramalyl-CoA.

Comparative Enzyme Kinetics

Direct comparison of the kinetic parameters of this compound hydratase and itaconyl-CoA hydratase is challenging due to the limited availability of data under identical experimental conditions. However, available data for representative enzymes are summarized below.

EnzymeOrganismSubstrateKm (mM)Vmax (μmol min-1 mg-1)
This compound Hydratase Chloroflexus aurantiacuserythro-β-methylmalyl-CoAN/A1,300
This compound Hydratase Rhodobacter sphaeroideserythro-β-methylmalyl-CoAN/A1,400
This compound Hydratase Haloarcula hispanicaMesaconyl-C1-CoA0.23 ± 0.03243 ± 10
This compound Hydratase Haloarcula hispanicaβ-methylmalyl-CoA0.11 ± 0.011,150 ± 50
Itaconyl-CoA Hydratase Pseudomonas aeruginosaItaconyl-CoAN/AN/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

Accurate quantification and functional analysis of this compound and itaconyl-CoA require specific and sensitive experimental protocols.

Quantification of this compound and Itaconyl-CoA by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of CoA esters from biological samples.

1. Sample Preparation and Extraction:

  • For cultured cells, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder under liquid nitrogen.

  • Add a pre-chilled extraction solution (e.g., 80% methanol (B129727) or a mixture of methanol/acetonitrile (B52724)/water) to the cell pellet or tissue powder.[1]

  • Include internal standards, such as isotopically labeled CoA esters, for accurate quantification.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Employ a C18 reversed-phase column for separation.

  • Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound and itaconyl-CoA need to be optimized.

LC_MS_Workflow LC-MS/MS Workflow for CoA Ester Quantification Biological_Sample Biological_Sample Extraction Extraction Biological_Sample->Extraction Add extraction solvent & internal standards Drying Drying Extraction->Drying Collect supernatant Reconstitution Reconstitution Drying->Reconstitution Dissolve in injection solvent LC_Separation LC_Separation Reconstitution->LC_Separation Inject sample MS_Detection MS_Detection LC_Separation->MS_Detection Eluted analytes Data_Analysis Data_Analysis MS_Detection->Data_Analysis MRM transitions

Workflow for quantifying CoA esters.
Enzyme Assay for this compound Hydratase

This spectrophotometric assay is adapted from the characterization of this compound hydratase.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 5 mM MgCl2

    • 0.5 mM β-methylmalyl-CoA (for the dehydration reaction) or 1 mM this compound (for the hydration reaction)

    • Purified this compound hydratase enzyme

2. Assay Procedure:

  • Pre-incubate the reaction mixture without the substrate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (β-methylmalyl-CoA or this compound).

  • Monitor the change in absorbance at 260 nm, which corresponds to the formation or consumption of the double bond in this compound.

  • The rate of the reaction can be calculated using the molar extinction coefficient of this compound.

Inhibition Assay of Methylmalonyl-CoA Mutase by Itaconyl-CoA

This assay is based on studies demonstrating the inhibitory effect of itaconyl-CoA on methylmalonyl-CoA mutase.[8]

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM potassium phosphate (B84403) buffer (pH 7.4)

    • Adenosylcobalamin (coenzyme B12)

    • Purified methylmalonyl-CoA mutase (MCM)

    • Itaconyl-CoA at various concentrations

2. Assay Procedure:

  • Pre-incubate the MCM enzyme with adenosylcobalamin to form the holoenzyme.

  • Add varying concentrations of itaconyl-CoA and incubate for a defined period to allow for inhibition.

  • Initiate the enzymatic reaction by adding the substrate, methylmalonyl-CoA.

  • The reaction can be monitored by coupling the formation of succinyl-CoA to a subsequent reaction that can be followed spectrophotometrically, or by directly measuring the conversion of methylmalonyl-CoA to succinyl-CoA using HPLC or LC-MS/MS.

  • Determine the inhibitory constants (e.g., IC50 or Ki) by plotting the enzyme activity against the inhibitor concentration.

Conclusion

This compound and itaconyl-CoA, while structurally similar, are involved in distinct and functionally diverse metabolic pathways. This compound is a key player in bacterial carbon fixation and assimilation, highlighting the metabolic versatility of microorganisms. In contrast, itaconyl-CoA has emerged as a critical regulator at the interface of metabolism and immunity in mammals, with its inhibitory action on methylmalonyl-CoA mutase having significant physiological implications. For researchers in metabolic engineering, drug discovery, and immunology, understanding the nuanced differences between these two molecules is paramount for the targeted manipulation of these pathways and the development of novel therapeutic strategies. The experimental protocols outlined here provide a foundation for the accurate quantification and functional characterization of these important CoA esters.

References

Unraveling the Mesaconyl-CoA Pathway: A Comparative Guide to its In Vivo Functional Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo functional validation of the putative mesaconyl-CoA pathway against an engineered alternative for the production of mesaconate. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of these metabolic routes.

The this compound pathway is a crucial component of central carbon metabolism in several bacteria, playing a key role in two significant metabolic routes: the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation.[1] Functional validation of this pathway has been achieved through the characterization of its key enzymes and the analysis of metabolic fluxes. In parallel, metabolic engineering efforts have led to the development of alternative, synthetic pathways for the production of mesaconate, a valuable C5-dicarboxylic acid. This guide compares the native this compound pathway with a successfully engineered glutamate (B1630785) mutase-based pathway in Escherichia coli for mesaconate production.

Performance Comparison: Native Pathway Context vs. Engineered Production

The following table summarizes the quantitative data from studies validating the function of the this compound pathway in its native context and in an engineered E. coli strain designed for high-titer mesaconate production.

Pathway Organism Key Performance Metric Value Substrate
Putative this compound Pathway (in the context of the 3-Hydroxypropionate Cycle) Chloroflexus aurantiacusSpecific enzyme activity of this compound forming system in cell extract20-30 nmol min⁻¹ mg protein⁻¹Propionyl-CoA and Glyoxylate
Engineered Glutamate Mutase Pathway Escherichia coliTiter of Mesaconate7.81 g/LGlutamate
Engineered Glutamate Mutase Pathway Escherichia coliTiter of Mesaconate6.96 g/LGlucose
Engineered and Optimized Glutamate Mutase Pathway Escherichia coliTiter of Mesaconate23.1 g/LGlucose
Engineered and Optimized Glutamate Mutase Pathway Escherichia coliYield of Mesaconate0.46 g/g glucose (64% of theoretical maximum)Glucose

Visualizing the Metabolic Routes

To better understand the biochemical transformations, the following diagrams illustrate the putative this compound pathway within its native metabolic cycles and the engineered pathway for mesaconate production.

Mesaconyl_CoA_Pathway cluster_3hp 3-Hydroxypropionate Cycle cluster_emc Ethylmalonyl-CoA Pathway Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malyl-CoA Malyl-CoA Malate->Malyl-CoA Glyoxylate Glyoxylate Malyl-CoA->Glyoxylate Malyl-CoA Lyase beta-Methylmalyl-CoA beta-Methylmalyl-CoA Glyoxylate->beta-Methylmalyl-CoA Malyl-CoA/beta-Methylmalyl-CoA Lyase This compound This compound beta-Methylmalyl-CoA->this compound This compound Hydratase Acetyl-CoA_2 Acetyl-CoA Crotonyl-CoA Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA Carboxylase/Reductase Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Ethylmalonyl-CoA Mutase Mesaconyl-CoA_2 This compound Methylsuccinyl-CoA->Mesaconyl-CoA_2 Methylsuccinyl-CoA Dehydrogenase beta-Methylmalyl-CoA_2 beta-Methylmalyl-CoA Mesaconyl-CoA_2->beta-Methylmalyl-CoA_2 This compound Hydratase Glyoxylate_2 Glyoxylate beta-Methylmalyl-CoA_2->Glyoxylate_2 beta-Methylmalyl-CoA Lyase

Fig. 1: The role of this compound Hydratase in two native bacterial metabolic pathways.

Engineered_Mesaconate_Pathway Glucose Glucose Glutamate Glutamate Glucose->Glutamate Central Metabolism 3-Methylaspartate 3-Methylaspartate Glutamate->3-Methylaspartate Glutamate Mutase (C. tetanomorphum) Mesaconate Mesaconate 3-Methylaspartate->Mesaconate 3-Methylaspartate Ammonia Lyase (C. tetanomorphum) Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis Host E. coli Genes Glutamate Mutase & 3-Methylaspartate Ammonia Lyase (from C. tetanomorphum) Engineered_Strain Engineered E. coli Genes->Engineered_Strain Recombinant Expression Culture Shake Flask / Bioreactor Engineered_Strain->Culture Medium Defined Medium + Glucose/Glutamate Conditions Controlled pH, Temp., Aeration Sampling Collect Supernatant Conditions->Sampling Quantification HPLC Analysis Sampling->Quantification Data Titer (g/L), Yield (g/g) Quantification->Data

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Mesaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Compound Information and Properties

Mesaconyl-CoA is an acyl-CoA thioester involved in metabolic pathways.[1] While specific toxicity data is not available, it should be handled with the care afforded to all laboratory chemicals of unknown hazard. The following table summarizes its known physical and chemical properties.

PropertyValueSource
Molecular Formula C26H40N7O19P3SPubChem
Molecular Weight 879.6 g/mol PubChem
Appearance Assumed to be a solidGeneral
Solubility Soluble in aqueous buffersGeneral
Chemical Class Thioester, Acyl-CoAPubChem

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the appropriate level of PPE.[2][3] For handling this compound in a typical laboratory setting (e.g., preparing solutions, use in enzymatic assays), the following minimum PPE is recommended.[4]

  • Body Protection: A standard laboratory coat is required to protect skin and street clothing.[2][3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] If there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[4][5]

  • Hand Protection: Disposable nitrile gloves are required for incidental contact.[4] If prolonged contact is anticipated, or if working with larger quantities, consider double-gloving or using gloves with higher chemical resistance.[4] Always wash hands thoroughly after removing gloves.

  • Foot Protection: Closed-toe shoes that fully cover the foot are mandatory in any laboratory where hazardous substances are handled.[3]

Respiratory protection is generally not required for handling small quantities of non-volatile solids. However, if aerosols could be generated, a risk assessment should be performed to determine if a respirator is necessary.[2]

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe Required PPE cluster_action Action start Start: Prepare to handle this compound check_aerosol Potential for aerosol or dust generation? start->check_aerosol check_splash Significant splash hazard? check_aerosol->check_splash No respirator Add Respirator (Consult EHS) check_aerosol->respirator Yes base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-toe Shoes check_splash->base_ppe No face_shield Add Face Shield check_splash->face_shield Yes proceed Proceed with work base_ppe->proceed respirator->check_splash face_shield->base_ppe

PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

a. Preparation and Weighing:

  • Designate a specific area for handling this compound.

  • Ensure a calibrated analytical balance is clean and ready for use, preferably within a chemical fume hood or an enclosure to minimize drafts and potential dispersion of the solid.

  • Wear all required PPE (lab coat, gloves, safety glasses).

  • Carefully weigh the desired amount of this compound. Avoid creating dust. If the compound is static, use an anti-static gun.

  • Clean the spatula and weighing vessel immediately after use.

b. Solubilization:

  • Add the weighed solid to the appropriate vessel for dissolution.

  • Slowly add the desired aqueous buffer.

  • Cap the vessel and mix by gentle inversion or vortexing until fully dissolved. For sensitive thioesters, it is recommended to use pre-cooled, slightly acidic to neutral buffers (pH 4-6) to minimize hydrolysis.[6]

c. Use in Experiments:

  • Conduct all procedures involving this compound solutions within a well-ventilated area. A chemical fume hood is recommended if there is a risk of aerosol generation.

  • Keep containers of this compound solutions covered when not in immediate use.

  • Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

a. Solid Waste:

  • Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, clearly labeled hazardous waste bag or container.

b. Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Thioesters can be hydrolyzed by strong bases.[7] Therefore, do not mix this compound waste with strong basic solutions, as this could lead to decomposition. It is best to keep the waste stream at a neutral or slightly acidic pH.[6]

  • Do not dispose of this compound solutions down the drain.

c. Decontamination:

  • Wipe down all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • Dispose of all cleaning materials as solid hazardous waste.

Experimental Protocols Cited

The search did not yield specific protocols for the safe handling of this compound. The cited experimental protocols describe its use in various biochemical assays, such as enzyme activity measurements and HPLC-MS analysis.[8][9][10] The fundamental safety procedures outlined above are based on general principles of laboratory safety and chemical handling.[3][4][11] Researchers should adapt these general procedures to the specific requirements of their experimental setup after a thorough risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesaconyl-CoA
Reactant of Route 2
Reactant of Route 2
Mesaconyl-CoA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.